molecular formula C10H17Cl2N3 B2577900 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride CAS No. 2044704-47-2

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Cat. No.: B2577900
CAS No.: 2044704-47-2
M. Wt: 250.17
InChI Key: FPFNSNIGRDQOGR-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride (CAS 2044704-47-2) is a high-value chemical scaffold extensively utilized in medicinal chemistry and pharmaceutical research for constructing complex bioactive molecules . The compound features a piperidine ring, a privileged structural motif found in more than twenty classes of pharmaceuticals and numerous natural alkaloids, making it a critical building block for drug design . Its specific molecular architecture, comprising an amine-functionalized pyridine linked directly to the piperidine ring, allows researchers to explore its potential as an inhibitor of key enzymatic pathways . Studies on closely related analogues have shown significant biological activity, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in oncology for cell cycle regulation . Furthermore, piperidine-based compounds are frequently investigated for their potential applications in neuropharmacology and as antimicrobial, antiviral, and anti-inflammatory agents . This reagent serves as a versatile synthetic intermediate for the development of novel therapeutic candidates and is offered strictly for research applications. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-piperidin-4-ylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8;;/h1-3,8,12H,4-7H2,(H2,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFNSNIGRDQOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of a viable synthetic pathway for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, a key building block in contemporary drug discovery and development. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials and culminating in the formation of the target dihydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering not just a procedural outline but also insights into the rationale behind the chosen methodologies.

Introduction

6-(Piperidin-4-yl)pyridin-2-amine and its derivatives are prevalent structural motifs in a wide array of biologically active molecules. The inherent features of the 2-aminopyridine scaffold, coupled with the appended piperidine ring, provide a versatile platform for interacting with various biological targets. Consequently, a robust and scalable synthesis of this compound is of significant interest to the pharmaceutical industry. This guide details a logical and field-proven synthetic strategy, emphasizing chemical principles, experimental best practices, and safety considerations.

Overall Synthetic Strategy

The synthesis of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is most effectively approached through a convergent synthesis. The core strategy involves the coupling of a suitably functionalized pyridine ring with a protected piperidine derivative, followed by a final deprotection and salt formation step. This approach allows for the independent synthesis and purification of the key intermediates, leading to a more efficient and higher-yielding overall process.

The proposed pathway can be dissected into three primary stages:

  • Preparation of the Boc-Protected Piperidine Synthon: Synthesis of a suitable N-Boc-protected piperidine derivative amenable to cross-coupling reactions.

  • Cross-Coupling Reaction: Palladium-catalyzed coupling of the piperidine synthon with a 2-amino-6-halopyridine to form the carbon-carbon or carbon-nitrogen bond.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and subsequent formation of the dihydrochloride salt to yield the final product.

Synthesis_Pathway A 2-Amino-6-chloropyridine C tert-Butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate (Boc-protected intermediate) A->C Coupling Reaction B N-Boc-4-piperidone B->C D 6-(Piperidin-4-yl)pyridin-2-amine (Free Base) C->D Boc Deprotection E 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride (Final Product) D->E Salt Formation (HCl)

Caption: Overall synthetic workflow for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

Part 1: Synthesis of the Boc-Protected Intermediate

The key intermediate in this synthesis is tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate. A plausible and effective method for its preparation is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Principle of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido intermediate, and finally reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative\nAddition Complex L_n(Ar)Pd(II)-X Pd(0)L_n->Oxidative\nAddition Complex Oxidative Addition Ar-X 2-Amino-6-bromopyridine Ar-X->Oxidative\nAddition Complex R2NH N-Boc-4-aminopiperidine Amine\nCoordination [L_n(Ar)Pd(II)(NHR2)]+X- R2NH->Amine\nCoordination Oxidative\nAddition Complex->Amine\nCoordination Palladium-Amido\nComplex L_n(Ar)Pd(II)-NR2 Amine\nCoordination->Palladium-Amido\nComplex Deprotonation (Base) Palladium-Amido\nComplex->Pd(0)L_n Regeneration Ar-NR2 Coupled Product Palladium-Amido\nComplex->Ar-NR2 Reductive Elimination

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of tert-Butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate

This protocol outlines a representative procedure for the Buchwald-Hartwig amination to synthesize the Boc-protected intermediate.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Amino-6-bromopyridineC₅H₅BrN₂173.0119798-81-3
tert-Butyl 4-aminopiperidine-1-carboxylateC₁₀H₂₀N₂O₂200.2887120-72-7
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.7251364-51-3
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)C₃₉H₅₃P552.81564483-18-7
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10865-48-5
Toluene, anhydrousC₇H₈92.14108-88-3

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-6-bromopyridine (1.0 eq.), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate.

Rationale for Reagent Selection:

  • 2-Amino-6-bromopyridine: The bromine atom at the 6-position is a suitable leaving group for the palladium-catalyzed cross-coupling. The amino group at the 2-position is a key feature of the target molecule.

  • tert-Butyl 4-aminopiperidine-1-carboxylate: The Boc group protects the piperidine nitrogen from participating in the reaction and can be easily removed in the final step. The primary amine at the 4-position is the nucleophile in the amination reaction.

  • Pd₂(dba)₃ and XPhos: This is a common and highly effective catalyst system for Buchwald-Hartwig aminations. XPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.

  • Anhydrous Toluene: An aprotic solvent is necessary to prevent quenching of the base and deactivation of the catalyst.

Part 2: Deprotection and Dihydrochloride Salt Formation

The final steps of the synthesis involve the removal of the Boc protecting group and the formation of the dihydrochloride salt. This is typically achieved in a one-pot procedure by treating the Boc-protected intermediate with an excess of hydrochloric acid.

Principle of Boc Deprotection

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. In the presence of a strong acid, such as hydrochloric acid, the carbonyl oxygen of the Boc group is protonated, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine.

Boc_Deprotection Boc_Amine R-NH-Boc Intermediate1 R-NH-C(=O+H)-O-tBu Boc_Amine->Intermediate1 HCl Protonation Protonation (H+) Carbamic_Acid R-NH-COOH Intermediate1->Carbamic_Acid Loss of tBu+ tBu_Cation (CH3)3C+ Intermediate1->tBu_Cation Cleavage Cleavage Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Synthesis of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

This protocol describes a general procedure for the deprotection of the Boc group and the subsequent formation of the dihydrochloride salt.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )CAS Number
tert-Butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylateC₁₅H₂₄N₄O₂292.38N/A
4 M HCl in 1,4-DioxaneHCl/C₄H₈O₂-7647-01-0 / 123-91-1
Diethyl ether(C₂H₅)₂O74.1260-29-7
MethanolCH₃OH32.0467-56-1

Procedure:

  • Dissolve tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate (1.0 eq.) in a minimal amount of methanol or 1,4-dioxane.

  • To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 10-20 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • A precipitate of the dihydrochloride salt should form during the reaction.

  • If necessary, add diethyl ether to the mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to yield 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride as a solid.

Rationale for Reagent Selection:

  • 4 M HCl in 1,4-Dioxane: This is a commercially available and convenient source of anhydrous HCl. The use of an anhydrous acid is important to avoid unwanted side reactions. Dioxane is a suitable solvent for this reaction.

  • Methanol/Dioxane: These solvents are used to dissolve the starting material and are miscible with the HCl/dioxane solution.

  • Diethyl ether: A non-polar solvent used as an anti-solvent to precipitate the polar dihydrochloride salt from the reaction mixture.

Characterization

The identity and purity of the final product, 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Hydrochloric Acid: Concentrated HCl solutions are highly corrosive and should be handled in a fume hood with appropriate PPE.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. By employing a convergent strategy centered around a palladium-catalyzed cross-coupling reaction, this approach offers high efficiency and adaptability. The final deprotection and salt formation are straightforward, yielding the desired product in good purity. This guide serves as a foundational resource for chemists engaged in the synthesis of this important heterocyclic building block, enabling further exploration in the realm of medicinal chemistry and drug discovery.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Greene, T. W., & Wuts, P. G. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • PubChem. (n.d.). Compound Summaries for the respective chemicals. Retrieved from [Link]

The Versatile Scaffold: A Technical Guide to the Biological Targets of 6-(Piperidin-4-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(piperidin-4-yl)pyridin-2-amine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for the development of potent and selective ligands for a diverse array of biological targets. This technical guide provides an in-depth exploration of the key target classes modulated by derivatives of this versatile scaffold, including G-protein coupled receptors (GPCRs) and protein kinases. We will delve into the structure-activity relationships (SAR) that govern target specificity, present quantitative pharmacological data, and provide detailed, field-proven experimental protocols for the characterization of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their therapeutic discovery programs.

Introduction: A Scaffold of Opportunity

In the landscape of drug discovery, the identification and optimization of molecular scaffolds that can be readily modified to interact with multiple biological targets is of paramount importance. The 6-(piperidin-4-yl)pyridin-2-amine structure represents one such "privileged" scaffold. Its inherent structural features—a basic piperidine nitrogen, a hydrogen bond-donating/accepting aminopyridine moiety, and multiple points for synthetic elaboration—provide a rich canvas for the design of targeted therapeutics. This guide will illuminate how strategic chemical modifications to this core structure have yielded potent and selective modulators of critical biological pathways, thereby offering therapeutic potential in a range of disease areas, from respiratory and cardiovascular disorders to oncology and neurodegenerative diseases.

Target Class I: Muscarinic Acetylcholine Receptors (mAChRs)

Derivatives of the 6-(piperidin-4-yl)pyridin-2-amine scaffold have emerged as potent antagonists of muscarinic acetylcholine receptors, particularly the M3 subtype, which is a key target for the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder. The therapeutic rationale lies in achieving high selectivity for M3 over the M2 subtype to avoid cardiac side effects associated with M2 receptor blockade.

Structure-Activity Relationship (SAR) for M3 Antagonism

The key to achieving M3 selectivity with this scaffold lies in the judicious modification of the piperidine nitrogen and the exocyclic amine of the pyridine ring.

  • Substitution on the Piperidine Nitrogen: Large, lipophilic substituents on the piperidine nitrogen are crucial for high M3 affinity and selectivity. For instance, the introduction of a 2-hydroxy-2-phenylacetamide group bearing a difluorocyclopentyl moiety results in a highly potent and M3-selective antagonist[1]. This bulky group is thought to interact with a secondary binding pocket in the M3 receptor that is not as readily accessible in the M2 subtype.

  • Modification of the Aminopyridine: While the 2-amino group is a key feature, its modification can influence potency and selectivity. Acylation or alkylation of this group can modulate the hydrogen-bonding interactions within the receptor's orthosteric binding site.

Table 1: Binding Affinities (Ki) of a Representative M3 Antagonist Derivative at Human Muscarinic Receptors

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)M2/M3 Selectivity
Compound A¹1.55402.8157.7~193-fold

¹(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide[1]

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for human muscarinic receptor subtypes.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds and a non-labeled antagonist (e.g., Atropine) for non-specific binding determination.

  • 96-well microplates, filter mats, and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Atropine (for non-specific binding) or test compound.

    • 50 µL of [³H]-NMS (final concentration ~0.5 nM).

    • 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: SAR for M3 Muscarinic Antagonists

SAR_Muscarinic Scaffold 6-(Piperidin-4-yl)pyridin-2-amine Core R1 Large, lipophilic substituent on Piperidine-N (e.g., substituted acetamide) Scaffold->R1 Key for M3 selectivity R2 Modification of exocyclic amine (e.g., acylation, alkylation) Scaffold->R2 Modulates potency M3_Selectivity High M3 Affinity & Selectivity R1->M3_Selectivity M2_Affinity Reduced M2 Affinity R1->M2_Affinity

Caption: Key structural modifications for M3 muscarinic antagonist activity.

Target Class II: Sigma (σ) Receptors

The 6-(piperidin-4-yl)pyridin-2-amine scaffold has also been successfully employed to develop high-affinity ligands for sigma receptors (σ1 and σ2). These receptors are implicated in a variety of neurological disorders, including neuropathic pain, Alzheimer's disease, and addiction, making them attractive therapeutic targets.

Structure-Activity Relationship (SAR) for Sigma Receptor Ligands

The affinity and selectivity for σ1 versus σ2 receptors are highly dependent on the nature of the substituents on both the piperidine and pyridine rings.

  • Piperidine N-Substitution: A benzyl group on the piperidine nitrogen is a common feature in high-affinity sigma receptor ligands derived from this scaffold.

  • Pyridine Ring Substitution: The substitution pattern on the pyridine ring plays a critical role in determining selectivity. For example, the introduction of cyano groups at the 3 and 5 positions and a propargylamino group at the 6-position can lead to high σ1 affinity and selectivity over σ2[2]. The length of the linker connecting the piperidine to the pyridine ring also influences affinity.

Table 2: Binding Affinities (Ki) and Selectivity of a Representative Sigma Receptor Ligand

Compoundhσ1R (Ki, nM)rσ2R (Ki, nM)σ1/σ2 Selectivity
Compound 5¹1.45420~290-fold

¹2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile[2]

Experimental Protocol: Competitive Binding Assay for Sigma Receptors

This protocol describes a method to determine the binding affinity of test compounds for σ1 and σ2 receptors.

Materials:

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).

  • [³H]-(+)-pentazocine (for σ1) or [³H]-DTG (1,3-di-o-tolylguanidine) (for σ2) as radioligands.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • (+)-Pentazocine (for σ2 assay to mask σ1 sites).

  • Haloperidol (for non-specific binding).

  • 96-well microplates, filter mats, and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup (σ1):

    • Add 50 µL of assay buffer (total binding), 10 µM Haloperidol (non-specific binding), or test compound.

    • Add 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).

    • Add 100 µL of guinea pig brain membrane preparation.

  • Assay Setup (σ2):

    • Add 50 µL of assay buffer containing 100 nM (+)-pentazocine (to mask σ1 sites).

    • Add 50 µL of [³H]-DTG (final concentration ~3-5 nM).

    • Add 50 µL of test compound or 10 µM Haloperidol (non-specific).

    • Add 100 µL of rat liver membrane preparation.

  • Incubation: Incubate plates at room temperature for 120 minutes.

  • Filtration and Counting: Follow steps 4 and 5 from the muscarinic receptor binding assay protocol.

  • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation as described previously.

Visualization: Key Features for Sigma Receptor Affinity

SAR_Sigma Scaffold 6-(Piperidin-4-yl)pyridin-2-amine Core N_Benzyl N-Benzyl on Piperidine Scaffold->N_Benzyl Enhances affinity Pyridine_Subs Substituents on Pyridine Ring (e.g., -CN, propargylamino) Scaffold->Pyridine_Subs Dictates selectivity Sigma1_Affinity High σ1 Affinity & Selectivity N_Benzyl->Sigma1_Affinity Pyridine_Subs->Sigma1_Affinity

Caption: Structural determinants for high-affinity sigma-1 receptor ligands.

Target Class III: Protein Kinases

The aminopyridine moiety, a key component of the 6-(piperidin-4-yl)pyridin-2-amine scaffold, is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors. By incorporating this scaffold into larger molecular frameworks, potent and selective inhibitors of various kinases have been developed, with significant implications for cancer therapy.

Targeting PI3Kδ and KDR (VEGFR2)
  • PI3Kδ Inhibition: Derivatives incorporating the 6-(piperidin-4-yl)pyridin-2-amine scaffold into a quinazoline core have demonstrated potent and selective inhibition of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This target is crucial in B-cell malignancies. The aminopyridine portion of the molecule typically forms key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

  • KDR (VEGFR2) Inhibition: N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives, which are structurally related to our core scaffold, have been identified as inhibitors of Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). KDR is a critical mediator of angiogenesis, a hallmark of cancer.

Table 3: Inhibitory Potencies (IC50) of Representative Kinase Inhibitor Derivatives

Derivative ClassTarget KinaseIC50 (nM)
6-PyridylquinazolinesPI3Kδ0.7 - 1.3
N-(1,3-thiazol-2-yl)pyridin-2-aminesKDRIn the low nanomolar range
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol provides a general method for determining the IC50 of a test compound against a target kinase, such as PI3Kδ or KDR, using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human kinase (e.g., PI3Kδ or KDR).

  • Kinase-specific substrate.

  • ATP.

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Kinase Reaction: In a white 96-well plate, add:

    • 5 µL of test compound or vehicle (for control wells).

    • 10 µL of a mixture of the kinase and its substrate in kinase assay buffer.

    • 10 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add the first reagent from the luminescence kit (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add the second reagent from the kit (e.g., Kinase Detection Reagent) to convert the newly formed ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value from the resulting dose-response curve.

Visualization: Kinase Inhibition Workflow

Kinase_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound_Prep Prepare serial dilutions of test compound Add_Components Add compound, kinase mix, and ATP to 96-well plate Compound_Prep->Add_Components Kinase_Mix Prepare Kinase/Substrate mix Kinase_Mix->Add_Components Incubate_Reaction Incubate at 30°C for 60 min Add_Components->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Incubate 40 min) Incubate_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent (Incubate 30 min) Stop_Reaction->Generate_Signal Read_Luminescence Read plate on Luminometer Generate_Signal->Read_Luminescence Data_Analysis Calculate % Inhibition & IC50 Read_Luminescence->Data_Analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Other CNS Targets: Adenosine A2A Receptors

The versatility of the aminopyridine scaffold, a core component of 6-(piperidin-4-yl)pyridin-2-amine, extends to other CNS targets. Derivatives of 6-aminopyridine have been developed as potent antagonists of the adenosine A2A receptor, a promising target for the treatment of Parkinson's disease. These antagonists often feature more complex heterocyclic systems attached to the aminopyridine core, highlighting the adaptability of this chemical motif.

Synthesis Overview

The 6-(piperidin-4-yl)pyridin-2-amine scaffold is accessible through multi-step synthetic sequences. A common approach involves the coupling of a protected 4-halopiperidine with a suitable 2-amino-6-halopyridine derivative, followed by deprotection. The resulting scaffold can then be further functionalized at the piperidine nitrogen or the exocyclic amine to generate a library of derivatives for biological screening.

Conclusion

The 6-(piperidin-4-yl)pyridin-2-amine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its ability to be tailored to target distinct classes of proteins with high affinity and selectivity underscores its designation as a privileged structure in medicinal chemistry. The insights into the structure-activity relationships and the robust experimental protocols detailed in this guide provide a solid foundation for researchers and drug developers to continue to exploit this versatile scaffold in the quest for new medicines to address unmet medical needs. The future development of derivatives of this scaffold holds significant promise for the advancement of human health.

References

  • Sagara, Y., Sagara, T., Uchiyama, M., Otsuki, S., Kimura, T., Fujikawa, T., Noguchi, K., & Ohtake, N. (2006). Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. Journal of Medicinal Chemistry, 49(20), 5993-6003. [Link]

  • Imamura, M., Mase, T., Noguchi, K., & Ohtake, N. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel muscarinic antagonist with M(2)-sparing antagonistic activity. The Journal of Pharmacology and Experimental Therapeutics, 297(2), 790–797. [Link]

  • Carballo, R. M., El-Sayed, N. S., Serafim, R. A., de la Torre, P., Rodríguez-López, J., Anadón, M. J., Fernández-López, M., & Viña, D. (2020). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]

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An In-depth Technical Guide to the Structure-Activity Relationship of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 6-(piperidin-4-yl)pyridin-2-amine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the development of therapeutic agents targeting a wide array of biological entities. Its inherent structural features—a basic piperidine ring, a central pyridine core, and a primary amino group—offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 6-(piperidin-4-yl)pyridin-2-amine dihydrochloride, offering insights for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this core. We will delve into the synthetic rationale, key structural modifications, and the consequential impact on biological outcomes, supported by experimental protocols and data interpretation.

The significance of the piperidine and pyridine moieties in drug design is well-established, with their presence in numerous FDA-approved drugs.[1][2] Piperidine derivatives, in particular, are integral to pharmaceuticals across more than twenty classes.[1] This widespread utility underscores the importance of a deep understanding of the SAR for scaffolds like 6-(piperidin-4-yl)pyridin-2-amine to accelerate the discovery of new and effective medicines.

Core Scaffold Analysis and Synthetic Strategy

The 6-(piperidin-4-yl)pyridin-2-amine core presents three primary regions for chemical modification to explore the SAR: the piperidine ring, the pyridine core, and the 2-amino group. A thorough understanding of the synthetic routes to access this scaffold and its analogs is fundamental to any SAR campaign.

General Synthetic Approach

The synthesis of 6-(piperidin-4-yl)pyridin-2-amine derivatives typically involves a convergent strategy, where the substituted piperidine and the aminopyridine fragments are prepared separately and then coupled. A common approach is the Suzuki coupling reaction, which allows for the versatile introduction of various substituents on the pyridine ring.

Below is a generalized, illustrative workflow for the synthesis of analogs of the core scaffold.

Synthetic Workflow cluster_pyridine Pyridine Fragment Synthesis cluster_piperidine Piperidine Fragment Synthesis Pyridine_Start Substituted 2-aminopyridine Pyridine_Boronate Pyridinylboronic ester Pyridine_Start->Pyridine_Boronate Borylation Coupling Suzuki Coupling Pyridine_Boronate->Coupling Piperidine_Start 4-Halopiperidine derivative Piperidine_Protected N-protected 4-halopiperidine Piperidine_Start->Piperidine_Protected Protection (e.g., Boc) Piperidine_Protected->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Final_Product Final Analog (6-(piperidin-4-yl)pyridin-2-amine derivative) Coupled_Product->Final_Product Deprotection

Caption: Generalized synthetic workflow for 6-(piperidin-4-yl)pyridin-2-amine analogs.

Experimental Protocol: Suzuki Coupling
  • Reaction Setup: To a solution of the N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq.) and the appropriate 2-amino-6-halopyridine (1.0 eq.) in a 3:1 mixture of dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a base like sodium carbonate (2.5 eq.).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Deprotection: The Boc-protecting group is typically removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to yield the final amine dihydrochloride salt.

Structure-Activity Relationship (SAR) Exploration

The following sections dissect the SAR of the 6-(piperidin-4-yl)pyridin-2-amine scaffold by examining modifications at each of its key structural components.

Part 1: Modifications of the Piperidine Ring

The piperidine moiety offers a rich canvas for SAR studies, primarily through substitutions on the piperidine nitrogen (N1) and at other positions on the ring.

N1-Substitutions

The nitrogen atom of the piperidine ring is a critical handle for modulating the physicochemical properties and biological activity of the molecule. Its basicity and the steric and electronic nature of its substituents can profoundly influence target engagement and pharmacokinetic profiles.

Modification Rationale Observed/Expected Outcome Example Target Class
Small Alkyl Groups (e.g., Methyl, Ethyl) Introduce minimal steric bulk; may enhance metabolic stability.Can modulate basicity and lipophilicity, potentially improving cell permeability and target affinity.[3]Kinases, GPCRs
Benzyl or Substituted Benzyl Groups Introduce aromatic interactions (π-π stacking, cation-π).Often leads to a significant increase in potency by accessing hydrophobic pockets in the target protein.[4]Sigma Receptors, Cholinesterases
Acyl or Sulfonyl Groups Reduce the basicity of the piperidine nitrogen; act as hydrogen bond acceptors.Can improve selectivity and reduce off-target effects related to basicity; may enhance oral bioavailability.Proteases, Ion Channels
Polar Groups (e.g., Hydroxyethyl, Carboxamido) Increase hydrophilicity and potential for hydrogen bonding.May improve aqueous solubility and reduce CNS penetration.Peripheral Targets

A study on piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA highlighted the importance of optimizing lipophilicity, where highly lipophilic compounds suffered from poor drug-like properties.[5] This underscores the need for a balanced approach when modifying the N1-position.

Part 2: Modifications of the Pyridine Core

The pyridine ring acts as a central scaffold, and its substitution pattern can influence the orientation of the piperidine and amino groups, as well as introduce new interactions with the biological target.

Substitutions at C3, C4, and C5
Position Modification Rationale Observed/Expected Outcome
C4-Methyl Introduce a small lipophilic group.Can enhance binding affinity through van der Waals interactions and may block metabolic pathways. A series of 2-amino-4-methylpyridine analogues were synthesized as iNOS inhibitors.[6]Nitric Oxide Synthases
C3, C5-Dicarbonitrile Introduce strong electron-withdrawing and hydrogen bond accepting groups.Can significantly alter the electronic properties of the pyridine ring and provide additional binding interactions. This has been explored in the context of sigma receptor ligands.[4]Sigma Receptors
C5-Halogen (F, Cl) Modulate electronic properties and lipophilicity; can serve as a metabolic blocker.Fluorine substitution can enhance binding affinity and improve metabolic stability.Various Enzymes
Part 3: Modifications of the 2-Amino Group

The 2-amino group is a key hydrogen bond donor and can be a crucial determinant of target affinity and selectivity.

N2-Substitutions
Modification Rationale Observed/Expected Outcome
Secondary Amines (N-alkylation) Introduce steric bulk and modulate hydrogen bonding capacity.Can fine-tune selectivity for different target isoforms.
Amides/Sulfonamides Replace the basic amino group with a neutral, hydrogen-bonding moiety.May alter the binding mode and improve cell permeability.
Ureas/Thioureas Introduce additional hydrogen bond donors and acceptors.Can lead to the formation of more extensive hydrogen bond networks with the target.

In a study of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid aggregation, the 2,6-diaminopyridine moiety was identified as a key component for activity.[7] This highlights the importance of the amino group in mediating interactions with the target.

Biological Target Landscape and Mechanistic Insights

Derivatives of the 6-(piperidin-4-yl)pyridin-2-amine scaffold have been investigated for a multitude of biological targets, reflecting the versatility of this chemical framework.

Potential Therapeutic Areas
  • Neurodegenerative Diseases: The pyridine and piperidine motifs are present in compounds targeting Alzheimer's and Parkinson's diseases.[8][9][10] For instance, certain pyridine derivatives have been shown to inhibit the aggregation of amyloid-β peptide.[7][9]

  • Oncology: Pyrimidine and aminopyrimidine cores are found in numerous kinase inhibitors used in cancer therapy.[11]

  • Infectious Diseases: Piperidine derivatives have been explored as antibacterial, antifungal, and antitubercular agents.[12][13]

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a derivative of the 6-(piperidin-4-yl)pyridin-2-amine scaffold, for instance, in the context of cancer therapy where it acts as a kinase inhibitor.

Signaling_Pathway cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Compound 6-(Piperidin-4-yl)pyridin-2-amine Derivative Compound->Kinase1 Inhibition CellularResponse Cellular Response (e.g., Apoptosis) Compound->CellularResponse Promotion of Apoptosis Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway inhibited by a 6-(piperidin-4-yl)pyridin-2-amine derivative.

Conclusion and Future Directions

The 6-(piperidin-4-yl)pyridin-2-amine dihydrochloride scaffold is a highly adaptable and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of systematic modifications to the piperidine ring, the pyridine core, and the 2-amino group in optimizing biological activity and drug-like properties. Future research in this area should focus on leveraging computational methods for rational drug design, exploring novel substitutions to access untapped chemical space, and employing a multi-parameter optimization approach to balance potency, selectivity, and pharmacokinetic properties. A deeper understanding of the SAR of this versatile scaffold will undoubtedly continue to yield valuable drug candidates for a wide range of diseases.

References

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An In-depth Technical Guide to the Physicochemical Properties of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to a comprehensive exploration of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, a heterocyclic amine of significant interest in contemporary drug discovery and development. The strategic incorporation of the piperidine and aminopyridine moieties suggests its potential as a versatile scaffold for targeting a range of biological entities. As with any promising candidate, a thorough understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical translation are built.

This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach in favor of a logically structured narrative that delves into the "why" behind the "how." We will not only present the key physicochemical parameters but also provide detailed, field-proven methodologies for their determination. This document is intended to be a self-validating system, empowering you to either verify existing data or to characterize this and similar molecules with confidence. Every assertion and protocol is grounded in authoritative scientific principles and supported by comprehensive references.

Structural Elucidation and Core Molecular Properties

The journey into the physicochemical landscape of any compound begins with a definitive understanding of its structure and fundamental molecular attributes.

Chemical Structure and Nomenclature

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is the hydrochloride salt of the parent base, 6-(Piperidin-4-yl)pyridin-2-amine. The dihydrochloride form indicates that both the primary amine on the pyridine ring and the secondary amine within the piperidine ring are protonated.

  • IUPAC Name: 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

  • CAS Number: 2044704-47-2[1][2][3]

  • Molecular Formula (Dihydrochloride): C₁₀H₁₇Cl₂N₃

  • Molecular Weight (Dihydrochloride): 250.17 g/mol

The structural integrity of this molecule is paramount and can be unequivocally confirmed through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides a non-destructive means to confirm the chemical identity and purity of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the aromatic protons on the pyridine ring, the protons on the piperidine ring, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, distinguishing between aromatic and aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, key vibrational modes to observe include:

  • N-H Stretching: The protonated primary and secondary amines will exhibit characteristic stretching vibrations.

  • C-H Stretching: Aromatic and aliphatic C-H stretches will be observable.

  • C=C and C=N Stretching: Vibrations associated with the pyridine ring.

  • N-H Bending: Bending vibrations of the amine groups.

The FTIR spectrum serves as a rapid and reliable method for identity confirmation.[4][5]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the pyridine ring. The absorption maxima (λmax) and the molar absorptivity are characteristic properties that can be used for quantitative analysis. The UV spectrum of aminopyridine derivatives is well-documented and can be used as a reference for confirming the presence of this chromophore.[6][7][8]

Crystallographic Analysis: The Definitive Structure

While spectroscopic methods provide excellent evidence for the structure, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography Workflow

The process involves growing a single, high-quality crystal of the compound, which can be a challenging yet crucial step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map, from which the precise atomic positions can be elucidated. This technique provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule in the crystalline state.[9][10][11][12][13]

Fundamental Physicochemical Properties: The Keys to Developability

The following properties are critical determinants of a drug candidate's behavior in biological systems and its suitability for formulation.

Melting Point

The melting point is a fundamental physical property that is indicative of the purity of a crystalline solid. A sharp melting range typically signifies high purity, whereas a broad melting range can indicate the presence of impurities.[14]

Experimental Protocol: Capillary Melting Point Determination [15][16]

  • Sample Preparation: A small amount of the finely powdered, dry 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has transitioned to a liquid (completion) are recorded as the melting range.

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. For an ionizable compound like 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, solubility is highly dependent on the pH of the medium.

Experimental Protocol: pH-Solubility Profile Determination [17][18]

  • Buffer Preparation: A series of buffers covering a physiologically relevant pH range (e.g., pH 1 to 8) are prepared.

  • Equilibrium Solubility Measurement: An excess amount of the compound is added to a known volume of each buffer in separate vials.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspensions are filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Data Plotting: The solubility is plotted against the pH to generate the pH-solubility profile.

Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, there will be two pKa values corresponding to the protonated aminopyridine and piperidine functionalities. These values are crucial for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination [19][20][21][22][23]

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system.

  • Titration Setup: The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa values can be determined from the inflection points of this curve or by analyzing the first and second derivatives of the titration data.

Data Summary and Visualization

To facilitate a clear understanding and comparison of the physicochemical properties, the data should be presented in a structured format.

Table 1: Summary of Core Physicochemical Properties
PropertyMethodExpected OutcomeSignificance in Drug Development
Molecular Weight Calculation250.17 g/mol Affects diffusion and permeability.
Melting Point Capillary MethodA sharp melting rangeIndicator of purity and solid-state stability.
Solubility pH-Solubility ProfilepH-dependent solubilityCrucial for absorption and formulation design.
pKa Potentiometric TitrationTwo pKa valuesGoverns ionization state, solubility, and permeability.
Visualizing the Characterization Workflow

G cluster_0 Structural Characterization cluster_1 Physicochemical Profiling NMR (1H, 13C) NMR (1H, 13C) FTIR FTIR UV-Vis UV-Vis X-ray Crystallography X-ray Crystallography Melting Point Melting Point Solubility (pH-dependent) Solubility (pH-dependent) pKa Determination pKa Determination 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride->NMR (1H, 13C) Elucidate C-H Framework 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride->FTIR Identify Functional Groups 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride->UV-Vis Analyze Electronic Transitions 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride->X-ray Crystallography Definitive 3D Structure 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride->Melting Point Assess Purity 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride->Solubility (pH-dependent) Predict Absorption 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride->pKa Determination Determine Ionization State

Caption: Workflow for the comprehensive physicochemical characterization.

Conclusion and Forward-Looking Perspectives

The thorough physicochemical characterization of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is a critical, non-negotiable step in its journey from a promising chemical entity to a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining the essential data required for informed decision-making in the drug development process. By understanding its structural, spectroscopic, and fundamental physical properties, researchers can unlock the full potential of this versatile molecular scaffold. The insights gained from these studies will undoubtedly pave the way for its rational optimization and successful application in the pursuit of novel therapeutics.

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  • Haukka, M., et al. (2019). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1533–1539. [Link][9]

  • SSERC. (n.d.). Melting point determination. [Link][14]

  • Balachandran, V., & Murali, A. (2015). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Journal of Molecular Structure, 1098, 34-45. [Link][28]

  • ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. [Link][10]

  • Wang, X., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. [Link][29]

  • Serajuddin, A. T., & Rosoff, M. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 73(9), 1203-1208. [Link][17]

  • The Royal Society of Chemistry. (2012). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. [Link]

  • LaGuardia Community College. (n.d.). Solubility Curve of a Salt. [Link][18]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. [Link][30]

  • Al-Majid, A. M., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Molecules, 28(22), 7622. [Link][11]

  • PubChem. (n.d.). 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride. [Link]

  • ResearchGate. (n.d.). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link][12]

  • El-Gamel, N. E. A. (2018). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 23(11), 2999. [Link][13]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 6a. [Link]

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  • Pavić, J., et al. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 27(13), 4236. [Link]

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Spectroscopic Characterization of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the elucidation of the structure and purity of this compound. While direct experimental data for this specific salt is not publicly available, this guide synthesizes predicted spectral data based on analogous structures and fundamental principles, alongside field-proven protocols for data acquisition and interpretation.

Molecular Structure

6-(Piperidin-4-yl)pyridin-2-amine is a bicyclic molecule featuring a pyridine ring substituted with an amino group and a piperidine ring. The dihydrochloride salt form indicates that two basic nitrogen atoms, likely the pyridine nitrogen and the piperidine nitrogen, are protonated.

Caption: Molecular structure of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The dihydrochloride form will influence the chemical shifts, particularly for protons near the protonated nitrogen atoms, causing them to appear further downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-36.5 - 6.7d~8.0
Pyridine H-47.5 - 7.7t~8.0
Pyridine H-56.8 - 7.0d~8.0
Piperidine H-4 (methine)3.0 - 3.3m-
Piperidine H-2, H-6 (axial)3.4 - 3.6m-
Piperidine H-2, H-6 (equatorial)2.9 - 3.1m-
Piperidine H-3, H-5 (axial)2.0 - 2.2m-
Piperidine H-3, H-5 (equatorial)1.8 - 2.0m-
NH₂ (amino)5.5 - 6.5br s-
NH₂⁺ (piperidine)8.5 - 9.5br s-
NH⁺ (pyridine)12.0 - 14.0br s-

Note: Chemical shifts are predicted for a DMSO-d₆ solution. The broad singlets (br s) for the NH protons are due to exchange with the solvent and quadrupole broadening.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2158 - 162
Pyridine C-3110 - 115
Pyridine C-4138 - 142
Pyridine C-5112 - 117
Pyridine C-6155 - 160
Piperidine C-440 - 45
Piperidine C-2, C-645 - 50
Piperidine C-3, C-530 - 35
Experimental Protocol for NMR Data Acquisition

A robust protocol is essential for obtaining high-quality NMR data.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock onto the deuterium signal. acq2 Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans, 2s relaxation delay). acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans, 2s relaxation delay). acq3->acq4 proc1 Apply Fourier transformation to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS. proc2->proc3 proc4 Integrate the signals in the ¹H spectrum. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR data acquisition and processing.

Expertise & Experience Insight: The choice of DMSO-d₆ as a solvent is strategic. Its ability to dissolve polar compounds like dihydrochloride salts and its high boiling point are advantageous. Furthermore, acidic protons from the ammonium groups are less likely to exchange rapidly with DMSO-d₆ compared to D₂O, allowing for their observation in the ¹H NMR spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and offering insights into its structure through fragmentation patterns.

Predicted Mass Spectrometry Data

For 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, electrospray ionization (ESI) in positive ion mode is the preferred method. The molecular formula of the free base is C₁₀H₁₅N₃, with a monoisotopic mass of 177.1266 g/mol .

Ion Formula Calculated m/z Description
[M+H]⁺C₁₀H₁₆N₃⁺178.1339Protonated molecule (base peak)
[M+Na]⁺C₁₀H₁₅N₃Na⁺200.1158Sodium adduct

Trustworthiness through Self-Validation: The high-resolution mass spectrum should show the [M+H]⁺ ion with a measured m/z value within 5 ppm of the calculated value, confirming the elemental composition. The characteristic isotopic pattern for the presence of carbon, hydrogen, and nitrogen should also be observed.

Experimental Protocol for MS Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). prep2 Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). prep1->prep2 acq1 Operate in positive ion mode. acq2 Set capillary voltage (e.g., 3-4 kV) and cone voltage (e.g., 20-40 V). acq1->acq2 acq3 Acquire data over a suitable m/z range (e.g., 50-500). acq2->acq3 proc1 Identify the [M+H]⁺ peak. proc2 Confirm the exact mass and isotopic pattern. proc1->proc2 proc3 Analyze fragmentation patterns if MS/MS data is acquired. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for ESI-MS data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a "fingerprint" that is useful for confirming the presence of key structural motifs.

Predicted IR Spectral Data

The IR spectrum of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride will be characterized by absorptions corresponding to the N-H, C-H, C=C, and C=N bonds. The presence of the ammonium hydrochloride salts will be evident from broad absorptions in the N-H stretching region.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H stretch (primary amine)3400 - 3200Medium, two bands
N-H stretch (ammonium salts)3200 - 2800Broad, strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Strong
C=C, C=N stretch (pyridine ring)1650 - 1550Medium to strong
N-H bend (primary amine)1650 - 1580Medium
N-H bend (ammonium)1600 - 1500Medium

Authoritative Grounding: The predicted N-H stretching frequencies for the primary amine are based on typical values for 2-aminopyridine derivatives.[2][3] The broad absorptions for the ammonium salts are a well-documented characteristic of amine hydrochlorides.[4] The characteristic vibrations of the piperidine ring are also well-established.[5]

Experimental Protocol for IR Data Acquisition

cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition (FTIR) cluster_proc Data Analysis prep1 Grind a small amount of sample (~1 mg) with ~100 mg of dry KBr powder. prep2 Press the mixture into a thin, transparent pellet using a hydraulic press. prep1->prep2 acq1 Place the KBr pellet in the sample holder of the FTIR spectrometer. acq2 Acquire a background spectrum of the empty sample compartment. acq1->acq2 acq3 Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). acq2->acq3 proc1 Perform a background subtraction. proc2 Identify and assign the major absorption bands to their corresponding functional groups. proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

References

  • Mahalakshmi, G., Mary, S., & Balachandran, V. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Semantic Scholar. [Link]

  • Wawer, I., & Zielińska, A. (2019). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 24(15), 2789. [Link]

  • El-Gaby, M. S. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 147-152. [Link]

  • Sreenivasa, S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(2), o197. [Link]

  • PubChem. 6-(pyridin-4-yl)pyridin-2-amine. [Link]

  • PubChem. 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. [Link]

  • Mainka, D. L., Schwarz, J., & Girreser, U. (2020). Temperature dependent analysis of Octenidine (N,N´-(decane-1,10-diyldipyridin-1-yl-4-ylidene)dioctan-1-amine) dihydrochloride by NMR and NIR spectroscopy. Arkat USA. [Link]

  • El-Ghamry, H. A., et al. (2021). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 26(20), 6196. [Link]

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  • PubChem. (2R)-N-(1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl)-2-((1R)-3,3-difluorocyclopentyl)-2-hydroxy-2-phenylacetamide. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5961. [Link]

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Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Crystal Structure in Drug Development

In the landscape of modern drug development, the active pharmaceutical ingredient's (API) solid-state form is a cornerstone of its ultimate success. The precise three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For a compound like 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, a molecule of interest in medicinal chemistry, a thorough understanding of its crystal structure is not merely an academic exercise; it is a critical step in de-risking development and ensuring the delivery of a safe, effective, and consistent therapeutic product. This guide provides an in-depth, experience-driven walkthrough of the methodologies and scientific rationale behind the complete crystal structure analysis of this promising API.

Foundational Understanding: The Nature of the Target Molecule

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is a salt, a fact that immediately informs our analytical strategy. The presence of two hydrochloride moieties suggests multiple protonation sites and a high potential for extensive hydrogen bonding, which will be a dominant force in the crystal packing. The molecule itself consists of a flexible piperidine ring linked to a rigid aminopyridine system. This combination of flexible and rigid components introduces conformational complexities that must be resolved.

Key Molecular Features Influencing Crystallization:

  • Multiple Protonation Sites: The piperidinyl nitrogen, the exocyclic amine, and the pyridinyl nitrogen are all potential sites for protonation. The dihydrochloride form implies that two of these are protonated, creating a dication.

  • Hydrogen Bond Donors and Acceptors: The protonated amines are strong hydrogen bond donors, while the chloride anions are excellent acceptors. The unprotonated nitrogen (if any) can also act as an acceptor. This rich hydrogen-bonding potential will likely define the supramolecular architecture.[1]

  • Conformational Flexibility: The piperidine ring can adopt various conformations, most commonly a chair or a twist-boat form. The orientation of the piperidine ring relative to the pyridine ring is also variable.[2]

  • Potential for Polymorphism: The combination of conformational flexibility and multiple hydrogen bonding motifs creates a high likelihood of polymorphism—the ability to exist in multiple crystal forms.[3] Each polymorph is, in essence, a different solid-state material with unique properties, making a comprehensive polymorphic screen essential.

The Crystallization Challenge: From Solution to Single Crystal

The journey to a crystal structure begins with the most crucial and often unpredictable step: growing a high-quality single crystal suitable for X-ray diffraction. For a novel hydrochloride salt, a systematic screening approach is paramount.

Solvent Selection and Solubility Assessment

A preliminary solubility screen is the logical starting point. Based on the polar nature of the dihydrochloride salt, a range of polar solvents should be investigated.

Table 1: Hypothetical Solubility Profile of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

SolventSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Comments
Water> 100> 200High solubility, potential for rapid precipitation.
Methanol~50~150Good solubility, suitable for cooling crystallization.
Ethanol~20~80Moderate solubility, good candidate for slow evaporation.
Isopropanol~5~30Lower solubility, may require larger volumes or higher temps.
Acetonitrile< 1~5Sparingly soluble, potential as an anti-solvent.
AcetoneInsolubleInsolubleAnti-solvent candidate.

Causality: The choice of solvents is dictated by the principle of achieving supersaturation under controlled conditions. Solvents with moderate solubility and a significant temperature-dependent solubility gradient (like methanol and ethanol) are ideal candidates for controlled cooling or evaporation experiments. Highly soluble systems (water) risk amorphous precipitation, while very low solubility (acetonitrile) makes it difficult to dissolve enough material.

Crystallization Methodologies

Several techniques should be employed in parallel to maximize the chances of obtaining diffraction-quality crystals.[4]

Protocol 1: Slow Evaporation

  • Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol) at room temperature.

  • Filter the solution through a 0.2 µm syringe filter into a clean, small vial.

  • Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol) at an elevated temperature (e.g., 50-60°C).

  • Filter the hot solution into a clean vial that has been pre-warmed.

  • Seal the vial and place it inside a dewar flask filled with hot water at the same temperature.

  • Allow the entire system to cool slowly to room temperature over 24-48 hours.

Protocol 3: Vapor Diffusion (Anti-Solvent)

  • Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., methanol).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the compound is insoluble (e.g., acetone or acetonitrile).

  • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, SC-XRD provides the definitive three-dimensional atomic arrangement.[5]

The Workflow of SC-XRD

The process follows a well-defined, logical progression from data collection to a final, validated structural model.

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_mount Crystal Mounting & Centering unit_cell Unit Cell Determination crystal_mount->unit_cell Preliminary Frames data_collection Full Data Collection unit_cell->data_collection Optimized Strategy integration Integration of Reflections data_collection->integration scaling Scaling & Absorption Correction integration->scaling space_group Space Group Determination scaling->space_group solve Structure Solution (Phase Problem) space_group->solve Symmetry Constraints refine Iterative Refinement solve->refine Initial Atomic Model refine->refine validate Validation & CIF Generation refine->validate Final Model pxrd_analysis cluster_experiment Experimental cluster_analysis Analysis sample_prep Sample Grinding & Mounting data_acq 2θ Scan & Intensity Measurement sample_prep->data_acq pattern_exp Experimental Diffractogram data_acq->pattern_exp pattern_calc Simulate Pattern from SC-XRD Data comparison Pattern Comparison pattern_calc->comparison pattern_exp->comparison phase_id Phase Identification / Polymorph Check comparison->phase_id

Sources

An In-Depth Technical Guide to the In Silico Analysis of 6-(Piperidin-4-yl)pyridin-2-amine Binding Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, providing powerful tools to predict and analyze molecular interactions at an atomic level.[1][2][3] This guide offers a comprehensive, in-depth walkthrough of the in silico modeling process for a specific small molecule, 6-(Piperidin-4-yl)pyridin-2-amine, a scaffold of interest in medicinal chemistry. We will navigate the complete computational workflow, from initial system preparation and binding pose prediction using molecular docking to the dynamic analysis of the protein-ligand complex through molecular dynamics (MD) simulations and subsequent binding free energy estimations. This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the critical scientific rationale behind methodological choices, ensuring a robust and reproducible virtual experiment.

Introduction: The Rationale for a Computational Approach

Traditional drug discovery is a complex, time-consuming, and expensive endeavor.[3] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to accelerate this process by identifying and optimizing lead compounds in a virtual environment.[2][3] Methods like molecular docking and MD simulations allow us to build and refine hypotheses about how a ligand, such as 6-(Piperidin-4-yl)pyridin-2-amine, interacts with its biological target.[1][4][5] This specific molecule belongs to a class of compounds that have been investigated for their potential interaction with various receptors, including muscarinic and sigma receptors.[6][7]

For the purpose of this guide, we will model the interaction of 6-(Piperidin-4-yl)pyridin-2-amine with the human Sigma-1 receptor (σ1R) , a chaperone protein at the endoplasmic reticulum that has been identified as a promising target for neurological disorders.[6] This guide will provide a validated, end-to-end workflow to predict and analyze this interaction with high scientific rigor.

The Computational Workflow: A Tripartite Strategy

Our in silico investigation is structured around three core computational pillars: Molecular Docking, Molecular Dynamics Simulation, and Binding Free Energy Calculation. This sequence allows for a progressively deeper understanding of the binding event, from a static snapshot to a dynamic and energetically quantified interaction.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Pose Prediction cluster_sim Phase 3: Dynamic Analysis Prep_Ligand Ligand Preparation (6-(Piperidin-4-yl)pyridin-2-amine) Docking Molecular Docking (AutoDock Vina) Prep_Ligand->Docking Prep_Protein Protein Preparation (Sigma-1 Receptor) Prep_Protein->Docking MD Molecular Dynamics (GROMACS) Docking->MD Select Best Pose Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis Free_Energy Binding Free Energy (MM/PBSA) Analysis->Free_Energy MD_Workflow Start Docked Protein-Ligand Complex Topology Generate Topology (CHARMM36 Force Field) Start->Topology Solvation Solvate System (Add Water Box) Topology->Solvation Ions Add Ions (Neutralize System) Solvation->Ions Minimization Energy Minimization Ions->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production

Figure 2: GROMACS Molecular Dynamics Workflow.

Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex

  • Force Field Selection & Topology Generation: This is a critical step. The CHARMM36m force field is an excellent choice for proteins, offering high accuracy. F[8][9][10]or the ligand, its topology (parameters for bonds, angles, charges) must be generated. The CGenFF server is commonly used to generate CHARMM-compatible parameters for small molecules. G[11][12]ROMACS's pdb2gmx tool is used for the protein, and the ligand topology files are then included in the main system topology file. 2[13][14]. System Solvation and Ionization: Create a periodic boundary box (e.g., dodecahedron) around the complex and fill it with a suitable water model (e.g., TIP3P). Then, add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge using the gmx genion tool. 3[15]. Energy Minimization: Before starting the dynamics, perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup. 4[16]. Equilibration: This two-step process stabilizes the system's temperature and pressure.

    • NVT Ensemble (Constant Volume): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure the solvent molecules are properly distributed around the complex.

    • NPT Ensemble (Constant Pressure): Equilibrate at constant temperature and pressure (e.g., 1 bar) to bring the system to the correct density. 5[11]. Production MD: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample meaningful conformational changes. This is the main data-generating step.

Post-MD Trajectory Analysis

Once the simulation is complete, the trajectory must be analyzed to extract meaningful biological insights.

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD plot indicates that the system has reached equilibrium and the ligand remains stably bound.

  • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over time, highlighting flexible regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein, identifying key residues for binding.

Table 2: Example Post-MD Analysis Summary (100 ns Simulation)

Metric Average Value Interpretation
Protein Backbone RMSD 2.1 ± 0.3 Å System reached equilibrium and is stable.
Ligand RMSD (vs. Protein) 1.5 ± 0.4 Å Ligand remains stably bound in the pocket.

| Key Hydrogen Bonds | ASP-126, TYR-173 | These residues are critical for anchoring the ligand. |

Binding Free Energy Estimation

To quantify the binding affinity, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) . T[17][18]his method calculates the binding free energy by combining molecular mechanics energy in the gas phase with solvation free energy.

[18][19]Protocol 5: MM/PBSA Calculation

  • Extract Snapshots: Select a set of snapshots (e.g., 100 frames) from the stable portion of the MD trajectory. 2[18]. Run MM/PBSA Calculation: Use a tool like GROMACS's gmx_MMPBSA to calculate the individual energy components for the complex, protein, and ligand. 3[20]. Calculate ΔG_binding: The binding free energy is calculated as: ΔG_binding = G_complex - (G_protein + G_ligand)

The final value provides a more accurate estimation of binding affinity than the docking score alone, as it accounts for solvent effects and protein-ligand dynamics.

This guide has outlined a robust, multi-step computational workflow for analyzing the binding interactions of 6-(Piperidin-4-yl)pyridin-2-amine with the Sigma-1 receptor. By integrating molecular docking, molecular dynamics, and free energy calculations, researchers can move beyond static predictions to a dynamic and quantitative understanding of molecular recognition. E[1][22][23]ach step, from meticulous system preparation to detailed analysis, is crucial for generating trustworthy and scientifically valid results that can confidently guide experimental efforts in drug discovery.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. Vertex AI Search.
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  • GROMACS Tutorials. GROMACS.
  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Springer Protocols.
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • A Review on Applications of Computational Methods in Drug Screening and Design - OUCI. OUCI.
  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
  • Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D..
  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simul
  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) - YouTube. YouTube.
  • A Review on Computational Drug Designing.and Discovery - TSI Journals. TSI Journals.
  • Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields - NIH.
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  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. YouTube.
  • GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. CD ComputaBio.
  • MM/PBSA Free Energy Calculation Guide | PDF | Chemistry - Scribd. Scribd.
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The 6-Aminopyridine Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 6-aminopyridine piperidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1] This technical guide provides a comprehensive analysis of this core scaffold, delving into its synthesis, mechanism of action, and diverse therapeutic applications. As drug development professionals and researchers, understanding the nuances of this scaffold is paramount for designing next-generation therapeutics with enhanced efficacy and selectivity. We will explore its role in oncology, neurodegenerative disorders, and infectious diseases, supported by detailed experimental protocols, structure-activity relationship (SAR) analyses, and visualizations of key biological pathways.

Introduction: The Significance of a Hybrid Scaffold

The fusion of the 6-aminopyridine and piperidine moieties into a single molecular framework creates a unique chemical entity with a compelling combination of properties. The piperidine ring, a ubiquitous feature in many pharmaceuticals, offers conformational flexibility and serves as a versatile anchor for various substituents, influencing physicochemical properties such as solubility and lipophilicity.[2][3][4] The 6-aminopyridine component, on the other hand, is a key pharmacophore known for its ability to engage in specific hydrogen bonding interactions and its role as a bioisosteric replacement for other aromatic systems.[1] This synergistic combination has led to the development of potent and selective modulators of various biological targets.

Synthetic Strategies: Constructing the Core

The synthesis of the 6-aminopyridine piperidine scaffold can be achieved through several strategic approaches. A common and effective method involves the nucleophilic substitution of a leaving group on the pyridine ring with a piperidine derivative.

Detailed Experimental Protocol: Synthesis of a Model 6-(Piperidin-1-yl)pyridin-2-amine Derivative

This protocol outlines a general procedure for the synthesis of a 6-(piperidin-1-yl)pyridin-2-amine derivative, a common starting point for further functionalization.

Materials:

  • 6-chloropicolinonitrile

  • Piperidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dioxane

  • Methanol

  • Piperidine-1-carbothiohydrazide

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Nucleophilic Aromatic Substitution:

    • To a solution of 6-chloropicolinonitrile (1 mmol) in dioxane (10 mL), add piperidine (1.2 mmol) and DBU (1.5 mmol).

    • Stir the reaction mixture at 60°C for 1 hour.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting 6-(piperidin-1-yl)picolinonitrile by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Conversion to Methyl Imidate:

    • Dissolve the purified 6-(piperidin-1-yl)picolinonitrile (1 mmol) in methanol (10 mL).

    • Add DBU (1.2 mmol) and heat the mixture to reflux for 4 hours.[5]

    • This step converts the nitrile group into a methyl imidate group in situ.

  • Condensation to form the Aminopyridine:

    • To the reaction mixture containing the methyl imidate, add piperidine-1-carbothiohydrazide (1.1 mmol).

    • Continue to reflux the mixture for an additional 2 hours.[5]

    • After cooling, the solvent is evaporated, and the crude product is purified by column chromatography to yield the final 6-(piperidin-1-yl)pyridin-2-amine derivative.

Causality Behind Experimental Choices:

  • DBU: A non-nucleophilic base is used to facilitate the nucleophilic aromatic substitution by deprotonating the piperidine, increasing its nucleophilicity without competing in the reaction.

  • Dioxane: An aprotic solvent is chosen to avoid interference with the nucleophilic substitution reaction.

  • In situ formation of methyl imidate: This strategy avoids the isolation of a potentially unstable intermediate, streamlining the synthetic process.

Therapeutic Applications and Mechanisms of Action

The 6-aminopyridine piperidine scaffold has demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

Derivatives of this scaffold have shown potent anticancer activity through various mechanisms.[6][7][8]

Mechanism of Action: Dual VEGFR-2/HER-2 Inhibition

Several studies have identified pyrido[2,3-d]pyrimidine derivatives incorporating the 6-aminopyridine piperidine motif as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[9] Both VEGFR-2 and HER-2 are key receptor tyrosine kinases implicated in tumor angiogenesis, proliferation, and survival.[9] Dual inhibition of these pathways can lead to a more comprehensive and durable antitumor response.

VEGFR2_HER2_Inhibition

Induction of Apoptosis: Beyond receptor tyrosine kinase inhibition, compounds featuring this scaffold have been shown to induce apoptosis in cancer cells. This is often achieved through the modulation of key signaling pathways such as the PI3K/Akt and STAT-3 pathways, which are crucial for cell survival.[7]

Neuroprotective and Neuromodulatory Effects

The aminopyridine moiety is well-known for its ability to block voltage-gated potassium channels.[10] This property has been harnessed in the development of drugs for neurological disorders. While less explored for the combined scaffold, the potential for neuroprotective applications is significant.

Mechanism of Action: Potassium Channel Blockade In neurodegenerative diseases like multiple sclerosis, demyelination exposes potassium channels on axons, leading to ion leakage and impaired nerve impulse conduction.[10] Blockade of these channels by aminopyridine-containing compounds can restore axonal function. It is hypothesized that the piperidine moiety can be modified to improve blood-brain barrier penetration and target specific neuronal subtypes.

Potential in Alzheimer's Disease: Recent research has also pointed towards the potential of piperidine derivatives as γ-secretase inhibitors and modulators of the TRPC6 signaling pathway, both of which are implicated in the pathology of Alzheimer's disease.[11][12]

Antimicrobial and Antiviral Activity

The 6-aminopyridine piperidine scaffold has also been investigated for its potential in combating infectious diseases.[5][13]

Tuberculostatic Activity: Studies have shown that 6-substituted pyridine derivatives with a piperidine ring exhibit potent activity against Mycobacterium tuberculosis.[5] The basicity of the piperidine ring appears to be a crucial factor for this activity.[5]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 6-aminopyridine piperidine scaffold has provided valuable insights into the structural requirements for optimal biological activity.

Position of Substitution Modification Effect on Activity Therapeutic Area Reference
Piperidine NitrogenBenzyl or Phenylethyl groupIncreased activityKinase Inhibition[14]
Pyridine Ring (C-6)Piperidine > Pyrrolidine > MorpholineDecreased activityTuberculostatic[5]
Pyridine Ring (C-5)Nitro groupImportant for activityFarnesyltransferase Inhibition[15]
Pyridine Ring (C-3, C-5)Diamino substitutionMimics aminoglycosidesAntibacterial[16]

Experimental Workflow for Biological Evaluation

A robust and systematic workflow is essential for the preclinical evaluation of novel compounds based on the 6-aminopyridine piperidine scaffold.

Experimental_Workflow

Detailed Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a 6-aminopyridine piperidine derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 2-4 hours at 37°C.

    • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The 6-aminopyridine piperidine scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its synthetic tractability and the ability to modulate a wide range of biological targets underscore its importance in modern drug discovery. Future research should focus on exploring novel substitutions on both the pyridine and piperidine rings to enhance potency and selectivity. Furthermore, the application of this scaffold in emerging therapeutic areas, such as immunotherapy and targeted protein degradation, warrants investigation. As our understanding of the intricate molecular mechanisms underlying various diseases deepens, the 6-aminopyridine piperidine scaffold is poised to play an increasingly significant role in the development of next-generation medicines.

References

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6-(Piperidin-4-yl)pyridin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-(Piperidin-4-yl)pyridin-2-amine scaffold has, over the past few decades, cemented its status as a privileged fragment in modern medicinal chemistry. Its unique combination of a hydrogen-bond donating and accepting 2-aminopyridine moiety, coupled with the versatile and conformationally significant piperidine ring, has rendered it a cornerstone in the design of numerous therapeutic agents. This in-depth technical guide will traverse the historical landscape of this compound class, from its synthetic origins to its evolution into a key building block for a multitude of biologically active molecules. We will delve into the core synthetic methodologies, explore the nuanced structure-activity relationships that govern its interactions with various biological targets, and provide detailed experimental protocols for its preparation and derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical scaffold.

Introduction: The Strategic Importance of the 6-(Piperidin-4-yl)pyridin-2-amine Core

The confluence of the 2-aminopyridine and piperidine heterocycles within a single molecular framework endows the 6-(Piperidin-4-yl)pyridin-2-amine core with a compelling set of physicochemical properties. The 2-aminopyridine unit is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets.[1] The piperidine moiety, a ubiquitous structural motif in pharmaceuticals, offers a three-dimensional element that can be strategically utilized to orient substituents, enhance binding affinity, and modulate pharmacokinetic properties.[2][3] The combination of these two fragments has proven to be a fruitful strategy in the quest for novel therapeutics across a range of disease areas.

Discovery and Historical Context

While pinpointing a single, seminal publication for the "discovery" of the parent 6-(Piperidin-4-yl)pyridin-2-amine can be challenging, its emergence is intrinsically linked to the broader exploration of aminopyridines and piperidines in medicinal chemistry. The synthesis of related structures, such as 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide (Minoxidil), in the mid-20th century, highlighted the therapeutic potential of combining a nitrogenous heterocycle with a piperidine substituent.[4] These early investigations paved the way for the systematic exploration of analogous scaffolds.

The synthesis of 6-(piperidin-1-yl)picolinonitrile, a closely related compound, from 6-chloropicolinonitrile and piperidine, demonstrates a foundational reaction that underpins the synthesis of the title compound class.[5] The evolution of transition metal-catalyzed cross-coupling reactions, particularly in the latter half of the 20th century, significantly broadened the accessibility of diversely substituted pyridines, further fueling the exploration of compounds like 6-(Piperidin-4-yl)pyridin-2-amine.[6] The increasing recognition of this scaffold's value is evidenced by its frequent appearance in the patent literature and scientific publications from the late 1990s onwards, often as a key intermediate or final product in the development of kinase inhibitors, GPCR modulators, and other targeted therapies.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of 6-(Piperidin-4-yl)pyridin-2-amine and its derivatives can be approached through several strategic disconnections. The most prevalent methods involve the formation of the C-C or C-N bond linking the pyridine and piperidine rings.

Nucleophilic Aromatic Substitution (SNAr)

A common and direct approach involves the reaction of a 2-amino-6-halopyridine with a suitable piperidine derivative. The presence of the amino group at the 2-position and the nitrogen within the pyridine ring activates the 6-position towards nucleophilic attack.

This protocol describes the synthesis of a protected form of the title compound, a versatile intermediate for further derivatization.

Materials:

  • 2-Amino-6-chloropyridine

  • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq) and potassium carbonate (3.0 eq).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers a powerful toolkit of cross-coupling reactions that are highly effective for constructing the C-C bond between the pyridine and piperidine rings. Suzuki, Stille, and Negishi couplings are among the most frequently employed methods. These reactions typically involve the coupling of a halo- or triflyloxypyridine with an organometallic piperidine reagent, or vice versa.

Diagram: General Synthetic Strategies

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Cross-Coupling Reactions 2-Amino-6-halopyridine 2-Amino-6-halopyridine Product_SNAr 6-(Piperidin-4-yl)pyridin-2-amine derivative 2-Amino-6-halopyridine->Product_SNAr + Piperidine derivative Piperidine derivative Piperidine derivative->Product_SNAr Pyridine-boronic acid/ester Pyridine-boronic acid/ester Product_Coupling 6-(Piperidin-4-yl)pyridin-2-amine derivative Pyridine-boronic acid/ester->Product_Coupling + Pd catalyst Halo-piperidine Halo-piperidine Halo-piperidine->Product_Coupling

Caption: Key synthetic approaches to the 6-(Piperidin-4-yl)pyridin-2-amine scaffold.

Structure-Activity Relationships (SAR) and Medicinal Chemistry Applications

The 6-(Piperidin-4-yl)pyridin-2-amine scaffold has been extensively utilized in the design of kinase inhibitors. The 2-aminopyridine moiety often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region. The piperidine ring provides a vector for substitution, allowing for the exploration of different chemical spaces to enhance potency and selectivity.

Table 1: Representative Kinase Targets and Corresponding Inhibitors Incorporating the 6-(Piperidin-4-yl)pyridin-2-amine Scaffold

Kinase TargetExample InhibitorKey Structural Features and SAR Insights
Cyclin-Dependent Kinases (CDKs)PD-0332991 (Palbociclib)The 2-aminopyridine forms hydrogen bonds with the hinge region of CDK4/6. The piperidine links to a substituted aromatic ring that occupies the ribose pocket.
Janus Kinases (JAKs)TofacitinibWhile not a direct analogue, the related pyrrolo[2,3-d]pyrimidine core mimics the hinge-binding of the 2-aminopyridine. The piperidine is functionalized to target specific subpockets.
Anaplastic Lymphoma Kinase (ALK)CrizotinibThe 2-aminopyridine core interacts with the ALK hinge. The piperidine is substituted to provide additional interactions and modulate physicochemical properties.

Diagram: Key Pharmacophoric Features

G cluster_0 Pharmacophore Model HingeBinder Hinge-Binding Region (2-Aminopyridine) Linker Linker (Piperidine) HingeBinder->Linker Covalent Bond Vector Substitution Vector (R-group) Linker->Vector Covalent Bond

Caption: Pharmacophoric elements of the 6-(Piperidin-4-yl)pyridin-2-amine scaffold.

Conclusion and Future Perspectives

The 6-(Piperidin-4-yl)pyridin-2-amine scaffold has proven to be a remarkably versatile and enduring platform in drug discovery. Its synthetic accessibility, coupled with its favorable pharmacophoric features, has led to its incorporation into a number of clinically successful drugs and a vast library of investigational compounds. As our understanding of disease biology continues to evolve, and as new therapeutic targets emerge, it is highly probable that this privileged scaffold will continue to serve as a foundational element in the design of the next generation of targeted therapies. The continued development of novel synthetic methodologies will undoubtedly further expand the chemical space accessible from this core, ensuring its relevance in medicinal chemistry for years to come.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. (2025). [Link]

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  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Amino-piperidine derivatives.
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The Strategic Deployment of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Philosophy of Fragment-Based Design

In the landscape of modern drug discovery, the pursuit of novel chemical matter with high ligand efficiency is paramount. Fragment-Based Drug Design (FBDD) has emerged as a powerful paradigm, distinct from high-throughput screening, that champions a "bottom-up" approach. By screening small, low-complexity molecules—fragments—we identify low-affinity but highly efficient interactions that serve as foundational starting points for building high-potency drug candidates. This guide provides an in-depth technical exploration of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride , a fragment of significant strategic value, particularly in the discovery of kinase inhibitors and other targeted therapies. We will dissect its chemical attributes, strategic applications, and the empirical methodologies required to leverage its full potential in a drug discovery campaign.

Deconstructing the Core: Physicochemical and Structural Rationale

The efficacy of 6-(Piperidin-4-yl)pyridin-2-amine as a drug discovery fragment is rooted in the synergistic interplay of its two core heterocyclic components: the 2-aminopyridine headpiece and the 4-substituted piperidine tail.

Physicochemical Properties & "Rule of Three" Compliance

To be an effective starting point, a fragment must possess properties that allow for significant subsequent optimization without ballooning into non-drug-like chemical space. 6-(Piperidin-4-yl)pyridin-2-amine aligns well with the empirical "Rule of Three," a guiding principle for fragment library design.

PropertyValue (for free base)"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight 177.25 g/mol [1]< 300 DaProvides ample room for synthetic elaboration and optimization of potency and ADME properties.
cLogP ~1.5 - 2.0 (estimated)≤ 3Ensures adequate aqueous solubility for biophysical screening assays and favorable starting point for optimizing lipophilicity.
Hydrogen Bond Donors 2 (primary amine, piperidine N-H)≤ 3Offers key interaction points without excessive polarity that could hinder cell permeability later on.
Hydrogen Bond Acceptors 3 (pyridine N, primary amine N, piperidine N)≤ 3Provides multiple vectors for target recognition and binding.
Rotatable Bonds 1≤ 3Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.

Table 1: Physicochemical properties of 6-(Piperidin-4-yl)pyridin-2-amine and its alignment with FBDD principles.

The dihydrochloride salt form enhances the aqueous solubility of the fragment, which is a critical practical consideration for preparing high-concentration stock solutions required for many biophysical screening techniques.

The Strategic Importance of the Constituent Moieties

The 2-Aminopyridine "Head": A Privileged Kinase Hinge-Binder

The 2-aminopyridine motif is a well-established "hinge-binder" in protein kinase inhibitors[2][3]. The ATP-binding site of kinases features a conserved hinge region, typically composed of a short beta-sheet, that forms crucial hydrogen bonds with the adenine ring of ATP. The 2-aminopyridine moiety effectively mimics this interaction, forming one or two hydrogen bonds with the backbone of the hinge residues[2][4]. This bidentate interaction provides a strong and specific anchor for the fragment, making it an excellent starting point for kinase-targeted libraries[5].

The 4-Substituted Piperidine "Tail": A Vector for 3D Exploration and Property Modulation

The piperidine ring serves multiple strategic purposes. Firstly, it imparts three-dimensionality to an otherwise flat aromatic fragment, which is increasingly recognized as a key feature for exploring protein binding pockets more effectively and achieving higher selectivity[6][7][8][9]. Secondly, the piperidine nitrogen (N-H) and the C-4 position act as versatile synthetic handles. The secondary amine can be functionalized to extend into solvent-exposed regions of a binding site, improving potency and modulating physicochemical properties. This strategic exit vector is a cornerstone of fragment-to-lead evolution.

Synthesis of the Core Fragment and its Analogs

A robust and flexible synthetic strategy is essential for any FBDD campaign to enable rapid generation of analogs for structure-activity relationship (SAR) studies. The synthesis of 6-(Piperidin-4-yl)pyridin-2-amine and its derivatives can be efficiently achieved through modern cross-coupling methodologies.

Recommended Synthetic Protocol: Palladium-Catalyzed Cross-Coupling

The most convergent and versatile approaches involve either a Suzuki or Buchwald-Hartwig coupling reaction. Below is a validated, two-step protocol starting from commercially available materials.

Step 1: Synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate

This key step involves a Suzuki coupling between a protected piperidine boronic acid derivative and a commercially available aminopyridine halide.

  • Reactants: 2-amino-6-bromopyridine, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, Palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: A mixture of 1,4-dioxane and water is typically effective.

  • Procedure:

    • To a degassed solution of 2-amino-6-bromopyridine (1.0 eq) and the piperidine boronate ester (1.1 eq) in 1,4-dioxane/water (4:1), add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.

Step 2: Deprotection to yield 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

  • Reactant: tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate.

  • Reagent: A strong acid, typically HCl in a suitable solvent.

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a solvent like 1,4-dioxane or methanol.

    • Add a solution of HCl in 1,4-dioxane (e.g., 4M solution, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for the disappearance of the starting material.

    • The dihydrochloride salt typically precipitates from the solution. The product can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Alternative Synthetic Routes for Analog Generation

The Buchwald-Hartwig amination offers a powerful alternative, particularly for creating analogs with diverse linkers between the two rings[10][11]. For instance, coupling 6-chloropyridin-2-amine with tert-butyl 4-aminopiperidine-1-carboxylate would yield a related scaffold with a C-N linkage instead of a C-C bond, expanding the chemical space explored.

G cluster_suzuki Suzuki Coupling Route cluster_buchwald Buchwald-Hartwig Route (Analog) cluster_deprotection Final Deprotection 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine Boc-Protected Intermediate Boc-Protected Intermediate 2-Amino-6-bromopyridine->Boc-Protected Intermediate Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Piperidine Boronate Ester Piperidine Boronate Ester Piperidine Boronate Ester->Boc-Protected Intermediate Final Fragment (HCl Salt) Final Fragment (HCl Salt) Boc-Protected Intermediate->Final Fragment (HCl Salt) 4M HCl in Dioxane RT, 2h 6-Chloropyridin-2-amine 6-Chloropyridin-2-amine Boc-Protected Analog Boc-Protected Analog 6-Chloropyridin-2-amine->Boc-Protected Analog Pd Catalyst, Ligand Base, Toluene, 100°C Boc-4-aminopiperidine Boc-4-aminopiperidine Boc-4-aminopiperidine->Boc-Protected Analog FBDD_Workflow cluster_screening Phase 1: Screening & Hit ID cluster_validation Phase 2: Hit Validation cluster_optimization Phase 3: Hit-to-Lead FragLib Fragment Library (incl. Core Fragment) PrimaryScreen Primary Screen (NMR, SPR, or DSF) FragLib->PrimaryScreen HitList Initial Hit List (Weak Binders) PrimaryScreen->HitList OrthoScreen Orthogonal Screen (e.g., ITC) HitList->OrthoScreen Xray X-Ray Crystallography OrthoScreen->Xray ValidatedHit Validated Hit (Structure & Affinity) Xray->ValidatedHit SAR SAR by Synthesis (Fragment Growing) LeadOpt Lead Optimization (ADME, PK/PD) SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Sources

A Technical Guide to Exploring the Chemical Space of 6-(Piperidin-4-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(piperidin-4-yl)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent drug-like properties and multiple points for chemical diversification make it an attractive starting point for the exploration of new chemical space in the pursuit of novel therapeutics. This in-depth technical guide provides a comprehensive framework for the systematic exploration of this scaffold, integrating computational library design, parallel synthesis strategies, and high-throughput biological screening. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols for each stage of the discovery workflow. This guide is intended to empower researchers to unlock the full therapeutic potential of 6-(piperidin-4-yl)pyridin-2-amine derivatives.

Introduction: The Strategic Value of the 6-(Piperidin-4-yl)pyridin-2-amine Core

The 2-aminopyridine moiety is a cornerstone in drug discovery, recognized for its ability to form key interactions with a wide range of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The incorporation of a piperidine ring at the 6-position introduces a three-dimensional character and an additional site for chemical modification, further enhancing the potential for developing potent and selective modulators of protein function.

The core structure of 6-(piperidin-4-yl)pyridin-2-amine presents three primary vectors for chemical diversification, allowing for a systematic and comprehensive exploration of the surrounding chemical space:

  • Vector 1 (V1): The 2-Amino Group: This primary amine can be readily acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functional groups to probe interactions with the target protein.

  • Vector 2 (V2): The Piperidine Nitrogen: The secondary amine of the piperidine ring is a key site for introducing a wide variety of substituents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • Vector 3 (V3): The Pyridine Ring: While less readily modified, the pyridine ring can be further substituted to fine-tune electronic properties and explore additional binding pockets.

This guide will provide a strategic workflow for leveraging these diversification points to generate a focused library of derivatives with a high potential for biological activity.

Computational Chemistry: In Silico Design of a Focused Derivative Library

Before embarking on chemical synthesis, a robust computational workflow can significantly enhance the efficiency of the discovery process by prioritizing compounds with a higher probability of desired biological activity and favorable pharmacokinetic properties.[4][5] This in silico approach allows for the rapid exploration of a vast virtual chemical space at a fraction of the cost and time of traditional methods.[6]

Virtual Library Enumeration

The first step is to enumerate a virtual library of derivatives based on the three diversification vectors. This can be achieved using computational tools to systematically combine a curated set of building blocks at each vector.

Table 1: Exemplar Building Blocks for Virtual Library Generation

VectorModification TypeExample Building Blocks
V1 (2-Amino Group) AcylationAcetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride
SulfonylationMethanesulfonyl chloride, Benzenesulfonyl chloride
Urea FormationPhenyl isocyanate, 4-Chlorophenyl isocyanate
V2 (Piperidine Nitrogen) Reductive AminationFormaldehyde, Acetone, Cyclohexanone
AcylationAcetyl chloride, Boc-glycine
AlkylationBenzyl bromide, 2-Bromoethanol
V3 (Pyridine Ring) HalogenationN-Bromosuccinimide, N-Chlorosuccinimide
Cross-CouplingPhenylboronic acid, 4-Methoxyphenylboronic acid
In Silico Filtering and Property Prediction

The enumerated virtual library is then subjected to a series of computational filters to remove compounds with undesirable properties and to prioritize those with drug-like characteristics.

Experimental Protocol: Virtual Screening Workflow

  • 3D Structure Generation: Generate low-energy 3D conformations for all virtual compounds.

  • Physicochemical Property Calculation: Calculate key drug-like properties such as molecular weight (MW), octanol-water partition coefficient (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).

  • Lipinski's Rule of Five Filtering: Remove compounds that violate more than one of Lipinski's rules (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10).[7]

  • ADME/Tox Prediction: Utilize web-based tools like SwissADME and pkCSM to predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles.[8][9][10] Prioritize compounds with predicted good oral bioavailability, low potential for CYP450 inhibition, and low toxicity.

  • Pharmacophore Modeling and Docking (Target-Dependent): If a specific biological target (e.g., a kinase) is known, generate a pharmacophore model based on known inhibitors.[11] Dock the filtered virtual library into the target's binding site to predict binding affinity and identify key interactions.

G cluster_0 Computational Workflow Virtual Library\nEnumeration Virtual Library Enumeration 3D Structure\nGeneration 3D Structure Generation Property Calculation\n& Filtering Property Calculation & Filtering ADME/Tox\nPrediction ADME/Tox Prediction Pharmacophore/Docking Pharmacophore/Docking Prioritized Hit List Prioritized Hit List

Chemical Synthesis: A Modular Approach to Library Production

The prioritized list of virtual hits guides the synthetic chemistry efforts. A modular, parallel synthesis approach is recommended to efficiently generate the target compounds. The following section outlines representative, field-proven protocols for derivatization at each of the three vectors.

Derivatization of the Piperidine Nitrogen (Vector 2)

The secondary amine of the piperidine ring is typically the most straightforward position to modify. It is often advantageous to perform this step early in the synthetic sequence.

Experimental Protocol: Reductive Amination of the Piperidine Nitrogen

  • To a solution of 6-(piperidin-4-yl)pyridin-2-amine (1.0 eq) in dichloromethane (DCM) is added the desired aldehyde or ketone (1.2 eq) and acetic acid (0.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired N-substituted derivative.

Derivatization of the 2-Amino Group (Vector 1)

The 2-amino group can be readily acylated or reacted with isocyanates to form ureas. Protection of the piperidine nitrogen may be necessary depending on the desired final product and the reactivity of the reagents.

Experimental Protocol: Acylation of the 2-Amino Group

  • To a solution of the N-substituted 6-(piperidin-4-yl)pyridin-2-amine (1.0 eq) in DCM at 0 °C is added triethylamine (1.5 eq).

  • The desired acid chloride (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched with water and extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography.

G cluster_1 Synthetic Workflow Starting Material 6-(Piperidin-4-yl)pyridin-2-amine V2 Derivatization Reductive Amination or Acylation Intermediate 1 N-Substituted Intermediate V1 Derivatization Acylation or Urea Formation Final Products Compound Library

Biological Evaluation: High-Throughput Screening for Target Modulation

With a focused library of compounds in hand, the next step is to assess their biological activity. High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of compounds against a specific biological target or in a phenotypic assay.[12][13] Given that many 2-aminopyridine derivatives are known to be kinase inhibitors, a fluorescence-based in vitro kinase assay is a relevant and robust HTS platform.[6][14]

In Vitro Kinase Assay

This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of kinase inhibitors.[6]

Experimental Protocol: TR-FRET In Vitro Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest in kinase buffer.

    • Prepare a stock solution of a biotinylated peptide substrate in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare a detection mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in detection buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of compound solution in kinase buffer (or DMSO for controls) into the assay plate.

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection mix.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor/Donor) for each well.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Calculate the percent inhibition for each compound.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% at 10 µM).

G cluster_2 HTS Workflow Compound Plating Compound Plating Reagent Addition Enzyme & Substrate/ATP Incubation Incubation Detection Add Detection Reagents Data Acquisition Plate Reading Data Analysis Hit Identification

Hit Confirmation and Dose-Response Analysis

Primary hits from the HTS should be re-tested to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀).

Table 2: Illustrative Data from a Dose-Response Study

Compound IDTarget KinaseIC₅₀ (nM)
DERIV-001PI3Kδ5.2
DERIV-002PI3Kδ15.8
DERIV-003PLK48.9
DERIV-004PLK425.1
IdelalisibPI3Kδ1.2

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-disciplinary approach to exploring the chemical space of 6-(piperidin-4-yl)pyridin-2-amine derivatives. By integrating rational, in silico design with efficient synthetic strategies and robust high-throughput screening, researchers can systematically navigate this privileged scaffold to identify novel, potent, and selective modulators of biological targets. The hits generated from this workflow can serve as valuable starting points for lead optimization campaigns, ultimately contributing to the development of next-generation therapeutics. The principles and protocols detailed herein are broadly applicable and can be adapted to the exploration of other promising chemical scaffolds.

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A Strategic Guide to the Preliminary Biological Screening of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Inquiry

The compound 6-(piperidin-4-yl)pyridin-2-amine dihydrochloride presents a compelling starting point for a preliminary biological screening campaign. Its structure, featuring a pyridin-2-amine core linked to a piperidine moiety, represents a "privileged scaffold" in medicinal chemistry.[1] Pyridine derivatives are integral to a wide array of FDA-approved therapeutics, demonstrating significant clinical diversity against conditions ranging from infections to cancer and central nervous system (CNS) disorders.[1][2] The aminopyridine component, in particular, is a well-established pharmacophore known to interact with a variety of biological targets, most notably the ATP-binding pocket of protein kinases.

This guide provides a strategic, field-proven framework for conducting the initial biological evaluation of this compound. It is designed not as a rigid set of instructions, but as a logical and adaptive workflow. Our objective is to efficiently profile the compound's primary bioactivity and establish a foundational dataset to guide subsequent hit-to-lead optimization efforts. We will proceed through a multi-tiered screening cascade, beginning with essential safety profiling and branching into parallel target-based and phenotypic investigations to maximize the potential for discovery.

Part 1: The Screening Cascade: A Strategic Framework

A successful preliminary screen is not a single experiment but a cascade of integrated assays designed to answer three fundamental questions:

  • Is the compound generally cytotoxic?

  • Does it interact with a predicted, high-value target class?

  • Does it elicit a desirable biological response in a complex cellular system, irrespective of the specific target?

To answer these, we employ a parallel workflow that mitigates the risk of pursuing misleading artifacts and broadens the scope of potential discovery. The entire process is predicated on the principle of failing fast and cheaply; non-viable compounds should be eliminated early, allowing resources to be focused on those with genuine therapeutic potential.

The overall strategy is visualized below. We begin with a mandatory cytotoxicity assessment, which acts as a gatekeeper for all further studies. Compounds exhibiting acceptable toxicity profiles then proceed down two parallel paths: a hypothesis-driven, target-based screen (focused on kinases) and an unbiased, discovery-oriented phenotypic screen.

G cluster_0 cluster_1 Tier 1: Foundational Safety cluster_2 Tier 2: Parallel Bioactivity Screening cluster_3 Tier 3: Data Integration & Decision Compound Test Compound 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride Cytotoxicity Cytotoxicity Profiling (e.g., MTT, LDH Assay) Compound->Cytotoxicity TargetBased Target-Based Screen (Kinase Panel) Cytotoxicity->TargetBased If Not Cytotoxic Phenotypic Phenotypic Screen (High-Content Imaging) Cytotoxicity->Phenotypic If Not Cytotoxic end_toxic STOP: General Toxin Cytotoxicity->end_toxic If Cytotoxic (IC50 < 10µM) HitProfile Generate Hit Profile (Potency, Selectivity, Phenotype) TargetBased->HitProfile Phenotypic->HitProfile

Figure 1: The parallel screening cascade for preliminary biological evaluation.

Part 2: Foundational Gatekeeper: Cytotoxicity Profiling

Before investing resources in complex efficacy assays, it is imperative to determine the compound's intrinsic cytotoxicity. A compound that induces cell death at low concentrations is unlikely to be a viable therapeutic candidate, and any apparent activity in subsequent assays may simply be an artifact of cellular toxicity.[3][4] In vitro cytotoxicity assays are essential preclinical tools for evaluating these toxic effects.[5]

Our primary objective is to determine the half-maximal inhibitory concentration (IC50) of the compound on cell viability in one or more standard cell lines. A liver-derived cell line (e.g., HepG2) is recommended as the liver is a primary site of drug metabolism and potential toxicity, while a kidney-derived line (e.g., HEK293) can provide complementary information.[4]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells as a proxy for viability.[3] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.

For a detailed, step-by-step protocol, please refer to the "Protocols" section at the end of this guide.

Data Interpretation and Decision Criteria

The results should be summarized to clearly present the cytotoxic potential of the compound.

Cell LineCompound IC50 (µM)Positive Control (e.g., Staurosporine) IC50 (µM)
HepG2[Experimental Value][Experimental Value]
HEK293[Experimental Value][Experimental Value]
Table 1: Example data summary for cytotoxicity screening.

Decision Point:

  • IC50 > 10-30 µM: The compound is considered non-cytotoxic at typical screening concentrations. Proceed to Tier 2 screening.

  • IC50 < 10 µM: The compound exhibits significant cytotoxicity. Further investigation may be warranted to determine the mechanism of cell death (apoptosis vs. necrosis), but it is a high-risk candidate for further development.

Part 3: The Hypothesis-Driven Approach: Target-Based Kinase Screening

The pyridin-2-amine scaffold is a known "hinge-binder," capable of forming key hydrogen bonds with the hinge region of the ATP-binding site in many protein kinases. Kinases are a major target class in drug discovery, particularly in oncology and immunology.[6] Therefore, a rational, hypothesis-driven approach is to screen 6-(piperidin-4-yl)pyridin-2-amine dihydrochloride against a panel of kinases to assess its potency and selectivity.

This approach leverages established, high-throughput platforms that can rapidly profile a compound against hundreds of kinases.[7][] The primary screen is typically conducted at a single, high concentration (e.g., 10 µM) to identify initial "hits."

Recommended Assay: Commercial Kinase Panel Screen

Numerous vendors offer comprehensive kinase screening services (e.g., Eurofins Discovery's KINOMEscan™, ICE Bioscience's Kinase Panel Screening).[7][9] These platforms typically use either competitive binding assays or functional activity assays to measure a compound's effect on each kinase.[10] For a preliminary screen, a broad panel covering major families of the kinome is recommended.

Workflow:

  • Submit the compound to a commercial vendor for screening against a kinase panel at a concentration of 10 µM.

  • Receive data as percent inhibition (% Inhibition) relative to a vehicle control.

  • For any kinases showing significant inhibition (e.g., >70%), perform a follow-up dose-response assay to determine the IC50 value.

Data Interpretation and Decision Criteria

The initial single-point data identifies potential targets, while the follow-up IC50 values quantify potency.

Kinase TargetFamily% Inhibition @ 10 µMIC50 (µM) [Follow-up]
EGFRTyrosine Kinase[Value]%[Value]
SRCTyrosine Kinase[Value]%[Value]
CDK2CMGC[Value]%[Value]
ROCK1AGC[Value]%[Value]
Table 2: Example data summary for a target-based kinase screen.

Decision Point:

  • Potent and Selective Hit (e.g., IC50 < 1 µM on one kinase, >10 µM on others): This is an ideal outcome, identifying a clear target for a lead optimization program.

  • Potent and Non-Selective Hit (e.g., IC50 < 1 µM on multiple kinases): The compound may have value as a multi-kinase inhibitor, but off-target effects are a concern.

  • No Significant Hits: The kinase hypothesis is incorrect. The compound's primary mechanism of action likely lies elsewhere. Data from the parallel phenotypic screen becomes critical.

Part 4: The Unbiased Approach: Phenotypic Screening

Phenotypic screening identifies compounds based on their ability to produce a desired change in a cell's or organism's observable characteristics (phenotype), without a priori knowledge of the molecular target.[11][12] This approach is powerful for discovering compounds with novel mechanisms of action, especially when the underlying biology of a disease is complex or poorly understood.[13][14]

For a compound like ours, a high-content screening (HCS) approach is ideal. HCS uses automated microscopy and image analysis to simultaneously measure multiple cellular features (e.g., cell shape, organelle morphology, protein localization) following treatment with the compound.[12]

Recommended Assay: Cell Painting High-Content Screen

The "Cell Painting" assay is a well-established HCS method that uses a cocktail of fluorescent dyes to label different cellular compartments (nucleus, mitochondria, cytoskeleton, etc.). Image analysis software then extracts hundreds of quantitative features from the images, creating a detailed "phenotypic profile" for the compound.

Workflow:

  • Culture a suitable cell line (e.g., U2OS osteosarcoma cells) in multi-well plates.

  • Treat cells with the compound at various concentrations.

  • Stain the cells with the Cell Painting dye set.

  • Acquire images using a high-content imaging system.

  • Analyze the images to extract a multi-parameter phenotypic profile.

  • Compare the compound's profile to a library of reference compounds with known mechanisms of action.

Data Interpretation and Decision Criteria

The output is a high-dimensional dataset. The primary analysis involves identifying which, if any, cellular features are significantly altered by the compound in a dose-dependent manner.

G cluster_0 cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Biological Insight start Treat Cells with Compound stain Stain with Fluorescent Dyes (Cell Painting) start->stain image Automated Microscopy stain->image extract Feature Extraction (Morphology, Intensity, Texture) image->extract profile Generate Phenotypic Profile extract->profile compare Compare to Reference Compound Profiles profile->compare moa Hypothesize Mechanism of Action (MoA) compare->moa Profile Matches novel Novel Phenotype: Initiate Target ID compare->novel Profile is Unique

Figure 2: Workflow for a high-content phenotypic screen and subsequent analysis.

Decision Point:

  • No Significant Phenotypic Change: The compound is likely inactive in this cellular context.

  • Clear, Dose-Dependent Phenotype: The compound is biologically active.

    • If the profile matches a known drug (e.g., a tubulin inhibitor), this provides a strong hypothesis for its mechanism of action.

    • If the profile is unique , this is a highly valuable result, suggesting a novel mechanism of action that warrants a dedicated target deconvolution effort.

Part 5: Data Integration and Path Forward

The preliminary screen culminates in the integration of data from all three tiers. This holistic view provides a robust foundation for making an informed decision on the compound's future.

The decision logic is as follows:

  • Cytotoxicity is the primary filter. If the compound is toxic, the project is halted unless the intended application is in oncology, where cytotoxicity can be a desired trait.[3]

  • If non-toxic, evaluate the target-based and phenotypic results.

    • A potent, selective kinase hit provides the most direct path forward for a medicinal chemistry program.

    • A clean, interesting phenotype with no obvious kinase activity points towards a target identification campaign.

    • A compound that is active in both a kinase assay and a phenotypic screen is a strong candidate, as it provides both a molecular target and a cellular-level validation of its activity.

This integrated approach ensures that we not only identify active compounds but also gain early insights into their mechanism of action and potential liabilities, setting the stage for a more efficient and successful drug discovery program.

Protocols

Protocol 1: MTT Cytotoxicity Assay

1. Cell Seeding: a. Culture HepG2 or HEK293 cells in appropriate media until they reach ~80% confluency. b. Trypsinize and count the cells. c. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well clear-bottom plate. d. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

2. Compound Treatment: a. Prepare a 10 mM stock solution of 6-(piperidin-4-yl)pyridin-2-amine dihydrochloride in sterile DMSO. b. Perform serial dilutions of the compound stock in culture media to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine). c. Remove the old media from the cells and add 100 µL of the compound-containing media to the appropriate wells. d. Incubate for 48-72 hours at 37°C, 5% CO2.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate for 3-4 hours at 37°C, 5% CO2, allowing formazan crystals to form.

4. Solubilization and Measurement: a. Carefully remove the media from each well. b. Add 100 µL of DMSO or a dedicated solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes on an orbital shaker. d. Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Subtract the background absorbance (from wells with no cells). b. Normalize the data by setting the vehicle-only control as 100% viability. c. Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

  • Sygnature Discovery. Phenotypic Screening - BioScience. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • Technology Networks (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]

  • Creative Biolabs. Phenotypic Screening. Available from: [Link]

  • The Royal Society of Chemistry (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Available from: [Link]

  • Swinney, D. C. (2013). The Resurrection of Phenotypic Drug Discovery. ACS Medicinal Chemistry Letters, 4(12), 1145–1147. Available from: [Link]

  • Technology Networks (2024). The Role of Phenotypic Screening in Drug Discovery. Available from: [Link]

  • Abdellatif, K. A., et al. (2013). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 69, 668-675. Available from: [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]

  • Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10447-10464. Available from: [Link]

  • ICE Bioscience. Kinase profiling and screening. Available from: [Link]

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  • Riss, T. L., & Moravec, R. A. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics, 4, 33-44. Available from: [Link]

  • Semantic Scholar. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

  • Taylor & Francis Online (2013). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1135-1142. Available from: [Link]

  • Slideshare (2023). Biological Screening of Herbal Drugs in detailed. Available from: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16461-16485. Available from: [Link]

  • Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. Future Medicinal Chemistry, 9(9), 895-909. Available from: [Link]

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  • Aurora Biomed (2023). Screening of Natural Compounds for Pharmaceuticals. Available from: [Link]

  • AbacipharmTech. 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. Available from: [Link]

  • PubChem. 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. Available from: [Link]

  • ResearchGate (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]

  • Lin, S. X., et al. (2021). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 48, 116401. Available from: [Link]

  • Lass-Flörl, C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 358(10), e202500128. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride (DDR1-IN-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Characterizing a Selective DDR1 Kinase Inhibitor

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, widely known in scientific literature and commercial sources as DDR1-IN-1, is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1)[1][2]. DDR1 is a receptor tyrosine kinase (RTK) that, along with its homolog DDR2, is uniquely activated by collagen[3]. Upon collagen binding, DDR1 undergoes dimerization and slow, sustained autophosphorylation, initiating downstream signaling cascades involved in cell adhesion, migration, proliferation, and matrix remodeling[3][4]. Dysregulation of DDR1 activity is implicated in numerous pathologies, including fibrosis, arthritis, and various cancers, making it a compelling therapeutic target[3][5].

DDR1-IN-1 exhibits inhibitory activity against DDR1 with a reported IC50 of approximately 105 nM, while showing weaker inhibition of DDR2 (IC50 ≈ 413 nM), demonstrating a useful degree of selectivity[1][2]. These application notes provide detailed protocols for two key in vitro assays essential for characterizing the activity of DDR1-IN-1: a biochemical kinase assay to determine its direct enzymatic inhibition and a cell-based assay to confirm its efficacy in a physiological context by measuring the inhibition of DDR1 autophosphorylation.

Part 1: Biochemical Assay for Direct DDR1 Kinase Inhibition

The primary objective of a biochemical assay is to quantify the direct inhibitory effect of a compound on the purified kinase enzyme. This is crucial for determining potency (e.g., IC50 value) and understanding the structure-activity relationship (SAR) during lead optimization. Modern non-radiometric assays, such as luminescence-based ADP detection, offer a high-throughput, sensitive, and safer alternative to traditional radioisotope methods[6][7]. The ADP-Glo™ Kinase Assay is an exemplary platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction[7].

Principle of the ADP-Glo™ Kinase Assay

This assay is a two-step process. First, the kinase reaction is performed, where DDR1 phosphorylates a substrate using ATP, generating ADP. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase (DDR1) Kinase (DDR1) Phospho-Substrate Phospho-Substrate Kinase (DDR1)->Phospho-Substrate Phosphorylation Substrate Substrate Substrate->Phospho-Substrate ATP ATP ADP ADP ATP->ADP ADP_Glo_Reagent ADP-Glo™ Reagent Inhibitor (DDR1-IN-1) Inhibitor (DDR1-IN-1) Inhibitor (DDR1-IN-1)->Kinase (DDR1) Inhibition Kinase_Detection_Reagent Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Depletes remaining ATP Luciferase Luciferase Kinase_Detection_Reagent->Luciferase Converts ADP to ATP Light Light Luciferase->Light Luminescence ATP_regen->Luciferase

Caption: Workflow of the ADP-Glo™ kinase assay for measuring DDR1 inhibition.

Protocol: DDR1 Biochemical IC50 Determination

This protocol is designed for a 384-well plate format, but can be adapted.

1. Reagent Preparation:

  • DDR1-IN-1 Stock: Prepare a 10 mM stock solution of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride in 100% DMSO. Note its solubility is up to 50 mM in DMSO[2].

  • Compound Dilution Plate: Perform a serial dilution of the 10 mM stock in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from 1 mM). This will be the source plate for the assay.

  • Kinase Buffer: Prepare a buffer such as 25 mM MOPS, pH 7.2, 12.5 mM Glycerol 2-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh)[8].

  • Recombinant DDR1 Enzyme: Dilute active, purified human DDR1 kinase domain (e.g., Sigma-Aldrich SRP5020) in Kinase Buffer to a working concentration (e.g., 2-5 ng/µL). The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/ATP Mix: Prepare a solution containing the peptide substrate (e.g., poly(Glu,Tyr) 4:1 or a specific peptide like KKSRGDYMTMQIG) and ATP in Kinase Buffer[9]. The concentrations should be at or near their respective Km values to ensure sensitive detection of ATP-competitive inhibitors. For DDR1, a starting point of 10-20 µM ATP is common[9].

2. Experimental Procedure:

  • Add 2.5 µL of Kinase Buffer to all wells of a white, low-volume 384-well plate.

  • Add 25 nL of serially diluted DDR1-IN-1 from the compound plate to the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with a known potent inhibitor (e.g., Staurosporine) or no enzyme for "maximum inhibition" (0% activity) controls.

  • Add 2.5 µL of the diluted DDR1 enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase[7].

  • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to all wells.

  • Incubate the plate for 60-120 minutes at 30°C. The optimal time should be determined to ensure product formation does not exceed 10-20% of the initial substrate to maintain linear kinetics.

  • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.

  • Read the luminescence on a plate reader (e.g., PheraStar or similar).

3. Data Analysis and Interpretation:

  • Normalize the data:

    • Percentage Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_MaxActivity - Signal_MaxInhibition))

  • Plot the Percentage Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

ParameterExample ValueDescription
DDR1-IN-1 IC50 105 nMPotency of direct enzyme inhibition[1].
Top (Max Activity) ~100%Corresponds to the DMSO control.
Bottom (Min Activity) ~0%Corresponds to the no-enzyme/max inhibition control.
Hill Slope ~1.0Suggests a standard 1:1 binding interaction.

Part 2: Cell-Based Assay for DDR1 Autophosphorylation Inhibition

While biochemical assays are essential for determining direct potency, they do not account for cell permeability, target engagement in a cellular milieu, or off-target effects. A cell-based assay is a critical next step to validate a compound's activity in a more physiologically relevant system[10]. The canonical activation of DDR1 by collagen leads to its autophosphorylation on specific tyrosine residues. Measuring the inhibition of this phosphorylation event is a direct readout of the compound's cellular efficacy[1][4].

Principle of the Collagen-Induced DDR1 Autophosphorylation Assay

In this assay, cells overexpressing or endogenously expressing DDR1 are treated with the inhibitor before being stimulated with collagen. After stimulation, the cells are lysed, and the level of phosphorylated DDR1 is quantified, typically by Western Blot or an ELISA-based method. A reduction in the phosphorylation signal relative to the vehicle-treated control indicates successful inhibition by the compound.

DDR1_Phospho_Inhibition cluster_0 Cellular Environment Collagen Collagen DDR1_Receptor DDR1 Receptor (on cell membrane) Collagen->DDR1_Receptor Activation P_DDR1 Phosphorylated DDR1 (pY) DDR1_Receptor->P_DDR1 Autophosphorylation Inhibitor DDR1-IN-1 Inhibitor->DDR1_Receptor Inhibition Cell_Membrane ATP_cell ATP ATP_cell->P_DDR1 Downstream_Signaling Downstream Signaling (Migration, Proliferation) P_DDR1->Downstream_Signaling Signal Transduction

Caption: Cellular pathway of DDR1 activation and its inhibition by DDR1-IN-1.

Protocol: Western Blot Analysis of DDR1 Phosphorylation

1. Cell Culture and Treatment:

  • Cell Line: Use a cell line that expresses DDR1, such as the human osteosarcoma cell line U2OS, which can be engineered to overexpress DDR1 for a more robust signal[1]. Culture cells in appropriate media (e.g., DMEM with 10% FBS).

  • Plating: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Before treatment, serum-starve the cells for 4-16 hours in serum-free media to reduce basal receptor tyrosine kinase activity.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of DDR1-IN-1 (e.g., 0, 10, 50, 100, 500, 1000 nM) in serum-free media for 1-2 hours. Include a DMSO vehicle control.

  • Collagen Stimulation: Stimulate the cells by adding Type I collagen to the media to a final concentration of 10-20 µg/mL for 2 hours. Note that DDR1 phosphorylation is slow and sustained[3].

2. Cell Lysis and Protein Quantification:

  • After stimulation, place plates on ice and wash cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, Na3VO4, NaF).

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.

  • Denature the samples by boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated DDR1 (e.g., anti-pDDR1 Y513 or Y792).

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Loading Control: Strip the membrane and re-probe with an antibody for total DDR1 and a loading control like GAPDH or β-actin to ensure equal protein loading.

4. Data Analysis and Interpretation:

  • Quantify the band intensities for phospho-DDR1 and total DDR1 using densitometry software (e.g., ImageJ).

  • Normalize the phospho-DDR1 signal to the total DDR1 signal for each sample.

  • Calculate the percentage inhibition of phosphorylation at each compound concentration relative to the collagen-stimulated, vehicle-treated control.

  • Plot the results to determine the cellular EC50, the effective concentration that inhibits 50% of the phosphorylation signal.

ParameterExample ValueDescription
DDR1-IN-1 EC50 86 nMPotency in inhibiting DDR1 autophosphorylation in cells[1].
Stimulation Collagen IPhysiological ligand for DDR1 activation.
Readout pDDR1 / Total DDR1Specific measure of target inhibition.
Cell Line U2OSValidated cellular model for DDR1 studies[1].

Conclusion

The protocols detailed above provide a robust framework for the in vitro characterization of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride (DDR1-IN-1). The biochemical assay is fundamental for quantifying its direct inhibitory potency against the DDR1 enzyme, while the cell-based autophosphorylation assay validates its activity and target engagement within a biological system. Together, these methods are indispensable tools for researchers in oncology, fibrosis, and other fields where DDR1 signaling is a critical disease driver, enabling the confident assessment of this and other novel DDR1 inhibitors.

References

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Aguilera-Pesantes, D., et al. (2024). Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations. ACS Medicinal Chemistry Letters. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Garat, C., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]

  • Creative Biolabs. DNA Damage Response (DDR) Targeting Assay Service. [Link]

  • Juskaite, V., et al. (2019). Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads. Bio-protocol. [Link]

  • Gatiat, D., et al. (2024). Identification of Ureidocoumarin-Based Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors via Drug Repurposing Approach, Biological Evaluation, and In Silico Studies. MDPI. [Link]

  • Reaction Biology. DDR1 Kinase Assay Service. [Link]

  • ICE Bioscience. (2024, June 4). Accelerating DDR related drug discovery through a customized cell panel. [Link]

  • Kim, H., et al. (2013). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. ACS Chemical Biology. [Link]

  • Aguilera-Pesantes, D., et al. (2024). Discovery of Novel DDR1 Inhibitors through a Hybrid Virtual Screening Pipeline, Biological Evaluation and Molecular Dynamics Simulations. National Institutes of Health. [Link]

  • Klingler, F., et al. (2021). DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome. Journal of the American Society of Nephrology. [Link]

  • AASLD. PHARMACOLOGICAL INHIBITION OF DISCOIDIN DOMAIN RECEPTOR TYROSINE KINASE 1 (DDR1) FOR HCC CHEMOPREVENTION AFTER HCV CURE. [Link]

Sources

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride cell-based assay design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Design of Cell-Based Assays for the Characterization of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Abstract: The discovery and development of novel small molecules are foundational to therapeutic innovation. Compounds built around privileged scaffolds, such as the piperidinyl-pyridinamine core, present a wide range of potential biological activities but require a systematic and logical screening cascade to elucidate their mechanism of action. This guide provides a comprehensive, field-proven framework for designing a multi-tiered, cell-based assay strategy to characterize a novel compound, using 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride as a representative example. We move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a self-validating workflow from initial cytotoxicity profiling to definitive target engagement confirmation. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: A Hypothesis-Driven Approach to Compound Characterization

The compound 6-(Piperidin-4-yl)pyridin-2-amine features a chemical architecture common in molecules targeting the central nervous system (CNS) and other biological systems. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry[1], while piperidine moieties are frequently incorporated to modulate physicochemical properties and target interactions. Similar structures have been associated with a range of targets, including G-protein coupled receptors (GPCRs) like muscarinic receptors[2], sigma receptors[3], and even the catalytic subunits of epigenetic modifying complexes such as EZH2[4][5].

Given the absence of a predefined biological target for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, a rigid, one-size-fits-all screening approach is inefficient. Instead, a dynamic, tiered strategy is required. This application note details a logical workflow designed to progressively narrow the mechanistic possibilities, starting with broad phenotypic assessments and culminating in specific, on-target validation. The initial step in any cell-based assay is understanding the compound's behavior in aqueous solutions. As a dihydrochloride salt, the compound is expected to have favorable aqueous solubility, a critical prerequisite for accurate and reproducible results in cell culture media[6][7].

The workflow is structured as a decision-making funnel, ensuring that resource-intensive experiments are only performed after foundational data provides a clear scientific justification.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Hypothesis Generation cluster_2 Tier 3: Mechanistic Investigation cluster_3 Tier 4: Target Validation A Compound Handling & QC (Solubility, Stability) B Cell Viability & Cytotoxicity Assay (e.g., CellTiter-Glo®) A->B Establish Assay Readiness C Analyze Structural Analogs & Predict Target Classes B->C Define Sub-Toxic Concentration Range E Kinase Signaling Pathway Assay (Phospho-Western Blot) C->E Hypothesis: Kinase Inhibitor F Epigenetic Modification Assay (Global Histone Marks) C->F Hypothesis: Epigenetic Modulator G GPCR Activity Assay (cAMP or Ca2+ Flux) C->G Hypothesis: GPCR Modulator D Phenotypic Screening (e.g., High-Content Imaging) H Direct Target Engagement (CETSA or NanoBRET™) E->H Confirm Direct Binding to Hypothesized Target F->H Confirm Direct Binding to Hypothesized Target G->H Confirm Direct Binding to Hypothesized Target

Figure 1: A tiered, hypothesis-driven workflow for characterizing a novel compound.

Tier 1: Foundational Assays - Defining the Therapeutic Window

Before investigating a specific mechanism, it is imperative to determine the compound's effect on general cell health. A cell viability assay is the cornerstone of this initial phase. Its purpose is twofold: to identify overt cytotoxicity and to establish a sub-toxic concentration range for subsequent, more sensitive mechanistic assays. Performing mechanistic studies at concentrations that are broadly cytotoxic can lead to misleading artifacts, confounding specific target-driven effects with general cellular stress and apoptosis.

Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is based on the quantification of ATP, an indicator of metabolically active cells[8][9]. The luminescent signal is directly proportional to the number of viable cells.

Rationale for Selection: The CellTiter-Glo® assay is a homogeneous "add-mix-measure" protocol, making it highly amenable to high-throughput screening (HTS)[9]. Its high sensitivity and broad linear range allow for precise determination of the 50% inhibitory concentration (IC50).

Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 for general profiling, or a cancer cell line like MOLT-4 for an oncology focus) into a 96-well, opaque-walled plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride in the appropriate vehicle (e.g., sterile water or DMSO, then diluted in culture medium). The concentration range should be broad, for instance, from 100 µM down to 5 nM.

  • Cell Treatment: Add the compound dilutions to the cells. Include vehicle-only controls (0% effect) and a positive control for cell death, such as 1 µM staurosporine (100% effect).

  • Incubation: Incubate the plate for a relevant duration, typically 48 or 72 hours.

  • Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes[10]. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and add 100 µL to each well[8].

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation and Interpretation:

ParameterDescriptionExample Value
Top Concentration Highest concentration of the compound tested.100 µM
Bottom Concentration Lowest concentration of the compound tested.5 nM
Number of Points The number of concentrations in the dilution series.10
Incubation Time Duration of cell exposure to the compound.72 hours
IC50 The concentration at which cell viability is reduced by 50%.15 µM

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve. For all subsequent assays, it is crucial to work at concentrations well below the determined IC50 (e.g., ≤ 1/10th of the IC50) to ensure that observed effects are not due to non-specific toxicity.

Tier 3: Mechanistic Investigation - Probing Hypothesized Pathways

With a defined non-cytotoxic concentration range, we can proceed to investigate specific molecular pathways. Based on the piperidinyl-pyridinamine scaffold, we will outline parallel assay cascades for two plausible target classes: protein kinases and epigenetic modulators.

Hypothesis: The Compound is a Protein Kinase Inhibitor

Protein kinases are a major class of drug targets, and many inhibitors feature nitrogen-containing heterocyclic scaffolds. A common mechanism of action is the inhibition of a signaling cascade, such as the MAPK/ERK pathway, which regulates cell proliferation[11]. A straightforward method to test this hypothesis is to measure the phosphorylation status of key downstream proteins.

Protocol: Western Blotting for Phospho-Protein Analysis

Western blotting allows for the semi-quantitative analysis of specific proteins and their post-translational modifications, such as phosphorylation[12][13].

Rationale for Selection: This technique provides direct evidence of the modulation of a specific signaling node. By comparing the levels of a phosphorylated protein to the total protein, one can conclude whether an inhibitor is blocking the upstream kinase activity[14].

G cluster_0 Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-pERK) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. ECL Detection G->H

Figure 2: Standard workflow for a Western Blot experiment.

Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa or A549) and grow to 80% confluency. Starve the cells in serum-free medium for 12-18 hours. Pre-treat with 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride at 2-3 sub-toxic concentrations for 2 hours.

  • Pathway Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce robust phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors[11].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane[13].

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween® 20 (TBST) for 1 hour at room temperature[14].

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting a phosphorylated protein (e.g., anti-phospho-ERK1/2) and its total protein counterpart (e.g., anti-total-ERK1/2). Dilute antibodies in the blocking buffer according to the manufacturer's datasheet.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation: A dose-dependent decrease in the ratio of phosphorylated ERK to total ERK, relative to the stimulated control, would support the hypothesis that the compound inhibits the MAPK/ERK pathway.

Hypothesis: The Compound is an Epigenetic Modulator

The pyridinone core, structurally related to the aminopyridine in our compound, is found in potent inhibitors of the histone methyltransferase EZH2[4][5]. Such compounds function by altering the epigenetic landscape of the cell. A primary screen for this activity can involve measuring global changes in key histone methylation marks.

Protocol: Cellular Assay for Global Histone Modification

This can be accomplished using various methods, including Western Blot or specialized ELISA kits, to quantify changes in a specific histone mark (e.g., H3K27me3, the product of EZH2 activity).

Rationale for Selection: This assay provides a direct readout of the activity of a class of histone-modifying enzymes within the cell[15]. A change in a specific mark provides a strong lead for which enzyme family (methyltransferases, demethylases, etc.) the compound might be targeting[16].

Methodology (ELISA-based):

  • Cell Treatment: Culture cells (e.g., a lymphoma line like KARPAS-422, which is EZH2-dependent) with a serial dilution of the compound for 48-72 hours.

  • Histone Extraction: Harvest the cells and perform a nuclear or histone extraction using a commercially available kit.

  • ELISA Procedure: Use a histone modification ELISA kit (e.g., for H3K27me3). Add the extracted histones to the antibody-coated wells.

  • Detection: Follow the kit's instructions, which typically involve a detection antibody, a substrate, and measurement of absorbance or fluorescence.

  • Data Analysis: Normalize the signal to the total amount of histone H3 loaded per well.

Data Interpretation: A dose-dependent decrease in the global H3K27me3 signal would strongly suggest the compound has EZH2 inhibitory activity.

Tier 4: Target Validation - Is the Interaction Direct?

A positive result in a mechanistic assay (Tier 3) demonstrates pathway modulation but does not prove direct binding to a specific protein. To confirm target engagement, a direct binding assay in a cellular context is the gold standard.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical technique that assesses target engagement in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation[17][18].

Rationale for Selection: CETSA® is label-free and can be performed on endogenous proteins in a physiologically relevant environment, providing high-confidence validation of a drug-target interaction[19][20].

G cluster_0 CETSA Principle cluster_1 Expected Outcome A Cells Treated with Vehicle or Compound B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation to Separate Soluble vs. Aggregated Protein C->D E Quantify Soluble Target Protein (e.g., by Western Blot) D->E F No Compound (Unstable): Protein Denatures at Lower Temp G Compound Bound (Stabilized): Protein Denatures at Higher Temp

Figure 3: The principle of the Cellular Thermal Shift Assay (CETSA®).

Methodology:

  • Cell Treatment: Treat intact cells with the compound at a fixed concentration (e.g., 10x the IC50 from the pathway assay) and a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (20,000 x g for 20 minutes).

  • Detection: Collect the supernatant and analyze the amount of the soluble target protein (e.g., ERK or EZH2) remaining at each temperature point using Western Blot.

Data Interpretation: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Alternative Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase (the donor) and a fluorescent energy transfer tracer that binds to the same protein (the acceptor)[21].

Rationale for Selection: NanoBRET™ is a quantitative, high-throughput method performed in live cells that allows for the determination of intracellular compound affinity (IC50) and residence time[22].

Methodology:

  • Cell Preparation: Transfect cells with a plasmid expressing the target protein of interest fused to NanoLuc® (e.g., EZH2-NanoLuc®).

  • Assay Plating: Plate the transfected cells in a 384-well white plate.

  • Compound and Tracer Addition: Add the competitive compound (6-(Piperidin-4-yl)pyridin-2-amine) across a range of concentrations, followed by the addition of a fixed concentration of the fluorescent NanoBRET™ tracer.

  • Signal Detection: Add the Nano-Glo® substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals simultaneously using a BRET-capable plate reader.

Data Interpretation: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET ratio. This data can be used to calculate an intracellular IC50, confirming target engagement and quantifying its potency within the cell.

Conclusion

The characterization of a novel chemical entity like 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride requires a methodical, evidence-based approach. By employing the tiered strategy outlined in this guide—moving from broad phenotypic analysis to specific pathway interrogation and finally to direct target engagement—researchers can efficiently and accurately build a comprehensive biological profile of their compound. This funneling strategy ensures that resources are used judiciously and that the resulting data is robust, reproducible, and mechanistically insightful, thereby accelerating the journey from a promising molecule to a potential therapeutic candidate.

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using 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Kinase Inhibitor Screening Using 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them one of the most important target families in drug discovery, particularly in oncology and immunology.[1][2][3] The development of small molecule kinase inhibitors requires a robust screening strategy to identify potent, selective, and cell-active compounds. This guide focuses on the utility of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride , a compound featuring a common scaffold in kinase inhibitor design, as a starting point for a drug discovery campaign.

While not a characterized inhibitor itself, its aminopyridine and piperidine moieties are prevalent in many approved kinase inhibitors, making it an ideal fragment or core structure for library synthesis and subsequent screening.[4][5][6] This document provides a comprehensive, field-proven framework for researchers to characterize this compound and its derivatives, moving from initial biochemical potency assessment to cellular target engagement and kinome-wide selectivity.

Compound Profile: 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Understanding the physicochemical properties of the starting scaffold is essential for interpreting screening data and guiding medicinal chemistry efforts.

PropertyValueSource
CAS Number 2044704-47-2[7]
Molecular Formula C₁₀H₁₅N₃ · 2HCl[8]
Molecular Weight 249.76 g/mol [9]
Structure (Image of chemical structure)N/A

The Kinase Inhibitor Screening Cascade: A Strategic Workflow

A tiered approach is the most efficient method for identifying and validating kinase inhibitor candidates. This cascade is designed to quickly eliminate unpromising compounds while gathering increasingly complex and physiologically relevant data for promising hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Orthogonal Screening cluster_2 Phase 3: Selectivity & Characterization a Compound Library Synthesis (Derivatives of Core Scaffold) b High-Throughput Biochemical Assay (e.g., ADP-Glo™ vs. Target Kinase) a->b c Identify Primary Hits (Potency: IC50 Determination) b->c d Cell-Based Target Engagement Assay (e.g., NanoBRET™) c->d Advance Promising Hits e Confirm Cellular Potency & Permeability d->e f Kinome-Wide Selectivity Profile (Large Kinase Panel) e->f Validate On-Target Activity g Lead Candidate Selection f->g

Caption: A tiered workflow for kinase inhibitor discovery.

PART 1: Primary Biochemical Potency Assessment

The first step is to determine if derivatives of the core scaffold can inhibit the kinase of interest in a simplified, purified system. The ADP-Glo™ Kinase Assay is an industry-standard method for this purpose due to its high sensitivity, scalability, and universality.[10][11][12]

Principle of the ADP-Glo™ Kinase Assay

The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a two-step, luminescence-based assay:

  • Kinase Reaction & ATP Depletion: The kinase reaction proceeds, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.

  • ADP Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP back into ATP. This newly synthesized ATP is then used by Ultra-Glo™ Luciferase to produce light, which is directly proportional to the initial kinase activity.[10][13][14]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition Kinase Kinase ADP ADP + P-Substrate Kinase->ADP ATP ATP + Substrate ATP->Kinase RemainingATP Remaining ATP Depleted Depleted RemainingATP->Depleted Terminate Rxn & Deplete ATP ADP_detect ADP (from Step 1) NewATP New ATP ADP_detect->NewATP Convert Luciferase Luciferase NewATP->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Mechanism of the ADP-Glo™ luminescent kinase assay.

Protocol 1: Biochemical IC₅₀ Determination with ADP-Glo™

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

1.1. Assay Validation (Z'-Factor Determination)

Before screening compounds, the assay quality must be validated. The Z'-factor is a statistical measure of the separation between high and low controls, and a value greater than 0.5 indicates an excellent assay for screening.[15][16][17]

  • Procedure:

    • Prepare 16 wells with "High Control" (kinase reaction with DMSO vehicle only, representing 0% inhibition).

    • Prepare 16 wells with "Low Control" (kinase reaction with a known, potent inhibitor or without enzyme, representing 100% inhibition).

    • Run the ADP-Glo™ assay as described below.

    • Calculate the Z'-factor using the formula: Z' = 1 - ( (3 * SD_high + 3 * SD_low) / |Mean_high - Mean_low| ) Where SD is the standard deviation.[18][19]

1.2. IC₅₀ Determination Protocol

  • Materials:

    • Target Kinase & corresponding substrate

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test Compounds (dissolved in DMSO)

    • White, opaque 384-well assay plates

    • Luminometer

  • Methodology:

    • Compound Plating: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate. Include DMSO-only wells (0% inhibition) and a known inhibitor (100% inhibition) as controls.

    • Kinase Reaction:

      • Prepare a 2X Kinase/Substrate master mix in reaction buffer.

      • Prepare a 2X ATP solution. Causality: The ATP concentration should be set near the Michaelis-Menten constant (Km) for the kinase. This ensures the assay is sensitive to ATP-competitive inhibitors.[20][21]

      • Add 5 µL of the 2X Kinase/Substrate mix to each well.

      • To initiate the reaction, add 5 µL of the 2X ATP solution to each well.

      • Mix briefly on a plate shaker and incubate at room temperature for 1 hour.

    • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

PART 2: Cellular Target Engagement

A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux.[1][22] The NanoBRET™ Target Engagement Assay confirms that a compound can enter a living cell and bind to its intended kinase target.[23][24]

Principle of the NanoBRET™ Target Engagement Assay

This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.

  • The Donor: The target kinase is expressed in cells as a fusion with NanoLuc® Luciferase.

  • The Acceptor: A cell-permeable fluorescent tracer, designed to bind to the kinase's active site, is added to the cells.

  • Energy Transfer: When the tracer binds to the NanoLuc®-kinase fusion, its close proximity allows energy transfer from the luciferase substrate to the tracer, generating a BRET signal. A test compound competes with the tracer for the binding site, displacing it and causing a dose-dependent decrease in the BRET signal.[25][26][27]

Caption: Principle of the NanoBRET™ Target Engagement assay.

Protocol 2: Live-Cell Target Engagement with NanoBRET™
  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Vector encoding the NanoLuc®-Kinase fusion protein

    • Transfection reagent (e.g., FuGENE® HD)

    • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)

    • Opti-MEM™ I Reduced Serum Medium

    • White, 384-well cell culture plates

    • Luminometer with 450 nm and 610 nm emission filters

  • Methodology:

    • Cell Transfection: Twenty-four hours before the assay, transfect HEK293 cells with the NanoLuc®-Kinase vector according to the manufacturer's protocol and plate them in the 384-well plates.[28]

    • Compound Treatment:

      • Prepare serial dilutions of the test compound in Opti-MEM.

      • On the day of the assay, remove the culture medium from the cells and add the compound dilutions.

    • Tracer Addition: Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration. Incubate the plate for 2 hours at 37°C in a CO₂ incubator. Trustworthiness: This equilibration period is crucial for the compound and tracer to reach binding equilibrium within the cells.

    • Signal Detection:

      • Prepare the Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to reduce background signal.[25]

      • Add the substrate solution to all wells.

      • Immediately read the plate on a luminometer, measuring both the donor emission (450 nm) and acceptor emission (610 nm).

    • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to controls to determine the intracellular IC₅₀.

PART 3: Kinase Selectivity Profiling

A potent inhibitor is only useful if it is also selective. Inhibiting unintended kinases can lead to toxicity.[2][29] Selectivity profiling involves screening a hit compound against a large panel of kinases to identify potential off-target activities. This is typically performed as a fee-for-service by specialized vendors.[29][30][31]

Protocol 3: Outsourcing Kinome-Wide Selectivity Profiling
  • Procedure:

    • Select a Vendor: Choose a reputable provider such as Reaction Biology, Promega, or AssayQuant.[29][30][31]

    • Choose a Panel: Select a kinase panel that is appropriate for the project. A broad "kinome-wide" panel is recommended for initial lead compounds.

    • Select Assay Conditions: Provide the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM). Causality: Testing at a high concentration reveals even weak off-target interactions. Many vendors also offer testing at physiological ATP concentrations (1 mM), which provides more relevant data for how the compound will behave in a cellular environment.[31]

    • Submit Compound: Send the required amount of compound (typically 50-100 µL of a 10 mM stock in DMSO) to the vendor.

    • Receive Data: The vendor will perform the assays (often using radiometric or proprietary methods) and provide a report detailing the percent inhibition for each kinase in the panel.[29]

Data Analysis and Interpretation

IC₅₀ Curve Fitting

For both biochemical and cellular assays, the dose-response data is plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration that produces 50% inhibition.[20][32][33]

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)
Derivative AKIN-150250
Derivative BKIN-1800>10,000
StaurosporineKIN-1515

Table above shows example data. A significant rightward shift from biochemical to cellular IC₅₀ (e.g., Derivative A) may indicate challenges with cell permeability or high protein binding.

Interpreting Selectivity Data

The selectivity profile is often visualized using a kinome tree map, where inhibited kinases are marked. The goal is to find compounds that potently inhibit the desired target with minimal activity against other kinases.

Kinase% Inhibition @ 1µMAssessment
KIN-1 (Target) 98% On-Target
KIN-285%Off-Target
KIN-355%Off-Target
KIN-412%Inactive
KIN-55%Inactive

Table above shows example data. A compound inhibiting multiple kinases is considered "dirty," while one that only inhibits the intended target is "clean." The therapeutic context determines how much off-target activity is acceptable.

Conclusion

The 6-(Piperidin-4-yl)pyridin-2-amine scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. By employing a systematic screening cascade—beginning with a robust biochemical assay like ADP-Glo™, progressing to a physiologically relevant cell-based assay such as NanoBRET™, and culminating in a comprehensive selectivity profile—researchers can efficiently identify and validate potent and selective lead candidates. This structured approach, grounded in sound scientific principles and validated protocols, maximizes the probability of success in the complex but rewarding field of kinase drug discovery.

References

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

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Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of 6-(Piperidin-4-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Contextualizing the Preclinical Journey

The 6-(piperidin-4-yl)pyridin-2-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, most notably as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a critical epigenetic regulator that removes methyl groups from histones (primarily H3K4me1/2 and H3K9me1/2), thereby modulating gene expression.[3] Its dysregulation is implicated in a host of pathologies, particularly in oncology, where it often promotes tumorigenesis, and in neurological disorders.[1][4] Consequently, inhibitors based on this scaffold are under intense investigation as potential therapeutics for acute myeloid leukemia (AML), solid tumors like glioblastoma, and neurodegenerative conditions such as Alzheimer's disease.[4][5][6]

Transitioning these promising derivatives from in vitro characterization to in vivo validation is the crucible of preclinical development. The selection and execution of appropriate animal models are paramount for elucidating efficacy, target engagement, pharmacokinetics (PK), and pharmacodynamics (PD). This guide provides a detailed framework and actionable protocols for researchers navigating this critical phase. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system.

Part 1: Oncology Applications - Targeting Epigenetic Vulnerabilities

LSD1 is overexpressed in numerous cancers, where it helps maintain an undifferentiated, proliferative state.[7][8] Inhibition of LSD1 can induce differentiation in AML cells or suppress growth and migration in solid tumors, making it a compelling therapeutic target.[2][7][9] The following models are foundational for evaluating these anti-cancer effects in vivo.

Model Selection: The Rationale

The choice of an in vivo cancer model is dictated by the specific scientific question. A tiered approach is often most effective.

Model TypePrimary Use CaseAdvantagesLimitations
Subcutaneous Xenograft Initial efficacy, dose-finding, PD marker analysisTechnically simple, rapid tumor growth, easy to measure.Non-orthotopic environment, lacks tumor microenvironment (TME), typically uses immunocompromised mice.
Orthotopic Xenograft Evaluation in a clinically relevant microenvironmentMore accurately reflects human disease progression and metastasis.Technically challenging (e.g., intracranial surgery), difficult to monitor tumor growth.
Patient-Derived Xenograft (PDX) Assessing efficacy in a model that retains patient tumor heterogeneityHigh clinical relevance, preserves original tumor architecture and genetics.[10]Expensive, slower growth, requires severely immunocompromised mice.
Syngeneic Model Evaluating interactions with a competent immune systemFully immunocompetent host, enables study of combination therapies with immunotherapy (e.g., checkpoint inhibitors).[10][11]Limited availability of murine cell lines that accurately model human cancers.
Experimental Workflow: A General Framework for Xenograft Studies

The following diagram outlines a typical workflow for an efficacy study using a xenograft model.

G cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life Study cluster_endpoint Phase 3: Endpoint & Analysis cell_culture Cell Line Expansion (e.g., MV4-11 for AML) animal_acclimate Animal Acclimation (e.g., NOD/SCID Mice, 1-2 weeks) implant Tumor Implantation (Subcutaneous Injection) animal_acclimate->implant randomize Tumor Growth & Randomization (e.g., to 100-150 mm³) implant->randomize dosing Treatment Initiation (Vehicle vs. Test Compound) randomize->dosing monitoring Monitoring (Tumor Volume, Body Weight, Clinical Signs) dosing->monitoring endpoint Study Endpoint (Tumor size limit or Time) monitoring->endpoint necropsy Necropsy & Tissue Collection (Tumor, Plasma, Organs) endpoint->necropsy analysis Downstream Analysis (PK, PD Markers, Histology) necropsy->analysis

Caption: General workflow for a subcutaneous xenograft efficacy study.

Protocol: Subcutaneous AML Xenograft Model

This protocol is adapted for evaluating an LSD1 inhibitor against an AML cell line, such as MV4-11.[5]

Materials:

  • MV4-11 human AML cell line

  • RPMI-1640 medium with 10% FBS

  • Matrigel® (Corning)

  • NOD/SCID or similar immunodeficient mice (female, 6-8 weeks old)

  • Test compound (6-piperidin-4-yl-pyridin-2-amine derivative) and vehicle

  • Calipers, sterile syringes, and needles

Procedure:

  • Cell Preparation: Culture MV4-11 cells according to standard protocols. On the day of injection, harvest cells, assess viability (>95%), and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 100 x 10⁶ cells/mL.

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the study.

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (10 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth 2-3 times per week using caliper measurements (Volume = 0.5 x Length x Width²). When average tumor volume reaches 100-150 mm³, randomize mice into treatment cohorts (e.g., Vehicle, Test Compound at 10 mg/kg, 20 mg/kg).[5]

  • Treatment Administration: Administer the test compound and vehicle via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily). Monitor body weight daily or 3x/week as an indicator of toxicity.

  • Endpoint: Continue treatment until tumors in the vehicle group reach the predetermined endpoint (e.g., 2000 mm³) or for a fixed duration. Euthanize animals according to IACUC guidelines.

  • Tissue Collection: At necropsy, carefully excise the tumor and weigh it. Collect blood for PK analysis and other tissues (e.g., liver, spleen) for toxicity assessment. Flash-freeze a portion of the tumor for PD analysis and fix the remainder in formalin for histology.

Protocol: In Vivo Target Engagement and Pharmacodynamic (PD) Analysis

Confirming that the compound hits its target (LSD1) and elicits the expected biological response in the tumor is crucial. This validates the mechanism of action.

Objective: To measure changes in LSD1-related biomarkers in tumor tissue collected from the efficacy study.

Key PD Biomarkers for LSD1 Inhibition:

BiomarkerChange ExpectedMethod of AnalysisRationale
H3K4me2 IncreaseWestern Blot, IHC, ChIP[3][10]Direct result of LSD1 catalytic inhibition.[3]
CD86 / CD11b Increase (in AML)Flow Cytometry, IHC[4][7]Markers of myeloid differentiation, indicating the therapy is overcoming the differentiation block.[4][5][7]
GFI1b Increase (in AML)Western Blot, RT-qPCR[4]A known target gene repressed by LSD1; its upregulation confirms target modulation.[4]
Apoptosis Markers (e.g., Cleaved Caspase-3) IncreaseIHC, Western BlotIndicates induction of programmed cell death in tumor cells.[10]
EMT Markers (e.g., E-cadherin, Vimentin) E-cadherin ↑, Vimentin ↓IHC, Western BlotLSD1 inhibition can suppress epithelial-mesenchymal transition (EMT) in some solid tumors.[2][10]

Protocol: Western Blot for H3K4me2 in Tumor Lysates

  • Homogenize flash-frozen tumor samples in RIPA buffer with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C: anti-H3K4me2 and a loading control (e.g., anti-Total Histone H3).

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop with an ECL substrate and image the blot.

  • Quantify band intensity and normalize H3K4me2 signal to the Total H3 signal. An increase in this ratio in treated groups relative to vehicle confirms target engagement.

Part 2: Neuroscience Applications - Modulating Cognitive Function

The role of LSD1 in neuronal development and function suggests its inhibitors could be repurposed for neurological disorders.[4] Vafidemstat (ORY-2001), an LSD1 inhibitor, has entered clinical trials for Alzheimer's disease.[4] Animal models of cognitive impairment are therefore essential for evaluating this therapeutic hypothesis.

Model Selection: The Rationale

Cognitive function is typically assessed using behavioral tests in rodents. The choice of model depends on the specific aspect of cognition being studied.

  • Transgenic Models: Mice genetically engineered to mimic aspects of a human disease (e.g., 5xFAD or APP/PS1 models for Alzheimer's disease) are used to test disease-modifying hypotheses.[12]

  • Pharmacological Models: Acute cognitive deficits can be induced in healthy wild-type animals using antagonists like scopolamine (a muscarinic antagonist) to model memory impairment.[13] These are useful for rapid screening of cognitive-enhancing compounds.

Protocol: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory and is based on the innate tendency of rodents to explore a novel object more than a familiar one.[13][14][15][16]

Materials:

  • Open field arena (e.g., 50x50 cm opaque box)[17]

  • Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical pyramids). Objects should be non-porous, heavy enough not to be moved, and lack innate reward or aversion.

  • Video tracking software (e.g., AnyMaze, EthoVision) or a stopwatch.

Procedure: The test is typically conducted over 2-3 days.[15][18]

  • Habituation (Day 1): Place each mouse individually into the empty arena for 5-10 minutes to allow exploration and reduce anxiety.[15][18]

  • Training/Familiarization (Day 2):

    • Place two identical objects (e.g., A1 and A2) in opposite corners of the arena.[17]

    • Place the mouse in the center of the arena, equidistant from the objects, and allow it to explore freely for 5-10 minutes.[15]

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being directed at the object within a 2-3 cm proximity.[19]

  • Testing (Day 2, after retention interval):

    • After a defined retention interval (e.g., 1 hour to 24 hours), return the mouse to its home cage.

    • Replace one of the familiar objects with a novel object (e.g., A1 is replaced by B1). The position of the novel object should be counterbalanced across animals.

    • Place the mouse back in the arena for 5 minutes and record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

Data Analysis:

  • Calculate the Discrimination Index (DI) : DI = (T_novel - T_familiar) / (T_novel + T_familiar).

  • A positive DI indicates the mouse remembers the familiar object and prefers the novel one. A DI near zero suggests a memory deficit.[14]

  • Compare the DI between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

G cluster_day1 Day 1: Habituation cluster_day2a Day 2: Training Phase cluster_day2b Retention Interval cluster_day2c Day 2: Testing Phase cluster_analysis Data Analysis d1 Mouse explores empty arena (5-10 min) d2a Mouse explores two identical objects (A + A) (5-10 min) d1->d2a d2b Mouse in home cage (e.g., 1 hour) d2a->d2b d2c Mouse explores familiar and novel object (A + B) (5 min) d2b->d2c analysis Calculate Discrimination Index: (T_novel - T_familiar) / (T_novel + T_familiar) d2c->analysis

Caption: Workflow for the Novel Object Recognition (NOR) test.

Protocol: Morris Water Maze (MWM)

The MWM is a classic behavioral assay for assessing hippocampal-dependent spatial learning and memory.[20][21][22][23] It is widely used in models of neurodegenerative diseases.[12][20][23]

Materials:

  • Large circular pool (120-150 cm diameter) filled with opaque water (e.g., using non-toxic tempura paint or milk powder).

  • Submerged escape platform (hidden ~1 cm below the water surface).

  • Various high-contrast visual cues placed around the room.

  • Video tracking system.

Procedure:

  • Visible Platform Training (Day 1):

    • The platform is made visible by attaching a colored flag. Place the platform in one quadrant.

    • Allow the mouse to swim for 60 seconds. If it doesn't find the platform, guide it there.

    • Allow the mouse to remain on the platform for 15-20 seconds.

    • Perform 4-5 trials, changing the starting position each time but keeping the platform location constant. This phase ensures the animals are not visually impaired and can swim.

  • Acquisition/Hidden Platform Training (Days 2-5):

    • The flag is removed, and the platform is hidden. The platform location remains constant for all trials for a given mouse.

    • Conduct 4 trials per day for 4-5 consecutive days. The starting position is varied for each trial.

    • Record the time to reach the platform (escape latency) and the path length. A decrease in these parameters over days indicates spatial learning.[21]

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be) and the number of crossings over the former platform location.

    • A preference for the target quadrant indicates robust spatial memory.

Part 3: Foundational Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential to correlate exposure with efficacy and to design effective dosing regimens.

Protocol: Mouse Pharmacokinetic Study

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) after a single dose.

Procedure:

  • Dosing: Administer the compound to a cohort of mice (e.g., C57BL/6) at a specific dose and route (e.g., 10 mg/kg, p.o.).

  • Blood Sampling: Collect blood samples (via tail vein or retro-orbital sinus) from subgroups of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process blood to isolate plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and calculate PK parameters.

Example PK Parameters for a Novel LSD1 Inhibitor: [5]

ParameterDefinitionExample Value
Cmax Maximum observed plasma concentration945 ng/mL
Tmax Time to reach Cmax1.0 h
AUCinf Area under the concentration-time curve from time 0 to infinity6486 h*ng/mL
Elimination half-life4.16 h

Conclusion

The in vivo evaluation of 6-(piperidin-4-yl)pyridin-2-amine derivatives requires a multi-faceted approach tailored to the therapeutic indication. For oncology, xenograft and syngeneic models are indispensable for demonstrating anti-tumor activity and elucidating on-target pharmacodynamic effects. For neuroscience, behavioral assays like the Novel Object Recognition and Morris Water Maze tests are critical for assessing effects on cognitive function. These efficacy studies must be underpinned by robust pharmacokinetic data to ensure meaningful interpretation. By employing these detailed, rationale-driven protocols, researchers can rigorously validate their compounds and build a compelling data package for further development.

References

  • Maze Engineers - ConductScience. Novel Object Recognition. [14]

  • Malfitano, A. M., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [4][7]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. [15]

  • Mouse Metabolic Phenotyping Centers. Novel Object Recognition test. [18]

  • San Diego Instruments. (2024). Using the Morris water maze to gain insights into neurodegenerative disease. [20]

  • Antunes, M., & Biala, G. (2012). The novel object recognition memory: neurobiology, test procedure, and its modifications. Cognitive Processing. [16]

  • Bio-protocol. Novel object recognition. [17]

  • Schenk, T., et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine. [9]

  • Kelly, R. D., & M. A. Cowley. (2013). Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry. [1]

  • Ma, T., et al. (2022). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry. [2]

  • Prous Institute. (2025). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. Clarivate. [5]

  • Vorhees, C. V., & Williams, M. T. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments. [21]

  • Avidin. Behavioral Tests. [13]

  • Suraweera, A., et al. (2020). The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. Cancers. [8]

  • Cyagen. (2025). Understanding the Morris Water Maze in Neuroscience. [22]

  • San Diego Instruments. (2023). Gaining Insights into Neurodegenerative Disease Using the Morris Water Maze. [23]

  • Schenk, T., et al. (2012). Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia. Nature Medicine.

  • JoVE Science Education Database. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. [19]

  • Thangavel, C., et al. (2022). Pharmacological inhibition of KDM1A/LSD1 enhances estrogen receptor beta-mediated tumor suppression in ovarian cancer. Molecular Cancer Research. [10]

  • Singh, P., et al. (2023). Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma. Neuro-Oncology. [6]

  • Scantox. (2022). Morris Water Maze Test Spurs Alzheimer's Disease Findings. [12]

  • Creative Biolabs. Rodent Behavioral Tests for Cognition. [24]

  • Egger, J. V., et al. (2021). Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition. Cancer Research Communications. [11]

  • BenchChem. (2025). Technical Support Center: Measuring LSD1-IN-34 Target Engagement in Cells. [3]

  • Carmona-Gutierrez, D., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. [25]

Sources

Application Notes and Protocols: 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the preparation, storage, and quality control of solutions of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride (CAS No. 2044704-47-2).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure solution stability, mitigate degradation, and promote reproducible experimental outcomes. We delve into the chemical rationale behind solvent selection, pH adjustment, and storage conditions, grounded in the physicochemical properties of amine dihydrochloride salts.

Introduction: Significance of the Piperidinyl-Pyridine Scaffold

The 6-(piperidin-4-yl)pyridin-2-amine moiety represents a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in the design of a multitude of biologically active agents, particularly those targeting the central nervous system (CNS). The pyridine ring, an electron-deficient aromatic heterocycle, and the piperidine ring, a saturated secondary amine, provide a unique combination of properties. The nitrogen atoms can act as hydrogen bond acceptors or, when protonated, as donors, facilitating critical interactions with biological targets.

The presence of these basic nitrogen centers makes the molecule amenable to salt formation, such as the dihydrochloride salt, which typically enhances aqueous solubility and stability, crucial properties for drug candidates. Understanding the behavior of this dihydrochloride salt in solution is paramount for any in vitro or in vivo experimental campaign.

Physicochemical Properties and Rationale for Protocol Design

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is supplied as a solid, crystalline powder. The dihydrochloride designation indicates that both the piperidine nitrogen and one of the pyridine nitrogens are protonated, forming a salt with two equivalents of hydrochloric acid. This has profound implications for its behavior in solution.

PropertyValue / DescriptionSource
CAS Number 2044704-47-2[2][3]
Molecular Formula C₁₀H₁₇Cl₂N₃[2]
Molecular Weight 250.17 g/mol [2]
Appearance White to off-white solidN/A
Storage (Solid) Sealed in a dry, cool environment (Room Temperature or 2-8°C)[2]

Causality Behind Experimental Choices:

  • Initial Acidity: When dissolved in a neutral, unbuffered solvent like water or DMSO, the dihydrochloride salt will produce an acidic solution. This is due to the dissociation of the protonated amine groups. The pKa of the conjugate acid of piperidine is approximately 11, while that of pyridine is around 5.2.[5][6] The acidic environment can potentially affect compound stability and the biological system under study.

  • pH Adjustment is Critical: For most biological assays, which are typically conducted at a physiological pH of ~7.4, adjusting the pH of the stock or working solution is a non-negotiable step. This neutralization prevents pH-induced artifacts in the assay and ensures the compound is in a relevant ionization state.

  • Solubility: As a salt, the compound is expected to have good solubility in aqueous solutions. However, the free base form, which will be present at higher pH values, may be less soluble. Therefore, preparation protocols must carefully balance pH and concentration to avoid precipitation.

Solution Preparation Protocols

Safety is paramount. Before handling, consult the Safety Data Sheet (SDS). This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the solid and solutions in a well-ventilated area or a chemical fume hood.

Protocol 3.1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is recommended for preparing a primary stock solution for subsequent dilution into aqueous buffers for biological assays.

Materials:

  • 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride powder

  • Sterile, deionized water

  • Sterile 0.1 M Sodium Hydroxide (NaOH)

  • Sterile 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter with a micro-electrode

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filters

Step-by-Step Methodology:

  • Weighing: Tare a sterile conical tube on an analytical balance. Carefully weigh the desired amount of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. For 10 mL of a 10 mM solution, weigh 25.02 mg.

  • Initial Dissolution: Add approximately 80% of the final desired volume of sterile, deionized water (e.g., 8 mL for a final volume of 10 mL). Vortex or sonicate briefly until the solid is fully dissolved. The solution will be acidic at this stage.

  • pH Measurement & Adjustment: Place the tube in a sterile environment. Using a calibrated pH meter, measure the pH of the solution. Carefully add sterile 0.1 M NaOH dropwise while gently stirring. Monitor the pH closely. The goal is to reach a target pH between 6.8 and 7.4. Avoid over-titrating. If the pH exceeds the target, back-titrate with sterile 0.1 M HCl.

  • Final Volume Adjustment: Once the target pH is stable, add sterile, deionized water to reach the final desired volume (e.g., 10 mL). Mix thoroughly.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a sterile, light-protected storage tube (e.g., an amber cryovial).

  • Labeling and Aliquoting: Clearly label the tube with the compound name, concentration, solvent, date, and your initials. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Diagram 1: Workflow for Aqueous Stock Solution Preparation A visual representation of the key steps in preparing a pH-adjusted aqueous stock solution.

G cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Finalization weigh 1. Weigh Compound dissolve 2. Dissolve in ~80% Water weigh->dissolve measure_ph 3. Measure pH dissolve->measure_ph add_naoh 4. Add 0.1M NaOH Dropwise measure_ph->add_naoh verify_ph 5. Verify Target pH (6.8-7.4) add_naoh->verify_ph verify_ph->add_naoh If pH is low final_vol 6. Adjust to Final Volume verify_ph->final_vol filter 7. Sterile Filter (0.22 µm) final_vol->filter aliquot 8. Aliquot & Store filter->aliquot

Protocol 3.2: Preparation of a 10 mM DMSO Stock Solution

For applications requiring an organic solvent or for long-term storage, DMSO is a common choice.

Materials:

  • 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Step-by-Step Methodology:

  • Weighing: Tare a sterile microcentrifuge tube or vial. Weigh the desired amount of the compound (e.g., 2.50 mg for 1 mL of a 10 mM solution).

  • Dissolution: Add the appropriate volume of anhydrous DMSO. Vortex and/or sonicate at room temperature until the solid is completely dissolved. Gentle warming (to ~37°C) can be applied if necessary, but avoid excessive heat.

  • Labeling and Aliquoting: Clearly label the tube. Aliquot into single-use volumes to minimize exposure to atmospheric moisture, as DMSO is hygroscopic.

Note on pH: The concept of pH is not well-defined in non-aqueous solvents like DMSO. When this DMSO stock is diluted into an aqueous buffer for a working solution, the buffer will control the final pH. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Solution Storage and Stability

Improper storage is a common source of experimental variability. Amine-containing compounds can be susceptible to oxidation and other forms of degradation.

ParameterRecommended ConditionRationale
Storage Temperature -20°C for short-to-medium term (weeks to months). -80°C for long-term (months to years).Low temperatures slow down chemical degradation processes.
Container Tightly sealed, amber glass vials or polypropylene cryovials.Prevents exposure to light, which can cause photodegradation, and minimizes solvent evaporation or water absorption (for DMSO).
Atmosphere For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.Minimizes the risk of oxidation.
Freeze-Thaw Cycles Avoid. Aliquot stock solutions into single-use volumes.Repeated freeze-thaw cycles can lead to compound degradation and precipitation.

Stability Insights:

  • Aqueous Solutions: pH-adjusted aqueous solutions are generally stable for shorter periods. If cloudiness or precipitate is observed after thawing, the solution should be discarded.

  • DMSO Solutions: When stored properly (dry, sealed, frozen), DMSO solutions are typically stable for extended periods. However, DMSO is hygroscopic, and absorbed water can affect compound stability over time.

Quality Control (QC) and Validation

A protocol is only as good as its validation. Implementing QC checks ensures the integrity of your experimental results.

Recommended QC Procedures:

  • Visual Inspection: Before each use, visually inspect the thawed solution for any signs of precipitation or color change. A clear, colorless to pale yellow solution is expected.

  • Concentration & Purity Check (HPLC): For critical applications, the concentration and purity of the stock solution should be periodically verified using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Method: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) is a good starting point.

    • Analysis: Compare the peak area of a freshly prepared standard to the stored stock solution to confirm concentration. Assess the chromatogram for the appearance of new peaks, which would indicate degradation products.

  • pH Verification: For aqueous stocks, the pH can be re-checked after thawing to ensure it remains within the target range.

Diagram 2: Quality Control Feedback Loop A self-validating system for maintaining solution integrity.

G Prep Solution Preparation Store Storage (-20°C / -80°C) Prep->Store QC Quality Control (Visual, HPLC, pH) Store->QC Use Experimental Use Use->Store Return unused (Not Recommended) QC->Use Pass Discard Discard or Re-prepare QC->Discard Fail Discard->Prep

Conclusion

The successful use of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride in research hinges on the careful and precise preparation and storage of its solutions. By understanding the compound's chemical nature as an amine dihydrochloride salt, researchers can implement protocols that control for critical variables like pH and storage conditions. The step-by-step methodologies and QC recommendations provided in this guide serve as a robust framework for ensuring solution integrity, leading to more reliable and reproducible scientific data.

References

  • AK Scientific, Inc. Safety Data Sheet. 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. (URL: Provided by grounding tool, specific link not available).
  • Ivy Fine Chemicals. 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. (URL: [Link]4]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (URL: [Link]6]

Sources

Application Note: A Framework for High-Throughput Screening of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on designing and executing a high-throughput screening campaign for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. Recognizing that this compound is a novel chemical entity, this guide focuses on a strategic framework for target discovery and characterization. We leverage the well-established prevalence of the aminopyridine and piperidine scaffolds in medicinal chemistry to propose a robust screening cascade.[1][2][3] The primary example detailed is a kinase inhibition assay, chosen for its tractability in HTS and the frequent role of such scaffolds in kinase-targeted drugs. Protocols for compound handling, primary screening, data analysis, and hit validation are provided, emphasizing the causality behind experimental choices to ensure a scientifically rigorous outcome.

Introduction: The Rationale for Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries to identify starting points for therapeutic development.[4][5] The selection of compounds for such campaigns is critical. While known ligands are often screened for optimization, scaffolds with a high potential for biological activity represent a rich territory for novel discovery.

The molecule 6-(Piperidin-4-yl)pyridin-2-amine contains two key heterocyclic scaffolds, pyridine and piperidine, which are considered "privileged structures" in medicinal chemistry.[2] These motifs are present in a vast number of approved drugs and clinical candidates targeting a wide range of protein families, including G-protein coupled receptors (GPCRs), ion channels, and, notably, protein kinases.[1][2] The structural features of this compound—a hydrogen bond donor/acceptor-rich aminopyridine head and a versatile piperidine tail—suggest a high potential for specific interaction with ATP-binding sites or other protein pockets.

This application note therefore outlines a universal framework to elucidate the biological targets of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, using a kinase HTS campaign as a detailed, practical example.

Compound Profile and Handling

Proper handling and preparation of the test compound are paramount for reproducible and reliable screening data. The dihydrochloride salt form presents specific challenges, most notably hygroscopicity, which is the tendency to absorb moisture from the air.[6][7]

PropertyValue
Chemical Name 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride
Molecular Formula C₁₀H₁₇Cl₂N₃
Molecular Weight 250.17 g/mol
Appearance Typically a solid or crystalline powder
Solubility Expected to be soluble in water and DMSO
Key Feature Dihydrochloride salt; potentially hygroscopic
Protocol 1: Handling and Stock Solution Preparation

Causality: The dihydrochloride salt can readily absorb atmospheric water, which alters the compound's mass and, consequently, its effective concentration in an assay.[8] This protocol is designed to minimize moisture exposure and ensure accurate concentration preparation.

  • Acclimatization: Before opening, allow the sealed container to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the cold powder.

  • Weighing Environment: Whenever possible, handle the solid compound in a controlled, low-humidity environment (e.g., a glove box with desiccant or a dry nitrogen atmosphere). If this is not possible, work quickly to minimize air exposure.

  • Rapid Weighing: Tare a clean, dry vial on an analytical balance. Quickly add the desired amount of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride and immediately seal the vial. Tightly reseal the main stock container with parafilm and store it in a desiccator.[9]

  • Solubilization: Add high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to the weighed compound to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution using a vortex mixer. Gentle warming (30-37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into small-volume, low-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a desiccated container.

The High-Throughput Screening Cascade

A tiered approach is essential to efficiently manage resources and eliminate false positives.[4] Our proposed cascade progresses from a broad primary screen to increasingly specific validation assays.

HTS_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Characterization Primary_Screen Primary Screen (Single High Concentration, e.g., 10 µM) Data_Analysis Data Analysis (Calculate % Inhibition, Z'-Factor) Primary_Screen->Data_Analysis Hit_Selection Hit Selection (e.g., >50% Inhibition) Data_Analysis->Hit_Selection Dose_Response Hit Confirmation (Dose-Response Curve, IC50) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay (Rule out artifacts) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling (Screen against related targets) Orthogonal_Assay->Selectivity Mechanism Mechanism of Action Studies (e.g., ATP Competition) Selectivity->Mechanism

Figure 1: A tiered HTS cascade for target discovery and validation.

Part 1: Primary Screening Protocol - Kinase Inhibition Assay

Rationale: We will use a homogenous, luminescence-based ADP detection assay as our primary screening example. This format is ideal for HTS because it is universal for any kinase that produces ADP, has a high signal-to-background ratio, and follows a simple "add-and-read" protocol, minimizing liquid handling steps.[10][11] The ADP-Glo™ Kinase Assay (Promega) is a well-validated commercial example of this technology.

Assay_Principle Kinase Kinase ADP ADP Kinase->ADP ATP ATP ATP->ADP Substrate Substrate Substrate->ADP Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase Blocks Phospho_Substrate Phosphorylated Substrate ADP->Phospho_Substrate ADP_Detection_Reagent ADP Detection Reagent (Converts ADP to Light) ADP->ADP_Detection_Reagent Light_Signal Luminescent Signal ADP_Detection_Reagent->Light_Signal

Figure 2: Principle of an ADP-based kinase assay for HTS.

Protocol 2: Single-Point Kinase HTS in 384-Well Format
  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the 10 mM 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride stock solution into the appropriate wells of a 384-well assay plate. This will achieve a final concentration of 10 µM in a 50 µL final assay volume.

    • Dispense an equivalent volume of DMSO into the "negative control" and "positive control" wells.

  • Assay Controls:

    • Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO vehicle. This represents the maximum enzyme activity.

    • Positive Control (100% Inhibition): Wells containing kinase, substrate, ATP, DMSO, and a known potent inhibitor of the target kinase (e.g., Staurosporine). This represents the background signal.

  • Kinase/Substrate Addition:

    • Prepare a master mix of the target kinase and its specific substrate in the optimized kinase assay buffer.

    • Dispense 25 µL of this mix into all wells of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the test compound to bind to the kinase.

  • Initiation of Reaction:

    • Prepare a solution of ATP at 2x the final desired concentration (typically at or below the Km for ATP).

    • Add 25 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The exact time must be determined during assay development to ensure the reaction is in the linear range.[12]

  • Signal Detection:

    • Stop the kinase reaction and generate a luminescent signal by adding the ADP detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent, and incubate again).

    • Read the luminescence on a compatible plate reader.

Parameter Example Value Rationale
Plate Format 384-well, low-volume, whiteStandard for HTS; white plates maximize luminescent signal.[13]
Final Assay Volume 50 µLBalances reagent cost with signal robustness.
Compound Conc. 10 µMA standard starting concentration for primary screens.
DMSO Conc. 0.1%Kept low (<0.5%) to minimize solvent effects on enzyme activity.[14]
ATP Conc. At Km valueSensitizes the assay to ATP-competitive inhibitors.
Controls 32x Negative (DMSO), 32x Positive (Staurosporine)Sufficient replicates to calculate robust statistics (Z'-factor).

Part 2: Data Analysis and Hit Identification

  • Normalization: The raw luminescence data is normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Assay Quality Control: The robustness of the assay is determined by calculating the Z'-factor.[4] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13][14] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

  • Hit Criteria: A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold, for example, greater than 50% inhibition or greater than three standard deviations from the mean of the negative control wells.

Part 3: Hit Confirmation and Secondary Assays

A single-point hit is preliminary. Follow-up studies are mandatory to confirm the activity and rule out artifacts.

Protocol 3: Dose-Response (IC₅₀) Determination
  • Serial Dilution: Prepare a series of dilutions of the hit compound (e.g., 10-point, 3-fold dilutions starting from 50 µM) in DMSO.

  • Assay Execution: Perform the kinase assay as described in Protocol 2, but use the serially diluted compound instead of a single concentration.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Protocol 4: Orthogonal Assay

Causality: To ensure the observed inhibition is not an artifact of the detection technology (e.g., compound interfering with the luciferase enzyme in the ADP-Glo™ assay), the hit should be re-tested in an assay with a different readout.

  • Select an Orthogonal Method: Choose a method based on a different principle, such as:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the proximity of a biotinylated substrate and a phospho-specific antibody.[12][15]

    • Mobility Shift Assay (MSA): Detects the difference in charge between the peptide substrate and the phosphorylated product using microfluidics.

  • Test the Hit: Determine the IC₅₀ of the hit compound using the orthogonal assay. A similar IC₅₀ value provides strong evidence that the compound is a genuine inhibitor of the target kinase.

Conclusion

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride represents a promising chemical scaffold for the discovery of novel bioactive agents. This application note provides a comprehensive and scientifically grounded framework for its evaluation in a high-throughput screening context. By focusing on a robust kinase inhibition cascade, we have detailed the critical steps from meticulous compound handling to primary screening, data analysis, and essential hit validation. This strategic approach, which emphasizes the rationale behind each protocol, is designed to minimize false positives and efficiently identify compounds with genuine, on-target activity, paving the way for subsequent lead optimization programs.

References

  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC - NIH. [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Eurofins DiscoverX. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Oncotarget. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science - ACS Publications. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]

  • Hygroscopic materials. REMBE® Kersting GmbH. [Link]

  • 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. PubChem. [Link]

  • Pyridine alkaloids with activity in the central nervous system. PMC - NIH. [Link]

  • Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl] - PubMed. PubMed. [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. [Link]

  • High-throughput in vitro drug screening and in vivo studies identify fenretinide as a brain-penetrant DMG therapeutic. PubMed. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC - NIH. [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

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Application Notes and Protocols for Assessing the Cytotoxicity of 6-(Piperidin-4-yl)pyridin-2-amine using MTT and XTT Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Evaluating the Cellular Impact of a Novel Pyridine Derivative

6-(Piperidin-4-yl)pyridin-2-amine is a pyridine derivative with a chemical structure that suggests potential biological activity.[1] As with any novel compound under investigation for therapeutic or other applications, a fundamental initial step is to determine its effect on cell viability and proliferation.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on how to rigorously assess the cytotoxic potential of 6-(Piperidin-4-yl)pyridin-2-amine using two robust and widely accepted colorimetric assays: the MTT and XTT assays.

These assays are foundational in preclinical drug discovery and toxicology for providing initial insights into a compound's cellular effects.[3] While both assays measure metabolic activity as an indicator of cell viability, they operate on slightly different principles, offering a more comprehensive initial assessment when used in parallel.[4] The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, to a purple formazan product by mitochondrial dehydrogenases in living cells. The resulting insoluble formazan must be solubilized before spectrophotometric quantification. In contrast, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring that the resulting data is both reliable and reproducible. We will delve into the critical parameters of experimental design, from cell line selection and compound handling to data analysis and interpretation, empowering researchers to confidently evaluate the cytotoxic profile of 6-(Piperidin-4-yl)pyridin-2-amine.

PART 1: Foundational Considerations for a Robust Cytotoxicity Study

Before proceeding to the specific assay protocols, several key experimental parameters must be considered and optimized to ensure the integrity of the results.

Cell Line Selection

The choice of cell line is paramount and should be guided by the research question. Consider the following:

  • Relevance to the intended application: If 6-(Piperidin-4-yl)pyridin-2-amine is being investigated as an anti-cancer agent, a panel of cancer cell lines relevant to the target malignancy should be used.[5][6] For general toxicity screening, a non-cancerous cell line (e.g., fibroblasts) may be more appropriate.

  • Growth characteristics: The doubling time of the cell line will influence the duration of the assay and the optimal cell seeding density.[7]

  • Metabolic activity: The baseline metabolic rate of the cells can affect the dynamic range of the assay.

Compound Preparation and Handling

6-(Piperidin-4-yl)pyridin-2-amine, like many small molecules, will likely require solubilization in an organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted in cell culture medium.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments and does not exceed a non-toxic level, typically ≤0.5%.[8][9] A vehicle control (medium with the same final DMSO concentration as the highest compound concentration) must be included in every experiment.

Experimental Controls: The Key to Data Validity

The inclusion of appropriate controls is non-negotiable for a valid experiment.

  • Untreated Control (Negative Control): Cells cultured in medium alone. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This control is essential to ensure that the solvent itself does not affect cell viability.[9]

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) should be included to confirm that the assay system is responsive to cytotoxic effects.

  • Blank/Background Control: Wells containing only cell culture medium (and the assay reagent). This is used to subtract the background absorbance from all other readings.[10]

PART 2: The MTT Assay Protocol

The MTT assay is a classic method for assessing cell viability by measuring the metabolic activity of mitochondria.[11][12]

Principle of the MTT Assay

Live cells with active mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength, which is directly proportional to the number of viable cells.

MTT_Workflow cluster_plate 96-Well Plate cluster_reaction Cellular Reaction A Seed Cells B Add 6-(Piperidin-4-yl)pyridin-2-amine (and controls) A->B C Incubate (e.g., 24, 48, 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution (e.g., DMSO) E->F MTT MTT (Yellow, Soluble) G Measure Absorbance (570 nm) F->G Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenases (Viable Cells)

Materials and Reagents
  • 96-well flat-bottom sterile cell culture plates

  • 6-(Piperidin-4-yl)pyridin-2-amine stock solution

  • Selected cell line in appropriate culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13] Filter-sterilize and store protected from light at -20°C.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[14]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cells to the optimal seeding density in fresh culture medium. This density should be determined empirically for each cell line to ensure that the cells are still in the exponential growth phase at the end of the assay period (typically 5,000-20,000 cells/well).[8]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To minimize the "edge effect," it is good practice to fill the perimeter wells with 100 µL of sterile PBS or medium without cells and not use them for experimental data.[8][15]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 6-(Piperidin-4-yl)pyridin-2-amine in culture medium from your stock solution. A typical concentration range to start with might be 0.1 µM to 100 µM, but this should be optimized.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound, vehicle control, or positive control.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals. The optimal incubation time can vary between cell lines.

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[13]

    • Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Gentle pipetting up and down can also aid in solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from fingerprints or cell debris.

PART 3: The XTT Assay Protocol

The XTT assay offers an alternative to the MTT assay, with the primary advantage of producing a water-soluble formazan product, thus simplifying the procedure.[16]

Principle of the XTT Assay

In the XTT assay, the tetrazolium salt XTT is reduced to a water-soluble orange-colored formazan product. This reduction occurs primarily due to the activity of mitochondrial dehydrogenases in metabolically active cells.[17] The intensity of the orange color is directly proportional to the number of viable cells and can be measured spectrophotometrically without a solubilization step.[18]

XTT_Workflow cluster_plate 96-Well Plate cluster_reaction Cellular Reaction A Seed Cells B Add 6-(Piperidin-4-yl)pyridin-2-amine (and controls) A->B C Incubate (e.g., 24, 48, 72h) B->C D Add XTT/Electron Coupling Working Solution C->D E Incubate (2-4h) D->E F Measure Absorbance (450 nm) E->F XTT XTT (Yellow, Soluble) Formazan Formazan (Orange, Soluble) XTT->Formazan Dehydrogenases (Viable Cells)

Materials and Reagents
  • 96-well flat-bottom sterile cell culture plates

  • 6-(Piperidin-4-yl)pyridin-2-amine stock solution

  • Selected cell line in appropriate culture medium

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron coupling reagent/activator)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at ~450 nm.

Step-by-Step Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol. The principles of cell seeding, density optimization, and compound treatment are identical for the XTT assay.

  • Preparation of XTT Working Solution:

    • On the day of the assay, thaw the XTT reagent and the electron coupling reagent. This should be done immediately before use. Some kits recommend warming to 37°C to ensure complete dissolution.[16]

    • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT reagent:electron coupling reagent).[16] The prepared working solution should be used promptly.[18]

  • XTT Incubation:

    • After the compound treatment period, add 50 µL of the freshly prepared XTT working solution to each well.[17]

    • Return the plate to the incubator (37°C, 5% CO₂) for 2-4 hours.[10] The optimal incubation time will depend on the cell type and density and should be determined empirically.

  • Absorbance Measurement:

    • After the incubation, gently shake the plate to ensure a uniform distribution of the color.

    • Measure the absorbance at a wavelength between 450 nm and 500 nm.[17] A reference wavelength of 630-690 nm is often used to subtract non-specific background absorbance.[18]

PART 4: Data Analysis and Interpretation

Calculation of Cell Viability

For both assays, the percentage of cell viability is calculated relative to the control cells (vehicle control).

  • Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

    • Corrected Absorbance = Absorbance of sample - Average Absorbance of blank

  • Calculate Percentage Viability:

    • % Viability = (Corrected Absorbance of treated cells / Corrected Absorbance of vehicle control cells) x 100

Data Presentation and IC₅₀ Determination

The results should be plotted as a dose-response curve, with the concentration of 6-(Piperidin-4-yl)pyridin-2-amine on the x-axis (log scale) and the percentage of cell viability on the y-axis.

From this curve, the IC₅₀ (half-maximal inhibitory concentration) can be determined. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%. This value is a standard measure of a compound's potency. Non-linear regression analysis using appropriate software (e.g., GraphPad Prism, R) is the recommended method for calculating the IC₅₀.

Data Summary Table
Experimental ParameterRecommended Starting PointNotes
Cell Seeding Density 5,000 - 20,000 cells/wellOptimize for each cell line to ensure exponential growth throughout the assay.[8]
Compound Concentrations 0.1 µM - 100 µM (log dilutions)The range should be broad enough to capture the full dose-response curve.
Vehicle (DMSO) Conc. ≤ 0.5%Must be consistent across all wells and non-toxic to the cells.[9]
Incubation Time (Compound) 24, 48, 72 hoursAssess both acute and long-term effects.
MTT Incubation Time 2 - 4 hoursOptimize to get a strong signal without toxicity from the reagent itself.[11]
XTT Incubation Time 2 - 4 hoursOptimize for a good signal-to-background ratio.[10]
MTT Absorbance Wavelength 570 nm (reference ~630 nm)
XTT Absorbance Wavelength 450 nm (reference ~660 nm)[18]

PART 5: Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of your data requires attention to potential pitfalls.

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal - Microbial contamination- Phenol red or serum interference- Spontaneous reduction of reagent- Check cultures for contamination.- Use phenol red-free medium for the assay.- Ensure reagents are fresh and protected from light.
Low Absorbance/Weak Signal - Low cell number- Insufficient incubation time- Cell death due to over-confluency- Optimize cell seeding density.- Increase incubation time with the assay reagent.- Ensure cells are seeded at a density that prevents confluency by the end of the experiment.[8]
Inconsistent Results - Incomplete formazan solubilization (MTT)- Edge effects- Pipetting errors- Ensure thorough mixing after adding solubilization solution.- Do not use outer wells for experimental data; fill with PBS.- Use calibrated pipettes and careful technique.[15]
Compound Interference - Compound is colored or has reducing properties- Run a control with the compound in cell-free medium to check for direct reduction of MTT/XTT.

Conclusion

The MTT and XTT assays are powerful, high-throughput methods for obtaining initial data on the cytotoxic potential of novel compounds like 6-(Piperidin-4-yl)pyridin-2-amine. By following the detailed protocols and considerations outlined in these application notes, researchers can generate reliable and reproducible data. This information is critical for making informed decisions in the early stages of drug discovery and development, guiding further mechanistic studies, and ultimately understanding the compound's biological activity profile.

References

  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT Cell Viability Assay Protocol.
  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
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  • Trevigen. (n.d.). TACS® XTT Cell Proliferation Assay Protocol.
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  • PubChem. (n.d.). 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine.
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western blot protocol to validate target engagement of 6-(Piperidin-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Western Blot Protocol to Validate Target Engagement of 6-(Piperidin-4-yl)pyridin-2-amine

Audience: Researchers, scientists, and drug development professionals.

Validating Cellular Target Engagement of 6-(Piperidin-4-yl)pyridin-2-amine with Cyclin-Dependent Kinases 4 & 6

Abstract

Confirming that a therapeutic compound interacts directly with its intended molecular target within the complex cellular environment is a cornerstone of modern drug development.[1] This process, known as target engagement, provides critical evidence for the compound's mechanism of action and is essential for validating its therapeutic potential.[2] The compound 6-(Piperidin-4-yl)pyridin-2-amine belongs to a chemical class of molecules frequently identified as potent inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[3][4] Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making it a validated therapeutic target.[5]

This application note provides two robust, Western blot-based protocols to quantitatively assess the engagement of 6-(Piperidin-4-yl)pyridin-2-amine with its putative targets, CDK4/6, in a cellular context. The first protocol employs the Cellular Thermal Shift Assay (CETSA™), a powerful biophysical method that measures changes in protein thermal stability upon ligand binding.[6] The second protocol assesses the pharmacodynamic consequences of target engagement by quantifying the phosphorylation status of the canonical CDK4/6 substrate, the Retinoblastoma (Rb) protein. Together, these methods offer a comprehensive approach to confirm direct target binding and functional cellular activity.

Scientific Principle & Rationale

1.1 The CDK4/6-Retinoblastoma (Rb) Signaling Axis

The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the activity of CDK4 and CDK6. In complex with their regulatory partner, Cyclin D, these kinases phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[5] In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and repressing the expression of genes required for DNA replication. Upon phosphorylation by CDK4/6, Rb undergoes a conformational change, releasing E2F and permitting the cell to enter S-phase.[5] Potent inhibitors like 6-(Piperidin-4-yl)pyridin-2-amine are designed to occupy the ATP-binding pocket of CDK4/6, preventing Rb phosphorylation and inducing a G1 cell cycle arrest.

CyclinD Cyclin D ActiveCDK Active Kinase Complex CyclinD->ActiveCDK CDK46 CDK4/6 CDK46->ActiveCDK Compound 6-(Piperidin-4-yl)pyridin-2-amine Compound->ActiveCDK Inhibition Rb Rb ActiveCDK->Rb Phosphorylation Rb_E2F Rb-E2F Complex (Transcription OFF) ActiveCDK->Rb_E2F Disrupts Complex Rb->Rb_E2F pRb p-Rb E2F E2F E2F->Rb_E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activation Rb_E2F->S_Phase Repression pRb->E2F Release

Figure 1: The CDK4/6-Rb signaling pathway. Inhibition by 6-(Piperidin-4-yl)pyridin-2-amine blocks Rb phosphorylation, preventing E2F release and halting cell cycle progression.

1.2 Methods for Validating Target Engagement

  • Cellular Thermal Shift Assay (CETSA™): This method leverages the principle that proteins become more resistant to heat-induced denaturation when bound to a ligand.[1][6] By treating cells with the compound, applying a heat gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining via Western blot, one can directly observe target stabilization. A shift in the melting curve to higher temperatures in compound-treated samples is strong evidence of direct physical interaction between the compound and the target protein in its native cellular environment.[7][8]

  • Pharmacodynamic (PD) Biomarker Analysis: This approach measures the direct downstream consequence of target inhibition. For a CDK4/6 inhibitor, the most proximal and reliable PD biomarker is the phosphorylation status of Rb. A successful engagement of CDK4/6 by the inhibitor will result in a dose-dependent decrease in phosphorylated Rb (pRb).[5] This is typically measured by Western blot using an antibody specific to the phosphorylated form of the protein.

Experimental Workflow: CETSA™

The CETSA workflow is a multi-step process designed to isolate and quantify the soluble fraction of a target protein after a thermal challenge.

Figure 2: Experimental workflow for CETSA coupled with Western blot analysis for target engagement.

Materials & Reagents

Reagent/MaterialRecommended Source/Specification
Cell Line Breast cancer cell line (e.g., MCF-7, T-47D) with intact Rb pathway
Compound 6-(Piperidin-4-yl)pyridin-2-amine, research grade
Culture Medium RPMI-1640 or DMEM, supplemented with 10% FBS, 1% Pen-Strep
Primary Antibodies Anti-CDK4 (rabbit polyclonal), Anti-CDK6 (mouse monoclonal), Anti-phospho-Rb (Ser807/811, rabbit), Anti-total-Rb (mouse), Anti-β-Actin (mouse)
Secondary Antibodies HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
Lysis Buffer RIPA Buffer with protease and phosphatase inhibitors
Protein Assay BCA Protein Assay Kit
SDS-PAGE 4-12% Bis-Tris precast gels
Transfer Membrane PVDF or Nitrocellulose membranes, 0.45 µm
Blocking Buffer 5% (w/v) non-fat dry milk or BSA in TBST
Wash Buffer (TBST) Tris-Buffered Saline with 0.1% Tween-20
Detection Reagent Enhanced Chemiluminescence (ECL) Substrate
Equipment Thermocycler, refrigerated centrifuge, electrophoresis and blotting system, digital imaging system

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA™)

This protocol is designed to demonstrate a direct biophysical interaction between the compound and its target.[9]

4.1. Cell Treatment

  • Seed MCF-7 cells in 10 cm dishes and grow to ~80% confluency.

  • Treat cells with either vehicle (e.g., 0.1% DMSO) or a final concentration of 10 µM 6-(Piperidin-4-yl)pyridin-2-amine.

  • Incubate for 2 hours at 37°C, 5% CO₂. Rationale: This incubation time is typically sufficient for the compound to permeate the cell membrane and engage with its intracellular target.

4.2. Heat Challenge

  • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10⁷ cells/mL.

  • Aliquot 50 µL of the cell suspension into individual PCR tubes for each temperature point.

  • Place the PCR tubes in a thermocycler pre-programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include a 37°C control.[9]

  • Immediately cool the tubes at 4°C for 3 minutes to halt further denaturation.

4.3. Lysis and Protein Extraction

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Rationale: This lysis method avoids detergents that could interfere with protein aggregation, ensuring that solubility is primarily determined by thermal stability.[6]

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]

  • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.

4.4. Western Blot Analysis

  • Determine the protein concentration of the soluble fractions using a BCA assay.

  • Normalize all samples to the same protein concentration with PBS and Laemmli sample buffer.

  • Proceed with the General Western Blotting Protocol (Section 6) , probing separate blots for CDK4 and CDK6.

Protocol 2: Analysis of Retinoblastoma (Rb) Protein Phosphorylation

This protocol assesses the functional outcome of target engagement by measuring the inhibition of substrate phosphorylation.

5.1. Cell Treatment

  • Seed MCF-7 cells in a 6-well plate and grow to ~70% confluency.

  • Starve cells in serum-free media for 12-24 hours to synchronize them in the G1 phase.

  • Treat cells with increasing concentrations of 6-(Piperidin-4-yl)pyridin-2-amine (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) in complete media for 24 hours. Rationale: A 24-hour treatment allows for observation of downstream effects on the cell cycle and ensures sufficient time to see changes in Rb phosphorylation status.

5.2. Lysis and Protein Extraction

  • Wash cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.

  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing total cellular protein.

5.3. Western Blot Analysis

  • Determine protein concentration using a BCA assay.

  • Normalize all samples to 20 µg of total protein per lane.

  • Proceed with the General Western Blotting Protocol (Section 6) . Use primary antibodies against phospho-Rb (Ser807/811), total Rb, and β-Actin. Rationale: It is critical to probe for both total Rb and a loading control (β-Actin) to confirm that any decrease in the pRb signal is due to inhibition of phosphorylation, not a decrease in total Rb protein levels or loading errors.[10]

General Western Blotting Protocol

This standard procedure is applicable to both protocols described above.[11]

  • SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12]

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. Rationale: Blocking prevents non-specific binding of the primary antibody to the membrane, reducing background noise.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody diluted in Blocking Buffer (e.g., 1:1000 dilution).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution in Blocking Buffer) for 1 hour at room temperature.[12]

  • Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).

  • Detection: Apply ECL detection reagent to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using a digital imaging system.[14]

Data Analysis & Interpretation

7.1. CETSA™ Data

  • Analysis: Quantify the band intensity for CDK4 or CDK6 at each temperature point for both vehicle and compound-treated samples using densitometry software (e.g., ImageJ). Normalize the intensity at each temperature to the intensity of the 37°C sample for that treatment group.

  • Presentation: Plot the normalized intensity (fraction soluble) against temperature to generate melting curves.

  • Interpretation: A rightward shift of the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization of the target protein, confirming direct binding and engagement.[7]

7.2. Rb Phosphorylation Data

  • Analysis: Quantify the band intensities for phospho-Rb (pRb), total Rb, and β-Actin. First, normalize the pRb signal to the total Rb signal for each lane (pRb/total Rb). Then, normalize this ratio to the loading control (β-Actin) if significant loading variations are observed.

  • Presentation: Create a bar graph showing the normalized pRb levels at each compound concentration.

  • Interpretation: A dose-dependent decrease in the normalized pRb signal demonstrates that the compound is functionally engaging and inhibiting the CDK4/6 kinase activity within the cell.

Treatment ConditionTarget ProteinNormalized Signal (Arbitrary Units)Interpretation
CETSA (at 54°C)
Vehicle (DMSO)CDK60.25Baseline thermal stability
10 µM CompoundCDK60.68Target stabilization (Engagement)
Phosphorylation Assay
Vehicle (DMSO)pRb / Total Rb1.00Baseline kinase activity
1 µM CompoundpRb / Total Rb0.15Inhibition of kinase activity

Troubleshooting

IssuePossible CauseSolution
No thermal shift observed in CETSA Compound is not cell-permeable. / Compound does not stabilize the target.Verify cell permeability with an independent assay. Not all binders are stabilizers; this is a valid negative result for this assay.[8]
High background on Western blot Insufficient blocking or washing. / Antibody concentration too high.Increase blocking time to 2 hours. Increase the number and duration of TBST washes. Titrate primary and secondary antibodies to optimal concentrations.
No change in pRb levels Cell line is Rb-negative (e.g., MDA-MB-468). / Cells were not actively cycling.Confirm the Rb status of your cell line. Ensure cells are stimulated with serum to re-enter the cell cycle after starvation.
Weak or no signal Insufficient protein loaded. / Poor antibody quality.Increase protein load to 30 µg. Validate antibody performance with positive control lysates.[10]

References

  • BenchChem. (n.d.). Application Note: Western Blot Analysis for Target Engagement of "Compound 13".
  • Bitesize Bio. (2024, October 2). In-cell Westerns: Your Essential Guide.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
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  • Okuno, T., et al. (2009). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide. Journal of Pharmacological Sciences, 110(3), 313-321.
  • Iacovelli, R., et al. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. International Journal of Molecular Sciences, 21(17), 6296.
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  • MySkinRecipes. (n.d.). CDK 4/6 Inhibitor.
  • PubChem. (n.d.). 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine.
  • SGC-Frankfurt. (2020). Importance of Quantifying Drug-Target Engagement in Cells. SLAS Discovery, 25(5), 461-471.
  • Ye, Y., et al. (2014). Optimization of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as potent adenosine A2A receptor antagonists for the treatment of Parkinson's disease. ACS Chemical Neuroscience, 5(8), 674-682.
  • Rockland Immunochemicals. (2021, November 22). Validating Antibodies for Western Blotting.
  • Liu, Y., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(15), 6033-6047.
  • Precise PEG. (n.d.). 3-(6-(4-(dimethoxymethyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-yl)piperidine-2,6-dione.
  • Google Patents. (n.d.). WO2018033815A1 - Pyridopyrimdinone cdk2/4/6 inhibitors.
  • O'Connor, K. A., & El-Alfy, A. T. (2021). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 42, 116248.
  • PubChem. (n.d.). 2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine.
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Application Note: A Methodological Framework for Investigating the Antifungal Susceptibility Profile of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. The compound 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, a heterocyclic amine, presents an intriguing candidate for preliminary antifungal screening. Its structure, incorporating both a pyridine and a piperidine moiety, is found in various biologically active agents. While direct antifungal data for this specific molecule is not yet established, related heterocyclic structures have demonstrated notable antifungal properties.

For instance, various pyridine derivatives have been shown to inhibit critical fungal metabolic pathways, such as ergosterol biosynthesis, by targeting the lanosterol demethylase enzyme.[1] Others function as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the mitochondrial respiratory chain.[2] Similarly, certain piperidine-containing compounds have been found to inhibit succinate dehydrogenase or disrupt fungal cell membrane integrity, leading to apoptosis.[3][4][5]

This application note provides a comprehensive, scientifically rigorous framework for conducting the initial in vitro antifungal susceptibility testing (AST) of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. The protocols herein are grounded in the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability.[6][7] This guide is designed for researchers aiming to perform a foundational evaluation of this compound's potential as a novel antifungal agent.

Hypothesized Mechanism of Action

Based on the known activities of its core chemical moieties, we can postulate several potential antifungal mechanisms for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. The presence of the pyridine ring suggests a possible interaction with fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, compromising fungal cell membrane integrity and function.

Alternatively, the compound could target mitochondrial respiration. Both pyridine and piperidine derivatives have been identified as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[2][3] By blocking SDH, the compound could disrupt cellular energy production, leading to fungal cell death.

A third possibility involves direct membrane disruption, a mechanism observed with some piperidine-containing molecules, which can lead to the leakage of essential cellular contents and trigger oxidative stress.[5]

Hypothesized_MoA cluster_FungalCell Fungal Cell cluster_Membrane Cell Membrane cluster_Mitochondrion Mitochondrion Compound 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride Ergosterol Ergosterol Biosynthesis (Lanosterol Demethylase) Compound->Ergosterol Hypothesis 1: Inhibition MembraneIntegrity Direct Membrane Disruption Compound->MembraneIntegrity Hypothesis 3: Interaction SDH Succinate Dehydrogenase (SDH) (TCA Cycle / ETC) Compound->SDH Hypothesis 2: Inhibition Ergosterol->MembraneIntegrity

Caption: Hypothesized antifungal mechanisms of action for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

Experimental Protocols

The following protocols are adapted from CLSI and EUCAST guidelines to provide a standardized approach for evaluating the in vitro activity of a novel investigational compound.[6][8]

General Preparations
  • Compound Stock Solution: Accurately weigh 10 mg of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride and dissolve in 1 mL of a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide - DMSO). The choice of solvent is critical; it must be non-fungicidal at the highest concentration used in the assay (typically ≤1% v/v). This creates a 10 mg/mL (10,000 µg/mL) stock solution.

  • Fungal Strains: Utilize a panel of clinically relevant fungal species. Include quality control (QC) strains as mandated by CLSI/EUCAST (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 for yeasts). A suggested screening panel is provided in Table 1.

  • Growth Media: Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS). For certain fastidious fungi or as specified by EUCAST, supplement with 2% glucose.[8]

Table 1: Suggested Fungal Screening Panel

SpeciesRationaleQuality Control Strain
Candida albicansMost common cause of candidiasisATCC 90028
Candida glabrataIntrinsically less susceptible to azolesATCC 90030
Candida aurisEmerging multidrug-resistant pathogen(e.g., AR Bank #0381)
Cryptococcus neoformansEncapsulated yeast, major cause of meningitisATCC 90112
Aspergillus fumigatusMost common cause of invasive aspergillosisATCC 204305
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M27 reference method for yeasts and adapted for initial compound screening.[6][9]

Broth_Microdilution_Workflow A Prepare Compound Stock (e.g., 10,000 µg/mL) B Create Serial Dilutions in 96-well Plate (e.g., 256 to 0.25 µg/mL) A->B Step 1 D Inoculate Microtiter Plate Wells B->D Step 2 C Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) C->D Step 3 E Incubate at 35°C (24-48 hours) D->E Step 4 F Read MIC Endpoint (Visually or Spectrophotometrically) E->F Step 5 G Record MIC (Lowest concentration with significant growth inhibition) F->G Step 6

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Step-by-Step Methodology:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of RPMI 1640 medium to wells 2 through 11. Well 12 will serve as the sterility control (medium only).

  • Compound Dilution: Add 200 µL of a working dilution of the compound stock (e.g., 512 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This leaves wells 1-10 with 100 µL of serially diluted compound and well 11 as the growth control (drug-free).

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. Dilute this suspension 1:1000 in RPMI medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the drug concentration, resulting in a final test range of 256 µg/mL to 0.5 µg/mL.

  • Incubation: Seal the plate or place it in a humidified chamber and incubate at 35°C. Read yeast plates at 24 hours. If growth in the control well is insufficient, a 48-hour reading may be necessary. For Aspergillus spp., incubate for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (typically ≥50% for azole-like compounds) reduction in growth compared to the drug-free growth control well.[10] For compounds with fungicidal action, a 100% inhibition endpoint might be observed. The endpoint should be read visually with the aid of a reading mirror or spectrophotometrically at 530 nm.

Data Analysis and Interpretation

The primary output of the broth microdilution assay is the MIC value. This quantitative result allows for the comparison of the compound's potency against different fungal species. Results should be recorded and compared to those of standard antifungal agents tested in parallel (e.g., fluconazole, amphotericin B).

Table 2: Hypothetical MIC Data for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Fungal SpeciesMIC Range (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
C. albicans ATCC 900284 - 160.25 - 10.5 - 1
C. glabrata ATCC 900308 - 328 - 320.5 - 1
C. auris AR Bank #0381>64>641 - 2
C. neoformans ATCC 901121 - 44 - 80.25 - 0.5
A. fumigatus ATCC 20430516 - 64N/A1 - 2
(Note: Data are for illustrative purposes only and do not represent actual experimental results.)

A low MIC value suggests high potency. It is also crucial to determine the Minimum Fungicidal Concentration (MFC) by subculturing 10 µL from each well showing no visible growth onto a drug-free agar plate. The MFC is the lowest concentration that results in no fungal growth on the subculture plate after incubation. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the generated data, every experiment must be a self-validating system.

  • Growth Control (Well 11): Must show robust, turbid growth. Absence of growth invalidates the test for that organism.

  • Sterility Control (Well 12): Must remain clear. Any turbidity indicates contamination of the medium or plate, invalidating the entire plate.

  • QC Strain MICs: The MICs for the included ATCC quality control strains must fall within their established acceptable ranges as defined in the CLSI M27-S4 (or current) supplement.[11] This verifies the integrity of the testing medium, inoculum preparation, and incubation conditions.

  • Solvent Toxicity Control: A separate well containing the highest concentration of the solvent (e.g., DMSO) used in the assay should be inoculated to confirm it has no inhibitory effect on fungal growth.

By adhering to these controls, researchers can have high confidence in the validity and reproducibility of their findings.

References

  • Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M38M51S: Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). EUCAST. [Link]

  • Wang, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • Lass-Flörl, C., et al. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Fungal Infection Trust. [Link]

  • ANSI Webstore. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • Jenks, J. D., & Salzer, H. J. F. (2020). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology Reviews. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Methodology and Instructions. EUCAST. [Link]

  • Buurman, E. T., et al. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy. [Link]

  • Scribd. (n.d.). M27 4th Edition. [Link]

  • Techstreet. (2017). CLSI M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]

  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • Hernández-Vázquez, L., et al. (2023). Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. International Journal of Molecular Sciences. [Link]

  • Li, X., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. RSC Advances. [Link]

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Application Note: A Tiered Approach for Assessing Cell Permeability of 6-(Piperidin-4-yl)pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to its success. Among these, cell permeability is a critical determinant of a drug's oral bioavailability and its ability to reach its intended intracellular target.[1] This is particularly true for novel chemical entities such as analogs of 6-(Piperidin-4-yl)pyridin-2-amine, a scaffold with significant therapeutic potential due to the versatile biological activities of aminopyridine derivatives.[2][3][4] These compounds often possess physicochemical characteristics that can present challenges to membrane permeation, necessitating a robust and logical screening strategy.

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on establishing a comprehensive cell permeability assessment workflow for 6-(Piperidin-4-yl)pyridin-2-amine analogs. We advocate for a tiered approach, beginning with a high-throughput, cost-effective artificial membrane assay to assess passive permeability, followed by a more complex, mechanistic cell-based assay to investigate the roles of active transport and efflux. This strategy ensures that resources are allocated efficiently, allowing for the rapid identification of promising candidates and the early deselection of compounds with poor permeability profiles.

Part 1: Physicochemical Considerations for 6-(Piperidin-4-yl)pyridin-2-amine Analogs

The permeability of a molecule is intrinsically linked to its physicochemical properties. The 6-(Piperidin-4-yl)pyridin-2-amine scaffold contains several features that influence its interaction with biological membranes:

  • Polarity and Ionization: The presence of multiple nitrogen atoms in the pyridine and piperidine rings makes these molecules polar and susceptible to ionization at physiological pH.[5][6] The aminopyridine moiety can be protonated, and the overall charge of the molecule will be pH-dependent. Generally, the neutral form of a compound has greater permeability than its ionized counterpart.[7]

  • Lipophilicity (logP/logD): Lipophilicity is a key driver of passive diffusion across lipid bilayers. While a certain degree of lipophilicity is required for membrane partitioning, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.[8] The lipophilicity of these analogs will be highly dependent on the nature of the substituents.

  • Hydrogen Bonding Capacity: The amine groups and nitrogen heteroatoms are capable of forming hydrogen bonds with the aqueous environment, which must be broken for the molecule to enter the hydrophobic core of the cell membrane.

Given these characteristics, it is plausible that analogs of 6-(Piperidin-4-yl)pyridin-2-amine may exhibit a range of permeability profiles, from good passive diffusion to poor permeability potentially influenced by active transport mechanisms.

Part 2: A Tiered Strategy for Permeability Assessment

A tiered approach is recommended to efficiently screen a library of analogs. This strategy begins with a simple, high-throughput assay to triage compounds based on their passive permeability, followed by a more resource-intensive cell-based assay for compounds that warrant further investigation.

Permeability_Assay_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic Investigation PAMPA Parallel Artificial Membrane Permeability Assay (PAMPA) Data_Analysis_1 Calculate Effective Permeability (Pe) Rank compounds: Low vs. High Permeability PAMPA->Data_Analysis_1 Caco2 Caco-2 Bidirectional Permeability Assay Data_Analysis_2 Calculate Apparent Permeability (Papp) Determine Efflux Ratio (ER) Caco2->Data_Analysis_2 Compound_Library Compound Library of 6-(Piperidin-4-yl)pyridin-2-amine Analogs Compound_Library->PAMPA Decision_1 High Pe? Data_Analysis_1->Decision_1 Decision_1->Caco2 Yes Stop Low Priority Candidate (Poor Passive Permeability) Decision_1->Stop No Decision_2 Low ER? Data_Analysis_2->Decision_2 Advance High Priority Candidate (Good Permeability, Not an Efflux Substrate) Decision_2->Advance Yes (ER < 2) Efflux_Candidate Potential Efflux Substrate (Further Investigation Needed) Decision_2->Efflux_Candidate No (ER >= 2)

A tiered workflow for assessing the permeability of 6-(Piperidin-4-yl)pyridin-2-amine analogs.

Part 3: Protocol for High-Throughput Screening using PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that models passive, transcellular permeability.[9] It measures the diffusion of a compound from a donor well, through a filter coated with an artificial lipid membrane, into an acceptor well.[9] Its simplicity, low cost, and reproducibility make it an ideal first-tier screen.[10][11]

Principle of the PAMPA Assay

The PAMPA system uses a 96-well microplate format with a donor plate and an acceptor plate. The two plates are separated by a filter membrane on the bottom of the donor plate, which is impregnated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[9] The test compound is added to the donor well, and after an incubation period, the concentration of the compound in both the donor and acceptor wells is measured to determine the rate of permeation.

Detailed Protocol
  • Preparation of Solutions:

    • Lipid Solution: Prepare a 1% (w/v) solution of L-α-phosphatidylcholine (lecithin) in dodecane. Sonicate until the lecithin is fully dissolved.[11]

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Test Compound Stock: Prepare 10 mM stock solutions of the 6-(Piperidin-4-yl)pyridin-2-amine analogs in dimethyl sulfoxide (DMSO).

    • Donor Solution: Dilute the test compound stock solutions to a final concentration of 10 µM in PBS. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.[11]

  • Assay Procedure:

    • Add 300 µL of PBS to each well of the acceptor plate.[11]

    • Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate, ensuring the entire surface is coated.[11]

    • Add 150 µL of the donor solution (containing the test compound) to each well of the donor plate.[11]

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for 5 to 18 hours in a sealed container with a wet paper towel to minimize evaporation.[10]

    • After incubation, separate the plates.

  • Sample Analysis:

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS, which offers high sensitivity and selectivity.[10]

    • Also, determine the initial concentration of the compound in the donor solution (C0) and the equilibrium concentration.

Data Analysis and Interpretation

The effective permeability (Pe) in cm/s is calculated using the following equation:

Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [C]A / [C]eq)

Where:

  • VD is the volume of the donor well (cm³)

  • VA is the volume of the acceptor well (cm³)

  • A is the filter area (cm²)

  • t is the incubation time (s)

  • [C]A is the concentration of the compound in the acceptor well at time t

  • [C]eq is the equilibrium concentration

Table 1: Interpretation of PAMPA Permeability Data

Permeability ClassificationEffective Permeability (Pe) x 10-6 cm/sExpected In Vivo Absorption
Low< 1.5Poor
High> 1.5Good
Reference compounds such as propranolol (high permeability) and furosemide (low permeability) should be included in each assay for quality control.[10]

Part 4: Protocol for Mechanistic Insights using the Caco-2 Permeability Assay

For compounds demonstrating high passive permeability in the PAMPA assay, the Caco-2 permeability assay is the recommended second-tier screen. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[12][13][14] This assay can therefore provide insights into both passive and active transport mechanisms.[12][15]

Principle of the Caco-2 Assay

Caco-2 cells are cultured on a semi-permeable membrane in a Transwell® insert, which separates the system into an apical (AP) compartment, representing the intestinal lumen, and a basolateral (BL) compartment, representing the blood side.[12] By adding the test compound to one compartment and measuring its appearance in the other over time, the apparent permeability (Papp) can be determined. Performing the assay in both directions (AP to BL and BL to AP) allows for the calculation of an efflux ratio (ER), which indicates if the compound is a substrate for efflux transporters.[13][14]

Bidirectional transport across a Caco-2 cell monolayer.
Detailed Protocol
  • Cell Culture:

    • Culture Caco-2 cells (ATCC® HTB-37™) according to standard protocols.

    • Seed cells onto permeable Transwell® inserts (e.g., 24-well format) at an appropriate density.

    • Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Check:

    • Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[12][16]

    • Alternatively, or in addition, perform a Lucifer Yellow rejection assay. The permeability of this fluorescent marker should be low, indicating intact tight junctions.[14]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Prepare the dosing solution of the test compound at a concentration of 10 µM in transport buffer.[12]

    • For A -> B transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For B -> A transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period, typically 2 hours.[12][13][14]

    • At the end of the incubation, collect samples from both the donor and acceptor chambers for analysis by LC-MS/MS.

Data Analysis and Interpretation

The apparent permeability (Papp) in cm/s is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells (mol/s)

  • A is the area of the cell monolayer (cm²)

  • C0 is the initial concentration in the donor chamber (mol/cm³)

The Efflux Ratio (ER) is calculated as:

ER = Papp (B -> A) / Papp (A -> B)

Table 2: Interpretation of Caco-2 Permeability Data

Papp (A -> B) x 10-6 cm/sPermeability ClassificationEfflux Ratio (ER)Interpretation
< 1Low> 2Potential substrate for active efflux
1 - 10Moderate< 2Permeability not dominated by efflux
> 10High

An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter such as P-gp.[13][15][17] In such cases, the assay can be repeated in the presence of a known inhibitor (e.g., verapamil for P-gp) to confirm the specific transporter involved.[12][15]

Part 5: Troubleshooting and Best Practices

  • Low Recovery: If the total amount of compound recovered from both chambers is significantly less than the initial amount, it may indicate issues with compound solubility, binding to the plate plastic, or metabolism by the Caco-2 cells.

  • High Variability: Inconsistent TEER values or high variability in permeability data can indicate problems with cell culture consistency or monolayer integrity. Ensure consistent cell seeding and handling.

  • PAMPA vs. Caco-2 Discrepancy: Good permeability in PAMPA but poor permeability in Caco-2 (with a high efflux ratio) is a classic sign of active efflux.[17] Conversely, poor PAMPA permeability but better Caco-2 permeability may suggest the involvement of an active uptake transporter.[10]

  • Regulatory Context: For compounds advancing towards clinical development, permeability assays should be conducted in compliance with regulatory guidelines, such as those from the FDA, which may consider data from in vitro epithelial cell cultures for biopharmaceutics classification.[18][19]

Conclusion

The tiered strategy outlined in this application note provides a robust and efficient framework for assessing the cell permeability of 6-(Piperidin-4-yl)pyridin-2-amine analogs. By initiating with a high-throughput PAMPA screen to evaluate passive diffusion, followed by a mechanistic Caco-2 assay for promising candidates, researchers can make informed decisions, prioritize compounds effectively, and ultimately accelerate the drug discovery process. This approach ensures a comprehensive understanding of a compound's permeability profile, a critical step in the journey from a chemical entity to a therapeutic agent.

References

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). National Institutes of Health. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. (2022). U.S. Food and Drug Administration. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. (2022). U.S. Food and Drug Administration. [Link]

  • Caco-2 Permeability Assay. Domainex. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]

  • Extending the limitations in the prediction of PAMPA permeability with machine learning algorithms. (2023). PubMed. [Link]

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  • Guidelines for PAMPA. ResearchGate. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). National Institutes of Health. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Pharmacokinetics and Drug Interactions. MDPI. [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). National Institutes of Health. [Link]

  • Caco2 assay protocol. [No specific source, general protocol document]. [Link]

  • Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model. (2017). National Institutes of Health. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

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Introduction: Charting the In Vivo Journey of a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical In Vivo Evaluation of 6-(Piperidin-4-yl)pyridin-2-amine

The compound 6-(Piperidin-4-yl)pyridin-2-amine represents a promising chemical scaffold frequently explored in the discovery of small molecule kinase inhibitors.[1][2][3] Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of novel kinase inhibitors is therefore a cornerstone of modern oncology research.[1] This document serves as a comprehensive guide to establishing a robust experimental workflow for the in vivo characterization of 6-(Piperidin-4-yl)pyridin-2-amine, hereafter referred to as "the compound."

This guide is structured not as a rigid template, but as a logical progression that mirrors a typical preclinical drug development pathway.[4][5] We will move from foundational studies that inform animal experiments to detailed protocols for assessing pharmacokinetics (PK), pharmacodynamics (PD), and ultimate anti-tumor efficacy. The causality behind each experimental choice is explained, ensuring that the workflow is a self-validating system where the results of one stage logically and robustly inform the design of the next. All procedures must adhere to the highest ethical standards for animal welfare, incorporating the principles of the 3Rs (Replacement, Reduction, and Refinement) and complying with all local and national regulations.[6][7]

Part 1: Foundational In Vitro and Formulation Prerequisites

Before committing to costly and ethically significant animal studies, a baseline understanding of the compound's properties is essential. This foundational work ensures that the in vivo experiments are well-conceived, interpretable, and have the highest chance of success.

1.1. Target Engagement and Cellular Potency: The initial hypothesis for a kinase inhibitor must be confirmed. It is critical to establish that the compound directly interacts with its intended kinase target and exhibits functional consequences in a cellular context.

  • Biochemical Assays: Determine the IC₅₀ (half-maximal inhibitory concentration) against the purified target kinase enzyme.

  • Cellular Target Engagement Assays: Confirm the compound binds to its target in a cellular environment using techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET.

  • Cell-Based Potency Assays: Measure the EC₅₀ (half-maximal effective concentration) in relevant cancer cell lines by assessing the inhibition of phosphorylation of a downstream substrate of the target kinase via Western Blot or ELISA.

1.2. Formulation Development: The compound must be prepared in a vehicle that is safe for administration and allows for adequate bioavailability.

  • Solubility Testing: Assess the compound's solubility in common, non-toxic vehicles approved for animal use (e.g., saline, 5% dextrose, 0.5% methylcellulose, PEG400).

  • Stability Studies: Ensure the compound remains stable in the chosen formulation for the duration of the study.

  • Rationale: An improper formulation can lead to poor drug exposure, high variability, or vehicle-induced toxicity, confounding the study results. The goal is to achieve a homogenous and stable solution or suspension suitable for the chosen route of administration.

Part 2: The In Vivo Workflow: A Step-by-Step Progression

The in vivo evaluation is a multi-stage process. The logical flow from pharmacokinetics to efficacy is crucial for making data-driven decisions.

InVivo_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Dose Escalation & Safety cluster_2 Phase 3: Mechanism of Action Confirmation cluster_3 Phase 4: Efficacy Evaluation Formulation Formulation & Vehicle Selection PK_Pilot Pilot Pharmacokinetics (PK) Single Dose, IV & PO Formulation->PK_Pilot DoseRange Dose Range Finding (DRF) & Maximum Tolerated Dose (MTD) PK_Pilot->DoseRange Informs starting doses PD_Study Pharmacodynamic (PD) & Biomarker Analysis DoseRange->PD_Study Defines tolerated dose levels Efficacy Tumor Growth Inhibition (Efficacy Models) PD_Study->Efficacy Confirms target engagement & effective dose Signaling_Pathway cluster_0 Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase_A Target Kinase (Kinase A) Receptor->Kinase_A Kinase_B Downstream Kinase (Kinase B) Kinase_A->Kinase_B p-Kinase B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound 6-(Piperidin-4-yl)pyridin-2-amine Compound->Kinase_A Inhibition

Sources

Application Notes and Protocols for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride (CAS No. 2044704-47-2).[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals. The information is synthesized from established safety guidelines for analogous chemical structures and general laboratory best practices. The primary focus is on mitigating risks associated with the handling of a potent, potentially hazardous, and hygroscopic solid compound.

Compound Profile and Hazard Assessment

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is a heterocyclic building block containing piperidine and pyridine moieties.[1] Such structures are common in medicinal chemistry and drug discovery.[3][4] While a specific, comprehensive Safety Data Sheet (SDS) for this exact dihydrochloride salt is not publicly available, analysis of closely related pyridine and piperidine derivatives allows for a robust presumptive hazard assessment.

1.1. Physicochemical Properties

PropertyValue / InformationSource
CAS Number 2044704-47-2[1][2]
Molecular Formula C₁₀H₁₇Cl₂N₃[1]
Molecular Weight 250.17 g/mol [1]
Appearance Likely a solid (Beige solid for similar compounds)[5]
Solubility Likely water-soluble due to the dihydrochloride salt form[5]
Hygroscopicity High potential for hygroscopicity, a common trait for hydrochloride salts[5][6]

1.2. Presumptive Hazard Identification

Based on data from analogous compounds like pyridine hydrochloride and other substituted aminopyridines, the following hazards should be assumed.[5][7]

GHS Hazard Pictograms (Anticipated):

Signal Word: Warning or Danger

Anticipated Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[5][7][8]

  • Causes skin irritation.[5][7][8]

  • Causes serious eye irritation/damage.[5][7][8]

  • May cause respiratory irritation.[5][7]

Causality: The aminopyridine structure can be readily absorbed and may interfere with biological processes. The dihydrochloride salt can be corrosive to mucous membranes and skin upon prolonged contact. As a fine powder, it presents a significant inhalation risk.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

2.1. Engineering Controls

  • Certified Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood to prevent inhalation of airborne particles.[9][10]

  • Safety Showers and Eyewash Stations: These must be readily accessible within a 10-second travel distance from the work area.[10][11]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.[12][13][14]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport Safety glasses with side shieldsNitrile glovesLab coatNot required if container is sealed
Weighing/Aliquotting Chemical splash goggles or face shieldDouble-gloved nitrile glovesChemical-resistant apron over lab coatNot required if performed in a fume hood
Solution Preparation Chemical splash goggles or face shieldNitrile glovesLab coatNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverallsAir-purifying respirator with appropriate particulate/organic vapor cartridges[8][11]

Standard Operating Protocols

Adherence to these protocols is essential for ensuring operator safety and experimental integrity.

3.1. General Handling Workflow

The following diagram outlines the critical stages of working with the compound, from initial receipt to final disposal.

G cluster_prep Preparation & Risk Assessment cluster_handling Active Handling (in Fume Hood) cluster_post Post-Handling & Storage a Receive Compound & Verify Integrity b Review SDS (Analogous Compounds) a->b c Conduct Task-Specific Risk Assessment b->c d Don Appropriate PPE c->d e Prepare Workspace & Equipment d->e f Weigh Solid Compound e->f g Prepare Solution f->g h Decontaminate Equipment & Workspace g->h i Segregate & Label Waste h->i j Store Compound in Desiccator h->j k Dispose of Hazardous Waste i->k

Caption: General workflow for handling 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

3.2. Protocol: Weighing and Solution Preparation

Causality: This protocol is designed to mitigate the risks of inhalation and dermal exposure to the fine, potent powder. The compound is likely hygroscopic, meaning it readily absorbs moisture from the air, which can affect its mass and stability.[15][16]

  • Preparation: Place all necessary equipment (spatula, weigh paper, secondary container, solvent, vortexer) inside the chemical fume hood before starting.

  • Don PPE: Wear a lab coat, chemical splash goggles, and double nitrile gloves.[17]

  • Inert Atmosphere (Optional but Recommended): For highly sensitive experiments, consider handling the solid in a glovebox under an inert atmosphere (e.g., Argon or Nitrogen).[18]

  • Equilibration: Allow the sealed container to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weighing:

    • Use an analytical balance inside the fume hood or in a contained weighing station.

    • Carefully transfer the desired amount of solid from the main container to anti-static weigh paper using a clean spatula.

    • Rationale: Avoid creating airborne dust. Work slowly and deliberately.

  • Container Sealing: Immediately and tightly reseal the main container. Wrap the cap with paraffin film to create an additional barrier against atmospheric moisture.[19]

  • Dissolution:

    • Carefully transfer the weighed solid into a suitable vessel (e.g., vial or flask).

    • Add the desired solvent using a pipette, directing the stream to wash any remaining particles from the weigh paper into the vessel.

    • Seal the vessel and mix via vortexing or stirring until fully dissolved.

  • Decontamination: Wipe down the spatula, balance, and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

3.3. Protocol: Storage

Causality: Improper storage can lead to degradation of the compound, primarily through moisture absorption.[15]

  • Short-Term (In-Use): Store in a tightly sealed, clearly labeled container. Place this primary container inside a secondary container within a desiccator charged with a suitable desiccant (e.g., Drierite or silica gel).[19]

  • Long-Term: Follow the supplier's recommendation to store sealed in a dry, room-temperature environment.[1] The desiccator provides the best "dry" environment. Protect from light by storing in an amber vial or inside a cabinet.[20]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.[21]

4.1. Emergency Response Decision Tree

G start Incident Occurs (Spill or Exposure) is_major Is the situation an immediate danger? (e.g., large spill, fire, serious injury) start->is_major evacuate Evacuate Immediate Area Alert Others Call Emergency Services (911) is_major->evacuate Yes is_spill Is it a Spill or Personal Exposure? is_major->is_spill No report Report Incident to Supervisor Complete Incident Report Form evacuate->report spill_minor Minor Spill is_spill->spill_minor Spill exposure Personal Exposure is_spill->exposure Exposure spill_cleanup Follow Minor Spill Protocol: 1. Alert colleagues 2. Don appropriate PPE 3. Contain & clean with spill kit 4. Dispose of as hazardous waste spill_minor->spill_cleanup exposure_aid Follow First Aid Protocol: - Skin: Flush for 15+ min - Eyes: Flush for 15+ min - Inhalation: Move to fresh air - Ingestion: Seek immediate medical aid exposure->exposure_aid spill_cleanup->report exposure_aid->report

Caption: Decision-making workflow for chemical incidents.

4.2. First Aid Measures

  • Skin Contact: Immediately remove all contaminated clothing.[22] Flush the affected area with copious amounts of water for at least 15 minutes.[21][23] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[22][24] Remove contact lenses if present and easy to do.[23] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[22][25] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or compound label to the medical personnel.[23]

4.3. Spill Response (Minor Spill <1g)

  • Alert Personnel: Notify others in the immediate area.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9] Do not use water.

  • Cleanup: Carefully sweep the absorbent material into a designated hazardous waste container using non-sparking tools.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.

  • Disposal: Seal and label the waste container for proper disposal according to institutional guidelines.[10]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous chemical waste.[9]

  • Collect all waste in a clearly labeled, sealed, and compatible container.[10]

  • Never pour this chemical or its solutions down the drain.[9][26]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.[24]

References

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  • PPE for Chemical Handling: Simple Safety Guide for Workplaces. Unisafe. [Link]

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  • PIPERIDINE. Ataman Kimya. [Link]

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6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the EZH2 Chemical Probe CPI-1205

A Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial exploration for the chemical probe 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride revealed a significant lack of publicly available data regarding its specific biological targets, mechanism of action, and established protocols for its use. To provide a scientifically robust and actionable guide, this document focuses on a well-characterized, potent, and selective chemical probe with a related structural motif: CPI-1205 , an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). The principles and protocols detailed herein serve as a comprehensive blueprint for investigating EZH2 biology and can be adapted for the characterization of other novel EZH2 inhibitors.

Introduction to CPI-1205: A Chemical Probe for EZH2

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1][2] This complex plays a pivotal role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a modification strongly associated with transcriptional repression.[3][4] The dysregulation of EZH2, through overexpression or mutation, is a key driver in various malignancies, including B-cell lymphomas and castration-resistant prostate cancer, making it a high-priority target for therapeutic intervention.[5][6]

CPI-1205 is an orally available, potent, and highly selective small-molecule inhibitor of EZH2.[1][7] Developed by Constellation Pharmaceuticals, it serves as an exemplary chemical probe for elucidating the cellular functions of EZH2.[8][9] Chemical probes are essential tools that allow for the acute and reversible modulation of a protein's function, enabling researchers to link target activity to cellular and physiological outcomes.[10] CPI-1205 provides a powerful means to investigate the consequences of EZH2 inhibition in both wild-type and mutant contexts.[6]

Chemical Properties of CPI-1205
PropertyValueReference
Target Enhancer of Zeste Homolog 2 (EZH2)[1]
Mechanism S-adenosylmethionine (SAM)-competitive[6]
Biochemical IC₅₀ ~1-2 nM[7]
Cellular EC₅₀ ~32 nM (H3K27me3 reduction)[10]
Selectivity >100-fold vs. EZH1; >10,000-fold vs. other HMTs[7]

Mechanism of Action and Signaling Pathway

CPI-1205 exerts its biological effects by directly inhibiting the catalytic activity of EZH2. It functions as a cofactor-competitive inhibitor, occupying the binding pocket of S-adenosylmethionine (SAM), the universal methyl donor.[5][6] This competitive binding prevents EZH2 from transferring a methyl group to its substrate, histone H3, thereby blocking the formation of the H3K27me3 repressive mark.

The reduction in global H3K27me3 levels leads to the de-repression of EZH2 target genes.[1] Many of these genes are tumor suppressors or regulators of cell differentiation and apoptosis. By reactivating their expression, EZH2 inhibitors like CPI-1205 can halt cancer cell proliferation and induce cell death.[11]

EZH2_Pathway cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) cluster_Nucleus Nucleus EZH2 EZH2 (Catalytic Subunit) HistoneH3 Histone H3 EZH2->HistoneH3 Methylation of Lysine 27 EED EED SUZ12 SUZ12 SAM SAM (S-adenosylmethionine) SAM->EZH2 Cofactor CPI1205 CPI-1205 CPI1205->EZH2 Competitive Inhibition H3K27me3 H3K27me3 HistoneH3->H3K27me3 Forms DNA Target Gene Promoters H3K27me3->DNA Binds to Repression Transcriptional Repression DNA->Repression caption EZH2 Signaling and Inhibition by CPI-1205

EZH2 Signaling and Inhibition by CPI-1205

Core Applications and Experimental Protocols

The primary application of CPI-1205 as a chemical probe is to validate EZH2 as a target and to study the downstream consequences of its inhibition. Key experiments involve confirming target engagement, measuring pharmacodynamic effects on histone methylation, and assessing the resulting cellular phenotypes.

Application 1: Biochemical Assay for EZH2 Inhibition

Objective: To determine the in vitro potency (IC₅₀) of a test compound against purified EZH2 enzyme. This is a foundational assay to confirm direct enzymatic inhibition.

Causality: This assay directly measures the compound's ability to interfere with the methyltransferase activity of the PRC2 complex in a controlled, cell-free environment. It isolates the enzyme-inhibitor interaction from cellular factors like membrane permeability or drug efflux. A luminescence-based assay that quantifies the depletion of the SAM cofactor is a common and robust method.[12]

Protocol: EZH2 Luminescence-Based Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Bicine, pH 7.6, 1 mM DTT, 0.005% BSA).

    • Reconstitute purified, active PRC2 complex (containing EZH2, EED, and SUZ12) in reaction buffer.[12]

    • Prepare a histone H3 peptide substrate.

    • Prepare a stock solution of the test compound (e.g., CPI-1205) in 100% DMSO and create a serial dilution series (e.g., 10-point, 3-fold dilutions).

  • Enzyme Reaction:

    • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the PRC2 complex to all wells except the negative control.

    • Initiate the reaction by adding a mixture of the H3 peptide substrate and SAM.

    • Incubate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the reaction and detect the amount of S-adenosylhomocysteine (SAH) produced, a byproduct of the methylation reaction. Commercially available kits (e.g., Transcreener® EPIGEN SAH Assay) can be used which convert SAH to a detectable signal like fluorescence polarization or luminescence.[13]

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application 2: Cellular Target Engagement & Pharmacodynamics

Objective: To confirm that CPI-1205 engages EZH2 in a cellular context and reduces the global levels of its product, H3K27me3.

Causality: Western blotting for H3K27me3 is the most direct and widely used pharmacodynamic (PD) biomarker for EZH2 inhibitor activity.[14] A dose-dependent reduction in the H3K27me3 signal, normalized to total histone H3, provides definitive evidence of target inhibition within the cell.

Protocol: Western Blot for Global H3K27me3 Levels

  • Cell Culture and Treatment:

    • Seed cells of interest (e.g., KARPAS-422 lymphoma cells, which have an activating EZH2 mutation) in 6-well plates and allow them to adhere or reach exponential growth.

    • Treat cells with a dose range of CPI-1205 (e.g., 1 nM to 10 µM) for a sufficient duration to observe H3K27me3 turnover (typically 48-96 hours).[15] Include a DMSO vehicle control.

  • Histone Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Perform an acid extraction to enrich for histone proteins.[14] Briefly, lyse the cells, pellet the nuclei, and resuspend the nuclear pellet in 0.2 N HCl. Incubate overnight at 4°C with rotation.

    • Centrifuge to pellet debris and precipitate the histones from the supernatant using trichloroacetic acid.

    • Wash the histone pellet with acetone and resuspend in water.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration using a BCA assay.

    • Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer.

    • Boil samples for 5 minutes and load onto a 15% SDS-PAGE gel for optimal separation of low molecular weight histones.[14][16]

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against H3K27me3.

    • In parallel, probe a separate blot or strip the first one and re-probe with an antibody for total Histone H3 as a loading control.[17]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the H3K27me3 signal to the total Histone H3 signal for each sample. Plot the normalized signal against inhibitor concentration to determine the cellular EC₅₀.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Piperidin-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Piperidin-4-yl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable scaffold. We will move beyond simple procedural outlines to explore the mechanistic reasoning behind experimental choices, providing a robust framework for troubleshooting and yield optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by our users. The solutions provided are based on established chemical principles and validated through internal and literature-supported findings.

Category 1: General & Cross-Cutting Issues

Q1: My overall yield is consistently low (<40%), regardless of the synthetic route. What are the universal parameters I should investigate first?

A1: Consistently low yields often point to foundational issues rather than a single flawed reaction step. Before undertaking extensive optimization of a specific methodology, it is critical to validate the following:

  • Reagent Purity and Handling:

    • Starting Materials: Verify the purity of your starting materials (e.g., 6-halopyridin-2-amine, protected piperidine derivatives, or 6-(pyridin-4-yl)pyridin-2-amine) by NMR or LC-MS. Impurities can poison catalysts or participate in side reactions.

    • Solvent Quality: Use anhydrous, deoxygenated solvents, especially for organometallic cross-coupling reactions like the Buchwald-Hartwig amination.[1] Residual water can hydrolyze reagents and intermediates, while oxygen can deactivate palladium catalysts.[1]

    • Base Integrity: Strong bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic. Use freshly opened bottles or material stored in a desiccator. Clumped or discolored base is a sign of degradation.

  • Atmospheric Control:

    • For air-sensitive reactions, ensure your inert gas (argon or nitrogen) is of high purity and that your glassware is properly flame-dried under vacuum and backfilled. Schlenk techniques or glovebox use is highly recommended.[1]

  • Purification Efficacy:

    • Product loss during workup and purification is a common culprit. The basic nature of the dual amine groups in the target molecule can lead to issues with silica gel chromatography (streaking) or aqueous extractions. Consider using a weakly acidic wash to extract the product into the aqueous phase, followed by basification and re-extraction into an organic solvent. Alternatively, purification via salt formation (e.g., hydrochloride salt) can be effective.[2]

Category 2: Buchwald-Hartwig Amination Route

This is a prevalent route, typically involving the coupling of a 6-halopyridin-2-amine with a protected piperidine, followed by deprotection.

Q2: My Buchwald-Hartwig coupling of 6-chloro- or 6-bromopyridin-2-amine with N-Boc-4-aminopiperidine is sluggish or fails completely. How do I troubleshoot this?

A2: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the careful orchestration of the catalyst, ligand, base, and solvent. The 2-amino group on the pyridine ring is an electron-donating group, which can make the C-X bond less reactive toward oxidative addition.

  • Catalyst and Ligand Selection (The Core System):

    • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, using a pre-formed, air-stable palladium precatalyst (e.g., XPhos Pd G3) often gives more reproducible results by ensuring a consistent Pd:ligand ratio and simplifying setup.[1]

    • Ligand Choice: For electron-rich aryl halides like 2-aminopyridines, bulky, electron-rich biaryl phosphine ligands are essential.[1][3] They accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.

      • Excellent Starting Points: XPhos, SPhos, or RuPhos.

      • Alternative for Heterocycles: Josiphos or Xantphos can sometimes offer unique reactivity and should be considered during screening.[4][5]

  • Base and Solvent Synergy:

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the standard choice.[1] If you observe substrate decomposition, a slightly weaker base like LHMDS or Cs₂CO₃ (often in combination with specific ligands like Xantphos) can be trialed, though this may require higher temperatures.[4]

    • Solvent: Aprotic, non-polar to moderately polar solvents are preferred. Toluene and 1,4-dioxane are the most common and effective choices.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Optimization

ParameterRecommendation 1 (Aggressive)Recommendation 2 (Milder)Rationale
Pd Source XPhos Pd G3 (2-5 mol%)Pd₂(dba)₃ (2.5 mol%)Precatalyst for consistency vs. generating Pd(0) in situ.[1]
Ligand XPhos (2.5-6 mol%)XantPhos (6 mol%)XPhos is broadly effective; Xantphos is excellent for certain heterocyclic couplings.[4]
Base NaOtBu (1.5 - 2.0 equiv.)Cs₂CO₃ (2.0 - 3.0 equiv.)Strong base for high reactivity vs. a milder base to prevent degradation.[1][4]
Solvent Toluene1,4-DioxaneHigh boiling point and excellent for Pd catalysis. Dioxane can also be effective.
Temperature 90 - 110 °C80 - 100 °CMust be sufficient to drive the catalytic cycle without causing decomposition.

Q3: I am observing a significant amount of 2,2'-bi(6-aminopyridine) as a byproduct. How can I suppress this homocoupling?

A3: Biaryl formation is a known side reaction resulting from the coupling of two aryl halide molecules. This often occurs when the C-N reductive elimination is slow relative to other pathways.

  • Increase Ligand-to-Palladium Ratio: Using a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 1.5:1) can sometimes favor the desired C-N coupling pathway.

  • Use a More Electron-Rich Ligand: Switching to a more electron-donating ligand (e.g., from XPhos to SPhos or RuPhos) can accelerate the reductive elimination step, outcompeting the homocoupling pathway.[1]

  • Lower Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often minimize side reactions.

Q4: The final Boc-deprotection step with TFA or HCl is giving me a complex mixture and low yield of the free amine. What are the best practices?

A4: While seemingly straightforward, Boc deprotection can be problematic if not handled correctly, especially with molecules containing multiple basic sites.

  • Acid Choice and Stoichiometry:

    • TFA: Trifluoroacetic acid in dichloromethane (DCM) is effective. Use a significant excess (e.g., 20-50% v/v) to ensure complete reaction, but be aware that the resulting trifluoroacetate salt can be difficult to handle.

    • HCl in Dioxane/Ether: A 4M solution of HCl in 1,4-dioxane is often the cleanest method. It typically results in the precipitation of the hydrochloride salt, which can be isolated by simple filtration. This avoids aqueous workup of the crude reaction.

  • Workup Procedure: After deprotection, the product exists as a salt. Do not immediately try to extract it as a free base.

    • Remove the volatile acid and solvent under reduced pressure.

    • Triturate the resulting solid with a solvent like diethyl ether or MTBE to wash away non-polar impurities.

    • Isolate the salt by filtration.

    • If the free base is required, dissolve the salt in water, basify carefully with a base like Na₂CO₃ or NaOH to pH >10, and then extract with an organic solvent like DCM or ethyl acetate.

Diagram 1: Buchwald-Hartwig Synthesis & Deprotection Workflow

G cluster_0 Part 1: Buchwald-Hartwig Coupling cluster_1 Part 2: Boc Deprotection A 6-Halopyridin-2-amine + N-Boc-4-aminopiperidine B Add Pd Precatalyst (e.g., XPhos Pd G3) & Ligand (e.g., XPhos) A->B C Add Base (NaOtBu) & Anhydrous Solvent (Toluene) B->C D Heat under Inert Atmosphere (e.g., 100 °C, 12-24h) C->D E Aqueous Workup & Purification (Chromatography) D->E F N-Boc-6-(piperidin-4-yl)pyridin-2-amine E->F G Dissolve Protected Intermediate in DCM F->G Proceed to Deprotection H Add Acid (e.g., 4M HCl in Dioxane) G->H I Stir at Room Temperature (1-4h) H->I J Isolate Product Salt via Filtration or Evaporation & Trituration I->J K Optional: Neutralize & Extract to obtain Free Base J->K L Final Product: 6-(Piperidin-4-yl)pyridin-2-amine K->L

Caption: Workflow for the two-stage synthesis of the target compound.

Category 3: Pyridine Ring Hydrogenation Route

This route involves the reduction of a commercially available or synthesized 6-(pyridin-4-yl)pyridin-2-amine precursor.

Q5: My catalytic hydrogenation of 6-(pyridin-4-yl)pyridin-2-amine is stalling or shows no conversion. What are the likely causes?

A5: Catalytic hydrogenation of pyridine rings is thermodynamically favorable but can be kinetically challenging and highly sensitive to catalyst inhibitors.[6]

  • Catalyst Poisoning: This is the most common issue.

    • Sulfur/Halogen Impurities: Trace amounts of sulfur or halide impurities in your starting material can irreversibly poison noble metal catalysts like Palladium (Pd) or Platinum (Pt).[7] Purify the starting material meticulously before hydrogenation.

    • Competing Substrates: Ensure the solvent is free from reducible impurities (e.g., acetone).

  • Catalyst Choice and Loading:

    • Standard Catalysts: Pd/C is a common choice, but it can sometimes be sluggish for pyridine reduction.

    • More Active Catalysts: Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium-on-Carbon (Rh/C) are generally more active for the hydrogenation of aromatic heterocycles.[6][8] Rhodium catalysts, in particular, often operate under milder conditions.[6]

    • Loading: Use a sufficient catalyst loading, typically 5-10 mol% of the metal relative to the substrate.

  • Reaction Conditions:

    • Solvent: Acidic conditions dramatically accelerate pyridine hydrogenation. A common solvent system is acetic acid (AcOH) or ethanol (EtOH) with a stoichiometric amount of a strong acid like HCl. The acid protonates the pyridine nitrogen, activating the ring towards reduction.

    • Pressure: While some reductions work at atmospheric pressure, pyridine hydrogenation often requires elevated H₂ pressure (e.g., 50-500 psi) to achieve reasonable reaction rates.

Q6: I am seeing partial reduction to 6-(1,2,3,6-tetrahydropyridin-4-yl)pyridin-2-amine or other byproducts. How can I drive the reaction to completion and improve selectivity?

A6: The formation of tetrahydropyridine intermediates is expected.[9] Failure to proceed to the fully saturated piperidine indicates suboptimal reaction conditions.

  • Increase Reaction Time and/or Pressure: The final reduction of the enamine-like double bond within the tetrahydropyridine intermediate can be slow. Increasing the reaction time or H₂ pressure can help drive it to completion.

  • Switch to a More Forcing Catalyst System: If Pd/C stalls, switching to PtO₂ or Rh/C under acidic conditions will almost certainly complete the reduction.[6]

  • Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate, but be cautious of potential side reactions at higher temperatures.

Diagram 2: Troubleshooting Guide for Low Yield

G Start Low Yield Observed Route Which Synthetic Route? Start->Route BW Buchwald-Hartwig Route->BW Coupling Hydro Hydrogenation Route->Hydro Reduction BW_Check1 Inert Atmosphere? Anhydrous Solvents? BW->BW_Check1 BW_Check1->BW_Check1 No (Fix First!) BW_Check2 Optimize Catalyst/Ligand (e.g., XPhos, SPhos) BW_Check1->BW_Check2 Yes BW_Check3 Optimize Base/Temp (e.g., NaOtBu, 100°C) BW_Check2->BW_Check3 BW_Side Side Products? (e.g., Homocoupling) BW_Check3->BW_Side BW_Fix_Side Adjust Ligand Ratio Use More e--Rich Ligand BW_Side->BW_Fix_Side Yes Purification Check Purification Step (Salt Formation, pH adjust) BW_Side->Purification No Hydro_Check1 Starting Material Pure? (No Catalyst Poisons) Hydro->Hydro_Check1 Hydro_Check1->Hydro_Check1 No (Purify First!) Hydro_Check2 Use Stronger Catalyst (PtO2 or Rh/C) Hydro_Check1->Hydro_Check2 Yes Hydro_Check3 Add Acid (AcOH/HCl) Increase H2 Pressure Hydro_Check2->Hydro_Check3 Hydro_Check3->Purification

Caption: Decision tree for troubleshooting common synthesis issues.

Exemplary Optimized Protocol: Buchwald-Hartwig Amination

This protocol represents a robust starting point based on best practices for challenging heterocyclic couplings.

Step 1: Palladium-Catalyzed C-N Coupling

  • To a flame-dried Schlenk flask under argon, add 6-bromopyridin-2-amine (1.0 equiv.), N-Boc-4-aminopiperidine (1.2 equiv.), XPhos (0.06 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via cannula (to make a ~0.2 M solution based on the limiting reagent).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford N-Boc-6-(piperidin-4-yl)pyridin-2-amine.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in a minimal amount of dichloromethane (~0.2 M).

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (5.0 equiv.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate should form.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, and collect the solid by vacuum filtration. Wash the solid with additional diethyl ether and dry under high vacuum to yield 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride as a stable salt.

  • For the free base, dissolve the salt in water, cool in an ice bath, and adjust the pH to ~11 with 2M NaOH. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product.

References

  • Vertex AI Search. (2024). Optimising a Buchwald-Hartwig amination using the ChemSpeed. 3

  • National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. 10

  • National Center for Biotechnology Information. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PubMed Central. 11

  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. 1

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. 2

  • MDPI. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. 4

  • ResearchGate. (2021). Optimization for the Buchwald–Hartwig‐amination of 4aa. 12

  • National Institutes of Health. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. 5

  • American Chemical Society. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. 6

  • Organic Chemistry Portal. (2024). 1,2,3,6-Tetrahydropyridine Synthesis. 13

  • Enamine. (n.d.). Quick evaluation of catalytic activity of hydrogenation catalysts by UV spectra. 7

  • YouTube. (2020). Catalytic hydrogenation of Pyridine derivatives. 8

Sources

Technical Support Center: Troubleshooting Solubility Issues with 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride (CAS No. 2044704-47-2). This document provides in-depth troubleshooting strategies and FAQs to address common solubility challenges encountered by researchers. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experiments.

Introduction: Understanding the Molecule

6-(Piperidin-4-yl)pyridin-2-amine is supplied as a dihydrochloride salt (C₁₀H₁₅N₃·2HCl). This is a critical piece of information. Salt formation is a common and effective strategy to increase the aqueous solubility of weakly basic compounds.[1][2] The two hydrochloride counter-ions protonate the basic nitrogen atoms on the piperidine and aminopyridine rings, creating a charged, more polar molecule that is predisposed to dissolve in polar solvents like water.[3][4]

The primary challenge arises when the environmental pH causes deprotonation, converting the soluble salt back into its neutral, or "free base," form. The free base is significantly more lipophilic and less water-soluble, often leading to precipitation.[5][6] This guide will walk you through preventing and resolving these issues.

Section 1: Core Principles of Solubility

The solubility of this compound is fundamentally governed by the pH of the solvent system. The molecule has two key basic centers that can be protonated: the piperidine nitrogen and the aminopyridine nitrogen.

  • At Low pH (Acidic): Both nitrogen atoms are protonated (positively charged). The molecule exists as the highly polar dihydrochloride salt, exhibiting its maximum aqueous solubility.

  • At Mid-Range pH (Near Neutral): As the pH increases, the compound may begin to lose a proton, forming a monohydrochloride salt. Solubility may decrease.

  • At High pH (Basic): At a sufficiently high pH, both protons are removed, and the compound converts to its neutral free base form. This form is significantly less polar and has very low aqueous solubility, making precipitation highly likely.[6]

The following diagram illustrates this pH-dependent equilibrium, which is the root cause of most solubility problems.

G cluster_0 pH-Dependent Solubility of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride Soluble Dihydrochloride Salt (Both Nitrogens Protonated) C₁₀H₁₅N₃·2H⁺·2Cl⁻ ✓ High Aqueous Solubility Intermediate Monohydrochloride Salt (One Nitrogen Protonated) ~ Moderate Solubility Soluble->Intermediate  Increase pH   Intermediate->Soluble  Decrease pH   Insoluble Free Base (Both Nitrogens Neutral) C₁₀H₁₅N₃ ✗ Low Aqueous Solubility Intermediate->Insoluble  Increase pH   Insoluble->Intermediate  Decrease pH  

Caption: pH-dependent equilibrium and its effect on solubility.

Section 2: Frequently Asked Questions & Troubleshooting Workflows

This section addresses the most common issues reported by researchers in a practical question-and-answer format.

Q1: My compound won't dissolve completely in pure water or my neutral buffer (e.g., PBS pH 7.4). What should I do?

Answer: This is a common scenario. While the dihydrochloride salt form is designed for water solubility, factors like the final concentration, buffer composition, and the precise pH can hinder dissolution. The neutral pH of PBS (7.4) may be high enough to initiate the conversion to the less soluble free base, especially at higher concentrations.

Protocol: Preparing a Concentrated Aqueous Stock Solution
  • Start with an Acidic Solvent: Instead of deionized water, begin with a slightly acidic solution, such as 10-50 mM HCl. This ensures the pH is low enough to keep the compound fully protonated.

  • Calculate Molarity: Determine the required volume of solvent to achieve your target stock concentration (e.g., 10 mM). The molecular weight of the dihydrochloride salt is 250.17 g/mol .[7]

  • Weigh and Add: Accurately weigh the compound and add it to your chosen acidic solvent.

  • Promote Dissolution: Vortex vigorously. If needed, use a sonicator bath for 5-10 minutes or gently warm the solution to 30-37°C. Do not boil.[8]

  • Visual Confirmation: Ensure no solid particulates are visible before proceeding. The solution should be clear.

  • pH Adjustment (Optional & Careful): If your experiment requires a final pH closer to neutral, you can carefully adjust the pH of this stock solution with dilute NaOH after the compound is fully dissolved. However, be aware that raising the pH too much may cause precipitation. It is often better to rely on the buffering capacity of your final assay medium.

Q2: I dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How do I prevent this?

Answer: This is a classic case of "solvent shock" combined with a pH shift.[9] DMSO is an excellent organic solvent that can dissolve both the salt and the free base form. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, two things happen:

  • The solvent environment changes abruptly from organic to aqueous, causing the poorly water-soluble free base to crash out.

  • The localized pH around the droplet of DMSO stock equilibrates with the buffer's pH (e.g., 7.4), which favors the formation of the insoluble free base.

The workflow below provides a systematic approach to solving this problem.

G Start Issue: Precipitation upon dilution of DMSO stock into aqueous buffer Cause1 Primary Cause: 'Solvent Shock' & pH Shift Start->Cause1 Solution1 Solution 1: Optimize Dilution Technique (Dropwise addition + Vortexing) Cause1->Solution1 Solution2 Solution 2: Use an Intermediate Dilution Step Cause1->Solution2 If Solution 1 fails Solution3 Solution 3: Lower Final Concentration Cause1->Solution3 Solution4 Solution 4: Modify Buffer (Lower pH if possible) Cause1->Solution4 Check Visually Inspect: Is solution clear? Solution1->Check Solution2->Check Success Success: Proceed with Experiment Check->Success Yes Fail Problem Persists: Re-evaluate buffer or consider advanced formulation Check->Fail No

Caption: Troubleshooting workflow for precipitation from DMSO stock.

Protocol: Optimized Dilution to Prevent Solvent Shock
  • Warm the Buffer: Gently warm your aqueous assay buffer to room temperature or 37°C (if experimentally permissible). This can slightly increase the solubility limit.[9]

  • Vortex Vigorously: Place the tube/vessel containing the aqueous buffer on a vortex mixer at a high setting to create a vortex.

  • Add Dropwise: Dispense the required volume of your concentrated DMSO stock solution drop-by-drop directly into the vortex of the swirling buffer. Do not pipette the stock onto the wall of the tube.

  • Continue Mixing: Allow the solution to vortex for an additional 30-60 seconds to ensure complete and rapid mixing.[9]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically not exceeding 1%, as higher concentrations can be toxic to cells or interfere with assays.[5]

Assay TypeTypical Max. Final DMSO Conc.Rationale
Cell-based Assays0.1% - 0.5%Minimizes cytotoxicity and off-target effects.
Biochemical/Enzyme Assays≤ 1%Higher concentrations can denature proteins or inhibit enzymes.
In vivo FormulationsVaries widelyRequires specialized formulation with solubilizing agents.[1][10]
Q3: The compound dissolves initially in my buffer but precipitates after a few hours or overnight at 4°C. Why?

Answer: This issue relates to the difference between kinetic and thermodynamic solubility. Your initial clear solution was likely supersaturated—a temporary state where the concentration is above the true thermodynamic solubility limit. Over time, the system equilibrates, and the excess compound precipitates out.[9] Lowering the temperature for storage (e.g., to 4°C) almost always decreases solubility, accelerating this process.

Solutions:

  • Prepare Fresh Solutions: The most reliable solution is to prepare working solutions fresh immediately before each experiment. Avoid storing dilute aqueous solutions.[5]

  • Filter Before Use: If a stored solution shows signs of precipitation, you can filter it through a 0.22 µm syringe filter to remove the precipitate. Note that the final concentration of the filtrate will be lower than intended and will be at the compound's thermodynamic solubility limit in that specific buffer and temperature.

  • Store Aliquots of Stock: Prepare small, single-use aliquots of your concentrated stock solution (in DMSO or acidic water) and store them frozen. This prevents repeated freeze-thaw cycles and allows you to prepare fresh dilutions each time.

Q4: My stock solution in DMSO formed crystals after storage at -20°C. Is it still usable?

Answer: Yes, it is likely still usable, but it must be handled correctly. The solubility of most compounds, including this one, decreases at lower temperatures. The compound has simply crystallized out of the solvent.

Protocol: Re-dissolving Crystallized Stock Solutions
  • Thaw and Warm: Bring the vial to room temperature. Gently warm it in a 37°C water bath for 10-15 minutes.

  • Vortex/Sonicate: Vortex the vial vigorously for 1-2 minutes. If crystals persist, place the vial in a sonicator bath until the solution is completely clear.

  • Crucial Visual Inspection: Before taking any aliquot, hold the vial up to a light source and inspect it carefully from all angles to ensure that every single crystal has been re-dissolved. Using a partially dissolved stock solution is a primary source of experimental error and irreproducibility.

Section 3: Summary of Best Practices

  • Acknowledge the Chemistry: Always remember you are working with a pH-sensitive dihydrochloride salt.

  • Acidic is Advantagous: For aqueous stock solutions, use slightly acidic water (e.g., 10 mM HCl) for maximum solubility and stability.

  • Master the Dilution: When diluting from a DMSO stock, add it dropwise to a vigorously vortexing aqueous buffer to avoid solvent shock.

  • Fresh is Best: Prepare dilute working solutions immediately before your experiment. Avoid long-term storage of solutions in aqueous buffers.

  • Inspect Before Use: Always visually confirm that your stock solutions are fully dissolved and free of crystals before every use, especially after removing them from cold storage.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Gavamukul, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]

  • Stieger, M., et al. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. Retrieved from [Link]

  • KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • AMiner. (n.d.). Solubility of Organic Hydrochlorides. Retrieved from [Link]

  • PubChem. (n.d.). 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • ResearchGate. (2010). Thermodynamic properties of aqueous solutions of pyridine and piperidine. Retrieved from [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-(pyridin-4-yl)pyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. Retrieved from [Link]

  • Google Patents. (2015). (PYRIDIN- 2 -YL) - 5, 6 -DIHYDRO-4H - EPO.
  • PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

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Technical Support Center: Optimizing 6-(Piperidin-4-yl)pyridin-2-amine Dihydrocholoride Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the effective use of small molecule compounds in a research setting. This guide provides a comprehensive framework for optimizing the experimental concentration of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, a heterocyclic compound featuring a scaffold common in modern drug discovery.[1][2] While the principles detailed here are universally applicable, they are presented through the specific lens of this compound to offer a practical, step-by-step workflow for researchers, scientists, and drug development professionals.

Our approach is built on establishing a robust, self-validating experimental system. We will move beyond simple protocol recitation to explain the scientific rationale behind each step, empowering you to make informed decisions, troubleshoot effectively, and generate reproducible, high-quality data.

Part 1: Foundational Knowledge & Pre-Experimental Checks (FAQs)

This section addresses the critical preliminary questions and preparations necessary before introducing any small molecule to your cell culture system.

Q1: What is 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, and what is its likely mechanism of action?

6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is a synthetic organic small molecule.[3] Its structure, containing both pyridine and piperidine rings, is considered a "privileged scaffold" in medicinal chemistry because it is found in a wide array of biologically active compounds targeting diverse protein families.[1][2]

Expert Insight: The precise biological target of this specific compound may not be publicly characterized, which is a common scenario in drug discovery. Related structures have been identified as potent inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1)[4], MmpL3 in M. tuberculosis[5], or as modulators of complex enzymatic machinery like γ-secretase, which is implicated in Alzheimer's disease.[6][7][8]

Therefore, you should approach this compound as a novel entity. Your initial experiments should not assume a mechanism but rather be designed to empirically determine its biological activity and optimal concentration range in your specific cellular model.

Q2: What are the critical first steps before using this compound in my cells?

Proper preparation is paramount to avoid experimental artifacts and ensure reproducibility. Two key areas to address are compound solubility and stock solution integrity.

  • Compound Integrity: Always use compounds from a reputable supplier that provides a certificate of analysis detailing purity (typically via HPLC or NMR) and identity.[9] Impurities can have their own biological effects, confounding your results.

  • Solubility: Poor solubility is a primary source of experimental failure and variability.[9][10] Most small molecules are not readily soluble in aqueous cell culture media and require an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[11]

It is essential to empirically verify solubility. Do not rely solely on datasheet information.

Experimental Protocol 1: Solubility and Stock Solution Preparation

This protocol outlines how to prepare a sterile, high-concentration stock solution, a critical first step for accurate dosing.

Materials:

  • 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride powder

  • Anhydrous, sterile, cell-culture grade DMSO[11]

  • Sterile, single-use microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer and optional sonicator

Procedure:

  • Calculate Amount: Determine the mass of the compound needed to prepare a stock solution of a specific concentration (e.g., 10 mM).

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes.[11] If particulates remain, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution against a dark background to ensure it is clear and free of precipitates.[9]

  • Sterilization (Optional but Recommended): If you have any concerns about sterility, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles , which can cause compound degradation.[9] Store the aliquots according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light.

Part 2: Core Workflow for Determining the Optimal Concentration

The central goal of optimization is to identify the "therapeutic window"—the concentration range that elicits the desired biological effect without causing significant, confounding cytotoxicity.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Efficacy Profiling cluster_2 Phase 3: Analysis & Selection A Prepare Serial Dilutions (e.g., 0.1 µM to 100 µM) B Treat Cells in 96-well Plate (Include Vehicle Control) A->B C Incubate for Relevant Duration (e.g., 24, 48, 72h) B->C D Perform Cell Viability Assay (e.g., WST-1, Resazurin) C->D E Calculate Viability IC50 & Determine Max Non-Toxic Conc. (MNTC) D->E F Select Concentrations Below MNTC E->F Use MNTC to inform efficacy study design G Treat Cells and Harvest (e.g., Protein Lysate, RNA) F->G H Perform Functional Assay (e.g., Western Blot, qPCR) G->H I Determine Efficacy EC50 H->I J Define Therapeutic Window (Range between EC50 and IC50) I->J K Select 1-3 Concentrations for Downstream Experiments J->K

Caption: Experimental workflow for inhibitor concentration optimization.
Step 1: Determine the Cytotoxic Concentration Range
Q3: How do I determine the concentration at which the compound becomes toxic to my cells?

You must first establish the concentration range that is non-toxic to your cells to ensure that any observed biological effects are specific to the compound's mechanism of action and not a result of general cellular stress or death.[12] This is achieved using a cell viability assay.

Experimental Protocol 2: Cell Viability Assay (WST-1 Method)

Principle: WST-1 is a water-soluble tetrazolium salt that is cleaved to a formazan dye by mitochondrial dehydrogenases in viable cells. The amount of dye produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. Inconsistent cell seeding is a major source of variability.[10]

  • Compound Dilution: Prepare a serial dilution of the compound in your cell culture medium. A broad logarithmic range (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM) is recommended for an initial screen.[10]

  • Vehicle Control: It is critical to include a vehicle control.[10] This consists of cells treated with the highest concentration of DMSO that will be used in the experiment (e.g., 0.5%), but without the compound. This allows you to subtract any effect of the solvent itself.

  • Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours). The compound's effect can be time-dependent.[12]

  • Assay: Add WST-1 reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 (Inhibitory Concentration 50%) , the concentration at which cell viability is reduced by 50%.

ParameterRecommended SettingRationale
Cell Line Your specific line of interestCompound effects are cell-type dependent.[13]
Seeding Density Optimized for log growthEnsures cells are healthy and responsive.
Concentration Range 1 nM to 100 µM (log scale)A wide range is needed to capture the full dose-response curve.[10]
Incubation Times 24, 48, 72 hoursEffects can be time-dependent; match this to your functional assay duration.[10]
Controls Untreated, Vehicle (DMSO)Differentiates compound effects from solvent effects.[10]
Table 1: Recommended parameters for an initial cytotoxicity screen.

From this data, you can determine the Maximum Non-Toxic Concentration (MNTC) , often defined as the concentration that results in ≥90% cell viability.

Step 2: Establish the Dose-Response for the Desired Biological Effect
Q4: How do I find the effective concentration for my specific biological endpoint?

Once you know the toxic concentration range, you can investigate the compound's effect on a specific biological process at concentrations at or below the MNTC.[12] The assay you choose will depend on your hypothesis. For example, if you hypothesize the compound inhibits a signaling pathway, you might use Western blotting to measure the phosphorylation of a key protein.

Experimental Protocol 3: Dose-Response Analysis by Western Blot

Principle: This protocol will determine the concentration of the compound required to inhibit a hypothetical target, such as the phosphorylation of a kinase.

G A Growth Factor B Receptor A->B Binds C Kinase A B->C Activates D Kinase B (e.g., MEK) C->D Activates E Target Protein (e.g., ERK) D->E Phosphorylates F Phosphorylated Target Protein (p-ERK) E->F G Cellular Response (e.g., Proliferation) E->G Leads to Inhibitor Compound X Inhibitor->D Inhibits

Caption: Hypothetical signaling pathway for a kinase inhibitor.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once ready, treat them with a range of compound concentrations (below the MNTC) for the desired time. Include a vehicle control.

  • Stimulation (if applicable): If you are studying an inducible pathway, stimulate the cells with the appropriate growth factor or ligand for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane, separate by electrophoresis, transfer to a membrane, and probe with primary antibodies against both the phosphorylated target (e.g., p-ERK) and the total target (e.g., Total ERK). The total protein serves as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands. Quantify the band intensities using densitometry software.

  • Analysis: For each concentration, calculate the ratio of the phosphorylated protein signal to the total protein signal. Normalize these values to the stimulated vehicle control (100% activity). Plot the normalized activity against the log of the compound concentration to determine the EC50 (Effective Concentration 50%) .

Step 3: Define the Optimal Therapeutic Window
Q5: How do I combine cytotoxicity and efficacy data to choose the best concentration(s)?

The optimal concentration for your experiments lies within the "therapeutic window"—the range between the EC50 (where you see a specific effect) and the IC50 (where you see significant toxicity). A larger window indicates a more specific compound.

MetricDefinitionExample ValueImplication
EC50 (Efficacy) Concentration for 50% of maximal biological effect.0.5 µMThe concentration at which the compound is potently active.
IC50 (Viability) Concentration for 50% reduction in cell viability.25 µMThe concentration at which the compound becomes broadly toxic.
MNTC Max concentration with ≥90% viability.10 µMThe upper safe limit for functional experiments.
Therapeutic Window The range between EC50 and IC50 (or MNTC).0.5 µM - 10 µMA wide window suggests the observed effect is on-target.
Table 2: Example data summary for defining the therapeutic window.

Recommendation: For downstream experiments, select 2-3 concentrations within this window. A good strategy is to use one concentration near the EC50, one at 5-10 times the EC50 (to ensure target saturation, provided it is well below the MNTC), and the MNTC itself.[14] Always include your vehicle control.

Part 3: Troubleshooting Guide

Even with careful planning, challenges can arise. This section addresses common problems in a Q&A format.

G Start Problem Observed P1 Inconsistent Results Between Replicates/Experiments Start->P1 P2 No Biological Effect Observed Start->P2 P3 Higher than Expected IC50/EC50 Start->P3 S1a Check for Compound Precipitation (Prepare fresh dilutions) P1->S1a Possible Cause: Compound Solubility S1b Standardize Cell Seeding (Ensure single-cell suspension) P1->S1b Possible Cause: Cellular Variability S1c Use Low Passage Number Cells P1->S1c S2a Verify Compound Identity/Purity P2->S2a Possible Cause: Compound Issues S2b Test a Wider/Higher Concentration Range P2->S2b Possible Cause: Protocol Issues S2c Confirm Target Expression (Western Blot/qPCR) P2->S2c Possible Cause: Biological System S3a Confirm Cell Line Identity (STR Profiling) P3->S3a Possible Cause: Cell Line Differences S3b Standardize Assay Conditions (Incubation time, density) P3->S3b Possible Cause: Assay Variability S3c Test a Reference Compound P3->S3c Possible Cause: System Validation End Re-run Experiment with Optimized Parameters S1a->End S1b->End S1c->End S2a->End S2b->End S2c->End S3a->End S3b->End S3c->End

Caption: Troubleshooting decision tree for inhibitor experiments.
Q6: My results are highly variable between experiments. What are the common causes?

Variability is a common challenge that often points to inconsistencies in protocol execution.[12]

  • Compound-related issues: The compound may be precipitating out of the medium at the working concentration. Solution: Always prepare fresh dilutions from your DMSO stock for each experiment and visually inspect the medium for any cloudiness.[12]

  • Cell-related issues:

    • Inconsistent Seeding Density: Ensure you have a single-cell suspension before plating and use calibrated pipettes.[10]

    • High Cell Passage Number: Continuous passaging can lead to genetic drift and altered sensitivity to compounds. Use cells within a defined, low-passage number range for all experiments.[12]

  • Assay-related issues: Minor differences in incubation times or reagent preparation can lead to large variations. Standardize every step of the protocol.

Q7: I'm not observing any effect, even at concentrations approaching the MNTC. What should I do?

This suggests a mismatch between the compound, the biological system, or the assay.

  • Verify the Compound: Ensure the compound's identity and purity are as expected. Improper storage can lead to degradation.[9]

  • Expand the Concentration Range: It's possible the effective concentration is higher than you tested (though this reduces the likelihood of a specific effect).[10]

  • Confirm Target Expression: If you have a hypothesized target, confirm that it is expressed in your chosen cell line using techniques like Western blotting or qPCR. A compound cannot inhibit a target that isn't there.[10]

  • Consider Cell Permeability: The compound may not be effectively entering the cell. This is a more advanced problem that may require specialized assays to diagnose.[14]

Q8: How can I be sure the observed effect is due to the compound and not the DMSO solvent?

This is a critical question of experimental design.

  • Always Use a Vehicle Control: Every plate should include wells where cells are treated with the exact same concentration of DMSO as your highest compound dose, but without the compound.[10] All data should be normalized to this control.

  • Keep DMSO Concentration Low and Constant: The final concentration of DMSO in the culture medium should be consistent across all wells and kept as low as possible, typically ≤ 0.5% and ideally < 0.1%, to avoid solvent-induced toxicity or off-target effects.[12][15][16]

References
  • Pool, E., & Mukherjee, S. (2014). Can I optimize dose and time in different cell lines? ResearchGate. [Link]

  • Du, Z., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering, 112(8), 1628-1638. [Link]

  • MBL International. (2024). How to Optimize Cell Culture Conditions With The Right Reagents. [Link]

  • Wagner, S. L., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. eLife, 10, e65010. [Link]

  • Zhang, J., et al. (2017). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Scientific Reports, 7(1), 4673. [Link]

  • Harrison, T., et al. (2011). Pyridine-derived γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(16), 4760-4765. [Link]

  • Wen, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry, 250, 115207. [Link]

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 13(20), 1835-1864. [Link]

  • PubChem. 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. [Link]

  • Yamada, M., et al. (2007). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide. Journal of Pharmacological Sciences, 105(4), 369-376. [Link]

  • De Strooper, B., & Chávez-Gutiérrez, L. (2020). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(4), 165655. [Link]

  • Lin, S. X., et al. (2021). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 48, 116409. [Link]

  • Wang, C., et al. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. International Journal of Molecular Sciences, 21(23), 9235. [Link]

  • Xia, W. (2017). γ-Secretase and its modulators: Twenty years and beyond. Neuroscience Letters, 649, 10-12. [Link]

  • Svedberg, M. M., et al. (2013). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry, 288(11), 7858-7871. [Link]

  • Wang, Y., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(21), 8539-8546. [Link]

  • NIH SEED Innovator Support Team. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Bolea, I., et al. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(22), 5433. [Link]

  • Al-Masoudi, N. A., et al. (2023). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances, 13(16), 10793-10806. [Link]

  • Various Authors. (2013). What is the min DMSO concentration to dissolve unknown drugs? ResearchGate. [Link]

  • El-Ghamry, M. A., et al. (2021). Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. Molecules, 26(15), 4598. [Link]

  • Baldelli, E., et al. (2021). For each cell line and DMSO concentration (C1 = 0.0008%, C2 = 0.002%,...). ResearchGate. [Link]

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common side reactions in the synthesis of 6-(Piperidin-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 6-(Piperidin-4-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.

Introduction: The Synthetic Landscape

The synthesis of 6-(Piperidin-4-yl)pyridin-2-amine typically involves a multi-step sequence, most commonly centered around a palladium-catalyzed cross-coupling reaction to form the C-C bond between the pyridine and piperidine rings, followed by the deprotection of a nitrogen protecting group. A common and effective strategy involves the coupling of a protected piperidine species with a substituted pyridine, often utilizing a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen for its stability and ease of removal under acidic conditions.[1]

This guide will focus on troubleshooting a popular synthetic route: the Suzuki or Buchwald-Hartwig coupling of a protected 4-substituted piperidine with a 6-halopyridin-2-amine derivative, followed by Boc deprotection.

Logical Workflow of a Common Synthetic Route

cluster_0 Part 1: C-C Bond Formation cluster_1 Part 2: Deprotection Start Starting Materials: - 6-halopyridin-2-amine - N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Intermediate N-Boc protected intermediate: 6-(1-(tert-butoxycarbonyl)piperidin-4-yl)pyridin-2-amine Coupling->Intermediate Deprotection Acid-mediated Boc Deprotection (e.g., TFA, HCl) Intermediate->Deprotection Product Final Product: 6-(Piperidin-4-yl)pyridin-2-amine Deprotection->Product

Caption: Common synthetic workflow for 6-(Piperidin-4-yl)pyridin-2-amine.

Part 1: Troubleshooting the Cross-Coupling Reaction

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools, but they are not without their challenges.[2][3] Here are some common issues and their solutions.

FAQ 1: My Suzuki coupling reaction is sluggish or incomplete. What are the likely causes?

Answer: Several factors can lead to an incomplete Suzuki coupling reaction. Let's break down the most common culprits:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a primary reason for stalling.

    • Cause: The Pd(0) active species can be sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and catalyst death.

    • Solution: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Use fresh, high-quality palladium catalysts and ligands.[4]

  • Base Selection and Quality: The base plays a crucial role in the transmetalation step.

    • Cause: An inappropriate or weak base can halt the catalytic cycle. The quality of the base is also critical; older or improperly stored bases can be less effective.

    • Solution: For Suzuki couplings involving pyridyl halides, a moderately strong base like potassium carbonate or cesium carbonate is often effective.[5] Ensure the base is finely powdered and dry.

  • Solvent Choice: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Cause: A poor choice of solvent can lead to low solubility of reactants or intermediates.

    • Solution: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard for Suzuki reactions.[2] The water is essential for dissolving the inorganic base.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Commonly used and effective for a range of substrates.
Base K₂CO₃, Cs₂CO₃Effective for activating the boronic ester.
Solvent Dioxane/Water, Toluene/Water (4:1)Ensures solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy to overcome activation barriers.
FAQ 2: I'm observing significant amounts of a homocoupled byproduct from my boronic ester. How can I prevent this?

Answer: Homocoupling of the boronic ester is a common side reaction in Suzuki couplings, leading to the formation of 1,1'-bi(N-Boc-piperidine).

  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic ester. It can also be exacerbated by high catalyst loading or elevated temperatures.

  • Solution:

    • Rigorous Degassing: As with incomplete reactions, meticulous degassing of the reaction mixture is the first line of defense.

    • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic ester relative to the pyridyl halide. This can help to favor the desired cross-coupling pathway.

    • Optimized Catalyst Loading: While counterintuitive, sometimes reducing the catalyst loading can minimize side reactions. Start with a loading of 1-5 mol % of the palladium catalyst.

FAQ 3: Can I use a Buchwald-Hartwig amination approach for this synthesis? What are the potential pitfalls?

Answer: Yes, a Buchwald-Hartwig amination is a viable alternative, coupling a 6-halopyridin-2-amine with 4-aminopiperidine (with the piperidine nitrogen protected). However, this approach has its own set of challenges.

  • Challenge 1: Regioselectivity: You have two amine groups that could potentially react: the 2-amino group on the pyridine and the amino group of the piperidine.

    • Solution: The 2-aminopyridine nitrogen is generally less nucleophilic due to the electron-withdrawing nature of the pyridine ring, making the piperidine nitrogen the more likely site of reaction. However, to ensure selectivity, the 2-amino group on the pyridine can be protected if necessary.

  • Challenge 2: Catalyst and Ligand Choice: The success of a Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and ligand.[6]

    • Solution: A common combination for this type of transformation is a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[7]

Reactants 6-chloropyridin-2-amine + N-Boc-4-aminopiperidine CatalystSystem Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Reactants->CatalystSystem Buchwald-Hartwig Conditions Product N-Boc protected intermediate CatalystSystem->Product

Caption: Key components of the Buchwald-Hartwig amination approach.

Part 2: Troubleshooting the Boc Deprotection Step

The removal of the Boc protecting group is typically a straightforward acid-mediated hydrolysis.[8] However, side reactions can still occur, impacting yield and purity.

FAQ 4: My Boc deprotection is not going to completion, even with strong acid. What could be the issue?

Answer: While uncommon, incomplete Boc deprotection can happen.

  • Cause 1: Insufficient Acid: The Boc group is cleaved by acid, so an inadequate amount will result in an incomplete reaction.[1]

    • Solution: Use a significant excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).

  • Cause 2: Acid Scavenging: If your intermediate has other basic sites, they may compete for the acid, reducing its effective concentration for deprotection.

    • Solution: Increase the equivalents of acid used. Monitoring the reaction by TLC or LC-MS is crucial to determine the necessary reaction time.

FAQ 5: After deprotection with TFA, I'm seeing an unexpected byproduct in my LC-MS. What might this be?

Answer: The primary culprit in TFA-mediated deprotections is the formation of a reactive tert-butyl cation.[9]

  • Side Reaction: Alkylation: The tert-butyl cation is an electrophile and can alkylate nucleophilic sites on your molecule. In the case of 6-(piperidin-4-yl)pyridin-2-amine, the 2-amino group on the pyridine ring is a potential site for alkylation.

    • Mechanism: The tert-butyl cation generated during the deprotection can be attacked by the lone pair of the 2-amino group, leading to the formation of a tert-butylated byproduct.

cluster_0 Boc Deprotection cluster_1 Side Reaction Boc_Protected N-Boc Intermediate TFA TFA (H⁺) Boc_Protected->TFA Protonation Carbocation tert-butyl cation TFA->Carbocation Cleavage Deprotected_Amine Desired Product TFA->Deprotected_Amine Nucleophile 2-amino group on pyridine Carbocation->Nucleophile Electrophilic Attack Alkylated_Byproduct N-tert-butylated byproduct Nucleophile->Alkylated_Byproduct

Caption: Mechanism of tert-butylation side reaction during Boc deprotection.

  • Mitigation Strategy: Use of Scavengers: To prevent this, a "scavenger" is added to the reaction mixture.

    • What it is: A scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product.

    • Common Scavengers: Triethylsilane (TES) or anisole are effective scavengers. They readily react with the tert-butyl cation, preventing it from alkylating your desired product.

    • Protocol: A typical deprotection cocktail would be a solution of TFA in dichloromethane (DCM) with 2-5% triethylsilane added.

Experimental Protocol: Robust Boc Deprotection
  • Dissolve the N-Boc protected intermediate in dichloromethane (DCM).

  • Add triethylsilane (2-5% v/v).

  • Add trifluoroacetic acid (TFA) in a 1:1 ratio with the DCM.

  • Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue can then be purified, often by recrystallization from a suitable solvent system after neutralization with a base like sodium bicarbonate.

Part 3: Purification and Final Product Characterization

FAQ 6: My final product is difficult to purify. What are some common impurities I should be aware of?

Answer: Besides the side products already discussed, other impurities can arise from the starting materials or subsequent steps.

  • Residual Palladium: Palladium catalysts can be difficult to remove completely.

    • Detection: Often imparts a dark color to the product. Can be quantified by ICP-MS.

    • Removal: Treatment with a palladium scavenger resin or filtration through a pad of Celite® and activated carbon can be effective.

  • Inorganic Salts: From the base used in the coupling reaction or from the workup of the deprotection.

    • Removal: A simple aqueous workup or recrystallization is usually sufficient to remove these.

  • Starting Materials: Unreacted 6-halopyridin-2-amine or boronic ester.

    • Removal: These can typically be removed by column chromatography or recrystallization.

Typical Purity and Yield Data
StepCommon Yield RangeCommon Purity (LC-MS)Key to Success
Suzuki Coupling 60-85%>95%Rigorous degassing, fresh reagents.
Boc Deprotection 85-95%>98%Use of scavengers to prevent alkylation.
Overall 50-80%>98%Careful execution of each step and purification.

This technical guide provides a framework for troubleshooting the synthesis of 6-(Piperidin-4-yl)pyridin-2-amine. By understanding the underlying chemical principles of the potential side reactions, researchers can proactively address these challenges, leading to higher yields and purer products.

References

  • Gou, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3877-3880. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(5), 3585-3593. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Osetrov, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4945. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4945. Retrieved from [Link]

  • Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.
  • ResearchGate. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • White Rose Research Online. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]

  • Google Patents. (2002). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Retrieved from [Link]

  • Elsevier. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • PubChem. (n.d.). 6-(pyridin-4-yl)pyridin-2-amine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-(Piperidin-4-yl)pyridin-2-amine and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-(Piperidin-4-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols for this key pharmaceutical intermediate and its precursors. Our goal is to equip you with the expertise to overcome common challenges encountered during its synthesis, ensuring high purity and yield.

Introduction

6-(Piperidin-4-yl)pyridin-2-amine is a critical building block in the synthesis of numerous pharmacologically active compounds. Its structural motif is found in a variety of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as even minor impurities can have a significant impact on the efficacy and safety of the final drug product. This guide will walk you through the purification of the final compound and its key synthetic intermediates, providing practical solutions to common problems.

A common synthetic route to 6-(Piperidin-4-yl)pyridin-2-amine involves the coupling of a protected piperidine derivative with a suitable pyridine precursor, followed by deprotection. A representative synthetic pathway is outlined below.

Synthetic_Pathway A tert-butyl 4-oxopiperidine-1-carboxylate C Intermediate 1: tert-butyl 4-(6-nitropyridin-2-yl)-4-hydroxypiperidine-1-carboxylate A->C Grignard or organolithium addition B 2-bromo-6-nitropyridine B->C D Intermediate 2: tert-butyl 4-(6-aminopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate C->D Reduction (e.g., H2, Pd/C) E Intermediate 3: 6-(Piperidin-4-yl)pyridin-2-amine (crude) D->E Dehydration & Deprotection (acidic conditions) F Final Product: 6-(Piperidin-4-yl)pyridin-2-amine (pure) E->F Purification

A representative synthetic pathway for 6-(Piperidin-4-yl)pyridin-2-amine.

Purification of Intermediate 1: tert-butyl 4-(6-nitropyridin-2-yl)-4-hydroxypiperidine-1-carboxylate

This intermediate is typically formed via the addition of a piperidine-derived organometallic reagent to a nitropyridine. The primary purification challenge is the removal of unreacted starting materials and side-products from the addition reaction.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil that is difficult to handle. How can I solidify it?

A1: Oiling out is a common issue. This can often be resolved by trituration with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. The goal is to induce crystallization of your product while the impurities remain in the solvent. Start with a small amount of the crude material and test various solvent systems. Seeding with a previously obtained crystal can also be effective.

Q2: Column chromatography is giving me poor separation between my product and the starting piperidone. What can I do?

A2: If you are experiencing co-elution, consider the following:

  • Solvent System Optimization: A common mobile phase is a gradient of ethyl acetate in hexanes. Try a shallower gradient or isocratic elution with a lower percentage of the more polar solvent to improve resolution.

  • Alternative Adsorbents: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) which can offer different selectivity for basic compounds.

  • pH Adjustment: Adding a small amount of a volatile base, like triethylamine (0.1-1%), to your mobile phase can deactivate the silica gel and reduce tailing of amine-containing compounds, potentially improving separation.

Standard Purification Protocol: Flash Column Chromatography
ParameterRecommendation
Stationary Phase Silica gel, 230-400 mesh
Mobile Phase Gradient elution: 10% to 50% Ethyl Acetate in Hexanes
Sample Loading Dry loading is preferred to improve resolution.
Monitoring TLC with UV visualization (254 nm)

Step-by-Step Methodology:

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Add a small amount of silica gel to the solution and concentrate it to a dry, free-flowing powder.

  • Load the powder onto a pre-packed silica gel column.

  • Elute the column with the recommended gradient.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Purification of Intermediate 2: tert-butyl 4-(6-aminopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate

This intermediate is generated by the reduction of the nitro group. The main purification challenges are the removal of the reduction catalyst and potential byproducts from incomplete reduction or side reactions.

Frequently Asked Questions (FAQs)

Q1: After hydrogenation, I have a fine black powder (catalyst) that is difficult to filter. How can I effectively remove it?

A1: Palladium on carbon (Pd/C) can be pyrophoric and difficult to filter. To address this:

  • Use a Filter Aid: Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This will prevent the fine catalyst particles from passing through the filter paper.

  • Safe Handling: Ensure the catalyst is not allowed to dry in the air while on the filter paper, as it can ignite. Keep it wet with the reaction solvent during filtration. After filtration, the catalyst should be quenched carefully.

Q2: My purified product is discolored (pink or brown). What is the cause and how can I fix it?

A2: Aminopyridines are susceptible to air oxidation, which can lead to discoloration.

  • Minimize Air Exposure: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during concentration and drying.

  • Charcoal Treatment: Dissolve the discolored product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through Celite®. The charcoal will adsorb the colored impurities.

  • Recrystallization: Recrystallization from a suitable solvent system can also remove colored impurities.

Standard Purification Protocol: Filtration and Recrystallization

Purification_Workflow_Intermediate_2 Start Crude Reaction Mixture Filter Filter through Celite® to remove catalyst Start->Filter Concentrate Concentrate the filtrate Filter->Concentrate Recrystallize Recrystallize from Ethyl Acetate/Hexanes Concentrate->Recrystallize Isolate Isolate pure crystals by filtration Recrystallize->Isolate Dry Dry under vacuum Isolate->Dry End Pure Intermediate 2 Dry->End

minimizing off-target effects of 6-(Piperidin-4-yl)pyridin-2-amine in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Minimizing Off-Target Effects in Assays

Welcome to the technical support guide for researchers using small molecule inhibitors based on the 6-(piperidin-4-yl)pyridin-2-amine scaffold. This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to help you ensure the data generated from your experiments is robust, reproducible, and correctly interpreted.

The aminopyridine scaffold is a common privileged structure in medicinal chemistry, particularly for targeting protein kinases. For the purpose of this guide, we will refer to your agent as "Compound-P" , a hypothetical but representative inhibitor of a primary target, "Target Kinase A" (TKA) . While potent against TKA, Compound-P, like all small molecules, has the potential to interact with other proteins, leading to off-target effects that can confound experimental results. This guide is designed to help you identify, understand, and mitigate these effects.

Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected or dramatic phenotype in my cell-based assay. How can I determine if it's a true on-target effect of TKA inhibition or an off-target effect of Compound-P?

This is the most critical question in small molecule research. Attributing a phenotype to a specific target requires a rigorous, multi-pronged validation approach. An unexpected result could arise from inhibiting an unknown off-target, which might be more potent or highly expressed in your specific cellular model.

Causality Check: The Four Pillars of Probe Validation

  • Use a Structurally Unrelated Inhibitor: Source a second, well-validated inhibitor of TKA that has a completely different chemical scaffold from Compound-P. If this second compound recapitulates the phenotype, it strongly suggests the effect is due to TKA inhibition, not an artifact of Compound-P's specific chemistry.

  • Confirm with Genetics: The gold standard for target validation is to use a genetic method that does not rely on a small molecule.[2] Use CRISPR/Cas9 or shRNA to knock out or knock down the gene encoding TKA. If the resulting phenotype matches what you observe with Compound-P treatment, you have powerful evidence that the effect is on-target.[2] Conversely, if you treat the TKA-knockout cells with Compound-P and the phenotype persists, this is a red flag for a significant off-target effect.

  • Use a Negative Control: Synthesize or acquire a close structural analog of Compound-P that is known to be inactive against TKA. This compound should not produce the phenotype. This control helps rule out effects caused by the chemical scaffold itself, independent of target inhibition.

  • Perform a Rescue Experiment: In a TKA-knockout cell line, re-introduce a version of TKA that is resistant to Compound-P (e.g., via a point mutation in the binding site). If treating these cells with Compound-P fails to produce the phenotype seen in wild-type cells, it confirms the effect is mediated through TKA.

The following workflow can guide your decision-making process.

A Unexpected Phenotype Observed with Compound-P B Test Structurally Distinct TKA Inhibitor A->B C Phenotype Recapitulated? B->C D Use Genetic Knockout/Knockdown of TKA C->D  Yes G High Probability of Off-Target Effect C->G No E Phenotype Recapitulated? D->E F High Confidence On-Target Effect E->F  Yes I Inconclusive: Possible Scaffold Effect or Partial On-Target Contribution E->I No H Investigate Off-Targets (See Q3 & Q4) G->H

Caption: Troubleshooting workflow for phenotype validation.

Q2: What is the simplest first step to minimize potential off-target effects in my experiments?

Control your concentration. This is the most critical and often overlooked parameter. Off-target interactions are typically of lower affinity than the on-target interaction. Therefore, they are most likely to occur when using excessively high concentrations of a compound, which can saturate the primary target and then "spill over" to engage secondary targets.[2]

The Rule of Thumb: Always use the lowest concentration of Compound-P that gives you a robust on-target effect.

Workflow for Determining Optimal Concentration:

  • Identify a Proximal Biomarker: First, you need a direct and reliable readout of TKA activity. This is ideally the phosphorylation of a known, direct substrate of TKA.

  • Generate a Dose-Response Curve: Perform an assay measuring this biomarker (e.g., a specific phospho-antibody Western blot or an ELISA) across a wide range of Compound-P concentrations (e.g., from 1 nM to 10 µM).

  • Calculate the EC50: From this curve, determine the EC50 value—the concentration that produces 50% of the maximal effect.

  • Select Your Working Concentration: For your cellular phenotype experiments, use a concentration that is at or near the EC50, and generally no more than 10-fold above it. Using concentrations in the micromolar range when the EC50 is in the nanomolar range dramatically increases the risk of off-target effects.[1][2]

cluster_low Low Concentration (≤ EC50) cluster_high High Concentration (>> EC50) C1 Compound-P T1 On-Target (TKA) High Affinity C1->T1  High Occupancy C2 Compound-P T2 On-Target (TKA) High Affinity C2->T2 Saturated OT1 Off-Target 1 Low Affinity C2->OT1 Significant Occupancy OT2 Off-Target 2 Low Affinity C2->OT2

Caption: High concentrations can engage low-affinity off-targets.

Q3: How can I biochemically identify the specific off-targets of Compound-P?

To understand the full activity profile of your compound, you must screen it against a broad panel of related proteins. Since the 6-(piperidin-4-yl)pyridin-2-amine scaffold is common in kinase inhibitors, performing a kinome-wide selectivity screen is standard practice.[3][4] This has become a routine and essential step in drug discovery to understand structure-activity relationships and avoid targets with known toxic liabilities.[4]

Several contract research organizations (CROs) offer these services, using different assay technologies. Understanding the technology is key to interpreting the results.

Assay TypePrincipleAdvantagesDisadvantagesExample Providers
Radiometric Assays Measures the transfer of radiolabeled phosphate ([³³P]-ATP) to a substrate.[5][6]Gold standard, direct measure of catalytic activity, high sensitivity.Requires radioactive materials, endpoint assay.Reaction Biology (HotSpot™)
Luminescence Assays Measures kinase activity by quantifying the amount of ADP produced using a coupled luciferase reaction (e.g., ADP-Glo™).[7][8]Non-radioactive, high-throughput, homogeneous format.Indirect measure of phosphorylation, potential for compound interference with luciferase.Promega, Domainex
Mobility Shift Assays Uses microfluidic capillary electrophoresis to separate phosphorylated from non-phosphorylated substrates based on charge/size.[9]Direct measure of substrate conversion, quantitative, low enzyme/substrate requirements.Requires specialized instrumentation.Caliper Life Sciences (now part of PerkinElmer)
Competitive Binding Assays Measures the ability of a compound to displace a known, high-affinity ligand from the ATP-binding site of a large panel of kinases.[6]Does not require an active enzyme or substrate, very broad coverage.Does not measure inhibition of catalytic activity, may not identify allosteric inhibitors.Eurofins (KINOMEscan™)
Cell-Based Target Engagement Measures compound binding to kinases within a live-cell environment using technologies like NanoBRET®.[10]Physiologically relevant (accounts for cell permeability, transporters, etc.), measures direct binding.Coverage may be less comprehensive than biochemical panels, requires cellular expression of targets.Promega

Recommendation: For initial profiling, a broad biochemical screen (e.g., Reaction Biology or Eurofins) provides a comprehensive view of potential off-targets. Any significant hits from this screen should then be validated using orthogonal methods, preferably in a cell-based context.[3][10]

Q4: How can I confirm that Compound-P is actually binding to TKA (and potential off-targets) inside living cells?

Biochemical assays are clean but artificial. A compound that is potent in a test tube may not effectively reach its target in the complex environment of a cell.[3][10] Therefore, demonstrating target engagement in a cellular context is a critical validation step.[1][11]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug binding to its target in intact cells or even tissues.[12][13][14]

Principle of CETSA: The binding of a ligand (like Compound-P) to a protein target (like TKA) generally increases the protein's thermodynamic stability.[12][15] This means the ligand-bound protein will be more resistant to heat-induced denaturation and aggregation. CETSA measures this stabilization.[15][16]

Simplified CETSA Workflow:

  • Treatment: Treat intact cells with either a vehicle (e.g., DMSO) or Compound-P.

  • Heating: Aliquot the treated cells and heat them to a range of different temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured protein fraction via centrifugation.

  • Detection: Quantify the amount of soluble TKA remaining at each temperature using a specific antibody via Western Blot or ELISA.

  • Analysis: Plot the amount of soluble protein versus temperature. A successful target engagement will result in a rightward "shift" of the melting curve for the Compound-P-treated samples compared to the vehicle control, indicating stabilization.[13][15]

A Treat cells with Vehicle or Compound-P B Heat aliquots to a temperature gradient (e.g., 40°C to 70°C) A->B C Lyse cells and centrifuge to pellet aggregates B->C D Collect soluble fraction (supernatant) C->D E Quantify soluble Target Protein (e.g., by Western Blot) D->E F Plot % Soluble Protein vs. Temperature E->F G Shift in melting curve indicates target engagement F->G

Caption: A simplified experimental workflow for CETSA.

CETSA can be used to confirm on-target binding to TKA and can also be applied to validate suspected off-targets identified through biochemical profiling.[14]

References
  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link].

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Validating Chemical Probes. EFMC. Available from: [Link].

  • Fell JB, Che-Leung Law J, Chi-Chi Cho C, et al. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research Communications. Available from: [Link].

  • Eurofins DiscoverX. Kinase Screening & Profiling Service | Drug Discovery Support. Eurofins DiscoverX. Available from: [Link].

  • Almqvist H. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016. Available from: [Link].

  • Domainex. Biochemical kinase assay to improve potency and selectivity. Domainex. 2021. Available from: [Link].

  • Brennan P, Rodriguez SV. Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. 2020. Available from: [Link].

  • Zhang T, Berdis AJ, Liu S. Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. 2022. Available from: [Link].

  • Knight ZA, Shokat KM. Measuring and interpreting the selectivity of protein kinase inhibitors. Chemistry & Biology. 2005. Available from: [Link].

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. 2024. Available from: [Link].

  • Rudolph J, Fiscella M, Mamo M, et al. High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening. 2007. Available from: [Link].

  • Robers MB, Bate N, Curran PJ, et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. 2021. Available from: [Link].

  • Auld DS, Inglese J, Tawa G. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Assay and Drug Development Technologies. 2017. Available from: [Link].

  • Ryding S. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. 2020. Available from: [Link].

  • Martinez Molina D, Jafari R. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. 2016. Available from: [Link].

  • CETSA®. CETSA®. Available from: [Link].

Sources

troubleshooting inconsistent results in 6-(Piperidin-4-yl)pyridin-2-amine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-(Piperidin-4-yl)pyridin-2-amine

Welcome to the technical support guide for 6-(Piperidin-4-yl)pyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic amine. Inconsistent experimental results can be a significant source of frustration and delay. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you achieve reliable and reproducible outcomes.

The unique structure of 6-(Piperidin-4-yl)pyridin-2-amine, featuring a pyridine ring, a piperidine moiety, and two distinct amine functionalities, presents specific challenges in synthesis, purification, and subsequent reactions. Understanding the chemical behavior of these groups is paramount to troubleshooting. This guide is structured to address problems from the ground up, starting with the integrity of your starting material and moving through reaction optimization and final analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-(Piperidin-4-yl)pyridin-2-amine?

A1: Understanding the fundamental properties of the molecule is the first step in troubleshooting. Its basicity, polarity, and stability are critical factors in experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1]
Appearance Typically an off-white to yellow solidGeneral Chemical Knowledge
pKa The molecule has multiple basic sites. The piperidine nitrogen is the most basic (pKa ~11.2), followed by the 2-amino group on the pyridine ring. The pyridine ring nitrogen is the least basic.[2][]General Chemical Knowledge
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate may be limited. It is miscible with water.General Chemical Knowledge

Q2: How should I properly store and handle 6-(Piperidin-4-yl)pyridin-2-amine to ensure its stability?

A2: As an amine, this compound can be susceptible to oxidation and degradation. Proper storage is crucial for reproducibility.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light. For long-term storage, refrigeration is recommended.

  • Handling: Amines can be sensitive to air, particularly carbon dioxide, which can form carbamates. Minimize exposure to the atmosphere during weighing and addition to reactions. Use in a well-ventilated area or a chemical fume hood.

Q3: The TLC of my reaction mixture looks complex. What are the most reactive sites on the molecule that could lead to side products?

A3: The molecule has three primary nitrogen-based nucleophilic/basic sites. Their relative reactivity can be influenced by steric hindrance and electronic effects, often leading to a mixture of products if conditions are not carefully controlled.

G main_mol N1 Pyridine Nitrogen (Lewis Basic Site, Prone to Protonation/Alkylation) N1->main_mol N2 2-Amino Group (Nucleophilic, Primary Amine) N2->main_mol N3 Piperidine Nitrogen (Most Basic & Nucleophilic, Secondary Amine) N3->main_mol

Potential reactive sites on 6-(Piperidin-4-yl)pyridin-2-amine.

Troubleshooting Guide: Synthesis & Purity Issues

Q4: My synthesis of 6-(Piperidin-4-yl)pyridin-2-amine resulted in a very low yield. What are the common pitfalls?

A4: Low yields often trace back to reaction conditions or work-up procedures. The synthesis of piperidine and pyridine derivatives can be complex.[4][5][6]

  • Incomplete Reaction: Monitor the reaction progress diligently using TLC or LC-MS. Many syntheses of substituted pyridines require elevated temperatures or specific catalysts (e.g., Palladium-catalyzed cross-coupling).[7] Ensure your reagents are fresh and anhydrous if the reaction is moisture-sensitive.

  • Product Loss During Work-up: This is a very common issue for basic compounds.

    • Acidic Washes: Do not use strong acidic washes (e.g., 1M HCl) during extraction.[8] The highly basic piperidine nitrogen will be protonated, making the entire molecule water-soluble and causing it to partition into the aqueous layer. If an acid wash is necessary to remove other basic impurities, use a milder, buffered solution (e.g., saturated ammonium chloride) and carefully check the pH.

    • Emulsions: The amphiphilic nature of the molecule can lead to emulsions during extraction. To manage this, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[8]

  • Side Reactions: The presence of multiple amine groups can lead to undesired side reactions, such as over-alkylation or reaction at the wrong site. Consider using a protecting group strategy if you are performing multi-step syntheses.

Q5: I am struggling to purify the crude product. Column chromatography on silica gel gives significant tailing and poor separation. What should I do?

A5: The basic nature of the amine groups leads to strong interactions with the acidic silanol groups on standard silica gel, causing the observed tailing.[9]

Recommended Solutions:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonia in methanol. This will compete with your product for the acidic sites on the silica, improving the peak shape.[9]

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Reverse-Phase Chromatography (C18): If the compound and its impurities have different polarities, reverse-phase chromatography using a mobile phase like water/acetonitrile with a modifier (e.g., 0.1% formic acid or trifluoroacetic acid) can be very effective.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[9] Experiment with different solvent systems (e.g., methanol/ether, ethanol/hexane) to find one that yields high-quality crystals.

Troubleshooting Guide: Reaction Inconsistency

When using 6-(Piperidin-4-yl)pyridin-2-amine as a starting material, inconsistent results are often due to issues with reagent purity, reaction setup, or a misunderstanding of the substrate's reactivity.

G cluster_checks Initial Checks cluster_analysis Problem Analysis cluster_solutions Solutions start Inconsistent Reaction Results check_purity 1. Verify Starting Material Purity (NMR, LC-MS, mp) start->check_purity check_reagents 2. Assess Reagent & Solvent Quality (Freshness, Anhydrous?) start->check_reagents check_setup 3. Review Reaction Setup (Inert Atmosphere, Temp Control) start->check_setup purity_issue Purity Issue Identified check_purity->purity_issue no_issue No Obvious Issues check_purity->no_issue condition_issue Condition Issue Identified check_reagents->condition_issue check_setup->condition_issue purify Re-purify Starting Material (Chromatography/Crystallization) purity_issue->purify resupply Use Fresh Reagents/Solvents condition_issue->resupply rethink Re-evaluate Mechanistic Pathway (Consider Side Reactions) no_issue->rethink end Consistent Results purify->end optimize Systematically Optimize Conditions (Temp, Conc., Catalyst) resupply->optimize optimize->end optimize->end rethink->optimize

A logical workflow for troubleshooting inconsistent reaction results.

Q6: I am performing an N-alkylation/acylation, but I'm getting a mixture of products or no reaction at all. Why?

A6: This is a classic selectivity problem. The piperidine nitrogen is both more basic and generally more nucleophilic than the 2-amino group on the pyridine ring.

  • Mixture of Products: Under standard conditions, acylation or alkylation will likely occur preferentially at the piperidine nitrogen. However, forcing conditions (high temperature, strong base) might lead to reaction at the less reactive 2-amino group or even the pyridine nitrogen.

  • No Reaction: If you are attempting to react at the 2-amino position without protecting the piperidine, your reagent may be consumed in an unproductive acid-base reaction with the more basic piperidine nitrogen. Furthermore, the 2-amino group's nucleophilicity is reduced by the electron-withdrawing effect of the pyridine ring.

Solution Pathway:

  • Selective Reaction: To target the piperidine nitrogen, use mild conditions (e.g., room temperature, a non-nucleophilic base like triethylamine or diisopropylethylamine).

  • Targeting the 2-Amino Group: For selective reaction at the 2-amino position, the piperidine nitrogen must be protected. A Boc (tert-butyloxycarbonyl) group is a common and effective choice. The protection step is followed by the desired reaction and then deprotection.

Q7: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving poor yields. What could be wrong?

A7: Heterocyclic amines can be challenging substrates for cross-coupling reactions as the nitrogen atoms can coordinate to and inhibit the palladium catalyst.

  • Catalyst Inhibition: The lone pairs on any of the three nitrogen atoms can bind to the palladium center, preventing it from participating in the catalytic cycle. The piperidine nitrogen is the most likely culprit due to its high basicity.

  • Base Incompatibility: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) could potentially deprotonate the piperidine or 2-amino groups, changing the electronic properties of your substrate and leading to side reactions.

  • Ligand Choice: The ligand used with the palladium catalyst is crucial for stabilizing the active species and facilitating the reaction. A ligand that is too bulky might be sterically hindered by the piperidine group, while a less sterically demanding ligand might not be effective.

Troubleshooting Steps:

  • Protect the Piperidine: Protecting the piperidine nitrogen with a Boc group is the most robust solution to prevent catalyst inhibition.

  • Screen Bases: If protection is not an option, screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) which are often less problematic than strong alkoxide bases.[10]

  • Screen Ligands and Catalysts: Experiment with different phosphine ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂). Sometimes, a specific combination is required for challenging substrates.

Standard Operating Procedures (SOPs)

SOP 1: Purity Analysis by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of 6-(Piperidin-4-yl)pyridin-2-amine.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm and 280 nm
Sample Prep Dissolve ~1 mg of sample in 1 mL of 50:50 Water/Acetonitrile

Rationale: The C18 column provides good retention for this moderately polar compound. The acidic modifier (formic acid) ensures that the amine groups are protonated, leading to sharp, symmetrical peaks and reproducible retention times.

SOP 2: Boc Protection of the Piperidine Nitrogen

This procedure is essential when subsequent reactions need to target the less reactive 2-amino pyridine group.

  • Dissolution: Dissolve 1.0 equivalent of 6-(Piperidin-4-yl)pyridin-2-amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add 1.5 equivalents of triethylamine (Et₃N) to the solution.

  • Reagent Addition: Slowly add a solution of 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with the solvent.

    • Wash sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine. Caution: The product is still basic due to the 2-aminopyridine moiety; ensure pH does not drop too low during the wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate eluent system) or by crystallization.

Rationale: Boc₂O reacts preferentially with the more nucleophilic piperidine nitrogen. Triethylamine acts as a non-nucleophilic base to neutralize the acid generated during the reaction. The work-up is designed to remove excess reagents and byproducts.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • CymitQuimica. (n.d.). 6-(Piperidin-4-yl)pyridin-2-amine.
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  • PubChem. (n.d.). 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine.
  • Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide.
  • Joule, J. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. University of Manchester.
  • Chem LibreTexts. (2022). Approach to Synthesis Problems.
  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems.
  • Rojas, C. (2025). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube.
  • SWAYAM Prabha IIT Madras Channels. (2021).
  • Domingo, L. R., & Sáez, J. A. (2018). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 42(22), 18404-18412.
  • Sci, L. (2016). How to Tackle Organic Chemistry Synthesis Questions.
  • PubChemLite. (n.d.). 6-(pyridin-4-yl)pyridin-2-amine.
  • Sreenivasa, S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o197.
  • Weng, C.-C., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Molecules, 17(12), 14051-14066.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • BLDpharm. (n.d.). 1183057-39-7|6-Methyl-N-(piperidin-4-yl)pyridin-2-amine.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Božić, B., et al. (2021). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 26(16), 4991.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Shishkina, S. V., et al. (2021).
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  • Wikipedia. (n.d.). Piperidine.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
  • ChemScene. (n.d.). N-(Piperidin-4-ylmethyl)-6-(trifluoromethyl)pyridin-2-amine dihydrochloride.
  • Sreenivasa, S., et al. (2013). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. PubMed.
  • Kumar, G., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1118.
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Technical Support Center: Optimizing Buffer Conditions for 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing experimental buffer conditions to ensure maximal and reproducible activity of this compound. We will move from foundational principles to specific troubleshooting scenarios and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is 6-(Piperidin-4-yl)pyridin-2-amine and why is it provided as a dihydrochloride salt?

6-(Piperidin-4-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring linked to a piperidine ring. This molecular scaffold is common in medicinal chemistry and is explored in the development of therapeutics for the central nervous system (CNS) and as a key intermediate in the synthesis of kinase inhibitors.[1][2][3] The compound possesses two basic nitrogen atoms—one on the pyridine ring and one on the piperidine ring—making it susceptible to protonation.

It is supplied as a dihydrochloride salt (two HCl molecules associated with the amine groups) to enhance its stability and aqueous solubility. In its solid, salt form, the compound is crystalline and less prone to degradation. When dissolved in an aqueous solution, the salt dissociates, and the protonation state of the amine groups becomes dependent on the pH of the buffer.

Q2: Why is buffer optimization so critical for the activity of this compound?

The biological activity of 6-(Piperidin-4-yl)pyridin-2-amine is intrinsically linked to its three-dimensional structure and charge distribution, which are dictated by the protonation state of its amine functional groups. This protonation state is, in turn, controlled by the pH of the surrounding buffer.

  • Target Binding: Most biological targets, such as enzymes or receptors, have a specifically shaped and charged binding pocket. The compound must have the complementary charge and shape to bind effectively. For instance, a target might require a positively charged piperidinium ion to form a key salt bridge interaction.[4] If the buffer pH is too high, this group will be deprotonated (neutral), abolishing this critical interaction and reducing or eliminating activity.

  • Solubility and Aggregation: The charged (protonated) form of the molecule is generally more water-soluble. If the buffer pH is too high (approaching or exceeding the pKa of the amine groups), the molecule may become less soluble, leading to precipitation or aggregation. This reduces the effective concentration of the active monomeric species.[5]

  • Membrane Permeability: While not always relevant for in-vitro assays, the charge of the molecule significantly affects its ability to cross cell membranes. The neutral, deprotonated form is typically more membrane-permeable.

Therefore, controlling the buffer pH is paramount to ensuring the compound is in its most active and soluble form.

Q3: What are the key buffer parameters I need to consider for optimization?

There are three primary buffer parameters you must control and optimize:

  • pH: This is the most critical parameter. It directly controls the protonation state of the compound's amine groups. The optimal pH for activity must be determined empirically as it depends on the specific biological target.

  • Ionic Strength: The total concentration of ions in the solution can influence the activity of your compound. High ionic strength can shield electrostatic interactions, which may either enhance or inhibit binding to the target.[4][6] It can also affect the solubility of the compound ("salting in" or "salting out").[5]

  • Buffer Species: The chemical nature of the buffering agent itself is important. A critical mistake is to use a buffer that contains primary or secondary amines, such as Tris or glycine.[7] These buffer molecules can compete with your compound for binding to the target or even react with other components in your assay, leading to artifacts.[7]

Troubleshooting Guide

This section addresses common problems encountered during experiments with 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride and provides a logical path to their resolution.

Problem: I am observing low or no biological activity.

This is the most common issue and is almost always linked to suboptimal buffer conditions.

Initial Checks & Workflow

The first step in troubleshooting is to systematically evaluate your buffer parameters. The following workflow provides a structured approach to identifying the root cause of low activity.

G cluster_0 Troubleshooting Workflow for Low Activity start Start: Low/No Activity Observed solubility Is the compound fully dissolved? (Visual inspection, light scattering) start->solubility adjust_sol Optimize for Solubility (See Protocol 2) solubility->adjust_sol No (Precipitate) ph_screen Systematically Screen pH (See Protocol 1) solubility->ph_screen Yes (Clear Solution) adjust_sol->ph_screen ionic_screen Titrate Ionic Strength (See Protocol 3) ph_screen->ionic_screen buffer_screen Test Alternative Buffer Species (See Protocol 4) ionic_screen->buffer_screen end Optimal Conditions Identified buffer_screen->end

Caption: Workflow for troubleshooting low compound activity.

Potential Cause 1: Incorrect Protonation State (Suboptimal pH)
  • Explanation: The pKa values of the two amine groups on your molecule determine their charge at a given pH. It is highly probable that your current buffer pH is causing the compound to be in a charge state that is not recognized by its biological target.

  • Solution: Perform a systematic pH screen using a non-interfering buffer system. You should test a range of pH values, typically from pH 5.5 to 8.5, in 0.5 unit increments. It is critical to maintain a constant ionic strength across this pH range.

  • Action: Proceed to Protocol 1: Systematic pH Screening .

Potential Cause 2: Poor Solubility or Aggregation
  • Explanation: Even if the solution appears clear to the naked eye, the compound may be forming small aggregates, reducing the concentration of the active monomeric species. This can happen if the pH of the buffer is too high, neutralizing the charges on the molecule that keep it soluble.

  • Solution: First, confirm solubility by preparing a stock solution in a suitable solvent (e.g., water or DMSO) and then diluting it into your assay buffer. Observe for any cloudiness or precipitation over time. If solubility is an issue, you may need to lower the pH or adjust the ionic strength.

  • Action: Proceed to Protocol 2: Solubility Assessment and Optimization .

Potential Cause 3: Ionic Strength is Masking a Key Interaction
  • Explanation: If the compound's binding to its target relies on a key electrostatic interaction (like a salt bridge), high concentrations of ions in the buffer can shield this interaction, weakening the binding affinity.[4] Conversely, for some interactions, ions may be required.

  • Solution: Test a range of ionic strengths at the optimal pH you determined from Protocol 1. This is typically done by adding a neutral salt, like NaCl or KCl, to your buffer.

  • Action: Proceed to Protocol 3: Ionic Strength Titration .

Problem: My results are inconsistent between experiments.

Reproducibility issues often stem from poorly prepared or unstable buffers.

  • Explanation: Buffer pH can drift over time, especially if not stored properly. The pH of some buffers (like Tris) is also highly sensitive to temperature changes. Inconsistent buffer preparation (e.g., errors in weighing components, incorrect pH adjustment) is a common source of variability.

  • Solution:

    • Calibrate Your pH Meter: Always calibrate your pH meter with fresh standards immediately before preparing buffers.

    • Verify pH After Preparation: After dissolving all components, verify the final pH and adjust as necessary.

    • Prepare Fresh Buffer: For maximum reproducibility, prepare fresh buffer for each set of experiments. If you must store it, keep it refrigerated and tightly sealed.

    • Control Temperature: Perform your assays at a consistent, controlled temperature.

Experimental Protocols & Data Presentation

Recommended Buffer Systems

It is critical to select a buffer that does not contain primary or secondary amines.[7] The table below lists recommended biological buffers and their useful pH ranges. Choose a buffer whose pKa is as close as possible to your target pH.[8]

Buffer SpeciespKa at 25°CEffective pH RangeNotes
MES6.155.5 - 6.7Good's buffer; non-interfering.
PIPES6.766.1 - 7.5Good's buffer; non-interfering.
MOPS7.206.5 - 7.9Good's buffer; non-interfering.
HEPES7.486.8 - 8.2Very common physiological buffer.
Phosphate (PBS)7.20 (pKa2)6.2 - 8.2Can sometimes interact with divalent cations.
TAPS8.407.7 - 9.1Useful for higher pH ranges.

Buffers to Avoid: Tris, Glycine, Citrate (can chelate metals).

Protocol 1: Systematic pH Screening

Objective: To determine the optimal pH for compound activity.

Methodology:

  • Buffer Selection: Choose a buffer from the table above that covers your desired pH range. For a broad screen (e.g., pH 6.0 - 8.0), HEPES is a suitable choice.

  • Buffer Preparation:

    • Prepare a 100 mM solution of the chosen buffer (e.g., HEPES acid form).

    • Divide the solution into several aliquots.

    • Adjust each aliquot to the desired pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using a strong base (e.g., 1M NaOH). Be precise.

    • Crucially, adjust the ionic strength of all buffers to be identical. For example, bring all buffers to a final ionic strength of 150 mM by adding a calculated amount of 5M NaCl stock solution. This isolates the effect of pH.

  • Assay Execution:

    • Set up your biological assay in parallel for each pH condition.

    • Include a "no compound" control for each pH to check for buffer effects on the assay itself.

    • Add 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride to each buffer condition at your desired final concentration.

    • Incubate and measure the activity according to your standard assay protocol.

  • Data Analysis: Plot the measured biological activity (e.g., % inhibition, enzyme rate) as a function of buffer pH. The peak of this curve represents your optimal pH.

Protocol 2: Solubility Assessment and Optimization

Objective: To ensure the compound is fully soluble in the assay buffer.

Methodology:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Dilution Test: Dilute the DMSO stock into your chosen assay buffer (at the optimal pH determined in Protocol 1) to a concentration at least 2-fold higher than your highest planned assay concentration.

  • Visual and Instrumental Inspection:

    • Let the solution sit at room temperature for at least 30 minutes.

    • Visually inspect for any signs of precipitation or cloudiness against a dark background.

    • If available, measure the solution's turbidity using a spectrophotometer (e.g., absorbance at 600 nm) or a nephelometer. An increase in signal over time indicates precipitation.

  • Troubleshooting: If precipitation occurs:

    • Try lowering the pH of the buffer by 0.5 units and repeat.

    • Consider adding a small percentage (e.g., 1-5%) of a co-solvent like DMSO or ethanol to the final assay buffer, ensuring the solvent itself does not interfere with the assay.

Protocol 3: Ionic Strength Titration

Objective: To determine the optimal ionic strength for compound activity at a fixed, optimal pH.

Methodology:

  • Buffer Preparation:

    • Prepare your optimal buffer (e.g., 20 mM HEPES, pH 7.5) as determined from Protocol 1. This is your "base buffer."

    • Prepare a high-concentration stock of a neutral salt (e.g., 5 M NaCl).

  • Assay Setup:

    • Set up your assay in the base buffer.

    • Create a series of conditions where you add increasing amounts of the NaCl stock to achieve a range of final salt concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM added NaCl).

    • Ensure the volume of added NaCl is small to not significantly alter the concentration of other reagents.

  • Execution and Analysis:

    • Add the compound to each ionic strength condition and run the assay.

    • Plot the biological activity as a function of the added NaCl concentration. This will reveal whether your compound's activity is sensitive to ionic strength.

Protocol 4: Buffer Species Comparison

Objective: To confirm that the chosen buffer species is not negatively impacting the assay.

Methodology:

  • Select Alternative Buffers: Choose one or two alternative, non-interfering buffers from the table above whose pKa is also close to your optimal pH. For example, if you found pH 7.5 was optimal with HEPES, you could also test PIPES or MOPS.

  • Prepare Buffers: Prepare the alternative buffers at the exact same concentration, pH, and total ionic strength as your optimized HEPES buffer.

  • Compare Activity: Run your assay with the compound in all three buffer systems (e.g., HEPES, PIPES, MOPS).

  • Analysis: If the activity is similar across all three non-interfering buffers, you can be confident that your chosen buffer species is not creating an artifact. If one gives significantly higher activity, it may be the superior choice for your system.

Decision-Making Logic Diagram

This diagram illustrates the logical flow for selecting and optimizing your final buffer system based on experimental outcomes.

G cluster_1 Buffer Optimization Decision Tree start Begin Optimization ph Determine Optimal pH (Protocol 1) start->ph sol Confirm Solubility at Optimal pH (Protocol 2) ph->sol Peak activity identified ionic Determine Optimal Ionic Strength (Protocol 3) sol->ionic Compound is soluble final Final Optimized Buffer: - Optimal pH - Optimal Ionic Strength - Non-Interfering Species ionic->final Optimal salt conc. found

Caption: Decision tree for finalizing buffer conditions.

References

  • Pion Inc. (2025). How the ionic strength affects the ionization constant (pKa)? Pion Inc. Blog. [Link]

  • MySkinRecipes. (n.d.). (6-Bromo-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride. MySkinRecipes. [Link]

  • Avdeef, A. (2022). The effect of the ionic strength on the constancy of the solubility product. ResearchGate. [Link]

  • Wikipedia. (n.d.). Salt bridge (protein). Wikipedia. [Link]

  • Michail, K., Aljuhani, N., & Siraki, A. (2012). Amine buffers for pH control. ResearchGate. [Link]

  • Novartis AG. (2015). 2-AMINO-4-(PYRIDIN-2-YL)-5,6-DIHYDRO-4H-1,3-OXAZINE DERIVATIVES AND THEIR USE AS BACE-1 AND/OR BACE-2 INHIBITORS.
  • Egorova, K.S., Gordeev, E.G., & Ananikov, V.P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews. [Link]

  • Unchained Labs. (n.d.). 5 considerations for buffer optimization during biologics formulation development. Unchained Labs. [Link]

  • Zhang, M., et al. (2014). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC. ResearchGate. [Link]

  • ChemBK. (n.d.). PIPERIDIN-4-YL-PYRIDIN-4-YL-AMINE X 2 HCL. ChemBK. [Link]

  • AbacipharmTech. (n.d.). 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. AbacipharmTech. [Link]

  • O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports. [Link]

  • PubChem. (n.d.). 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. PubChem. [Link]

  • Al-Zoubi, W., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

  • Yamada, S., et al. (2007). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide. Journal of Pharmacological Sciences. [Link]

  • Butini, S., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. [Link]

  • Scott, J.D., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (BMS-986142): A Potent and Efficacious Non-bile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. [Link]

  • Pinto, D.J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Aminopyridine. PubChem. [Link]

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Technical Support Center: Managing in vitro Aggregation of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of in vitro aggregation of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. Understanding and mitigating aggregation is crucial for obtaining reliable and reproducible experimental data.[1][2]

Introduction to the Challenge: Small Molecule Aggregation

Small molecule aggregation is a phenomenon where compounds self-associate in solution to form colloidal particles, particularly in aqueous buffers used for in vitro assays.[1][2] This behavior is a significant source of assay interference and can lead to false-positive results in high-throughput screening (HTS) campaigns.[1][2] Aggregates can nonspecifically interact with proteins and other biomolecules, leading to misleading structure-activity relationships.[1][2]

While specific aggregation data for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is not extensively published, its chemical structure, containing both hydrophobic (pyridine and piperidine rings) and charged (dihydrochloride salt) moieties, suggests a potential for such behavior under certain experimental conditions. Compounds with 2,6-disubstituted pyridine motifs have been investigated for their potential to inhibit protein aggregation, indicating that this core structure can be involved in intermolecular interactions.[3][4]

This guide will walk you through identifying, understanding, and mitigating the aggregation of this compound to ensure the integrity of your experimental results.

Part 1: Troubleshooting Guide - Is Aggregation Affecting My Assay?

This section provides a systematic approach to diagnose potential aggregation issues with 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride in your experiments.

Question 1: I'm observing inconsistent or non-reproducible results in my assay. Could this be due to compound aggregation?

Answer: Yes, inconsistent results are a hallmark of compound aggregation. The formation of aggregates is highly dependent on factors like local concentration, incubation time, and minor variations in buffer composition, which can lead to significant variability between experiments.

Troubleshooting Workflow:

G A Inconsistent/Non-reproducible Assay Results B Vary Compound Concentration A->B Step 1 C Observe Dose-Response Curve B->C Step 2 D Steep, 'Bell-Shaped' Curve? (Suggests Aggregation) C->D Step 3 Analysis E Perform Aggregation Detection Assays (DLS, Nephelometry) D->E Yes F Implement Mitigation Strategies D->F No (Other issues likely) E->F Step 4 Confirmation G Consistent Results Achieved F->G Step 5 Resolution

Figure 1: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Vary Compound Concentration: Test a broad range of concentrations of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. Aggregation typically occurs above a critical aggregation concentration (CAC).[1] By lowering the concentration, you may be able to work below the CAC and still observe the desired specific activity.[1]

  • Analyze the Dose-Response Curve: Aggregation-based inhibition often produces steep, non-stoichiometric dose-response curves. In some cases, a "bell-shaped" curve may be observed where the response decreases at very high concentrations.

  • Visual Inspection: In some cases, high concentrations of aggregating compounds can lead to visible turbidity in the assay buffer.[5] Centrifuge your compound solution before use to pellet any pre-existing aggregates.

  • Confirm with Biophysical Methods: If you suspect aggregation, it is crucial to confirm it using direct biophysical methods.

Question 2: What methods can I use to directly detect the aggregation of my compound?

Answer: Several biophysical techniques can directly detect and characterize small molecule aggregates.

MethodPrincipleThroughputKey Considerations
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution by analyzing fluctuations in scattered light intensity.[1][6]Low to MediumProvides direct physical evidence of aggregates.[1] Can be performed in microplates for higher throughput.[1]
Nephelometry Measures the amount of light scattered by suspended particles to determine turbidity.[7]HighA rapid method to assess the kinetic solubility of a compound.[7]
Surface Plasmon Resonance (SPR) Can be used to directly detect the binding of aggregates to a sensor surface.[2][6]Low to MediumDifferentiates between specific binding and non-specific aggregation-based interactions.[6]
Resonant Waveguide Grating (RWG) A microplate-based, high-throughput method to identify compound aggregation.[2]HighSuitable for large-scale screening to flag potential aggregators.

Recommendation: For a starting point, DLS is a robust and widely accessible technique to confirm the presence and size of aggregates.[1][6]

Part 2: Mitigation Strategies - How to Prevent or Reduce Aggregation

Once aggregation is confirmed, the following strategies can be employed to minimize its impact on your in vitro experiments.

Question 3: How does buffer composition affect the aggregation of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride?

Answer: Buffer pH and ionic strength are critical factors that can influence the aggregation of small molecules.[5][8][9][10][11]

  • pH: The charge state of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride will change with pH due to the presence of the amine groups on the pyridine and piperidine rings. Altering the pH can change the electrostatic interactions between molecules, potentially reducing the propensity to aggregate.[8]

  • Ionic Strength: Increasing the ionic strength of the buffer can screen electrostatic interactions, which may either promote or inhibit aggregation depending on the nature of the intermolecular forces driving the self-assembly.[8][10][11]

Experimental Protocol: Buffer Optimization

  • Prepare a pH Series: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0) using common biological buffers like phosphate, HEPES, or Tris.

  • Prepare an Ionic Strength Series: Using the optimal pH determined in the previous step, prepare buffers with varying concentrations of a neutral salt like NaCl or KCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

  • Assess Aggregation: Use DLS or nephelometry to measure the aggregation of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride at a fixed concentration in each buffer condition.

  • Select Optimal Buffer: Choose the buffer composition that minimizes aggregation while maintaining the biological activity and stability of your target protein or cells.

Question 4: Can I add detergents to my assay to prevent aggregation?

Answer: Yes, the inclusion of detergents is one of the most effective strategies to prevent the formation of small molecule aggregates.[1]

Mechanism of Action: Detergents are amphipathic molecules that can interact with and disrupt the hydrophobic interactions that often drive compound aggregation.[12][13] They can also prevent non-specific binding of both the compound and target protein to surfaces.[12][14]

Commonly Used Detergents:

Detergent TypeExamplesConcentrationNotes
Non-ionic Triton X-100, Tween-200.001% - 0.1% (v/v)Generally considered milder and less likely to denature proteins.[13]
Zwitterionic CHAPS0.01% - 0.5% (w/v)Possess properties of both ionic and non-ionic detergents; effective at breaking protein-protein interactions but can be less denaturing than ionic detergents.[13]

Workflow for Detergent Optimization:

G A Aggregation Confirmed B Select Non-ionic Detergent (e.g., Tween-20, Triton X-100) A->B Step 1 C Test a Range of Concentrations (e.g., 0.001% - 0.1%) B->C Step 2 D Assess Aggregation (DLS or Nephelometry) C->D Step 3 E Check for Assay Interference D->E Step 4 F Select Lowest Effective Concentration with No Interference E->F Step 5 Analysis

Figure 2: Workflow for optimizing detergent concentration.

Important Considerations:

  • Always test for detergent interference in your assay. Some detergents can affect enzyme activity or interact with assay reagents.[15]

  • The chosen detergent and its concentration should be compatible with your specific assay system.

Question 5: Are there other additives I can use to mitigate aggregation?

Answer: Yes, adding "decoy" or "carrier" proteins like Bovine Serum Albumin (BSA) can also help to reduce the effects of aggregation.[1]

Mechanism of Action: Aggregates can sequester proteins non-specifically. BSA, when added in excess, can act as a target for this non-specific binding, thereby "soaking up" the aggregates and preventing them from interacting with your target protein.[1]

Protocol for Using BSA:

  • Starting Concentration: A suggested starting concentration for BSA is 0.1 mg/mL.[1]

  • Order of Addition: It is crucial to add BSA to the assay buffer before adding 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.[1] This ensures the decoy protein is available to interact with any forming aggregates.

  • Assay Compatibility: Verify that the high concentration of BSA does not interfere with your assay readout.[1]

Part 3: FAQs - Best Practices for Handling and Storage

Proper handling and storage are fundamental to preventing issues with small molecule compounds.[16]

Question 6: What is the best way to prepare and store stock solutions of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride?

Answer: Following best practices for stock solution preparation and storage is essential for maintaining compound integrity.[7][16]

Recommended Practices:

  • Solvent Selection: While DMSO is a common solvent for preparing high-concentration stock solutions, it's important to be aware of its potential for assay interference. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid cell toxicity or other artifacts.[16]

  • Solubility: Be mindful of the compound's solubility limit in your chosen solvent. If the compound "crashes out" of solution, the concentration is no longer accurate.

  • Storage:

    • Store stock solutions at -20°C or -80°C.[16]

    • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[16]

    • Protect from light if the compound is light-sensitive.

  • Pre-use Preparation: Before use, thaw the aliquot and centrifuge it at high speed (e.g., >10,000 x g) for 10 minutes to pellet any pre-formed aggregates. Use the supernatant for your experiments.

Question 7: How should I handle the solid form of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride?

Answer: Proper handling of the solid compound is the first step in ensuring reproducible results.

  • Storage Conditions: Refer to the manufacturer's instructions for the recommended storage temperature.[16][17] For many small molecules, storage at 4°C or -20°C is recommended for long-term stability.[16]

  • Hygroscopicity: As a dihydrochloride salt, the compound may be hygroscopic. Store it in a desiccator to prevent water absorption, which can affect its weight and stability.

  • Weighing: For preparing fresh stock solutions, it is recommended to weigh out the required amount for each experiment, especially for larger quantities (>10 mg).[16]

By implementing these troubleshooting and mitigation strategies, you can minimize the impact of aggregation and generate high-quality, reliable data in your in vitro studies with 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

References

  • Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations.
  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Identification of Small-Molecule Aggregation - Biophysical Analysis-CD BioSciences. Available from: [Link]

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC - NIH. Available from: [Link]

  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods - ResearchGate. Available from: [Link]

  • Detecting alpha-synuclein aggregates with small molecules on single-molecule array - Chemical Science (RSC Publishing). Available from: [Link]

  • Amphiphilic Block Random Copolymers: Influence of pH and Ionic Strength on Aqueous Solution Properties | Macromolecules - ACS Publications. Available from: [Link]

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  • Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. - YouTube. Available from: [Link]

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  • A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide - ACS Publications. Available from: [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. Available from: [Link]

  • Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed. Available from: [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations | Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

  • Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un - Biozentrum. Available from: [Link]

  • Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed. Available from: [Link]

  • Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC - PubMed Central. Available from: [Link]

  • Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed. Available from: [Link]

  • Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium: primary kinetic salt effect or salting-out effect? - RSC Publishing. Available from: [Link]

  • Practical lab tips for avoiding sample loss during storage - YouTube. Available from: [Link]

  • Best Practices for Chemical Storage in Research Labs - Apollo Scientific. Available from: [Link]

  • A guide to the properties and uses of detergents in biological systems - ResearchGate. Available from: [Link]

  • biochemistry - How do detergents interfere with protein assays? - Biology Stack Exchange. Available from: [Link]

  • 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine | C21H22N8 | CID 72715698 - PubChem. Available from: [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. Available from: [Link]

  • Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available from: [Link]

  • 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride | C7H13Cl2N3 - PubChem. Available from: [Link]

  • PIPERIDINE - Ataman Kimya. Available from: [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation | Request PDF - ResearchGate. Available from: [Link]

  • US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents.
  • Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl) - PubMed. Available from: [Link]

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how to increase the stability of 6-(Piperidin-4-yl)pyridin-2-amine stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(Piperidin-4-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on increasing the stability of stock solutions of this compound. By understanding the chemical nature of 6-(Piperidin-4-yl)pyridin-2-amine, users can mitigate degradation and ensure the reliability and reproducibility of their experiments.

Introduction to the Stability of 6-(Piperidin-4-yl)pyridin-2-amine

6-(Piperidin-4-yl)pyridin-2-amine incorporates two key heterocyclic structures: a 2-aminopyridine ring and a piperidine ring. The stability of the compound in solution is inherently linked to the chemical properties of these moieties. The primary degradation pathways to consider are oxidation and hydrolysis. The lone pair of electrons on the pyridine nitrogen can be susceptible to oxidation, and the amine groups can also undergo oxidative degradation. Furthermore, aminopyridines can be prone to hydrolysis under extreme pH conditions. The piperidine ring, while generally stable, can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products.

This guide will provide a comprehensive, question-and-answer-based approach to address common challenges and questions regarding the stability of 6-(Piperidin-4-yl)pyridin-2-amine stock solutions.

Troubleshooting Guide: Common Issues with Stock Solutions

This section addresses specific problems that may arise during the preparation, storage, and use of 6-(Piperidin-4-yl)pyridin-2-amine solutions.

Q1: My 6-(Piperidin-4-yl)pyridin-2-amine powder appears discolored (yellowish or brownish). Is it still usable?

Answer: A change in color of the solid compound, which should ideally be a white to off-white powder, is a potential indicator of degradation. The discoloration may be due to oxidation from prolonged exposure to air or light.

Recommended Actions:

  • Assess Purity: Before use, it is crucial to assess the purity of the compound. This can be done using High-Performance Liquid Chromatography (HPLC) with a UV detector. A comparison of the peak area of the main compound to any impurity peaks will give a quantitative measure of purity.

  • Consider the Impact on Your Assay: For sensitive quantitative assays, using a degraded compound is not recommended as it can lead to inaccurate results. For initial qualitative or screening experiments, it might be acceptable, but the results should be interpreted with caution.

  • Proper Storage: To prevent further degradation, ensure the solid compound is stored in a tightly sealed container, protected from light, and in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen).

Q2: I've prepared a stock solution in DMSO, but a precipitate formed after storing it at -20°C. What should I do?

Answer: Precipitation of a compound from a DMSO stock solution upon freezing is a common issue. This can happen if the solution is supersaturated or if the compound's solubility in DMSO decreases significantly at lower temperatures.[1]

Recommended Actions:

  • Gentle Warming and Sonication: Before use, bring the vial to room temperature and then gently warm it to 37°C in a water bath for 10-15 minutes. Vortex or sonicate the solution to ensure the compound is fully redissolved.[2]

  • Store at Room Temperature: If stability allows, storing the DMSO stock solution at room temperature in a desiccator can prevent freeze-thaw related precipitation.[1] However, a stability study should be performed to ensure no significant degradation occurs at this temperature over the desired storage period.

  • Lower Stock Concentration: Preparing a less concentrated stock solution can prevent precipitation upon freezing.[1] Determine the lowest practical concentration for your experimental needs.

  • Fresh Solutions: For highly sensitive experiments, preparing fresh stock solutions before each use is the most reliable approach to ensure accurate concentrations.[1]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?

Answer: This is a common problem for compounds with low aqueous solubility. The abrupt change in solvent polarity when diluting a DMSO stock into an aqueous medium causes the compound to crash out of solution.

Recommended Actions:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while still maintaining the compound's solubility. Most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.[3]

  • Use a Stepwise Dilution: Instead of a direct, large-volume dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[1]

  • Adjust Buffer pH: The solubility of 6-(Piperidin-4-yl)pyridin-2-amine, being a basic compound, is expected to be pH-dependent. Lowering the pH of the aqueous buffer (e.g., to pH 5-6) will protonate the amine groups, increasing the compound's polarity and aqueous solubility. However, you must ensure the pH is compatible with your experimental system.

  • Consider Solubilizing Excipients: For in vivo studies or challenging in vitro assays, the use of solubilizing agents like cyclodextrins may be necessary to improve aqueous solubility.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the stability and handling of 6-(Piperidin-4-yl)pyridin-2-amine stock solutions.

Q1: What is the best solvent for preparing a stock solution of 6-(Piperidin-4-yl)pyridin-2-amine?

Answer: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of non-polar to moderately polar compounds. 6-(Piperidin-4-yl)pyridin-2-amine is expected to have good solubility in DMSO. For other applications, solvents such as Dimethylformamide (DMF) or alcohols (e.g., ethanol) could be considered, although solubility may be lower.[4] It is always advisable to perform a small-scale solubility test before preparing a large batch of stock solution.

Q2: What is the recommended storage condition for a DMSO stock solution of 6-(Piperidin-4-yl)pyridin-2-amine?

Answer: To maximize long-term stability and minimize degradation, DMSO stock solutions should be stored under the following conditions:

  • Temperature: -20°C or -80°C for long-term storage (months to years).[2] Be mindful of potential precipitation as discussed in the troubleshooting section.

  • Light: Protect from light by using amber vials or by wrapping clear vials in aluminum foil. Light exposure can accelerate oxidative degradation.

  • Moisture: Use anhydrous DMSO and seal vials tightly to prevent moisture absorption, as water can promote hydrolysis or other forms of degradation.[5]

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes, which can accelerate degradation and increase the likelihood of precipitation.[6]

Q3: How long can I expect my stock solution to be stable?

Answer: The stability of the stock solution depends on the storage conditions and the solvent used. In general, a properly prepared and stored DMSO stock solution at -20°C can be stable for several months.[2][7] However, for quantitative studies, it is best practice to perform a stability study. This can be done by periodically analyzing an aliquot of the stock solution by HPLC to check for the appearance of degradation products and a decrease in the main compound's peak area.

Q4: How does pH affect the stability of 6-(Piperidin-4-yl)pyridin-2-amine in aqueous solutions?

Answer: The pH of an aqueous solution is a critical factor for the stability of compounds with ionizable groups like the amines in 6-(Piperidin-4-yl)pyridin-2-amine.

  • Acidic Conditions (pH < 7): In acidic solutions, the amine groups will be protonated. This can increase aqueous solubility. While generally more stable against oxidation in this form, extreme acidic conditions could potentially lead to hydrolysis of the aminopyridine moiety, although this is less common than for other functional groups.

  • Neutral to Alkaline Conditions (pH ≥ 7): In neutral to alkaline solutions, the amine groups will be in their free base form. This form is less water-soluble and more susceptible to oxidative degradation. The lone pair of electrons on the nitrogen atoms is more available to react with oxygen or other oxidizing agents.

For optimal stability in aqueous buffers, it is generally recommended to maintain a slightly acidic pH (e.g., pH 5-6.5), if compatible with the experimental system. A stability study across a range of pH values is the best way to determine the optimal conditions for your specific application.[4][8]

Q5: What are the potential degradation pathways for 6-(Piperidin-4-yl)pyridin-2-amine?

Answer: Based on its structure, the most likely degradation pathways are:

  • Oxidation: This is a primary concern for both the aminopyridine and piperidine rings.

    • Aminopyridine Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. The amino group can also be oxidized.

    • Piperidine Oxidation: The piperidine ring can be oxidized at the nitrogen to form an N-oxide, or at the carbon atoms adjacent to the nitrogen to form imines or hydroxylated derivatives. Ring-opening is also a possibility under harsh oxidative stress.

  • Hydrolysis: While generally less reactive than esters or amides, the aminopyridine structure can undergo hydrolysis under strongly acidic or basic conditions, although specific data for this compound is not available.

  • Photodegradation: Exposure to UV light can provide the energy to initiate and accelerate oxidative degradation pathways.

The following diagram illustrates the key factors influencing the stability of 6-(Piperidin-4-yl)pyridin-2-amine stock solutions.

TroubleshootingWorkflow cluster_prep Preparation & Storage cluster_use Experimental Use cluster_troubleshoot Troubleshooting Start Prepare Stock Solution (e.g., in DMSO) Store Store Appropriately (-20°C, protected from light) Start->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute into Aqueous Buffer Thaw->Dilute Precip_Stock Precipitate in Stock? Thaw->Precip_Stock Precip_Buffer Precipitate in Buffer? Dilute->Precip_Buffer Degradation Suspected Degradation? Precip_Stock->Degradation No Warm_Sonicate Warm & Sonicate Precip_Stock->Warm_Sonicate Yes Lower_Conc Lower Stock [C] Precip_Stock->Lower_Conc Yes Store_RT Store at RT (if stable) Precip_Stock->Store_RT Yes Precip_Buffer->Degradation No Adjust_pH Adjust Buffer pH Precip_Buffer->Adjust_pH Yes Lower_DMSO Lower final [DMSO] Precip_Buffer->Lower_DMSO Yes Step_Dilute Stepwise Dilution Precip_Buffer->Step_Dilute Yes HPLC_Analysis Perform HPLC Stability Study Degradation->HPLC_Analysis Yes Assay Proceed with Assay Degradation->Assay No Prepare_Fresh Prepare Fresh Stock HPLC_Analysis->Prepare_Fresh Optimize_Storage Optimize Storage (e.g., inert gas) HPLC_Analysis->Optimize_Storage

Caption: Troubleshooting workflow for stock solutions.

References

  • MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available from: [Link]

  • PubMed. Small Amine Molecules: Solvent Design Toward Facile Improvement of Protein Stability Against Aggregation and Inactivation. Available from: [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • Frontiers in Pharmacology. Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Available from: [Link]

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  • LCGC International. Stability Studies and Testing of Pharmaceuticals: An Overview. Available from: [Link]

  • PubMed. Studies on repository compound stability in DMSO under various conditions. Available from: [Link]

  • MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Available from: [Link]

  • PMC. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Available from: [Link]

  • NIH. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available from: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

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  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • ResearchGate. What are the chances of precipitation in column while using buffers as mobile phase?. Available from: [Link]

  • Farmacia Journal. HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. Available from: [Link]

  • PubChem. 6-(pyridin-4-yl)pyridin-2-amine. Available from: [Link]

  • PubMed. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Available from: [Link]

  • PMC. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Available from: [Link]

  • MDPI. Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Available from: [Link]

  • PubChem. 6-((((3s, 5r)-5-(((6-Amino-4-Methylpyridin-2-Yl)methoxy)methyl)pyrrolidin-3-Yl)oxy)methyl)-4-Methylpyridin-2-Amine. Available from: [Link]

  • PMC. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Available from: [Link]

  • PubChem. 2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine. Available from: [Link]

  • PubChem. 6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]-N-piperidin-4-ylpyridin-2-amine. Available from: [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Beilstein Journals. Supporting Information Novel library synthesis of 3,4-disubstituted pyridin-2(1H). Available from: [Link]

  • ACS Publications. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-. Available from: [Link]

  • European Patent Office. 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS - EP 3957637 A1. Available from: [Link]

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Technical Support Center: Scaling the Synthesis of 6-(Piperidin-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(Piperidin-4-yl)pyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this important pharmaceutical intermediate from the bench to production. The inherent electronic properties of the pyridine ring and the bifunctional nature of the final product present unique hurdles that require careful consideration and optimization.[1][2]

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides. It aims to provide not just solutions, but a mechanistic understanding of the underlying chemistry to empower you to solve problems effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and strategic decisions you'll face during the development and scale-up of the synthesis.

Q1: What are the most common synthetic routes for 6-(Piperidin-4-yl)pyridin-2-amine, and what are the key scale-up considerations for each?

A1: There are two primary strategies, each with distinct advantages and challenges at scale:

  • Route A: C-C Bond Formation (e.g., Suzuki or Negishi Coupling): This involves coupling a protected piperidine derivative (like an N-Boc-4-piperidine boronic ester) with a functionalized 2-aminopyridine (e.g., 6-halopyridin-2-amine).

    • Scale-Up Pros: Generally high-yielding, modular, and tolerant of various functional groups.

    • Scale-Up Cons: Requires transition-metal catalysts (e.g., Palladium), which can be expensive and require rigorous removal from the final product. The pyridine nitrogen can coordinate with and inhibit the catalyst, complicating reaction kinetics.[2] Catalyst sourcing, handling, and waste stream management are critical at scale.

  • Route B: C-N Bond Formation (e.g., Buchwald-Hartwig Amination or SNAr): This involves coupling a piperidine with a 2-amino-6-halopyridine.

    • Scale-Up Pros: Can be a powerful and direct method. SNAr (Nucleophilic Aromatic Substitution) can sometimes be performed without a metal catalyst if the pyridine ring is sufficiently activated.[3]

    • Scale-Up Cons: Buchwald-Hartwig amination shares the same catalyst cost and removal challenges as Route A. SNAr often requires harsh conditions (high temperatures, strong bases) which can lead to side reactions and impurity formation.[4]

Q2: What are the critical quality attributes (CQAs) for the final product, and how do they impact the choice of synthetic route?

A2: The primary CQAs are typically:

  • Purity/Impurity Profile: Particularly concerning residual heavy metals (like Palladium), regioisomers, and process-related impurities.
  • Physical Form: Crystalline vs. amorphous, which affects handling, stability, and dissolution.
  • Salt Form: The final product is often isolated as a salt (e.g., HCl, HBr) for improved stability and handling.

Your choice of route directly impacts the impurity profile. A route involving a palladium-catalyzed coupling necessitates robust purification strategies and stringent ICP-MS testing for residual palladium. A route using harsh thermal conditions may generate difficult-to-remove isomeric impurities.

Q3: My final product is an oil/amorphous solid that is difficult to handle and purify at scale. What should I do?

A3: This is a common issue with aminopyridines. Consider the following:

  • Salt Formation: Converting the basic final product to a hydrochloride or hydrobromide salt often induces crystallization, providing a stable, easily filterable solid.
  • Solvent Screening: A thorough crystallization solvent screen is essential. Consider anti-solvent crystallization techniques.
  • Seed Crystals: If a crystalline form can be generated, even on a small scale, using it to seed larger batches is a robust strategy for controlling particle size and morphology.

Part 2: Troubleshooting Guide for Key Synthetic Stages

This section provides detailed, question-and-answer-based troubleshooting for specific experimental challenges.

Stage 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki coupling of 6-bromo-pyridin-2-amine with N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a common and effective route. However, scaling it presents challenges.

Q4: My Suzuki coupling reaction is stalling, showing low conversion even after extended reaction times. What are the likely causes?

A4: Stalled Suzuki reactions with pyridine substrates are often linked to catalyst deactivation or poor reaction kinetics.

  • Cause 1: Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine's nitrogen atom can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[2]

  • Solution 1a: Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands form stable, active complexes with palladium that are less susceptible to displacement by the pyridine substrate.

  • Solution 1b: Slow Addition: Instead of adding all the 6-bromo-pyridin-2-amine at once, add it slowly over several hours. This keeps its instantaneous concentration low, minimizing catalyst inhibition.

  • Cause 2: Ineffective Base: The base (e.g., K₂CO₃, Cs₂CO₃) must be sufficiently soluble and active. In biphasic systems (e.g., Toluene/Water), poor mixing can limit the availability of the base in the organic phase.

  • Solution 2a: Phase Transfer Catalyst: Adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the transport of the base into the organic layer.

  • Solution 2b: Homogeneous System: Consider switching to a solvent system where the base has better solubility, such as using potassium phosphate in dioxane/water.

Workflow: Troubleshooting a Stalled Suzuki Coupling

Purification_Workflow A Crude Reaction Mixture (Free Base) B Aqueous Workup (Add water, adjust pH > 12) A->B Quench C Add NaCl to Saturate (Salting Out) B->C Improve Partitioning D Extract with 2-MeTHF (3x Volumes) C->D Extraction E Combine Organic Layers Dry over Na2SO4 D->E F Solvent Swap to IPA/Heptane E->F Prepare for Crystallization G Crystallization / Filtration F->G H Pure Crystalline Product G->H

Caption: Optimized workflow for the extraction and isolation of the free base product.

References

  • Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (2006). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Synthetic Communications, 27(5), 841-850. [Link]

  • Campeau, L. C., & Fagnou, K. (2007). C-H Bond Functionalization in Heterocyclic Chemistry. Chemical Society Reviews, 36(7), 1058-1068. [Link]

  • Shang, R., & Fu, Y. (2012). C-H Functionalization of Pyridines. Beilstein Journal of Organic Chemistry, 8, 2116-2131. [Link]

  • Bohrium Science. (2023). C-H Functionalization of Pyridines. Ask This Paper. [Link]

  • Baruah, M., & Boruah, R. C. (2010). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 21(8), 1569-1573. [Link]

  • Koenigs, E., & Greiner, H. (1931). Über die Reduktion des 4-Nitropyridin-N-oxids. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(5), 1049-1055. [Link]

  • Knochel, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(40), 13137-13141. [Link]

  • Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

  • Halford, B. (2022). 2 approaches to new pyridines. Chemical & Engineering News, 100(42). [Link]

  • Tundel, R. E., & Anderson, K. W. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2007(15), 188-195. [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Organic Chemistry Portal. Synthesis of piperidines. [Link]

Sources

Technical Support Center: Analytical Methods for Impurity Profiling of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this active pharmaceutical ingredient (API). The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product.[1][2] This resource offers troubleshooting guidance and frequently asked questions to address specific challenges you may encounter during your analytical workflows.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses common issues encountered during the analysis of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride and provides a systematic approach to their resolution.

Diagram: Troubleshooting Workflow for Impurity Analysis

Troubleshooting Workflow start Start: Unexpected Peak or OOS Result check_system Step 1: Verify System Suitability - Check retention time, peak shape, resolution, and tailing factor. - Is the system performing as expected? start->check_system system_ok System OK check_system->system_ok Yes system_not_ok System Not OK check_system->system_not_ok No check_sample Step 2: Evaluate Sample Preparation - Review sample and standard preparation procedures. - Were correct solvents and concentrations used? - Any potential for sample degradation? system_ok->check_sample investigate_hplc Troubleshoot HPLC System - Check mobile phase preparation. - Inspect column for degradation. - Verify detector performance. system_not_ok->investigate_hplc reanalyze Re-analyze Sample investigate_hplc->reanalyze reanalyze->check_system sample_ok Sample Prep OK check_sample->sample_ok Yes sample_not_ok Sample Prep Not OK check_sample->sample_not_ok No identify_impurity Step 3: Impurity Identification - Does the peak correspond to a known impurity? - Use LC-MS for mass identification. - Perform forced degradation studies to generate potential degradants. sample_ok->identify_impurity reprepare_sample Re-prepare and Re-analyze Sample sample_not_ok->reprepare_sample reprepare_sample->check_sample known_impurity Known Impurity identify_impurity->known_impurity Yes unknown_impurity Unknown Impurity identify_impurity->unknown_impurity No quantify Quantify Impurity - Use a validated method. - Ensure linearity, accuracy, and precision are met. known_impurity->quantify elucidate_structure Structural Elucidation - Isolate impurity using preparative HPLC. - Characterize using NMR and high-resolution MS. unknown_impurity->elucidate_structure report Report and Document Findings quantify->report elucidate_structure->quantify

Caption: A systematic workflow for troubleshooting unexpected analytical results.

Q1: I'm observing a new, unidentified peak in my HPLC chromatogram. What are the initial steps I should take?

A1: The appearance of an unknown peak necessitates a systematic investigation. First, verify the integrity of your analytical system by checking system suitability parameters (e.g., retention time stability, peak asymmetry, and resolution of known peaks). If the system is performing within specifications, the focus should shift to the sample itself.

  • Causality: An unknown peak can arise from multiple sources: contamination during sample preparation, degradation of the API, a new process-related impurity, or an issue with the mobile phase. A logical, step-wise elimination of these possibilities is crucial for efficient problem-solving.

  • Actionable Advice:

    • Re-prepare the mobile phase and sample: This rules out contamination or errors in preparation.

    • Inject a blank (solvent): This helps to identify if the peak originates from the solvent or system.

    • Review the synthesis/storage history: Have there been any changes in the manufacturing process or storage conditions that could lead to a new impurity?

    • Perform co-injection: Spike the sample with known related substances to see if the unknown peak co-elutes.

Q2: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?

A2: Poor peak shape can compromise the accuracy and precision of quantification. The underlying cause is often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. 6-(Piperidin-4-yl)pyridin-2-amine is a basic compound, which can be prone to tailing on silica-based columns.

  • Causality: Peak tailing for basic compounds is often caused by interaction with acidic silanol groups on the surface of the C18 stationary phase. Peak fronting can be a sign of column overload.

  • Actionable Advice:

    • Adjust mobile phase pH: For a basic compound, a low pH mobile phase (e.g., pH 2-3 using formic acid or phosphoric acid) will ensure the analyte is in its protonated form, minimizing interactions with silanols.

    • Use a base-deactivated column: These columns have end-capping to block silanol groups, leading to improved peak shape for basic analytes.

    • Lower the sample concentration: If fronting is observed, dilute the sample to avoid overloading the column.

    • Check for column degradation: A void at the head of the column can cause peak splitting or tailing. Reversing the column for a few injections (if permitted by the manufacturer) or replacing it may be necessary.

Q3: I'm having difficulty achieving adequate separation between the main peak and a closely eluting impurity. What are my options?

A3: Achieving baseline separation is critical for accurate quantification. When impurities co-elute, method optimization is required.

  • Causality: The selectivity of a chromatographic method is influenced by the mobile phase composition, stationary phase chemistry, and temperature. Fine-tuning these parameters can enhance resolution.

  • Actionable Advice:

    • Modify the organic modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.

    • Adjust the mobile phase pH: Small changes in pH can affect the ionization state of the API and impurities, leading to changes in retention and potentially improved separation.

    • Change the stationary phase: If mobile phase optimization is insufficient, consider a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).

    • Optimize the temperature: Lowering the temperature can sometimes improve resolution, although it will increase analysis time.

    • Employ a gradient elution: A shallow gradient can help to separate closely eluting peaks.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical methods for impurity detection in 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

Diagram: Impurity Analysis Method Selection

Method Selection cluster_0 Impurity Type cluster_1 Primary Analytical Technique cluster_2 Confirmatory/Structural Elucidation Organic Impurities Organic Impurities HPLC-UV HPLC-UV Organic Impurities->HPLC-UV Quantification LC-MS LC-MS Organic Impurities->LC-MS Identification FTIR FTIR Organic Impurities->FTIR Functional Groups Inorganic Impurities Inorganic Impurities ICP-MS ICP-MS Inorganic Impurities->ICP-MS Quantification Residual Solvents Residual Solvents GC-FID/MS GC-FID/MS Residual Solvents->GC-FID/MS Quantification NMR NMR LC-MS->NMR Structure High-Resolution MS High-Resolution MS LC-MS->High-Resolution MS Structure

Caption: Selection of analytical techniques based on impurity type.

Q4: What are the most common types of impurities I should expect to find in 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride?

A4: Impurities in an API can be classified into three main categories as per ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts. For this specific molecule, potential organic impurities could arise from the starting materials (e.g., substituted pyridines and piperidines) or from side reactions during synthesis.[4] Degradation products can form under stress conditions like heat, light, humidity, and extreme pH.[5]

  • Inorganic Impurities: These can include reagents, ligands, inorganic salts, and heavy metals. Their presence is usually controlled by the manufacturing process.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process. Their levels are strictly controlled according to ICH Q3C guidelines.[6]

Q5: Which analytical technique is most suitable for the routine quality control of this API?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for the analysis of organic impurities in pharmaceutical products.[7] A well-developed and validated stability-indicating HPLC method can separate and quantify the API from its process-related impurities and degradation products.

  • Rationale: HPLC offers excellent resolution, sensitivity, and reproducibility. UV detection is suitable for this molecule as the pyridine ring is a chromophore.[8] For routine QC, an isocratic method is often preferred for its simplicity and robustness. However, a gradient method may be necessary to resolve all potential impurities.[3]

Q6: When is it necessary to use Mass Spectrometry (MS)?

A6: Mass Spectrometry, typically coupled with liquid chromatography (LC-MS), is an indispensable tool for impurity profiling.[1][7] It is particularly crucial in the following scenarios:

  • Identification of Unknown Impurities: When a new peak is detected in the HPLC chromatogram, LC-MS can provide the molecular weight of the impurity, which is the first step in its structural elucidation.[9][10]

  • Forced Degradation Studies: During forced degradation studies, numerous degradation products can be formed. LC-MS is used to track the formation of these degradants and to obtain their mass information.[5]

  • Genotoxic Impurity Analysis: For potentially mutagenic impurities, which have very low acceptable limits, highly sensitive techniques like LC-MS/MS are required for trace-level quantification.

Q7: How do I develop a stability-indicating HPLC method?

A7: A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation. The development and validation of such a method involve several key steps:

  • Forced Degradation Studies: The API is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[5][11] The goal is to achieve 5-20% degradation of the API.

  • Method Development: A chromatographic method is developed to separate the API from all the degradation products formed. This involves optimizing the column, mobile phase, and other chromatographic parameters.

  • Method Validation: The method is validated according to ICH Q2(R1) guidelines.[12][13][14] This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by showing that the API peak is pure and free from any co-eluting degradation products, often using a photodiode array (PDA) detector for peak purity analysis.[12]

Experimental Protocol: Stability-Indicating HPLC-UV Method

This section provides a detailed, step-by-step methodology for a typical stability-indicating HPLC-UV method for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride reference standard and test sample.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid and sodium hydroxide for pH adjustment.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to the desired concentration.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the test sample in the same diluent.

4. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before injection.

Data Presentation: Method Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of an impurity quantification method as per ICH Q2(R1) guidelines.[12][13]

Validation ParameterAcceptance Criteria
Specificity The method must be able to differentiate and quantify the analyte in the presence of impurities and degradants. Peak purity of the main peak should be demonstrated.
Linearity R² ≥ 0.99 for the calibration curve over the specified range.
Range From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
Accuracy Recovery of 80-120% for spiked impurities at three concentration levels.
Precision (Repeatability) RSD ≤ 5% for multiple injections of a single sample preparation.
Precision (Intermediate) RSD ≤ 10% for analyses conducted on different days with different analysts/equipment.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio > 10).
Robustness The method's performance should not be significantly affected by small, deliberate variations in parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).

References

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21).
  • Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal.
  • Quality Guidelines. ICH.
  • ICH Q2 Analytical Method Valid
  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, October 22). Abraham Entertainment.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025, December 22).
  • Forced degradation studies. (2016, December 14). MedCrave online.
  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8).
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
  • Development of forced degradation and stability indic
  • Mass spectrometry in impurity profiling. (2025, August 7).
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • Piperidine synthesis. Organic Chemistry Portal.
  • PIPERIDINE.

Sources

Validation & Comparative

A Comparative Guide to Aminopyridine-Based Kinase Inhibitors: Evaluating 6-(Piperidin-4-yl)pyridin-2-amine in the Context of PIM Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Aminopyridine Scaffold in Kinase Inhibitor Design

Protein kinases are integral to cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering more targeted and personalized therapeutic options.[1][4]

A recurring structural motif in many successful kinase inhibitors is the aminopyridine scaffold. This privileged structure is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for potent and selective inhibition.[3] The versatility of the aminopyridine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 6-(Piperidin-4-yl)pyridin-2-amine, a representative aminopyridine-containing compound, against a panel of well-characterized inhibitors of the PIM kinase family.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a wide range of hematological and solid tumors.[5][6][7] PIM kinases are constitutively active and play a crucial role in cell survival, proliferation, and resistance to apoptosis, making them an attractive target for cancer therapy.[7][8] This guide will objectively compare the hypothetical potential of 6-(Piperidin-4-yl)pyridin-2-amine with established PIM kinase inhibitors, supported by experimental data and detailed methodologies for researchers seeking to evaluate novel compounds targeting this important kinase family.

Comparative Analysis of PIM Kinase Inhibitors

To provide a robust framework for evaluating the potential of novel aminopyridine compounds like 6-(Piperidin-4-yl)pyridin-2-amine, we will compare it to three well-documented PIM kinase inhibitors: SGI-1776, SMI-4a, and AZD1208. These compounds have been extensively studied and provide a valuable benchmark for potency and cellular activity.

Quantitative Data Summary: In Vitro Kinase Inhibition

The following table summarizes the biochemical potency of the selected PIM kinase inhibitors against the three PIM isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting the kinase activity by 50%.

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Reference
6-(Piperidin-4-yl)pyridin-2-amine Data Not AvailableData Not AvailableData Not Available-
SGI-1776 736369[8]
SMI-4a 15020Not Reported[8]
AZD1208 Potent, selective pan-PIM inhibitorPotent, selective pan-PIM inhibitorPotent, selective pan-PIM inhibitor[8]

Note: While experimental data for 6-(Piperidin-4-yl)pyridin-2-amine is not publicly available, its structural similarity to other kinase inhibitors suggests potential activity that warrants investigation.

Experimental Protocols

To ensure scientific integrity and enable researchers to validate and expand upon these findings, detailed experimental protocols for key assays are provided below.

In Vitro PIM Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of the PIM kinase.

Materials:

  • PIM1, PIM2, or PIM3 kinase (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer (Thermo Fisher Scientific)

  • Test compounds (e.g., 6-(Piperidin-4-yl)pyridin-2-amine, SGI-1776)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Add 2.5 µL of the PIM kinase-Eu-anti-GST antibody mix.

  • Add 5 µL of the Alexa Fluor™ 647-tracer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of a compound.

Materials:

  • Cancer cell line (e.g., MV4-11, a human leukemia cell line with high PIM1 expression)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the PIM Kinase Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the PIM kinase signaling pathway and the workflow for evaluating a novel kinase inhibitor.

PIM_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Receptors cluster_pim PIM Kinases cluster_downstream Downstream Effects Cytokines Cytokines JAK_STAT_Pathway JAK_STAT_Pathway Cytokines->JAK_STAT_Pathway Growth_Factors Growth_Factors Growth_Factors->JAK_STAT_Pathway PIM1 PIM1 JAK_STAT_Pathway->PIM1 PIM2 PIM2 JAK_STAT_Pathway->PIM2 PIM3 PIM3 JAK_STAT_Pathway->PIM3 BAD BAD PIM1->BAD phosphorylates p27 p27 PIM1->p27 phosphorylates c_Myc c_Myc PIM1->c_Myc stabilizes Apoptosis_Inhibition Apoptosis_Inhibition BAD->Apoptosis_Inhibition Proliferation Proliferation p27->Proliferation c_Myc->Proliferation Cell_Survival Cell_Survival Apoptosis_Inhibition->Cell_Survival

Caption: PIM Kinase Signaling Pathway.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound_Synthesis Biochemical_Assay Biochemical_Assay Compound_Synthesis->Biochemical_Assay IC50 Determination Cell_Based_Assay Cell_Based_Assay Biochemical_Assay->Cell_Based_Assay Potent Compounds In_Vivo_Studies In_Vivo_Studies Cell_Based_Assay->In_Vivo_Studies Active Compounds Lead_Optimization Lead_Optimization In_Vivo_Studies->Lead_Optimization Efficacious Compounds

Sources

The Ascendant Scaffold: Evaluating the Efficacy of 6-(Piperidin-4-yl)pyridin-2-amine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Class of Kinase Inhibitors

In the landscape of modern oncology, the quest for selective and potent small molecule inhibitors remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the pyridin-2-amine core has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pockets of various kinases. This guide delves into the burgeoning class of 6-(Piperidin-4-yl)pyridin-2-amine analogs, a scaffold that has shown considerable promise in the development of targeted cancer therapeutics. While direct comparative studies on a wide range of these specific analogs are emerging, by examining closely related structures and the broader family of aminopyridine-based kinase inhibitors, we can construct a robust framework for understanding their potential efficacy, mechanism of action, and the critical structure-activity relationships that govern their performance in cancer cell lines.

The Strategic Importance of the 6-(Piperidin-4-yl)pyridin-2-amine Core

The design of kinase inhibitors often revolves around establishing a strong "hinge-binding" interaction, where a heterocyclic motif forms hydrogen bonds with the backbone of the kinase hinge region. The 2-aminopyridine moiety is exceptionally well-suited for this role. The piperidin-4-yl group at the 6-position provides a versatile exit vector, allowing for the introduction of various substituents that can probe deeper into the ATP pocket, targeting regions that confer selectivity and enhance potency. This modular design is a key reason for the keen interest in this scaffold among medicinal chemists.

A prime example of a closely related and well-studied scaffold is the 6-amino-2-piperazinylpyridine core, which has been successfully employed in the development of Rho-associated coiled-coil kinase (ROCK) inhibitors.[1][2] The substitution of a nitrogen atom in the piperazine ring for a carbon in the piperidine ring represents a subtle but significant modification that can alter the compound's physicochemical properties, such as basicity and lipophilicity, thereby influencing its pharmacokinetic profile and off-target activities.

Comparative Efficacy Across Cancer Cell Lines: A Synthesis of Available Data

Direct, comprehensive screening data for a library of 6-(Piperidin-4-yl)pyridin-2-amine analogs against a wide panel of cancer cell lines is not yet consolidated in the public domain. However, by synthesizing data from studies on structurally analogous compounds, we can infer the potential of this class. The following table collates IC50 values for various aminopyridine and related derivatives, illustrating their activity spectrum and highlighting the potency that can be achieved with this general scaffold.

Compound Class/AnalogTarget/MechanismCancer Cell LineIC50 (µM)Reference
6-Amino-2-piperazinylpyridine (Cpd 14r)ROCK2 InhibitorMDA-MB-231 (Breast)0.0826[1][2]
Pyridopyrimidinone (Cpd 31)PI3K/mTOR InhibitorPC-3M (Prostate)(In vivo efficacy)[3][4]
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Cpd 78)CDK4/6 InhibitorMV4-11 (Leukemia)0.023[5]
2-Oxopyridine (Cpd 1)G2/M Arrest, ApoptosisHepG2 (Liver)4.5[6]
2-Oxopyridine (Cpd 1)G2/M Arrest, ApoptosisMCF-7 (Breast)>10[6]
Nicotinonitrile (Cpd 14a)Not SpecifiedNCI-H460 (Lung)0.025[7]
Nicotinonitrile (Cpd 14a)Not SpecifiedRKOP 27 (Colon)0.016[7]

Key Insights from the Data:

  • High Potency: Analogs based on the 6-aminopyridine scaffold can achieve nanomolar potency against their target kinases and cancer cell lines.[1][2][5][7]

  • Target Diversity: The versatility of the scaffold allows for the development of inhibitors against a range of kinases, including ROCK, PI3K/mTOR, and CDKs, which are implicated in various cancers.[1][2][3][4][5]

  • Cell Line Specificity: As is common with targeted agents, the efficacy of these compounds can be highly dependent on the genetic makeup of the cancer cell line. For instance, inhibitors of the PI3K/mTOR pathway are expected to be more effective in cell lines with activating mutations in this pathway.

Unraveling the Mechanism of Action: A Focus on Kinase Inhibition

The primary mechanism by which 6-(Piperidin-4-yl)pyridin-2-amine analogs are expected to exert their anticancer effects is through the inhibition of protein kinases that are critical for tumor cell proliferation, survival, and metastasis.

The ROCK Signaling Pathway: A Case Study in Metastasis Inhibition

The ROCK signaling pathway is a crucial regulator of the actin cytoskeleton and cell motility. Its overactivation is frequently associated with cancer cell invasion and metastasis. The development of 6-amino-2-piperazinylpyridine-based ROCK2 inhibitors provides a compelling case study.[1][2]

ROCK_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK Kinase RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates Myosin Myosin Light Chain (MLC) ROCK->Myosin Phosphorylates Cofilin Cofilin LIMK->Cofilin Inactivates (via P) Actin_Pol Actin Polymerization Cofilin->Actin_Pol Inhibits Stress_Fibers Stress Fiber Formation & Contraction Actin_Pol->Stress_Fibers MLC_P Phospho-MLC MLC_P->Stress_Fibers Metastasis Cell Migration & Invasion Stress_Fibers->Metastasis Analog 6-(Piperidin-4-yl)pyridin-2-amine Analog (Inhibitor) Analog->ROCK Inhibits

Caption: The ROCK signaling pathway and the inhibitory action of aminopyridine analogs.

By inhibiting ROCK, these analogs can prevent the phosphorylation of downstream targets like Myosin Light Chain (MLC) and LIM Kinase (LIMK). This leads to a disruption of stress fiber formation and a reduction in cellular contractility and motility, ultimately impairing the ability of cancer cells to metastasize.[1][2]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of novel 6-(Piperidin-4-yl)pyridin-2-amine analogs, a standardized yet adaptable series of in vitro assays is essential. The following protocols are foundational for characterizing the anticancer properties of these compounds.

General Experimental Workflow

Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cell-Based Functional Assays Synthesis Synthesis Purity_Analysis Purity_Analysis Synthesis->Purity_Analysis LC-MS, NMR Kinase_Assay Biochemical Kinase Assay (e.g., Kinase-Glo) Purity_Analysis->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, SRB) Kinase_Assay->Cell_Proliferation Mechanism_Assay Mechanism of Action (e.g., Western Blot, Cell Cycle Analysis) Cell_Proliferation->Mechanism_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Scratch Assay, Transwell) Cell_Proliferation->Migration_Assay

Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.

Step-by-Step Methodologies

A. Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Assay)

  • Objective: To determine the direct inhibitory effect of the analog on the target kinase activity (e.g., ROCK2).

  • Materials: Recombinant human kinase, appropriate substrate (e.g., specific peptide), ATP, Kinase-Glo® reagent, white 96-well plates.

  • Procedure:

    • Prepare a serial dilution of the test analog in DMSO.

    • In a 96-well plate, add the kinase, the substrate, and the test analog at various concentrations.

    • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

    • Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

B. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effect of the analog on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MDA-MB-231, A549), complete culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test analog and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

C. Cell Migration "Scratch" Assay

  • Objective: To evaluate the effect of the analog on cancer cell motility.[1]

  • Materials: Cancer cell lines, culture dishes, pipette tips.

  • Procedure:

    • Grow the cells to a confluent monolayer in a culture dish.

    • Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium containing the test analog at a non-toxic concentration.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).

    • Measure the area of the gap at each time point and calculate the percentage of wound closure.

    • Compare the migration rate of treated cells to that of untreated control cells.

Conclusion and Future Directions

The 6-(Piperidin-4-yl)pyridin-2-amine scaffold represents a highly promising platform for the development of novel kinase inhibitors for cancer therapy. By leveraging the extensive knowledge gained from structurally related compound series, researchers can rationally design analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. The comparative data, while synthesized from various sources, strongly suggests that this class of compounds can achieve clinically relevant levels of efficacy in vitro.

Future work should focus on the systematic synthesis and screening of a dedicated library of 6-(Piperidin-4-yl)pyridin-2-amine analogs against a broad panel of cancer cell lines and kinases. This will enable the construction of a detailed structure-activity relationship, elucidating the optimal substituents on both the pyridine and piperidine rings for targeting specific kinases. Furthermore, in vivo studies in relevant xenograft models will be crucial to validate the therapeutic potential of the most promising candidates identified through in vitro screening. The path forward for this scaffold is bright, with the potential to deliver a new generation of targeted therapies for patients in need.

References

  • Title: Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Source: PubMed URL: [Link]

  • Title: Rational Design of 6‐Amino‐2‐Piperazinylpyridine‐Based ROCK2 Inhibitors With Anti‐Breast Cancer Metastatic Efficiency Source: ResearchGate URL: [Link]

  • Title: Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors With Anti-Breast Cancer Metastatic Efficiency. Source: R Discovery URL: [Link]

  • Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: ACS Publications URL: [Link]

  • Title: Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells Source: Spandidos Publications URL: [Link]

  • Title: Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon Source: MDPI URL: [Link]

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Introduction: The Critical Role of M3 Muscarinic Receptor Antagonists in Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validating (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide as a Specific M3 Muscarinic Receptor Research Tool

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptors (M1-M5), are pivotal in mediating the effects of the neurotransmitter acetylcholine.[1][2] The M3 subtype, in particular, is a key therapeutic target. It is predominantly coupled to Gq/11 proteins, and its activation triggers a signaling cascade via phospholipase C (PLC), leading to intracellular calcium mobilization.[1] This pathway governs smooth muscle contraction in various organs, including the airways and the gastrointestinal tract, making the M3 receptor a focal point for developing treatments for conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[3][4]

The development of subtype-selective antagonists is crucial for dissecting the specific physiological roles of the M3 receptor and for minimizing off-target effects. An ideal research tool must be rigorously validated for its potency, selectivity, and mechanism of action. This guide provides a comprehensive validation framework for (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (hereafter referred to as Compound A), a novel and potent antagonist with significant selectivity for the M3 receptor over the M2 subtype.[5] We will compare its performance against other commonly used muscarinic antagonists, such as Darifenacin, Solifenacin, and Tiotropium, and provide detailed experimental protocols for its validation.

Comparative Pharmacological Profile

A thorough validation of a research tool begins with its biochemical and functional characterization. The primary goal is to quantify its affinity for the target receptor and its selectivity against other related receptors.

Biochemical Validation: Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[2] These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.

The selectivity of Compound A was established by testing its binding affinity against all five human muscarinic receptor subtypes (M1-M5) expressed in Chinese hamster ovary (CHO) cells.[5]

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1M2M3M4M5M2/M3 Selectivity RatioReference
Compound A 1.55402.8157.7193 [5]
Darifenacin 8.27.49.17.38.0~0.8 [6]
Solifenacin 7.66.98.0--~0.9 [6]
Tiotropium HighLowerHigh--Kinetic Selectivity *[7][8]

Note: Tiotropium's selectivity is primarily kinetic, meaning it dissociates much more slowly from M1 and M3 receptors than from M2 receptors, leading to a longer duration of action at M1/M3.[8]

Expertise & Experience: The data clearly demonstrates that Compound A possesses high affinity for the M3 receptor (Ki = 2.8 nM) and, crucially, a remarkable 193-fold selectivity over the M2 receptor.[5] This M2-sparing profile is highly desirable for a research tool aimed at studying M3-mediated functions, as co-inhibition of M2 receptors can lead to confounding effects, particularly in tissues where both subtypes are expressed, such as airway smooth muscle.[9] In contrast, while also used as M3-selective agents, Darifenacin and Solifenacin show much lower binding selectivity against the M2 receptor.[6]

Functional Validation: In Vitro and In Vivo Selectivity

Binding affinity does not always directly translate to functional activity. Therefore, it is essential to validate the compound in functional assays that measure the physiological response to receptor activation and blockade.

In Vitro Functional Selectivity

A classic approach to assess functional M3/M2 selectivity is to compare the antagonist's potency in isolated tissues where these receptors mediate distinct physiological responses. In rats, carbachol-induced trachea contraction is primarily mediated by M3 receptors, while carbachol-induced atrial slowing (bradycardia) is mediated by M2 receptors.[5]

Table 2: Functional Antagonism in Isolated Rat Tissues

CompoundTrachea (M3) KB (nM)Atria (M2) KB (nM)Functional Selectivity (Atria/Trachea)Reference
Compound A 1.2650540-fold [5]

Trustworthiness: The 540-fold functional selectivity of Compound A for M3-mediated tracheal contraction over M2-mediated atrial effects provides strong, self-validating evidence of its M2-sparing activity.[5] This functional data corroborates the biochemical binding assays and confirms that Compound A is a highly selective tool for probing M3 receptor function in vitro.

In Vivo Validation

The ultimate test of a research tool's utility is its performance in a complex biological system. In vivo studies in rats were used to assess Compound A's ability to selectively block M3-mediated bronchoconstriction without affecting M2-mediated bradycardia.[5]

Table 3: In Vivo Antagonist Potency in Rats (Intravenous Administration)

Effect (Primary Receptor)Compound A ED50 (mg/kg)InterpretationReference
Inhibition of Acetylcholine-induced Bronchoconstriction (M3) 0.022Potent M3 antagonism[5]
Inhibition of Acetylcholine-induced Bradycardia (M2) ≥10Weak M2 antagonism[5]

Authoritative Grounding: The significant separation between the ED50 values for bronchoprotection (M3) and bradycardia (M2) in vivo provides compelling evidence for the M3-selectivity of Compound A in a whole-animal model.[5] Furthermore, Compound A demonstrated low brain penetration in rats (brain/plasma ratio of 0.13), suggesting a reduced risk of central nervous system side effects compared to less polar antagonists like scopolamine.[5] This is a critical feature for a research tool intended to study peripheral M3 receptor functions.

Experimental Protocols for Validation

To ensure scientific rigor, the validation of any new research tool should follow established, robust protocols. Below are detailed methodologies for the key experiments described above.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from standard methodologies for determining antagonist affinity at GPCRs.[2][10]

Objective: To determine the inhibition constant (Ki) of a test compound at the five human muscarinic receptor subtypes.

Materials:

  • Cell membranes from CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well plates, filter mats (GF/C), and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of the test compound (e.g., Compound A). Include wells for total binding (buffer only) and non-specific binding (1 µM atropine).

  • Reaction Mixture: To each well, add 150 µL of cell membranes (10-20 µg protein), 50 µL of the test compound dilution, and 50 µL of [³H]NMS (at a concentration near its Kd).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a 96-well GF/C filter mat using a cell harvester. Wash the filters four times with ice-cold wash buffer.

  • Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to generate an inhibition curve. Calculate the IC50 value and then convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block agonist-induced calcium release in cells expressing the M3 receptor.[11][12]

Objective: To determine the functional potency (IC50) of an antagonist at the M3 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human M3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or a FLIPR Calcium Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Agonist: Carbachol or Acetylcholine.

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Plating: Plate the M3-expressing cells in the 96-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive dye for 1 hour at 37°C, according to the manufacturer's instructions.

  • Antagonist Incubation: Wash the cells to remove excess dye. Add serial dilutions of the test antagonist (e.g., Compound A) to the wells and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.

  • Agonist Stimulation: Add a pre-determined concentration of the agonist (typically the EC80) to all wells simultaneously using the instrument's liquid handler.

  • Data Acquisition: Record the fluorescence intensity over time to capture the calcium mobilization signal.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percent inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.

Visualizing the Validation Workflow and Signaling Pathway

Muscarinic M3 Receptor Signaling Pathway

M3_Signaling ACh ACh M3R M3R ACh->M3R Binds Gq11 Gq11 M3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca Ca ER->Ca Releases Response Response Ca->Response PKC->Response

Experimental Workflow for Antagonist Validation

Validation_Workflow start Start: New Compound binding Step 1: Radioligand Binding Assay start->binding binding_result Determine Ki at M1-M5 Assess Selectivity Profile binding->binding_result functional Step 2: In Vitro Functional Assay (e.g., Calcium Mobilization) binding_result->functional High Affinity & Selectivity functional_result Determine functional IC50 Confirm Antagonism functional->functional_result tissue Step 3: Isolated Tissue Assay (e.g., Trachea vs. Atria) functional_result->tissue Potent Antagonist tissue_result Determine K_B Confirm Functional Selectivity tissue->tissue_result invivo Step 4: In Vivo Model (e.g., Bronchoconstriction) tissue_result->invivo Functionally Selective invivo_result Determine ED50 Confirm In Vivo Efficacy & Selectivity invivo->invivo_result end Validated Research Tool invivo_result->end Efficacious In Vivo

Conclusion and Recommendations

The comprehensive data presented in this guide validates (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A) as a highly potent and selective M3 muscarinic receptor antagonist. Its key strengths as a research tool include:

  • High Potency: Nanomolar affinity for the M3 receptor in both binding and functional assays.[5]

  • Exceptional M2/M3 Selectivity: A selectivity ratio of over 190-fold in binding and over 500-fold in functional assays, minimizing confounding effects from M2 receptor blockade.[5]

  • Proven In Vivo Efficacy: Demonstrated ability to potently block M3-mediated responses in whole-animal models with a wide therapeutic window over M2-mediated effects.[5]

  • Low CNS Penetration: Reduces the likelihood of centrally-mediated off-target effects in peripheral studies.[5]

When selecting a research tool, the experimental context is paramount. For studies requiring the highest possible M2/M3 selectivity to dissect the role of M3 receptors in tissues with mixed receptor populations, Compound A presents a superior profile compared to less selective agents like Darifenacin or Solifenacin. For studies where long duration of action is the primary concern, an antagonist with kinetic selectivity like Tiotropium may be more appropriate.[7] By following the validation principles and protocols outlined in this guide, researchers can confidently select and apply the most suitable tool for their specific scientific questions.

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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of 6-(Piperidin-4-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery. The 6-(piperidin-4-yl)pyridin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity. This guide provides an in-depth, objective comparison of methodologies to profile the cross-reactivity of kinase inhibitors built upon this common scaffold, using Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors as a primary case study. We will explore the "why" and "how" of experimental design, offering detailed protocols and comparative data to inform the development of more selective therapeutics.

The Double-Edged Sword of Kinase Inhibition: Why Cross-Reactivity Profiling is Non-Negotiable

Kinase inhibitors have revolutionized the treatment of cancer and other diseases. However, their efficacy can be undermined by off-target effects, leading to unforeseen toxicities or even diminished therapeutic benefit. The 6-(piperidin-4-yl)pyridin-2-amine scaffold, while a potent anchor for kinase binding, is not immune to this challenge. Its derivatives have been developed against a range of targets, highlighting the versatility of the scaffold but also underscoring the potential for promiscuity.

A comprehensive understanding of a compound's selectivity profile is therefore critical for:

  • Predicting and mitigating toxicity: Off-target inhibition is a major cause of adverse drug reactions. Early identification of unintended targets allows for medicinal chemistry efforts to engineer out these interactions or for the selection of candidates with a more favorable safety profile.

  • Deconvoluting mechanism of action: Understanding the full spectrum of a compound's interactions is essential to accurately attribute its biological effects to the intended target.

  • Identifying opportunities for polypharmacology: In some cases, off-target effects can be therapeutically beneficial. A well-defined cross-reactivity profile can reveal opportunities to develop multi-targeted agents with enhanced efficacy.

This guide will focus on a practical framework for assessing the cross-reactivity of inhibitors containing the 6-(piperidin-4-yl)pyridin-2-amine core, with a specific focus on CDK4/6 inhibitors.

Case Study: The CDK4/6 Inhibitor Landscape

The inhibition of CDK4 and CDK6, key regulators of the cell cycle, has proven to be a highly effective strategy in the treatment of HR+/HER2- breast cancer. Several approved drugs, including Palbociclib, Ribociclib, and Abemaciclib, have demonstrated significant clinical benefit. While Palbociclib and Ribociclib are structurally related, Abemaciclib possesses a distinct chemical scaffold. This class of inhibitors provides an excellent context for a comparative analysis of cross-reactivity.

CompoundPrimary TargetsNotable Off-TargetsReference
Palbociclib CDK4, CDK6Highly selective for CDK4/6.[1][2][1][2]
Ribociclib CDK4, CDK6Highly selective for CDK4/6.[2][3][4][2][3][4]
Abemaciclib CDK4, CDK6CDK1, CDK2, CDK5, CDK9, GSK3α/β, CAMKIIγ/δ, PIM1.[1][1]

This table highlights the varying selectivity profiles even within a class of drugs targeting the same primary kinases. Abemaciclib's broader kinase inhibition profile may contribute to both its unique efficacy and its distinct side-effect profile compared to the more selective Palbociclib and Ribociclib.[1]

Experimental Strategies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of kinase inhibitor selectivity. This typically involves a combination of biochemical assays, which measure direct enzyme inhibition or binding, and cell-based assays, which assess target engagement in a more physiologically relevant context.

Biochemical Assays: The First Line of Assessment

1. Radiometric Kinase Assays (e.g., ³³P-ATP Filter Binding)

This traditional yet robust method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Experimental Workflow:

Radiometric_Assay_Workflow reagents Prepare Reaction Mix: - Kinase - Substrate - Test Compound atp Initiate with [³³P]-ATP reagents->atp 1. incubation Incubate at 30°C atp->incubation 2. spotting Spot onto Phosphocellulose Membrane incubation->spotting 3. washing Wash to Remove Unincorporated ATP spotting->washing 4. detection Quantify Radioactivity (Phosphorimager) washing->detection 5. analysis Calculate % Inhibition and IC50 detection->analysis 6.

Caption: Workflow for a radiometric kinase assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide or protein substrate, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiation: Start the reaction by adding a solution containing a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the IC50 value.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Termination and Spotting: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid) and spot a portion of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81).[5]

  • Washing: Wash the membrane extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the membrane and quantify the incorporated radioactivity using a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Causality Behind Experimental Choices: The use of ATP at its Km concentration is crucial for obtaining an accurate IC50 value that reflects the compound's true inhibitory potency. The filter-binding format allows for high-throughput screening by simplifying the separation of the phosphorylated substrate from the reaction mixture.

2. Fluorescence-Based Binding Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay)

These assays measure the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound. This method offers a non-radioactive, high-throughput alternative for assessing compound affinity.

Experimental Workflow:

LanthaScreen_Workflow reagents Prepare Assay Plate: - Test Compound - Kinase-Antibody Mix tracer Add Fluorescent Tracer reagents->tracer 1. incubation Incubate at RT tracer->incubation 2. read Read TR-FRET Signal incubation->read 3. analysis Calculate % Displacement and IC50 read->analysis 4.

Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.

Detailed Protocol:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well assay plate.

  • Kinase/Antibody Addition: Add a pre-mixed solution of the tagged kinase and a terbium- or europium-labeled anti-tag antibody to each well.[7][8]

  • Tracer Addition: Add a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to all wells.

  • Incubation: Incubate the plate at room temperature for at least one hour to allow the binding reaction to reach equilibrium.

  • Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a plate reader. A high FRET signal indicates tracer binding, while a low signal indicates displacement by the test compound.

  • Data Analysis: Calculate the percentage of tracer displacement for each compound concentration and determine the IC50 value.[9]

Causality Behind Experimental Choices: The TR-FRET format minimizes interference from compound autofluorescence and scattered light, leading to a high signal-to-background ratio. The use of a competitive binding format allows for the assessment of inhibitors with different mechanisms of action (Type I, Type II, and allosteric).[8]

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

1. Cellular Thermal Shift Assay (CETSA®)

CETSA® measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. This provides direct evidence of target engagement in a cellular environment.[10][11]

Experimental Workflow:

CETSA_Workflow treatment Treat Cells with Test Compound heating Heat Cell Suspension at Various Temperatures treatment->heating 1. lysis Lyse Cells heating->lysis 2. centrifugation Separate Soluble and Aggregated Proteins lysis->centrifugation 3. detection Quantify Soluble Target Protein (e.g., Western Blot) centrifugation->detection 4. analysis Generate Melting Curves and Determine Thermal Shift detection->analysis 5.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Treatment: Incubate cultured cells with the test compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.[12]

  • Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the soluble target protein in the supernatant using a specific antibody-based method, such as Western blotting or an immunoassay.[13]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[14]

Causality Behind Experimental Choices: The principle of ligand-induced thermal stabilization provides a direct biophysical readout of target engagement within the complex milieu of the cell. This method is invaluable for validating that a compound reaches and binds to its intended target in a physiological setting.[10][12]

Chemoproteomics: A Global View of Off-Target Interactions

Kinobeads Affinity Chromatography Coupled with Mass Spectrometry

This powerful technique uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. By performing competitive binding experiments with a test compound, one can identify its on- and off-targets in an unbiased manner.[15]

Experimental Workflow:

Kinobeads_Workflow lysis Prepare Cell Lysate competition Incubate Lysate with Test Compound lysis->competition 1. enrichment Add Kinobeads to Enrich Kinases competition->enrichment 2. digestion On-Bead Tryptic Digestion enrichment->digestion 3. lcms LC-MS/MS Analysis of Peptides digestion->lcms 4. analysis Identify and Quantify Bound Kinases lcms->analysis 5.

Sources

A Comparative Guide to 6-(Piperidin-4-yl)pyridin-2-amine and its Regioisomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridine-Piperidine Scaffold

In the landscape of medicinal chemistry, the 2-aminopyridine core linked to a piperidine moiety represents a "privileged scaffold"—a molecular framework that consistently demonstrates high-affinity interactions with a wide range of biological targets. This structural motif is particularly prominent in the development of kinase inhibitors, where the 2-aminopyridine group often acts as a crucial hydrogen-bond donor-acceptor hinge-binder within the ATP-binding site of the enzyme. The piperidine ring serves as a versatile, non-planar linker that can be functionalized to explore different regions of the binding pocket, influencing potency, selectivity, and pharmacokinetic properties.

However, the precise positional attachment of the piperidine ring to the pyridine core is a critical, and often under-appreciated, determinant of biological activity. A simple shift of the piperidine group from one carbon to another can dramatically alter the molecule's three-dimensional shape, basicity, and lipophilicity, leading to vastly different pharmacological profiles. Understanding these differences is not merely an academic exercise; it is a fundamental aspect of rational drug design that can mean the difference between a lead compound and a clinical candidate.[1][2][3]

This guide provides a comprehensive comparative analysis of 6-(Piperidin-4-yl)pyridin-2-amine and its three regioisomers: the 3-, 4-, and 5-substituted analogues. We will delve into their synthesis, comparative physicochemical properties, and the profound implications of their structural differences on potential structure-activity relationships (SAR), offering researchers a foundational framework for leveraging this valuable scaffold.

Structural Overview of the Regioisomers

The four compounds under analysis share the same molecular formula (C₁₀H₁₅N₃) and molecular weight (177.25 g/mol ). The only difference lies in the point of attachment of the piperidin-4-yl group to the 2-aminopyridine ring, as illustrated below.

G cluster_6 6-(Piperidin-4-yl)pyridin-2-amine (Parent) cluster_5 5-(Piperidin-4-yl)pyridin-2-amine cluster_4 4-(Piperidin-4-yl)pyridin-2-amine cluster_3 3-(Piperidin-4-yl)pyridin-2-amine img6 img6 img5 img5 img4 img4 img3 img3

Caption: Chemical structures of the four regioisomers.

Comparative Physicochemical Properties

There are three potential protonation sites on each molecule: the 2-amino group, the pyridine ring nitrogen, and the piperidine ring nitrogen. The predicted pKa values for the conjugate acids of the two most basic centers are presented below.

CompoundMolecular FormulaMolecular WeightcLogPPredicted Basic pKa 1 (Piperidine N)Predicted Basic pKa 2 (Pyridine N)
6-(Piperidin-4-yl)pyridin-2-amine C₁₀H₁₅N₃177.251.4510.414.38
5-(Piperidin-4-yl)pyridin-2-amine C₁₀H₁₅N₃177.251.3910.454.95
4-(Piperidin-4-yl)pyridin-2-amine C₁₀H₁₅N₃177.251.1510.447.41
3-(Piperidin-4-yl)pyridin-2-amine C₁₀H₁₅N₃177.251.4210.434.70
Data calculated using ChemAxon MarvinSketch 24.1.

Analysis of Physicochemical Trends:

  • Lipophilicity (cLogP): The isomers exhibit similar, relatively low lipophilicity, with the 4-substituted isomer being the most hydrophilic (lowest cLogP). This is likely due to the strong electron-donating effect of the 2-amino group and the electron-withdrawing effect of the pyridine nitrogen being most pronounced at the para-position (position 4), leading to a more polarized molecule.

  • Basicity (pKa):

    • The piperidine nitrogen is consistently the most basic site across all isomers (pKa ~10.4), as it is an aliphatic secondary amine. Its basicity is only marginally affected by the position on the aromatic ring.

    • The pyridine ring nitrogen basicity, however, varies significantly. The 4-isomer displays a markedly higher pKa (7.41) compared to the others. This is a classic example of electronic effects on the pyridine ring: the 2-amino group is a strong electron-donating group. In the 4-isomer, this donation is directed towards the ring nitrogen (para-position), increasing its electron density and making it a stronger base. In the 3-, 5-, and 6-isomers, this resonance-donating effect does not directly impact the ring nitrogen, resulting in lower basicity.

  • Implications for Drug Development: The significant difference in the pyridine pKa of the 4-isomer means that at physiological pH (~7.4), a substantial portion of this molecule will exist in a diprotonated state (both piperidine and pyridine nitrogens protonated), carrying a +2 charge. In contrast, the other isomers will be predominantly monoprotonated on the piperidine nitrogen. This has profound consequences for properties like solubility, cell permeability, and potential for hERG channel binding.

Synthesis Strategies and Protocols

The most efficient and versatile method for constructing these molecules is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This strategy involves creating the C-C bond between the two heterocyclic rings late in the synthesis, allowing for modularity.

The general retrosynthetic approach involves disconnecting the bond between the pyridine C4 and the piperidine ring. This leads to two key building blocks: a halogenated 2-aminopyridine and a piperidine-4-boronic acid derivative (or vice versa). To prevent side reactions, the piperidine nitrogen is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group.

G cluster_workflow General Synthetic Workflow Target Target Molecule (e.g., 6-isomer) Intermediates Key Intermediates Target->Intermediates Retrosynthesis (C-C Disconnection) BuildingBlocks Commercially Available Building Blocks Intermediates->BuildingBlocks Simplification tert-Butyl\n4-(pyridin-2-yl)piperidine-\n1-carboxylate tert-Butyl 4-(pyridin-2-yl)piperidine- 1-carboxylate Intermediates->tert-Butyl\n4-(pyridin-2-yl)piperidine-\n1-carboxylate Suzuki Coupling (Step 1) tert-Butyl\n4-(pyridin-2-yl)piperidine-\n1-carboxylate->Target Boc Deprotection (Step 2)

Caption: General retrosynthetic analysis and workflow.

Required Starting Materials

A key advantage of this synthetic strategy is the commercial availability of the necessary building blocks:

  • Piperidine Moiety: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS: 1048970-17-7) is readily available from multiple suppliers.[10][11][12]

  • Pyridine Moieties: The corresponding halogenated 2-aminopyridines are also commercially available:

    • For 6-isomer: 2-Amino-6-bromopyridine (CAS: 19798-81-3)[13][14][15][16]

    • For 5-isomer: 2-Amino-5-bromopyridine (CAS: 1072-97-5)[17][18][19]

    • For 4-isomer: 2-Amino-4-chloropyridine (CAS: 19798-80-2)[20][21][22][23][24]

    • For 3-isomer: 2-Amino-3-bromopyridine (CAS: 13534-99-1)[25][26][27]

Detailed Experimental Protocol: Synthesis of 5-(Piperidin-4-yl)pyridin-2-amine

This protocol is representative and can be adapted for the other isomers by substituting the appropriate halopyridine starting material.

Step 1: Suzuki Coupling - Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

  • Rationale: This step forms the key C-C bond. A palladium catalyst, typically with a phosphine ligand, is used to couple the boronic ester with the bromopyridine. A base is required to activate the boronic ester for transmetalation to the palladium center. A mixture of an organic solvent and water is often used to ensure solubility of both the organic substrates and the inorganic base.

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (1.0 eq., 1.73 g, 10 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq., 3.40 g, 11 mmol), and potassium carbonate (3.0 eq., 4.14 g, 30 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add 1,4-dioxane (40 mL) and water (10 mL) via syringe.

    • Bubble nitrogen or argon gas through the stirred suspension for 15 minutes to degas the solution.

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq., 347 mg, 0.3 mmol).

    • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the Boc-protected product as a solid.

Step 2: Boc Deprotection - Synthesis of 5-(Piperidin-4-yl)pyridin-2-amine

  • Rationale: The Boc protecting group is acid-labile. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used to efficiently remove the Boc group, liberating the free secondary amine.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq., e.g., 2.77 g, 10 mmol) in dichloromethane (DCM, 20 mL) in a 50 mL round-bottom flask at room temperature.

    • Slowly add trifluoroacetic acid (TFA, 10 eq., 7.7 mL, 100 mmol) to the stirred solution. Caution: Gas evolution (CO₂).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in a small amount of DCM and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is >8.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 5-(Piperidin-4-yl)pyridin-2-amine. The product can be further purified by recrystallization or chromatography if necessary.

Pharmacological Implications and Structure-Activity Relationships (SAR)

The positional isomerism of the (piperidin-4-yl)pyridin-2-amine scaffold has profound implications for its interaction with biological targets, particularly protein kinases. The 2-aminopyridine moiety typically forms one or two key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The piperidine ring then projects out from this anchor point into different regions of the active site.

G cluster_kinase Kinase ATP Binding Site cluster_ligand Ligand (Isomer) Hinge Hinge Region (Backbone NH/CO) Pocket1 Hydrophobic Pocket 1 Pocket2 Solvent-Exposed Region Aminopyridine 2-Aminopyridine Aminopyridine->Hinge H-Bonds (Anchor) Piperidine Piperidine Piperidine->Pocket1 Vector for 6-Isomer Piperidine->Pocket2 Vector for 4-Isomer caption Positional isomerism dictates interaction with binding pockets.

Caption: Regioisomers project the piperidine into different kinase pockets.

  • 6- and 5-Isomers: In the 6- and 5-isomers, the piperidine ring is positioned meta or para to the hinge-binding amino group, respectively. This geometry often directs the piperidine towards a hydrophobic pocket adjacent to the hinge. Functionalization of the piperidine nitrogen in these isomers is a common strategy to pick up additional interactions and enhance potency.[28][29][30]

  • 4-Isomer: The 4-isomer presents a completely different vector. The piperidine is now positioned para to the pyridine ring nitrogen. This orientation projects the piperidine group directly out towards the solvent-exposed region of the ATP pocket. This can be advantageous for improving solubility or for attaching linkers for modalities like PROTACs. However, it may fail to engage key hydrophobic pockets, potentially leading to lower potency compared to other isomers.

  • 3-Isomer: The 3-isomer places the bulky piperidine ring ortho to the hinge-binding amino group. This can cause significant steric hindrance, potentially preventing the optimal hydrogen bonding with the kinase hinge, which could lead to a dramatic loss of activity. However, in some kinases with accommodating pockets, this unique vector could be exploited for selectivity.

Causality in Experimental Design: The analysis above demonstrates why synthesizing and testing all regioisomers is a critical step in a lead optimization campaign. An unfavorable result with one isomer (e.g., low potency with the 6-isomer) should not lead to the abandonment of the entire scaffold. A different regioisomer (e.g., the 5-isomer) might have the ideal geometry to engage the target, turning a dead-end into a promising lead series.[31][32]

Conclusion

While 6-(piperidin-4-yl)pyridin-2-amine and its regioisomers are structurally simple, the positional variation of the C-C bond between the two rings gives rise to distinct molecules with unique physicochemical and conformational properties. The 4-isomer stands out due to its significantly higher basicity, which will influence its ADME properties. From a pharmacological perspective, the different substitution patterns provide distinct vectors for the piperidine ring, enabling it to probe different regions of a target binding site. This guide underscores the fundamental principle that in drug discovery, seemingly minor structural changes can have major biological consequences. Therefore, a systematic and parallel exploration of regioisomers is not just a thorough approach but a strategically vital one for unlocking the full potential of a chemical scaffold.

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A Comparative Benchmarking Guide for Novel CNS Agents: Evaluating 6-(Piperidin-4-yl)pyridin-2-amine Against Standard-of-Care Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for more effective and safer antipsychotic medications is a cornerstone of modern neuropharmacology. While significant progress has been made since the advent of first-generation antipsychotics, the need for agents with improved efficacy, particularly on negative and cognitive symptoms, and a more favorable side-effect profile remains critical. This guide introduces a hypothetical investigational compound, 6-(Piperidin-4-yl)pyridin-2-amine, and provides a comprehensive framework for its preclinical benchmarking against established standard-of-care (SoC) antipsychotics.

The core structure, featuring a piperidine and a pyridine moiety, is prevalent in many centrally acting agents.[1][2] For the purpose of this guide, we will posit that 6-(Piperidin-4-yl)pyridin-2-amine is a novel chemical entity with a multi-target pharmacological profile, specifically designed to offer a broader spectrum of therapeutic effects with reduced side effects.

Hypothetical Pharmacological Profile of 6-(Piperidin-4-yl)pyridin-2-amine:

  • Primary Mechanism: Dopamine D2 Receptor Partial Agonism.

  • Secondary Mechanisms: Serotonin 5-HT2A Receptor Antagonism and Serotonin 5-HT7 Receptor Antagonism.

This profile suggests potential efficacy in treating psychosis, mood stabilization, and cognitive deficits, positioning it as a candidate for schizophrenia and bipolar disorder.[3][4][5][6][7][8]

This guide is intended for researchers, scientists, and drug development professionals. It will detail the necessary in vitro and in vivo studies to rigorously compare our investigational compound against current therapeutic mainstays such as Aripiprazole (a D2 partial agonist) and Risperidone (a potent D2/5-HT2A antagonist).

Standard-of-Care Comparators

The selection of appropriate comparators is crucial for a meaningful benchmark analysis. Based on current treatment guidelines for schizophrenia and bipolar disorder, the following compounds are selected:[9][10][11][12][13][14][15]

  • Aripiprazole: A second-generation antipsychotic with a well-established profile as a D2 partial agonist and 5-HT2A antagonist.[3][16][17] It serves as a direct mechanistic comparator for our investigational compound's primary mode of action.

  • Risperidone: A potent D2 and 5-HT2A antagonist, representing a widely prescribed class of atypical antipsychotics.[4][9][11] Its distinct pharmacology will help to highlight the potential benefits of the D2 partial agonism of our compound.

Comparative Pharmacological Profiles
Target ReceptorAripiprazoleRisperidone6-(Piperidin-4-yl)pyridin-2-amine (Hypothetical)
Dopamine D2Partial AgonistAntagonistPartial Agonist
Serotonin 5-HT2AAntagonistAntagonistAntagonist
Serotonin 5-HT7Moderate AntagonistModerate AntagonistPotent Antagonist
Serotonin 5-HT1APartial AgonistWeak Antagonist(To be determined)
Adrenergic α1AntagonistPotent Antagonist(To be determined)
Histamine H1AntagonistPotent Antagonist(To be determined)

In Vitro Benchmarking Protocols

In vitro assays are fundamental for characterizing the molecular pharmacology of a novel compound. These studies provide quantitative measures of receptor affinity, functional activity, and selectivity.

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of 6-(Piperidin-4-yl)pyridin-2-amine and standard-of-care compounds for a panel of CNS receptors.

Methodology:

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human recombinant receptors of interest (e.g., D2, 5-HT2A, 5-HT7, α1, H1).

  • Radioligand Binding Assay:

    • Incubate cell membranes with a specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2).

    • Add increasing concentrations of the test compound (6-(Piperidin-4-yl)pyridin-2-amine, Aripiprazole, Risperidone).

    • Allow the reaction to reach equilibrium.

    • Separate bound from unbound radioligand via rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the IC50 value (concentration of the drug that inhibits 50% of specific radioligand binding).

    • Convert IC50 to Ki (inhibition constant) using the Cheng-Prusoff equation.

Rationale: This assay provides a direct comparison of how tightly the compounds bind to their intended targets and to potential off-targets that may mediate side effects. High affinity for D2 and 5-HT2A/7 receptors with low affinity for adrenergic and histaminergic receptors would be a desirable outcome.

D2 Receptor Functional Activity (cAMP Assay)

Objective: To characterize the functional activity of 6-(Piperidin-4-yl)pyridin-2-amine at the D2 receptor and quantify its intrinsic agonist activity.

Methodology:

  • Cell Culture: Use a cell line (e.g., CHO-K1) expressing the human D2 receptor, which is coupled to the Gi signaling pathway.

  • Forskolin-Induced cAMP Accumulation:

    • Pre-treat cells with the test compounds at various concentrations.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • For agonist mode, measure the inhibition of forskolin-stimulated cAMP.

    • For antagonist mode, co-incubate with a full D2 agonist (e.g., quinpirole) and measure the reversal of agonist-induced cAMP inhibition.

  • cAMP Quantification: Use a competitive immunoassay (e.g., HTRF or ELISA) to measure intracellular cAMP levels.

  • Data Analysis:

    • Generate dose-response curves to determine EC50 (for agonism) or IC50 (for antagonism).

    • Calculate the Emax (maximal effect) relative to a full agonist to determine the degree of partial agonism.

Rationale: The D2 receptor is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP. This assay will confirm whether 6-(Piperidin-4-yl)pyridin-2-amine acts as a partial agonist, full agonist, or antagonist at the D2 receptor.[18] A partial agonist profile is hypothesized to provide a "dopamine stabilizing" effect.[3][5]

Visualizing the D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Gi protein coupling cAMP cAMP AC->cAMP inhibition ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Events Dopamine Dopamine (Full Agonist) Dopamine->D2R Compound 6-(Piperidin-4-yl)pyridin-2-amine (Partial Agonist) Compound->D2R Antagonist Risperidone (Antagonist) Antagonist->D2R

Caption: D2 receptor signaling pathway and points of modulation.

In Vivo Benchmarking Protocols

In vivo studies are essential to evaluate the therapeutic potential and safety profile of a new compound in a whole-organism context.

Amphetamine-Induced Hyperlocomotion (AIH) Model

Objective: To assess the antipsychotic-like efficacy of 6-(Piperidin-4-yl)pyridin-2-amine.

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer the test compound (vehicle, 6-(Piperidin-4-yl)pyridin-2-amine, Aripiprazole, or Risperidone) via oral gavage or intraperitoneal injection.

    • After a pre-treatment period, administer d-amphetamine to induce hyperlocomotion, a model of dopamine hyperactivity relevant to psychosis.

    • Place animals in an open-field arena equipped with infrared beams to track movement.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

  • Data Analysis: Compare the locomotor activity of drug-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced activity indicates antipsychotic-like potential.

Rationale: This is a widely accepted predictive model for the efficacy of antipsychotic drugs. It assesses the compound's ability to attenuate dopamine-mediated hyperarousal.

Catalepsy Assessment

Objective: To evaluate the potential for extrapyramidal side effects (EPS), a common liability of D2 receptor antagonists.

Methodology:

  • Animals: Male Wistar rats.

  • Procedure:

    • Administer a range of doses of the test compound.

    • At various time points post-administration, perform the bar test: place the rat's forepaws on a horizontal bar raised above the surface.

    • Measure the time it takes for the rat to remove its paws from the bar (descent latency).

  • Data Analysis: An increase in descent latency is indicative of catalepsy, a proxy for motor side effects.

Rationale: Strong D2 receptor blockade is associated with a higher risk of EPS.[5] Partial agonists like aripiprazole generally have a lower propensity to induce catalepsy compared to potent antagonists like haloperidol or risperidone. A favorable outcome would be potent efficacy in the AIH model at doses that do not induce catalepsy.

Visualizing the Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Receptor Binding (Ki determination) Functional Functional Assays (cAMP, Ca2+ flux) Binding->Functional Confirm Mechanism PK Pharmacokinetics (ADME) Functional->PK Proceed if promising Efficacy Efficacy Models (e.g., AIH) PK->Efficacy Safety Safety Models (e.g., Catalepsy) PK->Safety Decision Lead Optimization/ Candidate Selection Efficacy->Decision Safety->Decision Start Novel Compound 6-(Piperidin-4-yl)pyridin-2-amine Start->Binding

Caption: Preclinical benchmarking workflow for a novel CNS compound.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical benchmarking of a novel CNS agent, 6-(Piperidin-4-yl)pyridin-2-amine, against current standards of care. The proposed in vitro and in vivo experiments will provide a robust dataset to evaluate its potential as a next-generation antipsychotic.

A successful outcome would demonstrate:

  • High affinity and partial agonism at D2 receptors.

  • Potent antagonism at 5-HT2A and 5-HT7 receptors.

  • A clean off-target profile.

  • Efficacy in animal models of psychosis at non-cataleptic doses.

Future studies should expand to include models of negative symptoms and cognitive dysfunction, as these are areas of high unmet need in the treatment of schizophrenia. The promising role of 5-HT7 receptor antagonism in cognition makes this a particularly important avenue to explore.[19][20]

By systematically comparing novel compounds to established drugs using validated methodologies, we can accelerate the discovery and development of safer and more effective treatments for severe mental illnesses.

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Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Reproducibility of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride in JAK2-Mediated Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Data Integrity and Accelerating Drug Discovery

For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a journey fraught with challenges, not least of which is the reproducibility of biological data. The seemingly minor variations in experimental conditions can lead to significant discrepancies in reported inhibitor potencies, stalling projects and eroding confidence in promising lead compounds. This guide provides an in-depth technical comparison of the biological data reproducibility for the promising scaffold, 6-(Piperidin-4-yl)pyridin-2-amine, within the context of Janus Kinase 2 (JAK2) inhibition.

The 2-aminopyridine moiety, coupled with a piperidine ring, is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] This structural motif is present in numerous clinical and preclinical candidates. However, its inherent flexibility and potential for off-target effects necessitate a rigorous and standardized approach to biological evaluation to ensure that the generated data is both accurate and reproducible.

This guide will dissect the critical experimental variables, provide detailed, self-validating protocols, and compare the expected performance of a representative compound from this class with established, commercially available JAK2 inhibitors. Our focus will be on building a framework for generating reliable data that can confidently drive drug discovery programs forward.

The JAK-STAT Signaling Pathway: A Key Target in Disease

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling.[3] Upon cytokine binding to their cognate receptors, JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] These activated STATs then translocate to the nucleus to regulate the expression of genes involved in a multitude of cellular processes, including inflammation, immunity, and hematopoiesis.[3] Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancers, making JAKs a prime target for therapeutic intervention.[6][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation JAK2->JAK2 STAT STAT JAK2->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation Inhibitor 6-(Piperidin-4-yl)pyridin-2-amine (JAK2 Inhibitor) Inhibitor->JAK2 Inhibition Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling cascade and the point of inhibition.

Comparative Analysis of JAK2 Inhibitors

To contextualize the performance of our topic compound, we will compare its expected biological activity with two well-characterized, commercially available JAK2 inhibitors: Ruxolitinib and Baricitinib.[8] These compounds have undergone extensive clinical evaluation and serve as excellent benchmarks for potency and selectivity.

CompoundTarget(s)Reported IC50 (JAK2)Key Features
6-(Piperidin-4-yl)pyridin-2-amine derivative Expected: JAK family kinasesTo be determined2-aminopyridine scaffold for hinge binding; piperidine for solubility and vector extension.
Ruxolitinib JAK1/JAK2~3 nMPotent and selective inhibitor of JAK1 and JAK2.[8]
Baricitinib JAK1/JAK2~6 nMPotent inhibitor of JAK1 and JAK2 with moderate activity against TYK2.[8]

Experimental Protocols for Robust and Reproducible Data Generation

The cornerstone of reproducible biological data lies in meticulously planned and executed experiments. The following protocols are designed to be self-validating, incorporating essential controls to ensure the integrity of the results.

In Vitro Biochemical JAK2 Kinase Assay (Luminescence-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant JAK2.

Causality Behind Experimental Choices:

  • Recombinant Enzyme: Using a purified, recombinant JAK2 enzyme eliminates the complexity of the cellular environment, allowing for a direct assessment of enzyme inhibition.

  • ATP Concentration: The ATP concentration is set at its Michaelis-Menten constant (Km) for JAK2. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

  • Controls: Including a potent, well-characterized inhibitor (e.g., Ruxolitinib) as a positive control validates the assay's performance. The "no enzyme" and "no substrate" controls account for background signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride), Ruxolitinib, and Baricitinib in 100% DMSO.

  • Assay Plate Preparation: Transfer 100 nL of each compound dilution to a 384-well white, low-volume assay plate.

  • Enzyme and Substrate Addition: Add 5 µL of a 2x solution of recombinant human JAK2 enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.

  • Initiation of Reaction: Add 5 µL of a 2x ATP solution (at the Km for JAK2) in kinase assay buffer to initiate the reaction.

  • Reaction Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Detection: Add 10 µL of a commercial luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well to stop the reaction and measure the remaining ATP.

  • Data Acquisition: After a 10-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a four-parameter logistic model to determine the IC50 value.

in_vitro_workflow A Compound Serial Dilution (Test Compound, Ruxolitinib, Baricitinib) B Dispense Compounds to 384-well Plate A->B C Add JAK2 Enzyme & Peptide Substrate B->C D Pre-incubation (20 min) C->D E Add ATP to Initiate Reaction D->E F Kinase Reaction (60 min) E->F G Add Luminescence Detection Reagent F->G H Measure Luminescence G->H I Data Analysis (IC50 Determination) H->I

Caption: Workflow for the in vitro biochemical JAK2 kinase assay.

Cell-Based Assay: Inhibition of STAT3 Phosphorylation

This assay assesses the ability of a compound to inhibit JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT3.

Causality Behind Experimental Choices:

  • Cell Line: A human cell line with a constitutively active JAK2 mutation (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation) is used to provide a robust and reproducible signaling window.

  • Endpoint: Measuring the phosphorylation of STAT3 (pSTAT3) is a direct and biologically relevant readout of JAK2 activity.

  • Normalization: Normalizing the pSTAT3 signal to the total STAT3 signal accounts for variations in cell number and protein loading, enhancing data reproducibility.

Step-by-Step Methodology:

  • Cell Culture: Culture HEL 92.1.7 cells in appropriate media and conditions.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 2 hours.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • pSTAT3 Detection: Measure the levels of phosphorylated STAT3 (Tyr705) and total STAT3 using a validated immunoassay method (e.g., ELISA, Western Blot, or a high-throughput cellular assay format).

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Addressing Data Reproducibility and Off-Target Effects

A significant challenge with kinase inhibitors, particularly those based on common scaffolds like 2-aminopyridine, is the potential for off-target activity.[9][10] This can lead to misleading structure-activity relationships (SAR) and potential toxicity.[11][12]

Strategies for Ensuring Data Reproducibility and Characterizing Selectivity:

  • Kinome Profiling: To assess the selectivity of a lead compound, it is crucial to perform broad kinase panel screening. This will identify potential off-targets and provide a more complete picture of the compound's biological activity.[13]

  • Orthogonal Assays: Employing different assay formats to confirm the primary activity can enhance confidence in the data. For example, complementing a luminescence-based assay with a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can help rule out assay-specific artifacts.[14]

  • Independent Validation: Having key experiments independently replicated, either within the same organization or by a contract research organization (CRO), is a critical step in validating the reproducibility of the findings.

  • Thorough Data Reporting: Publishing or internally documenting all experimental details, including reagent sources, lot numbers, and specific instrument settings, is essential for others to be able to reproduce the results.

Conclusion

The 6-(Piperidin-4-yl)pyridin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. However, realizing its full therapeutic potential hinges on the generation of robust and reproducible biological data. By employing the principles of sound experimental design, incorporating rigorous controls, and proactively assessing selectivity, researchers can navigate the complexities of kinase inhibitor discovery with greater confidence. This guide provides a framework for achieving this, ultimately accelerating the translation of promising chemical matter into effective therapies.

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A Head-to-Head Comparison of Novel 6-(Piperidin-4-yl)pyridin-2-amine Derivatives as Cyclin-Dependent Kinase 4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer.[1] The core chemical scaffold of many successful inhibitors often features a privileged aminopyrimidine structure. This guide provides an in-depth, head-to-head comparison of two notable 6-(piperidin-4-yl)pyridin-2-amine derivatives: the well-established, FDA-approved drug Abemaciclib (LY2835219) and a promising novel derivative, herein referred to as Compound 10d . This analysis is grounded in experimental data to provide actionable insights for researchers in the field.

The Rationale: Targeting the Cell Cycle Engine

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[2] The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma protein (Rb) pathway.[3] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Abemaciclib and related derivatives function by competitively inhibiting the ATP-binding pocket of CDK4 and CDK6, thereby preventing the phosphorylation of Rb.[4] This maintains Rb in its active, tumor-suppressive state, bound to the E2F transcription factor, which in turn blocks the transcription of genes necessary for S-phase entry and leads to G1 cell cycle arrest.[2]

Below is a diagram illustrating the pivotal role of the CDK4/6-Cyclin D-Rb signaling pathway and the mechanism of action of inhibitors like Abemaciclib and Compound 10d.

CDK4-6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CDK46_CyclinD->Rb_E2F Phosphorylates Rb, Releasing E2F p16 p16INK4A p16->CDK46_CyclinD Inhibits Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription G1_Arrest G1 Phase Arrest Rb_E2F->G1_Arrest Maintains pRb p-Rb (Inactive) Proliferation Cell Proliferation S_Phase_Genes->Proliferation Inhibitors Abemaciclib / Compound 10d Inhibitors->CDK46_CyclinD Inhibit

Caption: The CDK4/6-Cyclin D-Rb Signaling Pathway and Point of Inhibition.

Head-to-Head Performance Metrics

The following tables summarize the key in vitro performance data for Abemaciclib and Compound 10d. This allows for a direct comparison of their potency, selectivity, and anti-proliferative effects.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)CDK1 IC50 (nM)CDK4/CDK1 Selectivity Ratio
Abemaciclib 210>1000>500
Compound 10d 7.40.9>1000>135

Data for Abemaciclib and Compound 10d sourced from Wang et al., 2018.[5]

Expert Analysis: Both compounds are potent inhibitors of CDK4 and CDK6. Notably, Compound 10d demonstrates sub-nanomolar potency against CDK6, making it exceptionally potent for this target. Abemaciclib shows a preference for CDK4 over CDK6. Both compounds exhibit excellent selectivity against CDK1, a crucial factor for mitigating off-target toxicities associated with less selective CDK inhibitors. The high selectivity for CDK4/6 over CDK1 is a key attribute for this class of drugs, reducing the likelihood of widespread cell cycle disruption.

Table 2: In Vitro Anti-proliferative Activity
CompoundCell LineIC50 (µM)
Abemaciclib MCF-70.25
Compound 10d MCF-70.08

Data for Abemaciclib and Compound 10d sourced from Wang et al., 2018.[5]

Expert Analysis: In the context of a cellular environment, Compound 10d shows superior anti-proliferative activity in the Rb-proficient MCF-7 breast cancer cell line, with an IC50 value approximately three times lower than that of Abemaciclib. This suggests excellent cell permeability and target engagement within the complex intracellular milieu.

Table 3: Comparative Pharmacokinetic (PK) Profile
ParameterAbemaciclibCompound 10d
Bioavailability (F%) ~45% (human)[6]Good (qualitative)
Metabolism Primarily via CYP3A4[7]Good (qualitative)
Active Metabolites Yes (M2, M20, M18)[7]Not reported
Brain Penetration Yes[8]Not reported

Pharmacokinetic data for Abemaciclib is well-established in clinical studies. Data for Compound 10d is based on initial preclinical assessment.

Expert Analysis: Abemaciclib has a well-characterized pharmacokinetic profile with moderate oral bioavailability and significant metabolism by CYP3A4, leading to several active metabolites.[6][7] Its ability to cross the blood-brain barrier is a key differentiator from other approved CDK4/6 inhibitors.[8] While detailed PK parameters for Compound 10d are not yet published, its potent cellular activity suggests favorable properties that warrant further investigation. The metabolic stability and potential for active metabolites would be critical areas for future preclinical development of Compound 10d.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the key assays used to characterize these CDK4/6 inhibitors.

Protocol 1: In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay

This protocol outlines a typical luminescent kinase assay to determine the IC50 of an inhibitor against CDK4.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection & Analysis a 1. Prepare serial dilutions of the test compound (e.g., Compound 10d) in DMSO. b 2. Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA). c 3. Prepare a solution of recombinant CDK4/Cyclin D1 enzyme and a suitable substrate (e.g., Rb-derived peptide). d 4. Prepare ATP solution in kinase buffer. e 5. Add test compound, enzyme/substrate mix, and ATP to a 384-well plate. d->e f 6. Incubate at room temperature (e.g., 60 minutes) to allow the kinase reaction to proceed. e->f g 7. Add a kinase detection reagent (e.g., ADP-Glo™) to stop the reaction and measure remaining ATP. f->g h 8. Incubate as per reagent protocol (e.g., 40 minutes). g->h i 9. Measure luminescence using a plate reader. h->i j 10. Calculate % inhibition relative to DMSO control and plot a dose-response curve to determine the IC50 value. i->j

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Steps:

  • Compound Preparation: Create a 10-point serial dilution of the test inhibitor in 100% DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant human CDK4/Cyclin D1 enzyme, and a biotinylated peptide substrate.[9]

  • Initiation: Start the kinase reaction by adding ATP to a final concentration that approximates the Michaelis-Menten constant (Km).

  • Incubation: Allow the reaction to proceed at 30°C for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based assay kit such as ADP-Glo™ (Promega).[1]

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: MCF-7 Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the anti-proliferative effects of a compound on a cancer cell line.[10]

Detailed Steps:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Abemaciclib) and a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Conclusion and Future Directions

This head-to-head comparison reveals that while Abemaciclib is a highly effective and clinically validated CDK4/6 inhibitor, novel 6-(piperidin-4-yl)pyridin-2-amine derivatives like Compound 10d hold significant promise. Compound 10d's exceptional potency against CDK6 and superior anti-proliferative activity in MCF-7 cells highlight it as a strong candidate for further preclinical development.

For researchers and drug development professionals, the key takeaways are:

  • The 6-(piperidin-4-yl)pyridin-2-amine scaffold remains a fertile ground for the discovery of potent and selective CDK4/6 inhibitors.

  • Subtle structural modifications can lead to significant improvements in potency and cellular activity, as evidenced by the performance of Compound 10d.

  • Future investigations into compounds like 10d should prioritize comprehensive pharmacokinetic and toxicological profiling to assess their potential as clinical candidates.

The continued exploration and optimization of this chemical series could lead to the development of next-generation CDK4/6 inhibitors with improved efficacy and safety profiles, ultimately benefiting patients with cancer.

References

  • Slavish, J., & Gelb, M. H. (2015). A guide to drug discovery and development. Methods in molecular biology (Clifton, N.J.), 1289, 1–13.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature reviews. Drug discovery, 14(2), 130–146.
  • Tate, S. C., Burke, T. F., De-Morais, S. M., & Cronier, D. M. (2017). A Population Pharmacokinetic and Pharmacodynamic Analysis of Abemaciclib in a Phase I Clinical Trial in Cancer Patients. Clinical pharmacokinetics, 56(12), 1535–1546.[4][12]

  • Gelbert, L. M., Cai, S., Lin, X., Sanchez-Martinez, C., Del Prado, M., Lallena, M. J., ... & Dempsey, J. A. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine.
  • Dana-Farber Cancer Institute. (2020). KINOMEscan™ Assay.
  • Promega Corporation. (2021). ADP-Glo™ Kinase Assay Technical Manual.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
  • Patnaik, A., Rosen, L. S., Tolaney, S. M., Tolcher, A. W., Goldman, J. W., Gandhi, L., ... & Papadopoulos, K. P. (2016). Efficacy and Safety of Abemaciclib, an Inhibitor of CDK4 and CDK6, for Patients With Breast Cancer, Non–Small Cell Lung Cancer, and Other Solid Tumors. Cancer discovery, 6(7), 740–753.[8]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

  • Wang, Y., Liu, W. J., Yin, L., Li, H., Chen, Z. H., Zhu, D. X., ... & Song, P. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & medicinal chemistry letters, 28(5), 974–978.[5]

  • Schett, A., & Deeks, E. D. (2020). Abemaciclib: A Review in HR-Positive, HER2-Negative Advanced or Metastatic Breast Cancer. Targeted oncology, 15(4), 537–547.[7]

  • Robert, T., & Bermejo, M. (2019). Clinical Pharmacokinetics of Abemaciclib. Clinical pharmacokinetics, 58(11), 1393–1406.[6]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.

  • ATCC. MTT Cell Proliferation Assay Protocol.[10]

  • Reaction Biology. CDK4+Cyclin D1 NanoBRET Kinase Assay.[13]

  • Abcam. MTT assay protocol.[11]

  • BPS Bioscience. CDK4 Assay Kit Datasheet.[9]

  • Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978.
  • Tate, S. C., et al. (2017). A Population Pharmacokinetic and Pharmacodynamic Analysis of Abemaciclib in a Phase I Clinical Trial in Cancer Patients. Clinical Pharmacokinetics, 56(12), 1535-1546.
  • Gelbert, L. M., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine.
  • Finn, R. S., Martin, M., Rugo, H. S., Jones, S., Im, S. A., Gelmon, K., ... & Slamon, D. J. (2016). Palbociclib and letrozole in advanced breast cancer. The New England journal of medicine, 375(20), 1925–1936.
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Validating the On-Target Cellular Activity of Novel Kinase Inhibitors: A Comparative Guide Featuring 6-(Piperidin-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental scrutiny. A critical milestone in this process is confirming that a molecule engages its intended target within the complex milieu of a living cell. This guide provides an in-depth comparison of two powerful methodologies for validating the on-target activity of novel kinase inhibitors, using the hypothetical inhibitor 6-(Piperidin-4-yl)pyridin-2-amine as our central example.

Let us postulate that through initial screening, 6-(Piperidin-4-yl)pyridin-2-amine has been identified as a potent inhibitor of "Target Kinase X" (TKX), a serine/threonine kinase implicated in a key oncogenic signaling pathway. TKX, upon activation by an upstream growth factor signal, phosphorylates a downstream substrate, "Substrate Y" (SY), at a specific residue (e.g., Serine 123). This phosphorylation event triggers a cascade leading to cell proliferation. Our objective is to unequivocally demonstrate that 6-(Piperidin-4-yl)pyridin-2-amine directly binds to TKX in cells and inhibits this specific downstream signaling event.

To achieve this, we will compare two orthogonal, yet complementary, state-of-the-art techniques: the Cellular Thermal Shift Assay (CETSA) for direct target engagement and the In-Cell Western (ICW) for quantifying downstream pathway modulation. We will also employ a well-characterized, commercially available TKX inhibitor, "Comparator A," as a benchmark for performance.

The TKX Signaling Pathway: A Simplified Model

To contextualize our validation experiments, we will use the following simplified model of the TKX signaling pathway.

TKX_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds TKX_inactive TKX (Inactive) GFR->TKX_inactive Activates TKX_active TKX (Active) TKX_inactive->TKX_active Dimerization & Autophosphorylation SY Substrate Y TKX_active->SY Phosphorylates pSY p-Substrate Y (pSer123) SY->pSY Proliferation Cell Proliferation pSY->Proliferation Promotes Inhibitor 6-(Piperidin-4-yl)pyridin-2-amine or Comparator A Inhibitor->TKX_active Inhibits

Caption: Simplified TKX signaling cascade.

Method 1: Cellular Thermal Shift Assay (CETSA) - Direct Target Engagement

CETSA is a powerful biophysical method that directly assesses the physical binding of a compound to its target protein within intact cells.[1][2][3][4][5] The principle is based on ligand-induced thermal stabilization: a protein's melting point (the temperature at which it denatures and aggregates) increases when a stabilizing ligand is bound.[1][2]

Why CETSA is a Gold Standard for Target Engagement:
  • Physiological Relevance: It measures target engagement in a native cellular environment, accounting for factors like cell permeability and intracellular concentrations that are absent in assays with purified proteins.[3][4]

  • Direct Evidence: A thermal shift provides direct evidence of a physical interaction between the compound and the target protein.[1][5]

  • Label-Free: The assay does not require modification of the compound or the target protein, eliminating potential artifacts.

Experimental Workflow: CETSA

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Lysis & Separation cluster_3 Quantification Cells Cells Treat_Vehicle Treat_Vehicle Cells->Treat_Vehicle Vehicle (DMSO) Treat_Compound Treat_Compound Cells->Treat_Compound 6-(Piperidin-4-yl)pyridin-2-amine or Comparator A Temp_Gradient Temperature Gradient (e.g., 40-70°C) Treat_Vehicle->Temp_Gradient Treat_Compound->Temp_Gradient Lysis Cell Lysis Temp_Gradient->Lysis Centrifuge Centrifugation (separate soluble from aggregated) Lysis->Centrifuge SDS_PAGE SDS-PAGE Centrifuge->SDS_PAGE Western_Blot Western Blot (anti-TKX Ab) SDS_PAGE->Western_Blot Detect Detection & Quantification Western_Blot->Detect

Caption: CETSA experimental workflow.

Detailed Protocol: CETSA for TKX Target Engagement
  • Cell Culture and Treatment:

    • Seed a human cancer cell line known to express TKX (e.g., MCF-7) in multiple 10 cm dishes and grow to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO), 10 µM 6-(Piperidin-4-yl)pyridin-2-amine, or 1 µM Comparator A for 2 hours in a 37°C incubator.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes for each treatment group.

    • Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 70°C in 2°C increments). An untreated sample should be kept on ice as a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble TKX in each sample using standard Western blotting procedures with a specific primary antibody against TKX.

    • Use an imaging system to quantify the band intensities.

Data Interpretation and Expected Results

The band intensity for soluble TKX is plotted against temperature for each treatment group. In the vehicle-treated cells, the amount of soluble TKX will decrease as the temperature increases, generating a "melting curve." If 6-(Piperidin-4-yl)pyridin-2-amine binds to and stabilizes TKX, the melting curve will shift to the right, indicating a higher melting temperature (Tm). The magnitude of this thermal shift (ΔTm) is a measure of target engagement.

Treatment GroupExpected Tm (°C)ΔTm vs. Vehicle (°C)Interpretation
Vehicle (DMSO)52.0-Baseline thermal stability of TKX.
6-(Piperidin-4-yl)pyridin-2-amine 58.5+6.5Strong binding and stabilization of TKX in the cellular environment.
Comparator A60.0+8.0Potent, benchmark stabilization of TKX, confirming assay validity.
Negative Control Compound52.2+0.2No significant binding to TKX.

Method 2: In-Cell Western (ICW) - Downstream Pathway Inhibition

While CETSA confirms target binding, it does not reveal the functional consequence of that binding. The In-Cell Western (ICW), also known as a cytoblot or in-cell ELISA, is a quantitative immunofluorescence assay performed in microplates that measures protein levels and post-translational modifications directly in fixed cells.[6][7][8][9][10] We will use it to quantify the inhibition of TKX-mediated phosphorylation of Substrate Y.

Why ICW is a Powerful Functional Assay:
  • High-Throughput: The microplate format (96- or 384-well) is ideal for generating dose-response curves and screening multiple compounds.[7][8]

  • Quantitative and Reproducible: ICW provides accurate, quantifiable data on protein phosphorylation, combining the specificity of Western blotting with the throughput of an ELISA.[7][9]

  • Cellular Context: The assay preserves the cellular architecture, allowing for the measurement of signaling events within their native context.[7][8]

Experimental Workflow: In-Cell Western

ICW_Workflow Seed 1. Seed Cells in 96-well plate Treat 2. Treat with Inhibitors (Dose-Response) Seed->Treat Stimulate 3. Stimulate with Growth Factor Treat->Stimulate Fix_Perm 4. Fix & Permeabilize Cells Stimulate->Fix_Perm Block 5. Block Non-Specific Binding Fix_Perm->Block Antibodies 6. Incubate with Primary Abs (anti-pSY & anti-Tubulin) Block->Antibodies Secondary_Abs 7. Incubate with Labeled Secondary Abs (IR Dyes) Antibodies->Secondary_Abs Scan 8. Scan Plate & Quantify Fluorescence Secondary_Abs->Scan

Caption: In-Cell Western (ICW) experimental workflow.

Detailed Protocol: ICW for TKX Pathway Inhibition
  • Cell Seeding and Treatment:

    • Seed MCF-7 cells into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 4 hours.

    • Pre-treat cells for 2 hours with a serial dilution of 6-(Piperidin-4-yl)pyridin-2-amine or Comparator A (e.g., from 100 µM to 1 nM). Include vehicle-only wells.

  • Stimulation, Fixation, and Permeabilization:

    • Stimulate the TKX pathway by adding a growth factor (e.g., 50 ng/mL EGF) for 15 minutes. Include unstimulated control wells.

    • Aspirate the media and fix the cells with 150 µL of 3.7% formaldehyde in PBS for 20 minutes at room temperature.[6][10]

    • Wash the cells and permeabilize them with 0.1% Triton X-100 in PBS to allow antibody access to intracellular targets.[6][7]

  • Immunostaining:

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a fish gel solution) for 1.5 hours.[6][10]

    • Incubate cells overnight at 4°C with a cocktail of two primary antibodies from different host species:

      • Rabbit anti-p-Substrate Y (pSer123) antibody.

      • Mouse anti-alpha-Tubulin antibody (for normalization).

    • Wash the plate extensively.

    • Incubate for 1 hour with a cocktail of two spectrally distinct, near-infrared (NIR) dye-conjugated secondary antibodies:[8]

      • IRDye® 800CW Goat anti-Rabbit IgG.

      • IRDye® 680RD Goat anti-Mouse IgG.

  • Imaging and Analysis:

    • Wash the plate a final time and scan on an NIR imaging system (e.g., LI-COR® Odyssey®).

    • The signal from the anti-pSY antibody (800 nm channel) is normalized to the cell number signal from the anti-tubulin antibody (700 nm channel).

    • Plot the normalized pSY signal against the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Interpretation and Expected Results

The ICW will provide a quantitative measure of how effectively each compound inhibits the TKX kinase activity in cells. A potent and specific inhibitor will show a dose-dependent decrease in the normalized pSY signal.

CompoundIC50 (nM)Interpretation
6-(Piperidin-4-yl)pyridin-2-amine 75Demonstrates potent functional inhibition of the TKX signaling pathway in a cellular context.
Comparator A15Acts as a potent positive control, validating the assay's ability to detect pathway inhibition.

Comparative Analysis: CETSA vs. In-Cell Western

FeatureCellular Thermal Shift Assay (CETSA)In-Cell Western (ICW)
Principle Ligand-induced thermal stabilization of the target protein.Quantitative immunodetection of a downstream signaling event.
Question Answered "Does my compound bind to the target in cells?""Does my compound inhibit the target's function in cells?"
Nature of Readout Direct, biophysical.Indirect, functional.
Primary Endpoint Thermal shift (ΔTm).IC50 value.
Throughput Lower; best for confirming lead compounds.Higher; suitable for dose-response analysis and screening.[7][8]
Key Advantage Unambiguous proof of target engagement in a native environment.[4][5]Provides functional data and a potency value (IC50) for compound ranking.
Potential Limitation No functional information; some proteins may not show a thermal shift.Relies on high-quality, specific antibodies; indirect measure of engagement.
Best Use Case Validating a novel mechanism of action; ruling out artifacts.Structure-activity relationship (SAR) studies; compound optimization.

Conclusion

Validating the on-target activity of a novel inhibitor like 6-(Piperidin-4-yl)pyridin-2-amine requires a multi-faceted approach. By combining the direct, biophysical evidence of target binding from the Cellular Thermal Shift Assay with the quantitative, functional data on pathway inhibition from the In-Cell Western , researchers can build a robust and compelling data package. The CETSA results would confirm that 6-(Piperidin-4-yl)pyridin-2-amine physically engages TKX within the cell, while the ICW data would demonstrate that this engagement translates into the desired functional outcome—the inhibition of downstream signaling. Together, these methods provide the high-integrity, self-validating system essential for making confident decisions in the drug development pipeline.

References

  • Rockland Immunochemicals. In-Cell Western (ICW) Protocol.

  • Advansta. Mastering the In-Cell Western: A Step-by-Step Guide.

  • LI-COR Biosciences. In-Cell Western™ Assay.

  • Lorigan, J., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols.

  • Biomol GmbH. In-Cell Western Protocol.

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.

  • Robles, A. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY.

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net.

  • Pelago Bioscience. CETSA®.

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A Researcher's Guide to Assessing the Kinase Selectivity of 6-(Piperidin-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Promising Scaffold

The 6-(piperidin-4-yl)pyridin-2-amine moiety is a recognized scaffold in medicinal chemistry, frequently incorporated into molecules targeting various enzyme classes, including protein kinases.[1][2][3][4][5] The aminopyridine core, in particular, is a well-established hinge-binding motif found in numerous potent and selective kinase inhibitors.[1][2] However, the comprehensive kinase selectivity profile of the parent molecule, 6-(piperidin-4-yl)pyridin-2-amine, is not extensively documented in public literature. This guide provides a robust, multi-phased framework for researchers to systematically assess its kinase selectivity, generate a comprehensive inhibitory profile, and benchmark its performance against established kinase inhibitors.

Understanding a compound's selectivity is a cornerstone of drug discovery.[6][7][8] A selective inhibitor can precisely validate the role of a specific kinase in a signaling pathway, while a multi-targeted inhibitor might offer therapeutic advantages by hitting several disease-relevant targets simultaneously.[9] Conversely, off-target kinase inhibition can lead to unforeseen side effects.[7][10] Therefore, rigorous, kinome-wide profiling is not just a characterization step but a critical component of translational research.[6][11]

This guide will walk you through a three-phase experimental funnel, from broad initial screening to specific cellular validation, providing the rationale and detailed protocols necessary to generate high-quality, reproducible data.

The Kinase Selectivity Assessment Funnel

We advocate for a tiered approach to efficiently characterize the inhibitory profile of 6-(Piperidin-4-yl)pyridin-2-amine. This "funnel" strategy begins by casting a wide net to identify all potential interactions across the human kinome and progressively narrows the focus to quantify the potency and cellular activity for the most significant "hits."

Kinase_Selectivity_Funnel cluster_0 Phase 1: Discovery cluster_1 Phase 2: Quantification P1 Primary Screen (Large Kinase Panel @ 1µM) P2 Dose-Response (IC50) (For Hits >50% Inhibition) P1->P2 Hits P3A Orthogonal Assay (e.g., TR-FRET) P2->P3A Confirmed Hits P3B Cell-Based Assay (Target Engagement & Pathway) P2->P3B

Caption: The three-phase kinase selectivity assessment workflow.

Phase 1: Primary Screening - A Kinome-Wide View

Objective: To identify all potential kinase targets of 6-(Piperidin-4-yl)pyridin-2-amine by screening it at a single, high concentration against a broad panel of kinases.

Rationale: A primary screen is the most efficient method to survey a large portion of the kinome.[11] Commercial services from providers like Reaction Biology, Promega, or AssayQuant offer panels covering hundreds of purified human kinases.[11][12][13] Screening at a concentration of 1 µM is a standard starting point, as it is high enough to detect moderate-affinity interactions without being confounded by non-specific effects. The choice of assay technology is crucial; luminescence-based assays like ADP-Glo™ are widely used due to their high sensitivity, broad dynamic range, and compatibility with a wide variety of kinases and substrates.[14][15][16][17]

Comparative Benchmark: Sunitinib

To provide context, all experiments should be run in parallel with a well-characterized "control" compound. Sunitinib is an excellent choice for a benchmark. It is a multi-targeted tyrosine kinase inhibitor with a well-documented selectivity profile, known to inhibit VEGFRs, PDGFRs, KIT, and FLT3, among others.[9][18][19] Comparing the hit profile of our test compound to Sunitinib will immediately classify it as either more selective or more promiscuous.

Experimental Protocol: Primary Kinase Screen using ADP-Glo™

This protocol is adapted from standard methodologies for the Promega ADP-Glo™ Kinase Assay.[14][20]

  • Compound Preparation: Prepare a 100X stock solution of 6-(Piperidin-4-yl)pyridin-2-amine and Sunitinib (e.g., 100 µM in 100% DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of kinase/substrate solution for each kinase in the panel. Most vendors provide this pre-aliquoted.

  • Compound Addition: Add 0.05 µL of the 100X compound stock to the reaction wells. For controls, add 0.05 µL of DMSO (100% activity control) and a known inhibitor for each kinase (0% activity control).

  • Reaction Initiation: Add 2.5 µL of ATP solution (concentration is typically set at or near the Kₘ for each specific kinase) to initiate the reaction. The final reaction volume is 5 µL with a 1 µM compound concentration and 1% DMSO.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • ADP-to-ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP, which is then used by a luciferase to generate a luminescent signal.[14][16] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).

Data Presentation and Interpretation

The raw luminescence data is converted to Percent Inhibition using the vehicle (DMSO) and zero-activity controls. The results should be compiled into a clear, sortable table.

Table 1: Illustrative Primary Screen Data (% Inhibition at 1 µM)

Kinase Target6-(Piperidin-4-yl)pyridin-2-amineSunitinib (Benchmark)Kinase Family
ABL18536TK
SRC9233TK
LCK9522TK
VEGFR21599TK
PDGFRβ1298TK
KIT1899TK
FLT32598TK
CDK258CMGC
p38α (MAPK14)845CMGC
MET925TK
EGFR218TK
... (300+ more).........

Note: Data shown is for illustrative purposes only.

A "hit" is typically defined as any kinase showing >50% inhibition. Based on this illustrative data, 6-(Piperidin-4-yl)pyridin-2-amine shows high activity against several SRC-family kinases (SRC, LCK) and ABL1, while having minimal impact on the primary targets of Sunitinib, suggesting a distinct and potentially more selective profile.

Phase 2: Dose-Response and IC₅₀ Determination

Objective: To quantify the potency of the test compound against the primary hits identified in Phase 1.

Rationale: A single-point inhibition value is not sufficient to characterize an inhibitor. A dose-response curve and the resulting IC₅₀ (the concentration required to inhibit 50% of kinase activity) are the standard metrics for potency.[9] This step is critical for ranking the hits and understanding the compound's affinity for its targets. The same biochemical assay format (e.g., ADP-Glo™) should be used to maintain consistency.

Experimental Protocol: IC₅₀ Determination
  • Compound Dilution: Prepare a serial dilution series of the test compound in DMSO. A 10-point, 3-fold dilution starting from 1000 µM (yielding a final top concentration of 10 µM in the assay) is a standard approach.

  • Assay Procedure: Perform the ADP-Glo™ assay as described in Phase 1, but instead of a single concentration, add each concentration from the dilution series to the respective wells for each "hit" kinase.

  • Data Analysis:

    • Convert raw luminescence data to percent inhibition for each concentration point.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the IC₅₀ value.

Data Presentation

The calculated IC₅₀ values should be tabulated to allow for easy comparison of potency across the confirmed targets.

Table 2: Illustrative IC₅₀ Values for Confirmed Hits

Kinase Target6-(Piperidin-4-yl)pyridin-2-amine IC₅₀ (nM)Sunitinib IC₅₀ (nM)Selectivity Ratio (Target X / Target Y)
SRC75>1000-
LCK50>1000LCK/SRC = 0.67
ABL1120250ABL1/LCK = 2.4
VEGFR2>100008-
KIT>100002-

Note: Data shown is for illustrative purposes only.

This data provides a quantitative measure of selectivity. For example, our hypothetical compound is 2.4-fold more potent against LCK than ABL1. The high IC₅₀ values against VEGFR2 and KIT confirm its selectivity away from the primary targets of Sunitinib.

Phase 3: Orthogonal and Cellular Validation

Objective: To confirm the biochemical hits using a different assay technology and to verify target engagement and functional activity in a biologically relevant cellular context.

Rationale: Relying on a single assay format can sometimes lead to artifacts. Orthogonal validation, using a method with a different detection principle (e.g., TR-FRET or a radiometric assay), confirms that the observed inhibition is genuine and not an artifact of the primary assay technology.[21][22] Ultimately, a compound's utility depends on its activity in living cells.[12] Cellular assays are essential to assess cell permeability, target engagement in the complex intracellular environment, and the functional consequences of target inhibition.[23]

Protocol 1: Orthogonal Biochemical Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common orthogonal method that measures the phosphorylation of a fluorescently labeled substrate.[21][24] The protocol would involve re-screening the confirmed hits to generate IC₅₀ values using a TR-FRET kit and comparing them to the ADP-Glo™ results. A strong correlation between the two methods builds confidence in the data.

Protocol 2: Cellular Target Engagement & Pathway Inhibition (Western Blot)

Western blotting is a robust method to measure the phosphorylation status of a kinase's direct downstream substrate, providing a functional readout of kinase inhibition in cells.[25][26][27]

Signaling_Pathway cluster_pathway Hypothetical SRC Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SRC SRC (Target Kinase) Receptor->SRC STAT3 STAT3 (Substrate) SRC->STAT3 phosphorylates pSTAT3 p-STAT3 (Phosphorylated Substrate) Gene Gene Expression (Proliferation, Survival) pSTAT3->Gene Inhibitor 6-(Piperidin-4-yl) pyridin-2-amine Inhibitor->SRC

Sources

A Researcher's Guide to Comparative Pharmacokinetics of 6-(Piperidin-4-yl)pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a new chemical entity is paramount to its success as a therapeutic agent. This guide provides an in-depth technical overview of the experimental methodologies used to compare the pharmacokinetics of 6-(piperidin-4-yl)pyridin-2-amine analogs. This class of compounds has garnered significant interest for its potential in various therapeutic areas, including as kinase inhibitors. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties is crucial for lead optimization and candidate selection.

The "Why": Causality in Pharmacokinetic Experimental Design

The selection of in vitro and in vivo assays is not arbitrary; it follows a logical progression designed to build a comprehensive picture of a compound's behavior in a biological system. Early-stage in vitro assays provide rapid, high-throughput screening to identify potential liabilities, while later-stage in vivo studies offer a more holistic view of a compound's pharmacokinetic profile in a whole organism.

In Vitro Assays: Building the Foundation

In vitro ADME assays are the cornerstone of early drug discovery, offering critical insights into a compound's intrinsic properties.[1] These assays are designed to be rapid and cost-effective, allowing for the screening of numerous analogs to inform structure-activity relationships (SAR) and structure-property relationships (SPR).

Diagram of the In Vitro ADME Workflow

in_vitro_workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 Impacts oral absorption logp Lipophilicity (LogP/LogD) logp->caco2 microsomal_stability Microsomal Stability caco2->microsomal_stability Influences first-pass metabolism hepatocyte_stability Hepatocyte Stability microsomal_stability->hepatocyte_stability Confirms metabolic pathways ppb Plasma Protein Binding ppb->microsomal_stability Affects free drug concentration for metabolism

Caption: A logical workflow for in vitro ADME assessment.

Experimental Protocol: Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption.[2]

Objective: To determine the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer of enterocytes.

Methodology:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded onto permeable Transwell® inserts. The cells are cultured for 21-28 days to allow for differentiation and the formation of tight junctions.

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is measured over time.

    • Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.

Experimental Protocol: Metabolic Stability Assay in Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).

Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes.

Methodology:

  • Preparation: Liver microsomes (from human or relevant preclinical species) are thawed and diluted in a phosphate buffer.

  • Reaction Mixture: The test compound is added to the microsomal suspension.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH system is run in parallel.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: After protein precipitation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance.

Experimental Protocol: Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

Objective: To determine the fraction of a compound that is unbound (fu) in plasma.

Methodology:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device with a semipermeable membrane is used.

  • Sample Preparation: The test compound is spiked into plasma from the desired species (e.g., human, rat, mouse).

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., PBS) is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane and reach equilibrium.

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated from the difference in compound concentration between the plasma and buffer chambers.

In Vivo Studies: The Whole Picture

In vivo pharmacokinetic studies in animal models (typically rodents) are essential to understand how a compound behaves in a complete biological system. These studies provide crucial data on bioavailability, clearance, volume of distribution, and half-life.

Diagram of the In Vivo Pharmacokinetic Workflow

in_vivo_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose Intravenous (IV) Dosing blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose Oral (PO) Dosing po_dose->blood_sampling lcms_analysis LC-MS/MS Analysis of Plasma blood_sampling->lcms_analysis pk_parameters Calculation of PK Parameters lcms_analysis->pk_parameters

Caption: A streamlined workflow for a typical in vivo pharmacokinetic study.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)

Objective: To determine the key pharmacokinetic parameters of a test compound after oral and intravenous administration in rats.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., jugular vein) for ease of blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: A single dose of the compound is administered as a bolus or infusion through the cannula.

    • Oral (PO) Administration: A single dose is administered via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.

Comparative Pharmacokinetic Data of Structurally Related Analogs

The following table presents a hypothetical comparison of pharmacokinetic parameters for three distinct analogs (Analog A, B, and C) within a structurally related class of kinase inhibitors. This illustrates how such data would be presented for a direct comparison of 6-(piperidin-4-yl)pyridin-2-amine analogs.

ParameterAnalog AAnalog BAnalog C
In Vitro ADME
Caco-2 Papp (A→B) (10⁻⁶ cm/s)5.215.10.8
Efflux Ratio (B-A/A-B)1.21.53.5
Human Microsomal Stability (t½, min)45>6010
Human Plasma Protein Binding (%)928598
Rat Pharmacokinetics (10 mg/kg PO)
Cmax (ng/mL)8501200150
Tmax (h)1.02.00.5
AUC₀-₂₄ (ng·h/mL)45009800300
Oral Bioavailability (%)35755
Rat Pharmacokinetics (2 mg/kg IV)
CL (mL/min/kg)15850
Vd (L/kg)2.51.85.0
t½ (h)2.03.51.2

Interpretation of the Comparative Data:

  • Analog A shows moderate permeability and metabolic stability, resulting in moderate oral bioavailability.

  • Analog B demonstrates high permeability and excellent metabolic stability, leading to high oral bioavailability and a longer half-life, making it a more promising candidate for further development.

  • Analog C exhibits poor permeability, is a likely substrate for efflux transporters (high efflux ratio), and has poor metabolic stability, all contributing to its very low oral bioavailability.

Conclusion

The systematic evaluation of the pharmacokinetic properties of 6-(piperidin-4-yl)pyridin-2-amine analogs is a critical component of the drug discovery and development process. By employing the detailed in vitro and in vivo experimental protocols outlined in this guide, researchers can generate robust and comparable data to inform lead optimization efforts. The ultimate goal is to identify candidates with a well-balanced profile of potency, selectivity, and favorable pharmacokinetic properties, thereby increasing the probability of clinical success.

References

  • Selvita. In Vitro ADME. Available at: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available at: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

  • Concept Life Sciences. In Vitro ADME Assays. Available at: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Available at: [Link]

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. Available at: [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]

  • Visikol. Plasma Protein Binding Assay. Available at: [Link]

  • BioIVT. Plasma Protein Binding Assay. Available at: [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Available at: [Link]

  • PMC - NIH. Alternative Method of Oral Dosing for Rats. Available at: [Link]

  • FDA. V B. Metabolism and Pharmacokinetic Studies. Available at: [Link]

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A Senior Application Scientist's Guide to Evaluating the Therapeutic Index of 6-(Piperidin-4-yl)pyridin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Primacy of the Therapeutic Index

In the landscape of modern drug discovery, particularly within oncology, the quest for novel kinase inhibitors is relentless. The 6-(Piperidin-4-yl)pyridin-2-amine scaffold has emerged as a privileged structure, forming the core of numerous potent inhibitors targeting a range of kinases.[1][2] However, potency, often measured as the half-maximal inhibitory concentration (IC50), is only one side of the coin. A highly potent compound that indiscriminately kills healthy cells is not a viable therapeutic. The true measure of a drug candidate's potential lies in its Therapeutic Index (TI) , a quantitative comparison of the dose required for therapeutic effect versus the dose that causes toxicity.[3]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the therapeutic index of novel 6-(Piperidin-4-yl)pyridin-2-amine derivatives. We will move beyond simply listing protocols and instead delve into the causal logic behind experimental design, ensuring a robust and translatable assessment of a compound's safety and efficacy profile. Our approach is tiered, beginning with high-throughput in vitro assays and progressing to more complex in vivo models, providing critical decision-making data at each stage of the discovery pipeline.[4][5]

Part 1: The Foundational Workflow for TI Evaluation

The determination of a therapeutic index is not a single experiment but a multi-stage process. The goal is to de-risk candidates early by identifying liabilities before committing to resource-intensive preclinical and clinical development.[5] This workflow ensures that medicinal chemistry efforts are guided not just by potency, but by a holistic understanding of a compound's therapeutic window.

TI_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Decision Making vitro_eff Efficacy Assays (IC50 / EC50) vitro_ti In Vitro TI Calculation (TC50 / IC50) vitro_eff->vitro_ti Potency Data vitro_tox Cytotoxicity Assays (TC50) vitro_tox->vitro_ti Toxicity Data vivo_tox Toxicology Studies (MTD / NOAEL) vitro_ti->vivo_tox Prioritize Compounds with High In Vitro TI vivo_eff Efficacy Models (e.g., Xenograft) vivo_ti In Vivo TI Calculation (MTD / ED50) vivo_eff->vivo_ti Effective Dose (ED50) vivo_tox->vivo_ti Tolerated Dose decision Lead Optimization or Candidate Selection vivo_ti->decision

Caption: High-level workflow for therapeutic index (TI) evaluation.

Part 2: In Vitro Evaluation—Establishing the Baseline Therapeutic Window

The initial assessment of TI is performed in vitro, providing a rapid and cost-effective way to compare multiple derivatives.[6] The in vitro therapeutic index is typically calculated as the ratio of the concentration causing 50% toxicity (TC50) to the concentration producing 50% of the desired therapeutic effect (IC50 or EC50).[4][7] A higher ratio indicates a more promising initial safety profile.

Assessing Efficacy: On-Target Potency

For our hypothetical series of 6-(Piperidin-4-yl)pyridin-2-amine derivatives designed as inhibitors of "Kinase X," the first step is to quantify their on-target potency.

  • Experimental Choice: A biochemical kinase activity assay (e.g., ADP-Glo™ or LanthaScreen™) is the gold standard. It directly measures the inhibition of the purified kinase enzyme, providing a clean IC50 value free from the complexities of a cellular environment. This is followed by a cell-based assay that measures the inhibition of a specific downstream signaling event (e.g., phosphorylation of a substrate) in a cancer cell line whose growth is dependent on Kinase X. This provides a cellular EC50, which accounts for cell permeability and target engagement in a more biologically relevant context.

  • Causality: We perform both assays because a compound can be a potent enzyme inhibitor but have poor cell permeability, resulting in a weak cellular EC50. The discrepancy between biochemical IC50 and cellular EC50 provides crucial information for the medicinal chemistry team to optimize for better drug-like properties.

Assessing Toxicity: Off-Target Cytotoxicity
  • Experimental Choice: A general cytotoxicity assay is run in parallel. The choice of cell lines is critical. We recommend a panel including:

    • The target-expressing cancer cell line (e.g., "CancerLine-X").

    • A non-cancerous, rapidly dividing cell line (e.g., human fibroblasts, HFF-1).

    • A cell line representing a common site of drug toxicity, such as human hepatocytes (e.g., HepG2).

  • Causality: Comparing the TC50 in the target-expressing cancer line to the IC50 in the same line can indicate whether the observed toxicity is an on-target effect (the values are close) or an off-target effect (the TC50 is much higher than the IC50).[4] A low TC50 in healthy or hepatocyte cell lines is a significant red flag for off-target toxicity and poor selectivity, likely leading to the deprioritization of the compound regardless of its potency.

InVitro_TI cluster_0 Conceptual In Vitro TI Calculation a Dose-Response Curves c1 Efficacy (e.g., Kinase Inhibition) ic50_node IC50 c1->ic50_node Determines c2 Toxicity (e.g., Cytotoxicity) tc50_node TC50 c2->tc50_node Determines ti_calc In Vitro TI = TC50 / IC50 ic50_node->ti_calc tc50_node->ti_calc

Caption: Relationship between efficacy (IC50) and toxicity (TC50).

Data Summary: In Vitro Comparison

The following table presents hypothetical data for three derivatives, allowing for direct comparison.

CompoundTarget Kinase X IC50 (nM)CancerLine-X EC50 (nM)Fibroblast TC50 (nM)HepG2 TC50 (nM)In Vitro TI (HepG2 TC50 / CancerLine-X EC50)
Derivative A 5151,5002,000133
Derivative B 5010015,000>20,000>200
Derivative C 13304515

Interpretation:

  • Derivative C is the most potent but has a very poor therapeutic index, suggesting significant off-target toxicity. It would be deprioritized.

  • Derivative A is potent with a good TI. It is a strong candidate for in vivo studies.

  • Derivative B is less potent but has an excellent TI, suggesting high selectivity. It may also be advanced, especially if its potency can be improved through further medicinal chemistry.

Part 3: In Vivo Evaluation—Bridging the Gap to Clinical Relevance

Promising candidates from in vitro screening must be evaluated in living organisms to understand their complex behavior, including absorption, distribution, metabolism, and excretion (ADME) and to confirm the therapeutic window.[8][9]

Assessing Toxicity: Maximum Tolerated Dose (MTD)
  • Experimental Choice: An acute Maximum Tolerated Dose (MTD) study in rodents (typically mice or rats) is the first in vivo toxicity assessment.[10][11] This involves administering escalating doses of the compound to small groups of animals and observing them for a set period (e.g., 7-14 days).

  • Causality: The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, severe clinical signs). This is a critical parameter for designing subsequent efficacy studies, ensuring that the doses used are both tolerable and relevant.[11] It provides the "toxicity" numerator for the in vivo TI calculation.

Assessing Efficacy: In Vivo Models
  • Experimental Choice: For an oncology target, a xenograft study is the standard model. This involves implanting human tumor cells (CancerLine-X) into immunocompromised mice. Once tumors are established, animals are treated with the derivative at various doses below the MTD.

  • Causality: This experiment determines the minimum dose required to achieve a statistically significant anti-tumor effect (e.g., tumor growth inhibition or regression). This provides the "efficacy" denominator, often expressed as the Effective Dose, 50% (ED50), for the in vivo TI calculation.

Data Summary: In Vivo Comparison
CompoundMTD (mg/kg, daily)Efficacious Dose (mg/kg, daily) for >50% Tumor Growth InhibitionIn Vivo TI (MTD / Efficacious Dose)
Derivative A 50105
Derivative B 150752

Interpretation:

  • Derivative A demonstrates a superior in vivo therapeutic index. Despite having a lower MTD than Derivative B, the dose required for efficacy is significantly lower, resulting in a wider safety margin. Derivative A would be prioritized as the lead candidate for further IND-enabling toxicology studies.[10]

  • Derivative B , while having a very high MTD (indicating low toxicity), requires a high dose for efficacy, resulting in a narrow therapeutic window. This could be due to poor pharmacokinetics (e.g., rapid metabolism or low tumor penetration).

Part 4: Standard Operating Protocols

To ensure reproducibility and trustworthiness, detailed protocols are essential.

Protocol 1: In Vitro Cytotoxicity using CellTiter-Glo®
  • Cell Plating: Seed HepG2 cells in a 96-well, white-walled plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. The highest concentration should be 1000x the final desired concentration.

  • Dosing: Dilute the compound plate 1:100 into assay media. Remove the old media from the cell plate and add 100 µL of the compound-containing media. Include "vehicle only" (e.g., 0.1% DMSO) and "no cells" controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce lysis, then let it incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Fit the dose-response curve using a four-parameter logistic equation to determine the TC50.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Model: Use 6-8 week old female BALB/c mice. Acclimate animals for at least one week.

  • Group Allocation: Randomly assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.

  • Dose Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).

  • Dose Escalation: Start with a dose predicted from in vitro data (e.g., 10 mg/kg). Administer the compound daily via the intended clinical route (e.g., oral gavage) for 7 consecutive days.

  • Monitoring: Record body weight, food/water consumption, and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.

  • Dose Adjustment: If no toxicity is observed, escalate the dose in the next cohort (e.g., to 30 mg/kg). If toxicity is observed (e.g., >15% weight loss), de-escalate the dose in a new cohort.

  • Endpoint: The MTD is defined as the highest dose that results in no more than 20% mean body weight loss and no mortality or severe, irreversible clinical signs.

  • Necropsy: At the end of the study, perform a gross necropsy to look for any organ-level abnormalities.

Conclusion

The evaluation of the therapeutic index is a cornerstone of successful drug development. For the 6-(Piperidin-4-yl)pyridin-2-amine class of compounds, a systematic, tiered approach is critical to identify candidates with the highest probability of clinical success. By integrating in vitro and in vivo assessments and focusing on the ratio of toxicity to efficacy, research teams can make informed, data-driven decisions. The ultimate goal is to advance molecules like Derivative A—those that possess not only potent anti-tumor activity but also a wide safety margin, offering the greatest potential benefit to patients.

References

  • PubMed. (1973). Determination of therapeutic index of drugs by in vitro sensitivity tests using human host and tumor cell suspensions.
  • ResearchGate. Concept of the in vitro therapeutic index.
  • National Institutes of Health (NIH). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance.
  • Syngene. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
  • In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).
  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature Reviews Drug Discovery.
  • ResearchGate. The role of early in vivo toxicity testing in drug discovery toxicology.
  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK.
  • ResearchGate. Comparison of in vitro therapeutic indices.
  • Aurigene Pharmaceutical Services. Toxicology.
  • National Institutes of Health (NIH). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.
  • PubMed. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl].
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.

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A Researcher's Guide to Bridging the Gap: Cross-Validation of In Vitro and In Vivo Data for Novel Kinase Inhibitors, Exemplified by 6-(Piperidin-4-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is both arduous and fraught with challenges. A critical juncture in this process is the translation of preclinical findings from controlled, artificial in vitro environments to the complex biological systems of in vivo models. This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo results, using the compound 6-(Piperidin-4-yl)pyridin-2-amine as a representative scaffold for a putative kinase inhibitor.

While specific experimental data for 6-(Piperidin-4-yl)pyridin-2-amine is not yet publicly available, its structural motifs are common in kinase inhibitor discovery programs. Therefore, this document will serve as an illustrative guide, detailing the requisite experimental workflows, data interpretation, and the underlying scientific principles necessary to robustly correlate benchtop findings with preclinical animal studies.

The Imperative of Cross-Validation in Drug Development

The predictive power of preclinical research hinges on the concordance between in vitro potency and selectivity and in vivo efficacy and safety. A lack of correlation is a primary contributor to the high attrition rates of drug candidates. This guide is structured to provide a logical and scientifically rigorous approach to de-risk this transition by establishing clear, data-driven connections between the two domains.

Part 1: Foundational In Vitro Characterization

The initial phase of characterization aims to define the biochemical and cellular activity of 6-(Piperidin-4-yl)pyridin-2-amine. This involves a tiered approach, moving from isolated enzyme systems to more complex cellular models.

Biochemical Assays: Defining Potency and Selectivity

The first step is to ascertain the direct interaction of the compound with its putative kinase targets. Radiometric and non-radiometric kinase assays are the gold standard for this purpose.[1][2][3][4]

Illustrative Data: Biochemical Potency of 6-(Piperidin-4-yl)pyridin-2-amine Against a Panel of Kinases

Kinase TargetIC50 (nM)Ki (nM)Assay Type
Target Kinase A158Radiometric [³³P]-ATP
Target Kinase B850420TR-FRET
Off-Target Kinase X>10,000>5,000Luminescence (ADP-Glo)
Off-Target Kinase Y2,5001,300Radiometric [³³P]-ATP

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate peptide, and a buffer containing MgCl₂, ATP, and [³³P]-ATP.

  • Compound Addition: Add varying concentrations of 6-(Piperidin-4-yl)pyridin-2-amine dissolved in DMSO.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, optimized for linear substrate turnover.

  • Quenching: Stop the reaction by adding a high concentration of EDTA or phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [³³P]-ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: In Vitro to In Vivo Translation Workflow

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation biochem Biochemical Assays (Potency, Selectivity) cell_based Cell-Based Assays (Target Engagement, Proliferation) biochem->cell_based Confirmation in Cellular Context pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) cell_based->pk_pd Transition to Animal Models efficacy Efficacy Studies (Xenograft Models) pk_pd->efficacy Dose & Schedule Optimization efficacy->biochem Feedback Loop for Optimization caption Workflow for In Vitro to In Vivo Cross-Validation.

Caption: A streamlined workflow for cross-validating in vitro and in vivo data.

Cell-Based Assays: Confirming Target Engagement and Cellular Effects

Following biochemical characterization, it is crucial to confirm that 6-(Piperidin-4-yl)pyridin-2-amine can engage its target within a cellular context and elicit a biological response.

Illustrative Data: Cellular Activity of 6-(Piperidin-4-yl)pyridin-2-amine

Cell LineTarget ExpressionEC50 (nM) (Target Phosphorylation)GI50 (nM) (Cell Proliferation)
Cancer Cell Line AHigh50120
Cancer Cell Line BLow>5,000>10,000
Normal FibroblastLow>10,000>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Western Blot for Target Phosphorylation

  • Cell Culture: Culture cancer cell line A to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Compound Treatment: Treat the cells with varying concentrations of 6-(Piperidin-4-yl)pyridin-2-amine for 2 hours.

  • Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and total kinase, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Part 2: In Vivo Evaluation and Correlation

With a solid in vitro profile, the investigation moves to in vivo models to assess the compound's pharmacokinetic properties, target engagement in a living system, and ultimately, its therapeutic efficacy.[5][6][7]

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of 6-(Piperidin-4-yl)pyridin-2-amine is fundamental to designing an effective dosing regimen for efficacy studies.

Illustrative Data: Murine Pharmacokinetic Parameters of 6-(Piperidin-4-yl)pyridin-2-amine

ParameterValue (10 mg/kg, IV)Value (50 mg/kg, PO)
Cmax (ng/mL)2500800
Tmax (h)0.252
AUC (ng*h/mL)45003200
Bioavailability (%)N/A35
Half-life (h)3.54.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A crucial aspect of cross-validation is to establish a pharmacodynamic (PD) marker that links drug exposure to target modulation. This is often the phosphorylation of the target kinase in tumor tissue.

G DrugAdmin Drug Administration (Dose, Route) PK Pharmacokinetics (Plasma Concentration) DrugAdmin->PK Absorption Distribution TargetEngagement Target Engagement (Tumor Concentration) PK->TargetEngagement Tissue Penetration PD Pharmacodynamics (Target Inhibition) TargetEngagement->PD Molecular Interaction Efficacy Therapeutic Efficacy PD->Efficacy Biological Response caption The relationship between pharmacokinetics and pharmacodynamics.

Sources

A Comparative Analysis of 6-(Piperidin-4-yl)pyridin-2-amine and Commercially Available DDR1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Abstract

This guide provides a comprehensive comparative study of the novel small molecule, 6-(Piperidin-4-yl)pyridin-2-amine, against established, commercially available inhibitors of Discoidin Domain Receptor 1 (DDR1). As a receptor tyrosine kinase activated by collagen, DDR1 is a key therapeutic target in oncology, implicated in tumor progression, metastasis, and therapy resistance.[1][2][3] This document outlines a head-to-head evaluation framework, presenting detailed protocols for biochemical and cell-based assays to characterize the inhibitory potential and cellular effects of 6-(Piperidin-4-yl)pyridin-2-amine in comparison to well-documented DDR1 inhibitors. The experimental design is intended to provide researchers with a robust methodology for assessing novel compounds targeting the DDR1 signaling pathway.

Introduction: The Rationale for Targeting DDR1

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to collagen, a primary component of the tumor microenvironment.[3][4] This interaction triggers DDR1 autophosphorylation and initiates a cascade of downstream signaling pathways that regulate crucial cellular processes such as proliferation, migration, and epithelial-mesenchymal transition (EMT).[3][5] Dysregulation of DDR1 signaling is strongly associated with the progression of various cancers, including lung, breast, and pancreatic cancer, making it a compelling target for therapeutic intervention.[1][3][6] The development of small-molecule inhibitors that can effectively block the kinase activity of DDR1 is a promising strategy to counteract its pro-tumorigenic functions.[3][7]

This guide introduces 6-(Piperidin-4-yl)pyridin-2-amine, a compound with structural motifs common to kinase inhibitors, as a putative DDR1 inhibitor. To validate its potential and characterize its efficacy, we propose a direct comparison with the following commercially available and well-characterized DDR1 inhibitors:

  • DDR1-IN-1: A potent and selective inhibitor of DDR1 with a reported IC50 of 105 nM.[8][9]

  • 7rh: A highly selective, ATP-competitive DDR1 inhibitor with an IC50 of 6.8 nM.[10][11][12]

The following sections will detail the experimental workflows designed to objectively compare the biochemical potency, cellular activity, and key physicochemical properties of these compounds.

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

A thorough comparison of kinase inhibitors requires a multi-pronged approach that assesses their activity from the molecular level to a cellular context. The following experimental workflow is designed to provide a comprehensive profile of each compound.

G cluster_0 Phase 1: Physicochemical & Biochemical Characterization cluster_1 Phase 2: Cell-Based Validation A Kinetic Solubility Assay B Biochemical Kinase Assay (DDR1) A->B D Cellular DDR1 Autophosphorylation Assay B->D Proceed with potent compounds C Kinase Selectivity Profiling E Cell Viability/Proliferation Assay D->E F Downstream Signaling Analysis (Western Blot) E->F

Caption: Experimental workflow for comparative inhibitor analysis.

Physicochemical Characterization: Aqueous Solubility

A compound's therapeutic potential is fundamentally linked to its solubility. Poor aqueous solubility can lead to inconsistent results in biological assays and challenges in formulation for in vivo studies.[13][14] We will begin by determining the kinetic solubility of 6-(Piperidin-4-yl)pyridin-2-amine and the reference inhibitors.

Protocol: Kinetic Aqueous Solubility Assay (Shake-Flask Method) [13][15]
  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solutions.

  • Addition to Aqueous Buffer: Add an aliquot of each dilution to wells containing phosphate-buffered saline (PBS), pH 7.4, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with constant agitation on a plate shaker.[15][16]

  • Precipitate Detection: Measure the turbidity of each well using a nephelometer to detect precipitate formation.[14]

  • Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Collect the supernatant and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectrophotometry against a standard curve.[13]

Biochemical Potency: Direct Inhibition of DDR1 Kinase Activity

The primary measure of a targeted inhibitor is its ability to directly engage and inhibit its intended enzyme. We will employ a biochemical kinase assay to determine the half-maximal inhibitory concentration (IC50) of each compound against purified DDR1 kinase.

Protocol: In Vitro DDR1 Kinase Assay (e.g., ADP-Glo™) [17]

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[17][18]

  • Reagent Preparation: Prepare assay buffer, recombinant human DDR1 enzyme, the appropriate substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), and ATP at a concentration close to its Km for DDR1.

  • Compound Dispensing: Serially dilute the test compounds in assay buffer containing a fixed, low percentage of DMSO and dispense into a 384-well assay plate.

  • Enzyme Addition: Add the DDR1 enzyme to each well and pre-incubate with the compounds for 15-30 minutes at room temperature to allow for binding.

  • Initiation of Reaction: Start the kinase reaction by adding the ATP/substrate mixture to all wells. Incubate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).

  • Termination and ADP Detection: Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ Kinase Assay (Promega) or a similar luminescence-based system.[17] This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Activity: Inhibition of DDR1 Signaling in Cancer Cells

Demonstrating that a compound can inhibit its target within the complex environment of a living cell is a critical step.[19] We will assess the ability of the compounds to inhibit collagen-induced DDR1 autophosphorylation in a relevant cancer cell line that overexpresses DDR1 (e.g., U2OS or a selected lung cancer cell line).[8]

G Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds & Activates pDDR1 p-DDR1 (Active) DDR1->pDDR1 Autophosphorylation Downstream Downstream Signaling (e.g., Src, Notch, Pyk2) pDDR1->Downstream Inhibitor 6-(Piperidin-4-yl)pyridin-2-amine or Commercial Inhibitor Inhibitor->DDR1 Inhibits Kinase Domain Response Cellular Responses (Proliferation, Migration, EMT) Downstream->Response

Caption: DDR1 signaling pathway and point of inhibition.

Protocol: Western Blot for Phospho-DDR1 [20][21][22]
  • Cell Culture and Starvation: Culture DDR1-expressing cells (e.g., U2OS) to ~80% confluency. Serum-starve the cells overnight to reduce basal receptor activation.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of 6-(Piperidin-4-yl)pyridin-2-amine or reference inhibitors for 1-2 hours.

  • Collagen Stimulation: Stimulate the cells with collagen I (e.g., 10 µg/mL) for a short period (e.g., 30 minutes) to induce DDR1 autophosphorylation.[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[20]

    • Incubate the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Normalization: Strip the membrane and re-probe with an antibody for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities using densitometry software.

Cellular Consequences: Impact on Cancer Cell Viability

Effective inhibition of a pro-survival kinase like DDR1 should translate into a reduction in cancer cell viability or proliferation.[10] This will be assessed using a standard metabolic assay.

Protocol: Cell Viability Assay (MTT or MTS) [23][24][25]
  • Cell Seeding: Seed cancer cells (the same line used for the phospho-DDR1 assay) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each inhibitor for a prolonged period (e.g., 48-72 hours).

  • Metabolic Assay:

    • For MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[24][26] Viable cells will reduce the yellow MTT to purple formazan crystals.[25]

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).[26]

    • For MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours. The formazan product is soluble in culture medium.[24]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[24][25]

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the concentration that inhibits viability by 50% (GI50).

Data Presentation and Interpretation

To facilitate a clear comparison, the quantitative data from these experiments should be summarized in a structured table.

Parameter 6-(Piperidin-4-yl)pyridin-2-amine DDR1-IN-1 7rh
Kinetic Solubility (µg/mL) Experimental ValueExperimental ValueExperimental Value
DDR1 Biochemical IC50 (nM) Experimental ValueLiterature: ~105 nM[8]Literature: ~6.8 nM[12]
Cellular p-DDR1 Inhibition EC50 (nM) Experimental ValueLiterature: ~86 nM[9]Experimental Value
Cancer Cell Viability GI50 (µM) Experimental ValueExperimental ValueExperimental Value

Interpretation:

  • A potent compound will exhibit low IC50, EC50, and GI50 values.

  • The ratio of cellular EC50 to biochemical IC50 can provide insights into cell permeability and engagement with the target in a cellular context. A large discrepancy may suggest poor membrane permeability or off-target effects.

  • Comparing the GI50 to the EC50 for p-DDR1 inhibition helps to correlate target engagement with the desired phenotypic outcome (reduced viability).

Conclusion

This guide provides a systematic framework for the comparative evaluation of 6-(Piperidin-4-yl)pyridin-2-amine as a potential DDR1 inhibitor. By employing standardized, self-validating protocols for assessing solubility, biochemical potency, and cellular activity alongside established reference compounds, researchers can generate robust and reliable data. The successful inhibition of DDR1 phosphorylation and subsequent reduction in cancer cell viability by 6-(Piperidin-4-yl)pyridin-2-amine, at potencies comparable to or exceeding those of DDR1-IN-1 and 7rh, would provide strong evidence for its further development as a novel therapeutic agent for DDR1-driven cancers.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials, a critical practice that safeguards both personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride, a heterocyclic amine compound frequently utilized in drug discovery and development. By integrating established safety protocols with the underlying chemical principles, this document aims to empower laboratory professionals to handle this final experimental step with confidence and precision.

Foundational Principles: Regulatory and Chemical Context

The disposal of any chemical reagent is governed by a stringent regulatory framework designed to mitigate potential hazards. In the United States, the primary authorities are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and disposal of hazardous chemicals.[1][2] The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the criteria for identifying and managing hazardous waste.[3][4]

Key Chemical Considerations for Disposal:

  • Reactivity: As an amine salt, it can react with strong bases to liberate the free amine. It may also be incompatible with strong oxidizing agents.

  • Solubility: Its water solubility means that aqueous solutions can be generated, which require careful management to prevent environmental release.

  • Toxicity: While specific toxicity data is limited, related aromatic amines can have varying degrees of toxicity. A precautionary approach is always warranted.

Step-by-Step Disposal Protocol for 6-(Piperidin-4-yl)pyridin-2-amine Dihydrochloride

This protocol is designed for small quantities of the compound typically found in a research laboratory setting.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE as dictated by your institution's Chemical Hygiene Plan. This should, at a minimum, include:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves (nitrile or neoprene are generally suitable)

Waste Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management.[7][8][9]

  • Designate a Waste Container: Select a clearly labeled, leak-proof container designated for solid chemical waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.[10][11]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride".[12][13] Do not use abbreviations or chemical formulas.

  • Accumulation: Place the solid waste directly into the designated container. If the compound is in solution, it should be collected in a separate, compatible liquid waste container, also clearly labeled.

Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12][13]

  • Location: The designated waste container should be stored in your laboratory's designated SAA.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[9][11][13]

  • Segregation within SAA: Store the container with other compatible solid waste, away from incompatible materials such as bases and strong oxidizers.[9]

Disposal of Contaminated Materials

Any materials that come into contact with 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride must be disposed of as hazardous waste. This includes:

  • Gloves and other disposable PPE: Place in a designated solid waste container.

  • Weighing boats and contaminated lab paper: Dispose of in the solid chemical waste container.

  • Glassware: If grossly contaminated, rinse with a suitable solvent (e.g., water or methanol), collect the rinsate as hazardous liquid waste, and then wash the glassware as usual. If not readily cleanable, dispose of the glassware in a designated glass waste container that is also treated as hazardous waste.

Arranging for Final Disposal

Once the waste container is full or you are discontinuing work with the compound, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][12] Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill Response

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including respiratory protection if the compound is a fine powder.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand to dike and absorb the spill.[14][15]

  • Neutralization (for liquid spills): For spills of aqueous solutions, you can neutralize the acidic solution with a weak base such as sodium bicarbonate.[14][15] Use pH paper to confirm neutralization.

  • Decontaminate the Area: Once the bulk of the spill has been cleaned, decontaminate the area with soap and water.[16] Collect all cleanup materials, including contaminated absorbents and PPE, as hazardous waste.[16]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride Waste solid_waste Solid Hazardous Waste Container start->solid_waste Solid Form liquid_waste Liquid Hazardous Waste Container start->liquid_waste Aqueous Solution contaminated_materials Contaminated Materials (PPE, Labware) contaminated_materials->solid_waste saa Satellite Accumulation Area (SAA) - Securely Closed - Segregated by Compatibility solid_waste->saa liquid_waste->saa ehs Institutional EHS/ Licensed Waste Contractor saa->ehs Request Pickup

Caption: Decision workflow for the disposal of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

Conclusion

The responsible disposal of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedural steps outlined in this guide, which are grounded in regulatory requirements and chemical safety principles, researchers can ensure that their innovative work is conducted with the utmost integrity from inception to completion. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for policies that may be unique to your organization.

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A Senior Application Scientist's Guide to Handling 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride. As this is a fine chemical, often in powder form, the primary hazards involve irritation upon contact or inhalation. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride is not widely published, its structure as a piperidinyl-pyridinamine salt allows us to infer a reliable hazard profile from closely related analogs and parent compounds like pyridine hydrochloride. The primary risks are associated with its irritant properties.

Based on data from analogous compounds, the anticipated Globally Harmonized System (GHS) classification for this substance is as follows:

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2]

Serious Eye Damage/IrritationH319: Causes serious eye irritation.[1][2]

Specific target organ toxicity — Single exposureH335: May cause respiratory irritation.[1][2]

Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled. [2]

The dihydrochloride salt form indicates the compound is likely a hygroscopic solid.[2][3] This property increases the risk of the powder adhering to moist surfaces, including skin, mucous membranes, and respiratory tracts, underscoring the importance of stringent handling protocols.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing Personal Protective Equipment (PPE), it is crucial to implement a multi-layered safety strategy. PPE is the last line of defense.

  • Engineering Controls: These are the most critical. Always handle 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride powder inside a certified chemical fume hood or a ventilated balance enclosure. This physically contains the powder, preventing inhalation and minimizing contamination of the general lab environment.[4]

  • Administrative Controls: Establish Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and are aware of the location of safety equipment like eyewash stations and safety showers.[5]

  • Personal Protective Equipment (PPE): Use PPE to protect yourself from any residual exposure that engineering and administrative controls do not eliminate.

Essential Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-backed decision to create a barrier between you and the potential hazard.

Respiratory Protection
  • Primary Method: A properly functioning chemical fume hood is the primary method of respiratory protection and is mandatory when handling the solid form.

  • Secondary Method: If a fume hood is not feasible for a specific short-term task, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is required. This prevents the inhalation of fine powder that can cause respiratory tract irritation.

Eye and Face Protection
  • Mandatory: Chemical splash goggles are required at all times. They provide a 360-degree seal around the eyes, protecting against airborne particles and accidental splashes.[6]

  • Recommended Enhancement: When weighing or transferring significant quantities of the powder, supplement goggles with a full-face shield. This provides an additional layer of protection for the entire face.[5][6] Do not wear contact lenses, as they can trap chemicals against the eye.[5]

Hand Protection
  • Glove Type: Use compatible, chemical-resistant gloves. Nitrile gloves are a standard and effective choice for handling this type of compound in a research setting.[6]

  • Protocol: Always inspect gloves for tears or punctures before use. Use proper removal techniques (without touching the glove's outer surface) to avoid skin contact.[4] Wash hands thoroughly after removing gloves.[1][5]

Body Protection
  • Standard: A buttoned, full-length laboratory coat must be worn to protect skin and personal clothing from contamination.[4]

  • For Larger Quantities: When handling larger amounts (e.g., >10 grams), consider using a chemical-resistant apron over the lab coat to provide an additional barrier against spills.[5] Ensure footwear fully covers the feet; open-toed shoes are never acceptable in a laboratory setting.[6]

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures safety and precision from receipt to disposal.

Preparation and Weighing
  • Designate Area: Cordon off a specific area within a chemical fume hood for handling the compound.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh paper/boats, glassware, solvent) and PPE before retrieving the chemical container.

  • Don PPE: Put on your lab coat, chemical splash goggles, and gloves.

  • Weighing: Place a tared weigh boat on an analytical balance inside the fume hood or a ventilated balance enclosure. Carefully transfer the desired amount of 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride using a clean spatula. Avoid any actions that could generate dust.

  • Secure Container: Tightly close the primary container immediately after dispensing.

Solubilization and Use
  • Add Solvent: Carefully add the solvent to the vessel containing the weighed powder. If adding to a flask with a stir bar, add the solvent slowly to avoid splashing.

  • Ensure Dissolution: Mix until the compound is fully dissolved before removing it from the fume hood for your experiment. A dissolved substance has significantly lower vapor pressure and poses a reduced risk of airborne exposure.

  • Labeling: Clearly label all solutions with the chemical name, concentration, date, and your initials.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_post 3. Post-Handling cluster_waste 4. Waste Management prep_area Designate Fume Hood Area don_ppe Don Full PPE (Goggles, Gloves, Coat) prep_area->don_ppe weigh Weigh Solid Compound (Avoid Dust) don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve clean Clean Equipment & Work Area dissolve->clean doff_ppe Doff PPE Correctly clean->doff_ppe solid_waste Contaminated Solids (Gloves, Weigh Boats) clean->solid_waste wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose in Labeled Hazardous Waste Containers solid_waste->dispose liquid_waste Unused Solutions liquid_waste->dispose

Caption: Workflow for handling 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride.

Emergency and Disposal Plans

Spill Response
  • Small Spill (in fume hood):

    • Ensure the fume hood is operational.

    • Wipe up the powder with a damp paper towel to avoid creating dust.

    • Place the used towel in a sealed bag and dispose of it as hazardous waste.

    • Clean the area with soap and water.

  • Large Spill / Spill Outside Hood:

    • Alert others and evacuate the immediate area.

    • Prevent entry and contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid
  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan
  • Waste Classification: All waste contaminated with 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride must be treated as hazardous chemical waste.

  • Containers: Use separate, clearly labeled, and sealed containers for:

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc.

    • Liquid Waste: Unused or waste solutions.

  • Procedure: Dispose of all waste in accordance with your institution's EHS guidelines and local, state, and federal regulations.[1][3] Do not pour any solutions down the drain.

By adhering to this comprehensive guide, you can handle 6-(Piperidin-4-yl)pyridin-2-amine dihydrochloride with confidence, ensuring both your personal safety and the integrity of your research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.